molecular formula C11H17NO2 B1666555 Adamantanine CAS No. 42381-05-5

Adamantanine

Número de catálogo: B1666555
Número CAS: 42381-05-5
Peso molecular: 195.26 g/mol
Clave InChI: WQMQRNCPZFUGID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

inhibitor of amino acid transport;  RN given refers to parent cpd

Propiedades

IUPAC Name

2-aminoadamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-11(10(13)14)8-2-6-1-7(4-8)5-9(11)3-6/h6-9H,1-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMQRNCPZFUGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195187
Record name Adamantanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42381-05-5
Record name 2-Aminoadamantane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42381-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adamantanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042381055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 42381-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Adamantanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADAMANTANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52G3FRR68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Adamantane Scaffold: A Versatile Core for Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique tricyclic aliphatic cage structure of adamantane (B196018) has positioned it as a privileged scaffold in medicinal chemistry. Its inherent lipophilicity, rigidity, and three-dimensional nature allow for precise spatial orientation of pharmacophoric groups, leading to enhanced interactions with biological targets. This has resulted in the development of a diverse range of adamantane-containing compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of novel adamantane derivatives, focusing on their antiviral, anticancer, neuroprotective, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Quantitative Bioactivity Data of Novel Adamantane Compounds

The biological activities of various adamantane derivatives have been quantified using a range of in vitro assays. The following tables summarize key inhibitory and cytotoxic concentrations, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Adamantane Derivatives

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Adamantyl IsothioureaDerivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[1]
Adamantyl IsothioureaDerivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[1]
Adamantane-indole-urea/thioureaCompound 7sH460 (Lung Cancer)< 20
Adamantane-indole-urea/thioureaCompound 7nH460 (Lung Cancer)< 20
Adamantane-indole-urea/thioureaCompound 7wH460 (Lung Cancer)< 20

Table 2: Antiviral Activity of Adamantane Derivatives

Compound ClassVirusAssayIC50 (µM)Reference
1,2-annulated adamantane analoguesInfluenza A/Hong Kong/7/87 (H3N2)Plaque Reduction Assay0.46 - 7.70

Table 3: Antibacterial Activity of Adamantane Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Adamantane-Isothiourea HybridStaphylococcus aureus3.1 - 12.5
Adamantane-Isothiourea HybridBacillus subtilis3.1 - 12.5
Adamantane-Isothiourea HybridEnterococcus faecalis3.1 - 12.5
Schiff bases of adamantaneS. epidermidis ATCC 1222862.5
Hydrazide/hydrazones of adamantaneGram-positive bacteria62.5 - 1000
N-substituted adamantylester imidesStaphylococcus aureus> 6[2]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[3]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[3]

Table 4: Neuroprotective Activity of Adamantane Derivatives

Compound ClassActivityModel/TargetIC50 or % InhibitionReference
Aminoadamantane derivative (2n)Aβ40 aggregation inhibitionIn vitro0.4 µM[4]
Aminoadamantane derivative (2l)Aβ40 aggregation inhibitionIn vitro1.8 µM[4]
Aminoadamantane derivative (3m)Aβ40 aggregation inhibitionIn vitro1.8 µM[4]
Adamantane amine derivative (1)NMDA Receptor InhibitionIn vitro89.5% at 100 µM[5]
Adamantane amine derivative (1)Voltage-Gated Calcium Channel InhibitionIn vitro85.7% at 100 µM[5]
Adamantane amine derivative (2)NMDA Receptor InhibitionIn vitro66.7% at 100 µM[5]
Adamantane amine derivative (2)Voltage-Gated Calcium Channel InhibitionIn vitro39.6% at 100 µM[5]
Adamantane amine derivative (5)NMDA Receptor InhibitionIn vitro78.9% at 100 µM[5]
Adamantane amine derivative (5)Voltage-Gated Calcium Channel InhibitionIn vitro64.3% at 100 µM[5]
Adamantane amine derivative (10)NMDA Receptor InhibitionIn vitro72.3% at 100 µM[5]
Adamantane amine derivative (10)Voltage-Gated Calcium Channel InhibitionIn vitro55.4% at 100 µM[5]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • Test adamantane compounds

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the adamantane test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock of known titer

  • Test adamantane compounds

  • Cell culture medium (with and without serum)

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Cell Preparation: Seed host cells in multi-well plates and grow until they form a confluent monolayer.

  • Compound Dilutions: Prepare serial dilutions of the adamantane test compounds in serum-free medium.

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of the different concentrations of the test compound. Also, include a virus control (no compound) and a cell control (no virus).

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption to the cells.

  • Overlay: After the adsorption period, remove the virus inoculum and gently wash the cell monolayer with PBS. Overlay the cells with the overlay medium containing the respective concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixing solution for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with the crystal violet solution for 15-30 minutes. Gently wash the wells with water to remove excess stain.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of plaque reduction against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a widely used method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test adamantane compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilutions: Prepare a stock solution of the adamantane compound. In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of the twice-concentrated stock solution of the compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations were created using the DOT language of Graphviz.

Signaling Pathways

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits Transcription Pro-inflammatory Gene Transcription IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex Activates NFkB_IkB NFkB_IkB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NFkB NFkB_IkB->NFkB Releases NFkB->Transcription Translocates to Nucleus Adamantyl_Isothiourea Adamantyl_Isothiourea Adamantyl_Isothiourea->MyD88 Inhibits

Neuroprotective_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_release Excessive Glutamate Release Glutamate Glutamate Glutamate_release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Abeta Aβ Aggregates Ca_influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_influx Ca_channel Voltage-Gated Ca²⁺ Channel Ca_channel->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity GABA_A_Receptor GABA-A Receptor Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Adamantane_derivatives Neuroprotective Adamantane Derivatives Adamantane_derivatives->Abeta Inhibits Aggregation Adamantane_derivatives->NMDA_Receptor Antagonizes Adamantane_derivatives->Ca_channel Blocks Adamantane_derivatives->GABA_A_Receptor Modulates

Experimental Workflows

Anticancer_Screening_Workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture compound_prep 2. Prepare Adamantane Compound Dilutions cell_culture->compound_prep treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay data_analysis 6. Measure Absorbance & Analyze Data mtt_assay->data_analysis ic50 7. Determine IC50 Values data_analysis->ic50 end End ic50->end

Antiviral_Assay_Workflow start Start cell_monolayer 1. Prepare Confluent Cell Monolayer start->cell_monolayer virus_compound_mix 2. Prepare Virus Inoculum & Compound Dilutions cell_monolayer->virus_compound_mix infection 3. Infect Cells in Presence of Compounds virus_compound_mix->infection overlay 4. Add Overlay Medium infection->overlay incubation 5. Incubate for Plaque Formation (2-5 days) overlay->incubation staining 6. Fix and Stain Plaques incubation->staining counting 7. Count Plaques staining->counting ic50 8. Calculate IC50 counting->ic50 end End ic50->end

Conclusion

The adamantane core continues to be a fertile ground for the discovery of novel therapeutic agents. The compounds highlighted in this guide demonstrate the broad spectrum of biological activities that can be achieved through the chemical modification of this unique scaffold. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows are intended to serve as a valuable resource for the scientific community, fostering further innovation in the design and development of next-generation adamantane-based drugs. The consistent emergence of potent and selective adamantane derivatives underscores the enduring importance of this chemical moiety in the pursuit of new treatments for a wide range of human diseases.

References

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, lending its unique physicochemical properties to a variety of clinically successful drugs.[1][2] Its cage-like structure provides a unique three-dimensional framework that can be strategically functionalized to optimize drug-target interactions, enhance metabolic stability, and improve pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive overview of the adamantane scaffold, including its core properties, applications in drug design, and the mechanisms of action of key adamantane-containing therapeutics.

Physicochemical Properties and Advantages in Drug Design

The utility of the adamantane moiety in drug discovery stems from its distinct structural and physical characteristics.[2] Composed of a diamondoid-like cage structure, it is highly lipophilic, a property that can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The rigidity of the adamantane cage allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological targets.[3][4] Furthermore, the bulky nature of the scaffold can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[3]

Key advantages of incorporating an adamantane scaffold include:

  • Increased Lipophilicity: Facilitates penetration of biological membranes, including the blood-brain barrier.[4][5]

  • Metabolic Stability: The rigid hydrocarbon structure is resistant to metabolic degradation and can protect nearby functional groups.[3][7]

  • Precise Vectorial Arrangement: The defined three-dimensional structure allows for the controlled positioning of substituents to optimize binding affinity and selectivity for a target.[2][4]

  • Improved Pharmacokinetic Properties: Can lead to enhanced bioavailability and a longer duration of action.[8]

  • Escape from "Flatland": Provides a three-dimensional alternative to traditional flat aromatic rings in drug design, potentially leading to novel intellectual property and improved target engagement.[2][4]

Adamantane in Action: Clinically Approved Drugs

The versatility of the adamantane scaffold is showcased by its presence in a range of approved drugs targeting diverse therapeutic areas.[1][9]

Antiviral Agents: Amantadine (B194251) and Rimantadine (B1662185)

Amantadine and its derivative, rimantadine, were among the first adamantane-containing drugs to be approved and are known for their activity against the influenza A virus.[9][10]

Mechanism of Action:

Amantadine and rimantadine target the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[1][3] This channel is crucial for the uncoating of the virus within the host cell's endosome.[1] By blocking the M2 proton channel, these drugs prevent the acidification of the viral core, thereby inhibiting the release of viral ribonucleoprotein complexes into the cytoplasm and halting viral replication.[1][3] It is important to note that the emergence of resistant strains has limited their clinical use in recent years.[10]

cluster_virus Influenza A Virus Replication Cycle cluster_drug Mechanism of Amantadine/Rimantadine Viral Entry Viral Entry Endosome Formation Endosome Formation Viral Entry->Endosome Formation Endocytosis M2 Proton Channel M2 Proton Channel Endosome Formation->M2 Proton Channel Low pH in endosome activates Viral Uncoating Viral Uncoating M2 Proton Channel->Viral Uncoating Proton influx Viral Replication Viral Replication Viral Uncoating->Viral Replication Release of viral RNA Adamantane Amantadine/ Rimantadine Adamantane->M2 Proton Channel Inhibition Block Blockade

Mechanism of Action of Amantadine and Rimantadine.
Neuroprotective Agent: Memantine (B1676192)

Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.[1][11]

Mechanism of Action:

Memantine acts as a low-to-moderate affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][6][11] In Alzheimer's disease, excessive glutamate (B1630785) activity is thought to lead to excitotoxicity and neuronal damage through the overstimulation of NMDA receptors.[4] Memantine's mechanism is voltage-dependent; it preferentially binds to the open channel of the NMDA receptor, blocking the excessive influx of calcium ions that contributes to neuronal dysfunction and death.[4][6] Its fast on/off kinetics allow it to leave the channel during normal synaptic transmission, thus preserving physiological function while mitigating pathological overactivation.[6]

cluster_pathway NMDA Receptor Signaling in Alzheimer's Disease cluster_drug Mechanism of Memantine Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Overstimulation Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Memantine Memantine Memantine->NMDA_R Uncompetitive Antagonism

Signaling Pathway of Memantine in Alzheimer's Disease.
Other Therapeutic Areas

The adamantane scaffold is also present in drugs for other conditions, such as:

  • Adapalene: A third-generation topical retinoid used in the treatment of acne.[1]

  • Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent adamantane-containing drugs.

Table 1: Pharmacokinetic Parameters of Selected Adamantane Drugs

ParameterAmantadineRimantadineMemantineAdapalene (Topical)
Bioavailability (%) 86-90%>90%~100%Low
Time to Peak Plasma Concentration (Tmax) ~2-4 hours (IR)~6 hours3-8 hoursNot Applicable
Plasma Protein Binding (%) ~67%~40%~45%Not Applicable
Volume of Distribution (Vd) 3-8 L/kgNot fully characterized9-11 L/kgDistributes in epidermis/dermis
Metabolism Minimal (5-15% acetylated)Extensively in the liverPartial hepatic~25% (glucuronides)
Primary Route of Excretion Urine (90% unchanged)UrineUrineBile
Data compiled from BenchChem.[12]

Table 2: In Vitro Inhibitory Activity of Adamantane Derivatives

CompoundTargetAssayIC50 (µM)Reference
AmantadineInfluenza A M2 (wt)Electrophysiology15.76[2]
AmantadineNMDA Receptor (hippocampal neurons)Patch-clamp18.6[13]
MemantineNMDA Receptor (hippocampal neurons)Patch-clamp1.04[13]
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)MTT Assay7.70[14]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)MTT Assay3.86[14]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel adamantane derivatives. Below are outlines for key experimental procedures.

Synthesis of 1-Aminoadamantane Hydrochloride

This protocol describes a common method for the synthesis of the foundational adamantane derivative, 1-aminoadamantane.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-bromoadamantane (B121549) and formamide.

  • Heating: Heat the reaction mixture to 140°C and maintain for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture and add it to ice-cold water with stirring.

  • Isolation of Intermediate: Collect the precipitated N-(1-adamantyl)formamide by filtration and wash with cold water.

  • Hydrolysis: Stir the N-(1-adamantyl)formamide in a solution of hydrochloric acid and heat to reflux for about 1 hour.

  • Extraction: After cooling, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Isolation of Product: The aqueous layer containing the 1-aminoadamantane hydrochloride can be concentrated to yield the final product.[15][16]

Assay for NMDA Receptor Antagonist Activity (Electrophysiology)

This protocol outlines a method to determine the inhibitory effect of an adamantane derivative on NMDA receptor-mediated currents.

Procedure:

  • Cell Preparation: Use freshly dissociated neurons (e.g., from rat hippocampus) for whole-cell patch-clamp recording.

  • Recording Setup: Establish a whole-cell recording configuration and clamp the neuron at a holding potential of -70 mV.

  • Agonist Application: Apply an NMDA receptor agonist (e.g., NMDA and glycine) to evoke an inward current and establish a stable baseline response.

  • Antagonist Application: Co-apply the agonist with the adamantane test compound at various concentrations.

  • Data Acquisition: Record the inhibition of the agonist-evoked current by the test compound.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each concentration and determine the IC50 value.[13][17]

Influenza A M2 Proton Channel Inhibition Assay (Yeast-Based Growth Restoration)

This high-throughput screening assay identifies inhibitors of the M2 proton channel.

Procedure:

  • Yeast Strain Preparation: Prepare a yeast strain that expresses the influenza A M2 channel. The expression of a functional M2 channel is toxic to the yeast, inhibiting its growth.

  • Compound Plating: Dispense the adamantane derivative library into 384-well plates.

  • Yeast Inoculation: Inoculate the plates with the M2-expressing yeast.

  • Incubation: Incubate the plates at 30°C for 48 hours.

  • Data Acquisition: Measure the optical density of the yeast cultures.

  • Data Analysis: Compounds that inhibit the M2 channel will restore yeast growth, leading to an increase in optical density. Identify hits based on significant growth restoration compared to controls.

cluster_workflow General Experimental Workflow for Adamantane Drug Discovery Synthesis Synthesis of Adamantane Derivatives HTS High-Throughput Screening (e.g., Yeast Growth Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (e.g., Electrophysiology, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

A general workflow for the discovery of adamantane-based drugs.

Conclusion

The adamantane scaffold continues to be a valuable and versatile tool in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and three-dimensionality offers significant advantages in the design of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. The clinical success of adamantane-containing drugs across a range of diseases underscores the enduring potential of this remarkable molecular framework. As drug discovery moves towards more complex and three-dimensional chemical matter, the adamantane scaffold is well-positioned to play an increasingly important role in the development of the next generation of medicines.

References

The Adamantane Moiety: A Lipophilic Cornerstone in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) scaffold, a rigid, tricyclic hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a three-dimensional, cage-like structure and significant lipophilicity makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive analysis of the lipophilicity of adamantane and its profound effects on drug design, offering quantitative data, detailed experimental protocols, and visualizations of its role in molecular interactions and development workflows.

The Quantitative Impact of Adamantane on Lipophilicity

The introduction of an adamantane group into a molecule consistently leads to a substantial increase in its lipophilicity. This property is critical for enhancing a drug's ability to traverse biological membranes, including the blood-brain barrier, and can improve its metabolic stability by sterically shielding vulnerable functional groups from enzymatic degradation.[1] The lipophilicity of a compound is quantified by its partition coefficient (logP) or distribution coefficient (logD). It is estimated that the incorporation of an adamantyl group can increase the calculated logP (cLogP) of a molecule by approximately 3.1 log units.[2][3]

Below is a summary of the lipophilicity of adamantane and several key drugs that incorporate this moiety.

CompoundStructureTypeExperimental logP/logDCalculated logP (cLogP/ALOGPs)
Adamantane C₁₀H₁₆Parent Hydrocarbon2.882.48 - 3.35
Amantadine (B194251) C₁₀H₁₇NAntiviral/Antiparkinsonian2.442.53
Rimantadine C₁₂H₂₁NAntiviral3.63.28
Memantine (B1676192) C₁₂H₂₁NNMDA Receptor Antagonist3.283.28
Adapalene C₂₈H₂₈O₃Retinoid8.05.86
Saxagliptin C₁₈H₂₅N₃O₂DPP-4 Inhibitor1.341.45
Vildagliptin C₁₇H₂₅N₃O₂DPP-4 Inhibitor-0.16 (logD at pH 7.4)-0.25

The Role of Adamantane's Lipophilicity in Drug Design

The lipophilic and rigid nature of the adamantane cage offers several distinct advantages in drug design:

  • Enhanced Membrane Permeability: The high lipophilicity of the adamantane moiety facilitates the passive diffusion of drugs across cellular membranes. This is particularly crucial for drugs targeting the central nervous system (CNS), as it enhances their ability to cross the blood-brain barrier.[2][3]

  • Improved Metabolic Stability: The bulky and rigid structure of adamantane can act as a metabolic shield, protecting adjacent functional groups from degradation by metabolic enzymes. This can lead to an increased plasma half-life and improved bioavailability of the drug.[2]

  • Increased Binding Affinity: The hydrophobic adamantane cage can engage in favorable van der Waals interactions with hydrophobic pockets within target proteins, such as ion channels and enzymes, thereby increasing the binding affinity and potency of the drug.[4]

  • Scaffold for 3D Pharmacophore Design: The rigid, tetrahedral geometry of adamantane provides a well-defined scaffold for the precise spatial arrangement of pharmacophoric groups. This allows for the design of highly selective ligands that can effectively interact with the three-dimensional binding sites of their biological targets.[2]

Experimental Protocols

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound.[5]

Materials:

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • The adamantane-containing compound of interest

  • Volumetric flasks

  • Pipettes

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or NMR)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of the Test Solution: Accurately weigh a small amount of the adamantane derivative and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

  • Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated water (typically a 1:1 ratio). Add a known volume of the test solution.

  • Equilibration: Cap the tube tightly and shake it gently at a constant temperature (usually 25°C) for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours). Avoid vigorous shaking that can lead to the formation of stable emulsions.

  • Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being cautious not to disturb the interface. Determine the concentration of the compound in each phase using a suitable and validated analytical method.

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

    P = [Compound]octanol / [Compound]water

    logP = log10(P)

Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane (B121549).[6]

Step 1: Synthesis of N-(1-adamantyl)acetamide

  • In a reaction vessel, combine 1-bromoadamantane and acetylamide.

  • Slowly add sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to approximately 125°C for about 3.5 hours.

  • After cooling, the reaction mixture is worked up to isolate the N-(1-adamantyl)acetamide intermediate.

Step 2: Hydrolysis to Amantadine and Salt Formation

  • The N-(1-adamantyl)acetamide is hydrolyzed using a strong base, such as sodium hydroxide, in a suitable solvent like propylene (B89431) glycol at an elevated temperature (around 125-130°C).

  • After the hydrolysis is complete, the resulting amantadine free base is extracted.

  • The amantadine is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate amantadine hydrochloride.

  • The product is then filtered, washed, and dried.

Synthesis of Memantine Hydrochloride

This protocol describes a two-step, one-pot synthesis from 1,3-dimethyladamantane.[7][8]

Step 1: Formation of N-Formyl-1-amino-3,5-dimethyladamantane

  • 1,3-Dimethyladamantane is slowly added to nitric acid at a controlled temperature (20-25°C).

  • Formamide is then added to the reaction mixture.

  • The mixture is heated to 85°C for approximately 2 hours.

  • The reaction is then cooled and quenched with ice-cold water, followed by extraction with a solvent like dichloromethane (B109758) to isolate the N-formyl intermediate.

Step 2: Hydrolysis to Memantine and Salt Formation

  • The isolated N-formyl-1-amino-3,5-dimethyladamantane is subjected to acidic hydrolysis using a solution of hydrochloric acid.

  • The reaction mixture is heated to reflux for about 1 hour.

  • The solution is then concentrated, and the memantine hydrochloride product is precipitated, filtered, washed with a non-polar solvent like n-hexane, and dried.

Visualizations

drug_design_workflow cluster_0 Pre-clinical Development cluster_1 Adamantane Incorporation Target_Identification Target Identification and Validation Lead_Generation Lead Generation Target_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization Adamantane_Scaffold Introduction of Adamantane Scaffold Lead_Optimization->Adamantane_Scaffold Improve Lipophilicity, Metabolic Stability, and Binding Affinity ADME_Tox ADME/Toxicity Screening ADME_Tox->Lead_Optimization Iterative Optimization Adamantane_Scaffold->ADME_Tox

A simplified workflow illustrating the integration of the adamantane scaffold in the drug discovery process.

experimental_workflow Start Start Prepare_Solvents Prepare n-Octanol and Water (Pre-saturated) Start->Prepare_Solvents Prepare_Sample Dissolve Adamantane Derivative in one Phase Prepare_Solvents->Prepare_Sample Partitioning Mix Sample Solution with n-Octanol and Water Prepare_Sample->Partitioning Equilibration Shake at Constant Temperature Partitioning->Equilibration Phase_Separation Centrifuge to Separate Phases Equilibration->Phase_Separation Quantification Quantify Compound in Both Phases (e.g., HPLC) Phase_Separation->Quantification Calculation Calculate logP Quantification->Calculation End End Calculation->End

Experimental workflow for the determination of logP using the shake-flask method.

NMDA_receptor_signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Excitotoxicity Excitotoxicity and Cell Death Ca_Influx->Excitotoxicity Excessive Influx Neuronal_Response Synaptic Plasticity and Neuronal Survival Signaling_Cascade->Neuronal_Response Normal Activity Memantine Memantine (Adamantane Derivative) Memantine->NMDA_Receptor Uncompetitive Channel Block

Mechanism of action of memantine at the NMDA receptor, highlighting the role of the adamantane derivative in modulating glutamatergic signaling.

Conclusion

The adamantane moiety, with its inherent lipophilicity and rigid three-dimensional structure, continues to be a highly valuable building block in the design of novel therapeutics. Its ability to favorably modulate the ADME properties of drug candidates, enhance their permeability across biological barriers, and provide a rigid scaffold for optimizing drug-target interactions underscores its significance in modern medicinal chemistry. A thorough understanding of the quantitative and qualitative effects of adamantane's lipophilicity is paramount for researchers and scientists dedicated to the development of the next generation of innovative medicines.

References

Adamantane as a Versatile Building Block in Supramolecular Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a rigid, cage-like hydrocarbon (C₁₀H₁₆), has emerged as a cornerstone in the field of supramolecular chemistry. Its unique combination of properties, including high lipophilicity, thermal stability, biocompatibility, and a well-defined three-dimensional structure, makes it an exceptional building block for the construction of complex, non-covalent assemblies.[1][2] This technical guide provides an in-depth exploration of adamantane's role in supramolecular chemistry, with a focus on its applications in drug delivery, materials science, and diagnostics. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key concepts to serve as a comprehensive resource for researchers in the field.

The utility of adamantane in supramolecular chemistry primarily stems from its ability to act as an excellent guest molecule in host-guest systems.[1] Its size and shape are complementary to the cavities of various host molecules, most notably cyclodextrins, cucurbiturils, and calixarenes. This strong and specific binding has been harnessed to create a wide array of functional supramolecular systems, from drug delivery vehicles to self-healing materials.

Core Principles of Adamantane-Based Supramolecular Chemistry

The formation of adamantane-containing supramolecular assemblies is driven by non-covalent interactions, primarily the hydrophobic effect. The encapsulation of the nonpolar adamantane moiety within the hydrophobic cavity of a host molecule in an aqueous environment is entropically favorable due to the release of ordered water molecules from the surfaces of both the host and the guest.

Key Host-Guest Systems

1. Adamantane-Cyclodextrin: This is the most extensively studied adamantane host-guest pair. Beta-cyclodextrin (β-CD), with its cavity size of approximately 6.0-6.5 Å, provides an excellent steric and energetic match for the adamantane cage. This interaction is the foundation for numerous applications, including drug solubilization, stabilization, and controlled release.

2. Adamantane-Cucurbituril: Cucurbit[n]urils (CB[n]), particularly CB[3], form exceptionally stable complexes with adamantane derivatives. The binding is driven by a combination of hydrophobic and ion-dipole interactions between the adamantane guest and the carbonyl portals of the cucurbituril (B1219460) host. These systems are of great interest for applications requiring very strong and specific molecular recognition.

3. Adamantane-Calixarene: Calix[n]arenes are another class of macrocyclic hosts that can encapsulate adamantane. The binding affinity can be tuned by modifying the upper and lower rims of the calixarene (B151959) scaffold, allowing for the design of responsive materials.

4. Adamantane-Liposome: The lipophilic nature of adamantane allows it to readily partition into the lipid bilayer of liposomes.[1] This property is exploited to anchor targeting ligands or other functional molecules to the surface of liposomes for targeted drug delivery.[1][4]

Quantitative Data: Host-Guest Binding Affinities

The following tables summarize the binding constants (Ka) and thermodynamic parameters for the interaction of various adamantane derivatives with different host molecules. This data is crucial for the design and prediction of the stability and behavior of adamantane-based supramolecular systems.

Table 1: Adamantane-Cyclodextrin Binding Data

Adamantane DerivativeCyclodextrin (B1172386)MethodKa (M⁻¹)ΔH (kcal/mol)TΔS (kcal/mol)Reference
1-Adamantanecarboxylic acidβ-CDITC7.7 x 10⁴-8.89-1.43[5]
1-Adamantanolβ-CDUV-Vis4.9 x 10⁴--[6]
Amantadine (B194251)β-CDUV-Vis1.3 x 10⁵--[6]
1,3-Adamantanediolβ-CDITC6.3 x 10⁴-9.76-2.18[5]

Table 2: Adamantane-Cucurbituril Binding Data

Adamantane DerivativeCucurbiturilMethodKa (M⁻¹)ΔG (kcal/mol)Reference
1-AdamantylamineCB[3]ITC4.2 x 10¹²-17.4
1-AdamantanolCB[3]ITC1.3 x 10⁹-14.1
Diamantane-4,9-dicarboxylic acidCB[3]ITC7.2 x 10¹⁷-24.3[7]

Table 3: Adamantane-Calixarene Binding Data

Adamantane DerivativeCalixareneMethodKa (M⁻¹)Reference
Bis(adamantyl)-functionalized calix[8]areneβ-CD dimerITC1.2 x 10⁷[9]
Adamantyl-functionalized calix[10]areneDibenzylammonium axle¹H NMR8.5 x 10⁴[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of adamantane-based supramolecular systems.

Synthesis of Adamantane Derivatives

a) Synthesis of 1,3-Adamantanediol

  • Materials: Adamantane, fuming sulfuric acid, nitric acid, methanol (B129727).

  • Procedure:

    • Dissolve adamantane in fuming sulfuric acid with stirring.

    • Slowly add nitric acid to the solution while maintaining the temperature.

    • After the reaction is complete, pour the mixture onto ice and neutralize with a base.

    • Filter the crude product and recrystallize from methanol to obtain pure 1,3-adamantanediol.[10][12]

b) Synthesis of Amantadine (1-Adamantanamine)

  • Materials: 1-Bromoadamantane, urea, methanol, tetrabutylammonium (B224687) iodide (TBAI), hydrochloric acid.

  • Procedure:

    • Combine 1-bromoadamantane, urea, and TBAI in methanol.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction and add hydrochloric acid to precipitate amantadine hydrochloride.

    • Filter and wash the product to obtain pure amantadine hydrochloride.[13]

Characterization of Supramolecular Assemblies

a) Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry of host-guest interactions.

  • Protocol for Adamantane-β-Cyclodextrin Interaction:

    • Prepare solutions of the adamantane derivative (in the cell) and β-cyclodextrin (in the syringe) in the same buffer (e.g., PBS). Degas both solutions.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of injections of the β-cyclodextrin solution into the adamantane solution, measuring the heat change after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of cyclodextrin to adamantane.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[5][14]

b) Nuclear Magnetic Resonance (NMR) Titration

  • Objective: To determine the binding constant and to probe the geometry of the host-guest complex.

  • Protocol for Adamantane-β-Cyclodextrin Interaction:

    • Prepare a series of solutions containing a constant concentration of the adamantane derivative and varying concentrations of β-cyclodextrin in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H NMR spectra for each solution.

    • Monitor the chemical shift changes of the adamantane protons and/or the inner protons of the cyclodextrin cavity as a function of cyclodextrin concentration.

    • Plot the change in chemical shift (Δδ) against the cyclodextrin concentration and fit the data to a 1:1 binding isotherm to calculate the association constant.[15][16]

c) Dynamic Light Scattering (DLS)

  • Objective: To determine the size (hydrodynamic diameter) and size distribution of supramolecular nanoparticles or aggregates.

  • Protocol for Adamantane-based Nanoparticles:

    • Prepare a dilute suspension of the nanoparticles in a suitable solvent (e.g., water or buffer). The solvent should be filtered to remove dust.

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • The instrument's laser illuminates the sample, and the scattered light intensity fluctuations due to Brownian motion are measured by a detector.

    • The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation.[17][18]

Visualizations of Key Concepts and Workflows

Adamantane as a Supramolecular Building Block

Caption: Core attributes and interaction partners of adamantane in supramolecular chemistry.

Experimental Workflow for Characterization of Adamantane-based Nanoparticles

Characterization_Workflow Synthesis Synthesis of Adamantane- Functionalized Polymer Self_Assembly Self-Assembly into Nanoparticles Synthesis->Self_Assembly ITC Isothermal Titration Calorimetry (ITC) Self_Assembly->ITC NMR NMR Spectroscopy Self_Assembly->NMR DLS Dynamic Light Scattering (DLS) Self_Assembly->DLS TEM Transmission Electron Microscopy (TEM) Self_Assembly->TEM Binding_Affinity Binding Affinity (Ka) Thermodynamics (ΔH, ΔS) ITC->Binding_Affinity Structure_Confirmation Structure Confirmation Host-Guest Geometry NMR->Structure_Confirmation Size_Distribution Size & Size Distribution Zeta Potential DLS->Size_Distribution Morphology Morphology TEM->Morphology

Caption: A typical workflow for the synthesis and characterization of adamantane-based supramolecular nanoparticles.

Signaling Pathway Inhibition by Adamantane Derivatives in Cancer

Adamantane-linked isothiourea derivatives have been shown to suppress the growth of hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway.[19]

Signaling_Pathway cluster_cell Hepatocellular Carcinoma Cell LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory & Pro-tumorigenic Gene Expression Nucleus->Gene_Expression promotes Adamantane_Derivative Adamantane-Isothiourea Derivative Adamantane_Derivative->TLR4 inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane derivatives.

Applications in Drug Development

The unique properties of adamantane-based supramolecular systems have led to their exploration in a variety of drug development applications.

  • Targeted Drug Delivery: Adamantane can be used to anchor targeting ligands, such as peptides or antibodies, to the surface of drug-loaded nanoparticles or liposomes via host-guest interactions with surface-grafted cyclodextrins. This allows for the specific delivery of therapeutic agents to diseased cells, minimizing off-target effects. For instance, hyaluronic acid-adamantane conjugates have been used to target CD44-expressing cancer cells.[20]

  • Controlled Release: The reversible nature of host-guest interactions can be exploited to create stimuli-responsive drug delivery systems. For example, a change in pH or temperature can trigger the dissociation of an adamantane-containing drug from its cyclodextrin host, leading to localized drug release.

  • Gene Delivery: Adamantane-cyclodextrin systems have been developed as non-viral vectors for gene therapy.[21] Cationic cyclodextrins can complex with negatively charged DNA, and the inclusion of adamantane-functionalized targeting moieties can enhance cell-specific uptake.[20]

  • Modulation of Biological Pathways: As illustrated in the signaling pathway diagram, adamantane derivatives themselves can possess biological activity. Their rigid structure can serve as a scaffold for the precise positioning of pharmacophores to interact with biological targets such as enzymes and receptors.[22]

Conclusion

Adamantane has proven to be an invaluable and versatile building block in supramolecular chemistry. Its predictable and robust interactions with a variety of host molecules have enabled the rational design of a wide range of functional materials and systems. For researchers, scientists, and drug development professionals, understanding the fundamental principles of adamantane-based supramolecular chemistry, supported by quantitative data and reliable experimental protocols, is key to unlocking its full potential in creating the next generation of advanced therapeutics and smart materials. The information provided in this guide serves as a foundational resource to inspire and facilitate further innovation in this exciting and rapidly evolving field.

References

Adamantane Derivatives as a Cornerstone for Therapeutic Innovation in Neurodegenerative Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, continues to pose a significant global health challenge. The intricate and multifactorial nature of these disorders necessitates the exploration of novel therapeutic strategies. Among the promising scaffolds in medicinal chemistry, the rigid, lipophilic cage-like structure of adamantane (B196018) has emerged as a privileged motif for the design of drugs targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of adamantane derivatives, their mechanisms of action, key experimental findings with detailed protocols, and a quantitative summary of their therapeutic potential in the context of neurodegenerative diseases.

Core Mechanisms of Action: Beyond NMDA Receptor Antagonism

The therapeutic efficacy of adamantane derivatives in neurodegenerative diseases stems from their ability to modulate multiple pathological pathways. While N-methyl-D-aspartate (NMDA) receptor antagonism remains the most well-characterized mechanism, emerging research has unveiled a broader spectrum of pharmacological activities.[3][4]

NMDA Receptor Antagonism: Mitigating Excitotoxicity

Excessive glutamate (B1630785), the primary excitatory neurotransmitter in the CNS, leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca²⁺) and subsequent excitotoxicity—a common pathological hallmark in many neurodegenerative diseases.[5] Adamantane derivatives, most notably memantine, act as uncompetitive, low-to-moderate affinity open-channel blockers of NMDA receptors.[3][5] This unique mechanism allows them to preferentially block the pathological, sustained activation of NMDA receptors while sparing the normal, physiological synaptic activity crucial for learning and memory.[3] Amantadine (B194251) also exhibits NMDA receptor antagonist properties, contributing to its neuroprotective effects.[6]

Below is a diagram illustrating the signaling pathway of NMDA receptor-mediated excitotoxicity and its modulation by adamantane derivatives.

NMDA Receptor-Mediated Excitotoxicity and its Modulation Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx Opens channel, leading to Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Adamantane Adamantane Derivatives (e.g., Memantine) Adamantane->NMDA_R Blocks open channel

Caption: Modulation of NMDA receptor-mediated excitotoxicity by adamantane derivatives.

Dopaminergic Modulation

In Parkinson's disease, the symptomatic benefits of amantadine are partly attributed to its ability to modulate dopaminergic neurotransmission.[4] It is believed to enhance the release of dopamine, inhibit its reuptake, and possess some anticholinergic properties.[7] This multifaceted action helps to restore the balance of neurotransmitters in the basal ganglia, thereby alleviating motor symptoms.

Anti-Inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative disorders.[8] Adamantane derivatives have been shown to exert anti-inflammatory effects, potentially by modulating microglial activation and reducing the production of pro-inflammatory cytokines.[9] This action may help to dampen the chronic inflammatory state in the brain that contributes to neuronal damage.

Sigma-1 Receptor Modulation

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is involved in regulating calcium signaling, ion channel activity, and neuronal survival.[10] Several adamantane derivatives have been identified as ligands for the sigma-1 receptor, and their neuroprotective effects may be mediated, at least in part, through the activation of this receptor.[11][12]

Inhibition of Amyloid-β Aggregation

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques.[13] Novel aminoadamantane derivatives have been synthesized and shown to inhibit the aggregation of Aβ, highlighting a potential disease-modifying strategy for Alzheimer's disease.[13]

Quantitative Data Summary

The following tables summarize the quantitative data for various adamantane derivatives, providing a comparative overview of their in vitro efficacy and pharmacokinetic properties.

Table 1: In Vitro Efficacy of Adamantane Derivatives

Compound/DerivativeTargetAssayIC50 / Ki / % InhibitionReference(s)
MemantineNMDA ReceptorElectrophysiologyIC50: ~1-5 µM[3]
AmantadineNMDA ReceptorElectrophysiologyLower affinity than memantine[6]
Novel Amino-adamantanesAβ40 AggregationThioflavin TIC50: 0.4 - 1.8 µM[13]
Adamantane Amine Derivatives (1, 2, 5, 10)NMDAR ChannelIn vitro assay66.7–89.5% inhibition at 100 µM[14]
Adamantane Amine Derivatives (1, 2, 5, 10)VGCCIn vitro assay39.6–85.7% inhibition at 100 µM[14]
4-Aminoquinoline-adamantanesAcetylcholinesterase (AChE)Inhibition assayKi: 0.075 - 25 µM[7]
4-Aminoquinoline-adamantanesButyrylcholinesterase (BChE)Inhibition assayKi: 0.075 - 25 µM[7]
(-)-MR22Sigma-1 ReceptorBinding AssayHigh affinity[12]

Table 2: Pharmacokinetic Parameters of Adamantane Derivatives (Human)

DrugBioavailability (%)Tmax (hours)Plasma Protein Binding (%)Elimination Half-life (hours)Primary Route of ExcretionReference(s)
Amantadine86-90~2-4~6710-31Urine (90% unchanged)[15]
Memantine~1003-8~4560-80Urine (~48% unchanged)[15]
Rimantadine>90~6~4024-36Urine (<25% unchanged)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of adamantane derivatives for neurodegenerative diseases.

Synthesis of Adamantane Derivatives

A general workflow for the synthesis of aminoadamantane derivatives often starts from adamantane or its functionalized precursors.

General Synthesis Workflow for Aminoadamantane Derivatives Adamantane Adamantane Functionalized Functionalized Adamantane (e.g., Bromoadamantane) Adamantane->Functionalized Functionalization (e.g., Bromination) Aminoadamantane Aminoadamantane Functionalized->Aminoadamantane Amination Derivative Novel Adamantane Derivative Aminoadamantane->Derivative Further Modification (e.g., Amide Coupling)

Caption: A generalized workflow for the synthesis of novel adamantane derivatives.

Protocol for the Synthesis of N-(1-Adamantyl)acetamide:

This protocol describes a Ritter-type reaction for the synthesis of an N-adamantyl acetamide (B32628) derivative.[16]

  • Materials: Adamantane, Nitric acid, Acetonitrile (B52724), Microwave reactor, Ice water bath, Filtration apparatus.

  • Procedure:

    • In a microwave-suitable round-bottom flask, slowly add 6.84 g (0.05 mol) of adamantane to 21 mL (0.5 mol) of nitric acid over 20 minutes with stirring.

    • Continue stirring the suspension for an additional 30 minutes.

    • Add 29 mL (0.5 mol) of acetonitrile to the mixture.

    • Place the flask in a microwave reactor and irradiate at 40°C (50 W) for 3 hours.

    • After the reaction is complete, cool the flask in an ice water bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry.

NMDA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of adamantane derivatives for the NMDA receptor.

  • Materials: Rat brain cortical membranes, [³H]MK-801 (dizocilpine) as the radioligand, test adamantane derivatives, glutamate, glycine (B1666218), Tris-HCl buffer, scintillation fluid, liquid scintillation counter.

  • Procedure:

    • Prepare rat brain cortical membranes by homogenization and centrifugation.

    • In a 96-well plate, add the membrane preparation, [³H]MK-801, and varying concentrations of the test adamantane derivative.

    • Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled MK-801).

    • Add glutamate and glycine to activate the NMDA receptors.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol describes a common in vitro assay to screen for inhibitors of Aβ aggregation.[11]

  • Materials: Synthetic Aβ42 peptide, Thioflavin T (ThT), test adamantane derivatives, phosphate-buffered saline (PBS), 96-well black plates, plate reader with fluorescence detection.

  • Procedure:

    • Prepare a stock solution of Aβ42 by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film.

    • Resuspend the Aβ42 film in PBS to the desired final concentration (e.g., 20 µM).

    • In a 96-well black plate, add the Aβ42 solution and varying concentrations of the test adamantane derivative.

    • Include control wells with Aβ42 alone (positive control for aggregation) and buffer alone (blank).

    • Incubate the plate at 37°C with shaking to promote fibril formation.

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

    • An increase in fluorescence indicates Aβ fibril formation. Calculate the percentage inhibition of aggregation for each test compound concentration.[11]

Sigma-1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[4][5]

  • Materials: Guinea pig liver membranes (high source of sigma-1 receptors), --INVALID-LINK---pentazocine as the radioligand, test adamantane derivatives, Tris-HCl buffer, scintillation fluid, liquid scintillation counter.

  • Procedure:

    • Prepare guinea pig liver membranes by homogenization and centrifugation.

    • In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test adamantane derivative.

    • Include wells for total binding (no competitor) and non-specific binding (excess haloperidol).

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Determine the Ki value for the test compounds.

Conclusion and Future Directions

Adamantane derivatives represent a versatile and clinically validated scaffold for the development of therapeutics for neurodegenerative diseases.[3][17] Their multi-target engagement, including NMDA receptor antagonism, dopaminergic modulation, and anti-inflammatory effects, offers a promising approach to address the complex pathophysiology of these disorders. The continued exploration of novel adamantane derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the discovery of next-generation neuroprotective agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their efficacy and safety profiles, ultimately leading to improved therapeutic outcomes for patients with neurodegenerative diseases.

References

Exploring the Structural Analogues of Adamantane: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane (B196018), a unique tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry due to its rigid, lipophilic, and three-dimensional structure. This scaffold has been successfully incorporated into a variety of clinically approved drugs, demonstrating its utility in enhancing the pharmacological profiles of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the structural analogues of adamantane, focusing on their synthesis, biological activities, and the experimental methodologies used in their evaluation.

Physicochemical and Biological Activity of Adamantane Analogues

The introduction of the adamantane moiety into drug candidates can significantly modulate their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Its inherent lipophilicity can enhance membrane permeability and bioavailability.[1] The rigid cage-like structure can also shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for various structural analogues of adamantane, providing a comparative overview of their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected Adamantane Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPAqueous SolubilityReference
AdamantaneC₁₀H₁₆136.242.49Practically insoluble[3]
Amantadine (B194251)C₁₀H₁₇N151.252.13Sparingly soluble[4]
Memantine (B1676192)C₁₂H₂₁N179.303.25Slightly soluble[4]
Rimantadine (B1662185)C₁₂H₂₁N179.303.25Slightly soluble[5]
VildagliptinC₁₇H₂₅N₃O₂303.401.50Soluble[6]
SaxagliptinC₁₈H₂₅N₃O₂315.411.43Soluble[6]

Table 2: Antiviral Activity of Adamantane Analogues against Influenza A Virus

CompoundVirus StrainIC₅₀ (µM)Reference
AmantadineH3N2~1-10[7]
RimantadineH2N29-fold more potent than rimantadine[5]
Glycyl-rimantadine (4b)H3N23.5 times lower than amantadine[7]
2-(1-Adamantyl)-2-methyl-pyrrolidine (3)H2N29-fold more potent than rimantadine[5]
Amantadine Derivative (4A)HCoV-229E641.65 µg/mL[8]
Rimantadine AnaloguesH3N2Varies[9][10]

Table 3: Anticancer Activity of Adamantyl Isothiourea Derivatives

CompoundTarget Cell LineIC₅₀ (µM)Reference
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[11]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[11]
4-bromobenzyl analogue 2PC-3 (Prostate Cancer)< 25[11]
4-bromobenzyl analogue 2HepG-2 (Hepatocellular Carcinoma)< 25[11]
4-bromobenzyl analogue 2MCF-7 (Breast Cancer)< 25[11]
4-bromobenzyl analogue 2HeLa (Cervical Cancer)< 25[11]
4-bromobenzyl analogue 2HCT-116 (Colorectal Carcinoma)25-50[11]

Table 4: DPP-4 Inhibitory Activity of Adamantane-Containing Gliptins

InhibitorIC₅₀ (nM)Kᵢ (nM)Reference
Vildagliptin~2.5 - 50~1.5 - 20[6]
Saxagliptin~0.5 - 5~1.3[6][12]
3,5-dimethyladamantane 1-carboxamide53,940-[13]

Table 5: Metabolic Stability of Adamantanone Analogues in Human Liver Microsomes

Compound IDModification from Parentt½ (min)CLᵢₙₜ (µL/min/mg protein)Reference
Parent (Adamantan-1-yl- piperidin-1-yl- methanone)-4530.8[14]
Analog AHydroxylation on adamantane2555.4[14]
Analog BHydroxylation on piperidine3046.2[14]
Analog CFluorination on piperidine>60<23.1[14]
Analog DGem-difluorination on piperidine>60<23.1[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. This section provides protocols for key experiments in the synthesis and evaluation of adamantane analogues.

Synthesis Protocols

2.1.1. Synthesis of 1-Adamantylamine Hydrochloride (Amantadine Hydrochloride)

This two-step procedure involves the formation of N-(1-adamantyl)-formamide followed by hydrolysis.

  • Step 1: Synthesis of N-(1-adamantyl)-formamide

    • To 122 mL (2.7 mol) of formamide, add 66.0 g (0.3 mol) of 1-bromoadamantane (B121549) at 75 °C with stirring.

    • Slowly add 90 mL (1.65 mol) of 96% H₂SO₄ dropwise.

    • Heat the mixture to 85 °C and maintain for 5.5 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and pour it into 350 mL of ice-cold water.

    • Stir the mixture at 0–5 °C for 1 hour to precipitate the product.

    • Filter the white solid and wash with cold water to yield N-(1-adamantyl)-formamide (yield: 94%).[15]

  • Step 2: Hydrolysis to 1-Adamantylamine Hydrochloride

    • A mixture of 53.79 g (0.3 mol) of N-(1-adamantyl)-formamide and 180 mL of 19.46% aqueous HCl (1.05 mol) is stirred at room temperature for 10 minutes.

    • The mixture is then heated to reflux for 1 hour until the starting material disappears (monitored by TLC).

    • After completion, the reaction mixture is extracted with dichloromethane (B109758) (100 mL). The aqueous layer is then processed to isolate the final product.[15]

2.1.2. Synthesis of Memantine Hydrochloride

This procedure describes the direct amination of 1-bromo-3,5-dimethyladamantane (B142378).

  • In a round-bottom flask at 25 °C, add 12.15 g (0.05 mol) of 1-bromo-3,5-dimethyladamantane to a mixture of 9 g (0.15 mol) of urea (B33335) and 20 mL of diphenyl ether.

  • Heat the mixture and monitor the reaction progress.

  • After the reaction is complete, cool the mixture and adjust the pH to 12 with 30% sodium hydroxide.

  • Extract the memantine base with toluene (B28343) and wash with water.

  • Convert the base to the hydrochloride salt by reacting with an 18% aqueous HCl solution.

  • The crude product is filtered, washed with dichloromethane, and recrystallized from an ethanol/ethyl acetate (B1210297) mixture to yield memantine hydrochloride (overall yield: 75.81%).

Biological Assay Protocols

2.2.1. In Vitro Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.

  • Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.

  • Infection: Infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well) and allow the virus to adsorb for 1 hour.

  • Treatment: After adsorption, remove the virus inoculum, wash the cells, and add an overlay medium containing various concentrations of the adamantane analogues.

  • Incubation: Incubate the plates for 2-4 days to allow for plaque formation.

  • Staining and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Plaques appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[7]

2.2.2. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the adamantane analogue and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.[16][17]

2.2.3. In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neuronal cells from excitotoxicity.[18][19]

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a multi-well plate.[18]

  • Pre-treatment: Pre-treat the cells with various concentrations of the adamantane analogue for a specified time.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding an excitotoxic agent such as glutamate (B1630785) or H₂O₂.[18][19]

  • Incubation: Co-incubate the cells with the neurotoxin and the test compound for a defined period.

  • Assessment of Cell Viability: Determine cell viability using methods such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.[19]

  • Data Analysis: Quantify the neuroprotective effect by comparing the viability of cells treated with the compound and the neurotoxin to cells treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the role of adamantane analogues in biological systems.

Signaling Pathways

3.1.1. Inhibition of TLR4-MyD88-NF-κB Signaling by Adamantyl Isothiourea Derivatives

Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[11]

TLR4_pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Adamantyl_Isothiourea Adamantyl Isothiourea Derivatives Adamantyl_Isothiourea->MyD88

Caption: TLR4-MyD88-NF-κB signaling pathway and its inhibition by adamantyl isothiourea derivatives.

3.1.2. NMDA Receptor Signaling and Modulation by Memantine

Memantine, an adamantane derivative, acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in the pathophysiology of Alzheimer's disease.[4] Overactivation of the NMDA receptor leads to excessive calcium influx and subsequent excitotoxicity.[15]

NMDA_Receptor_Signaling cluster_agonists Agonist Binding Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Excessive Activation Memantine Memantine Memantine->NMDAR Channel Block

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of memantine.

Experimental and Logical Workflows

3.2.1. General Workflow for Antiviral Screening of Adamantane Analogues

The screening of new chemical entities for antiviral activity typically follows a standardized workflow to identify and characterize potent drug candidates.

Antiviral_Screening_Workflow start Start: Adamantane Analogues Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., CPE Assay) start->primary_screen hit_id Hit Identification (Active & Non-toxic) cytotoxicity->hit_id primary_screen->hit_id secondary_screen Secondary Assay (e.g., Plaque Reduction) hit_id->secondary_screen dose_response Dose-Response & IC₅₀ Determination secondary_screen->dose_response mechanism Mechanism of Action Studies dose_response->mechanism lead_opt Lead Optimization mechanism->lead_opt

Caption: A typical workflow for the in vitro screening of adamantane analogues for antiviral activity.

3.2.2. Logical Relationship of Adamantane's Mechanism in Influenza A Inhibition

The antiviral activity of amantadine and its analogues against influenza A is primarily due to the blockage of the M2 proton channel, which is essential for viral uncoating.

M2_Inhibition_Logic Influenza_A Influenza A Virus Enters Host Cell Endosome Viral Particle in Endosome Influenza_A->Endosome Acidification Endosome Acidification (↓pH) Endosome->Acidification M2_channel M2 Proton Channel Activation Acidification->M2_channel Proton_influx Proton Influx into Virion M2_channel->Proton_influx Uncoating Viral Uncoating & RNA Release Proton_influx->Uncoating Replication Viral Replication Uncoating->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blocks

Caption: Logical flow of influenza A M2 proton channel function and its inhibition by amantadine.

References

Quantum Chemical Calculations of Adamantane Structures: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adamantane (B196018) (C₁₀H₁₆), the simplest diamondoid, possesses a unique cage-like, rigid, and highly symmetrical structure that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its lipophilic nature and conformational rigidity make it an attractive scaffold for the design of therapeutic agents.[3][4] Quantum chemical calculations provide a powerful tool for understanding the structural, electronic, and spectroscopic properties of adamantane and its derivatives, thereby facilitating the rational design of novel drugs and materials. This guide provides an in-depth overview of the application of quantum chemical methods to adamantane structures, tailored for researchers, scientists, and drug development professionals.

Computational Methodologies

The accurate prediction of the properties of adamantane and its derivatives relies on the selection of appropriate quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between computational cost and accuracy.[5][6]

Commonly employed DFT functionals for adamantane calculations include:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is often used for geometry optimization and vibrational frequency calculations.[1][7]

  • CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional particularly suited for calculating electronic excitation energies and optical properties.[1]

  • BLYP (Becke, Lee-Yang-Parr): A gradient-corrected functional that has been used for geometry optimization and NMR chemical shift calculations.[8]

The choice of basis set is also crucial for obtaining reliable results. Some commonly used basis sets are:

  • 6-31G(d): A Pople-style basis set of double-zeta quality with polarization functions on heavy atoms, suitable for geometry optimizations.[1]

  • 6-311++G(d,p): A triple-zeta basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms, often used for more accurate energy and property calculations.[7]

  • aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta): A correlation-consistent basis set that is often used for high-accuracy calculations of electronic properties.[9]

For specific spectroscopic properties, specialized methods are employed:

  • Time-Dependent DFT (TD-DFT): Used to calculate electronic absorption spectra.[1][9]

  • Gauge-Including Atomic Orbital (GIAO): A method for calculating NMR chemical shifts.[10][11]

The general workflow for performing quantum chemical calculations on adamantane structures is depicted below.

computational_workflow start Define Adamantane Structure (or derivative) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc prop_calc Property Calculations freq_calc->prop_calc nmr_calc NMR Chemical Shifts (GIAO) prop_calc->nmr_calc uvvis_calc Electronic Spectra (TD-DFT) prop_calc->uvvis_calc vib_spec Vibrational Spectra (IR/Raman) prop_calc->vib_spec analysis Analysis and Comparison with Experimental Data nmr_calc->analysis uvvis_calc->analysis vib_spec->analysis

A typical workflow for quantum chemical calculations of adamantane structures.

Structural and Electronic Properties

Adamantane exhibits a highly symmetric Td point group structure.[1][2] Quantum chemical calculations have been instrumental in determining its precise geometric parameters.

ParameterCalculated ValueExperimental ValueMethod
C-C bond length1.537 Å1.54 ÅB3LYP/6-31G(d)[1]
C-H bond length1.088 Å1.112 ÅB3LYP/6-31G(d)[1]
Total Electronic Energy-10632 eV-10635.4 eVB3LYP/6-31G(d)[1]

Spectroscopic Properties

Quantum chemical calculations are widely used to predict and interpret the spectroscopic data of adamantane and its derivatives.

Vibrational Spectroscopy

The vibrational modes of adamantane have been extensively studied using both theoretical and experimental methods. DFT calculations can accurately predict the infrared (IR) and Raman active vibrational frequencies.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Method
C-H stretch2948, 29542944, 2950DFT/B3LYP[7]
ν₂₃---
ν₂₄---
ν₂₅---
ν₂₆---
ν₂₇---
ν₂₈---
ν₃₀---

Note: A comprehensive list of calculated and experimental vibrational frequencies for seven fundamental modes (ν₂₃ to ν₃₀) has been reported, showing excellent agreement.[2]

NMR Spectroscopy

The high symmetry of adamantane leads to a simple NMR spectrum with two distinct signals corresponding to the bridgehead (CH) and methylene (B1212753) (CH₂) carbons and their attached protons.[8] Computational methods, particularly the GIAO approach, are used to predict ¹H and ¹³C NMR chemical shifts.

NucleusCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)Method
¹³C (CH)-37.777BLYP/6-31G(d,p)[8][12]
¹³C (CH₂)--BLYP/6-31G(d,p)[8]
¹H (CH)--BLYP/6-31G(d,p)[8]
¹H (CH₂)--BLYP/6-31G(d,p)[8]

Note: The table will be updated as more specific calculated values are extracted and correlated with experimental data from the provided search results.

Application in Drug Development: The Case of Memantine (B1676192)

Adamantane derivatives are prominent in drug development, with memantine, an antagonist of the N-methyl-D-aspartate (NMDA) receptor, being a prime example used in the treatment of Alzheimer's disease.[8][10][13][14] The mechanism of action of memantine involves the blockade of the NMDA receptor ion channel, particularly under conditions of excessive glutamate (B1630785) stimulation, which is implicated in excitotoxicity and neuronal damage.[8][10]

The signaling pathway illustrating the mechanism of action of memantine is shown below.

memantine_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDA_receptor NMDA Receptor Glutamate_vesicle->NMDA_receptor Excessive Release Ca_channel Ion Channel NMDA_receptor->Ca_channel Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_channel->Excitotoxicity Ca²⁺ Influx Memantine Memantine Memantine->Ca_channel Blocks Channel

References

Adamantane in Materials Science and Nanotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a unique diamondoid structure—a rigid, cage-like framework of carbon atoms.[1] This distinctive architecture imparts a remarkable combination of properties, including high thermal stability, exceptional lipophilicity, and robust chemical inertness, making it a highly sought-after building block in the realms of materials science and nanotechnology.[2][3] Its incorporation into polymers, nanoparticles, and self-assembling systems has led to the development of advanced materials with tailored functionalities for a wide array of applications, from specialty polymers to sophisticated drug delivery vehicles.[4][5] This technical guide provides a comprehensive overview of the role of adamantane in these fields, with a focus on quantitative data, detailed experimental protocols, and the fundamental principles governing its application.

Adamantane-Based Polymers: Enhancing Performance and Functionality

The integration of the bulky and rigid adamantane moiety into polymer structures significantly enhances their physical and chemical properties.[6] Adamantane can be incorporated as a pendant group, within the main chain, or as the core of star-shaped polymers, each architecture offering distinct advantages.[7][8]

Properties of Adamantane-Containing Polymers

The introduction of adamantane into polymer backbones leads to a notable increase in glass transition temperature (Tg), thermal stability, and mechanical strength.[4][6] These enhancements are attributed to the restriction of segmental motion imposed by the rigid adamantane cage.

Polymer TypeMonomersTg (°C)Decomposition Temperature (TGA, 10% weight loss, °C)Inherent Viscosity (dL/g)SolubilityReference
Polyimide 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various aromatic dianhydrides248 - 308> 500 (in air and nitrogen)0.82 - 1.66Soluble in NMP and other organic solvents[9]
Poly(1,3-adamantylene alkylene) α,ω-dienes with 1,3-adamantylene units-452 - 456--[10]
Adamantane-containing methacrylates 1-adamantyl methacrylate (B99206) (ADMA) and methyl methacrylate (MMA)Higher than PMMA--High transparency (>95%)[11]
Experimental Protocol: Synthesis of Adamantane-Based Polyimides

This protocol describes a conventional two-stage synthesis of polyimides from an adamantane-based dietheramine.[9]

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • N-methyl-2-pyrrolidone (NMP)

  • Hydrazine

Procedure:

  • Synthesis of the Diamine Monomer:

    • Synthesize 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane through a two-step process involving a chloro displacement reaction of p-chloronitrobenzene with the potassium phenolate (B1203915) of 2,2-bis(4-hydroxyphenyl)adamantane, followed by catalytic reduction of the intermediate dinitro compound using hydrazine.

  • Poly(amic acid) Synthesis (Stage 1):

    • In a reaction vessel, dissolve the adamantane-based dietheramine in NMP.

    • Gradually add the aromatic dianhydride to the solution while stirring under an inert atmosphere.

    • Continue the reaction at room temperature to form the poly(amic acid) solution. The inherent viscosity of the resulting polymer should be monitored.

  • Imidization (Stage 2):

    • Cast the poly(amic acid) solution onto a glass plate to form a film.

    • Heat the film in stages at 150°C, 200°C, 250°C, and finally at 270°C to induce cyclodehydration and form the final polyimide.

Characterization:

  • The inherent viscosity of the poly(amic acid) can be measured to estimate the molecular weight.

  • The final polyimide structure can be confirmed using FTIR and NMR spectroscopy.

  • Thermal properties (Tg and decomposition temperature) can be determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

  • Solubility can be tested in various organic solvents.

  • The amorphous nature of the polyimides can be verified by X-ray diffraction.

G General Workflow for Adamantane-Based Polymer Synthesis and Characterization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Monomer_Synthesis Synthesis of Adamantane- Containing Monomer Polymerization Polymerization Reaction (e.g., Polycondensation, ROP, ATRP) Monomer_Synthesis->Polymerization Polymerization Initiation Structural Structural Analysis (NMR, FTIR, GPC) Polymerization->Structural Characterize Structure Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Characterize Thermal Properties Mechanical Mechanical Testing Polymerization->Mechanical Characterize Mechanical Properties Optical Optical Properties Polymerization->Optical Characterize Optical Properties

Caption: Workflow for adamantane-based polymer synthesis and characterization.

Adamantane in Nanotechnology and Drug Delivery

The unique physicochemical properties of adamantane make it an ideal component for various nanotechnological applications, particularly in the field of nanomedicine and drug delivery.[12][13] Its lipophilic nature allows it to act as a robust anchor in lipid bilayers of liposomes and other nanoparticles, while its cage-like structure facilitates strong host-guest interactions with molecules like cyclodextrins.[5][14]

Adamantane-Based Drug Delivery Systems

Adamantane's incorporation into drug delivery systems can lead to enhanced drug loading capacity, controlled release profiles, and stimuli-responsive behavior.[4][8]

Delivery SystemAdamantane RoleKey FeaturesDrug Loading Capacity (%)IC50 (µM)Reference
Star-shaped PLGA-D-P Micelles Core of the star polymerpH-responsive, enhanced stability21.6 (for Doxorubicin)-[8]
Linear PLGA-D-P Micelles End-group of the linear polymerpH-responsive22.9 (for Doxorubicin)-[8]
Adamantane-type derivative Drug conjugate-->100 (A549 cells)[2]
Adamantane-type derivative Drug conjugate-->100 (HeLa cells)[2]
Experimental Protocol: Synthesis of a Linear Adamantane-PLGA-b-PDEAEMA-PEG Copolymer

This protocol outlines a multi-step synthesis for a pH-responsive block copolymer for drug delivery applications, based on literature descriptions.[2]

Materials:

  • 1-Adamantanol (B105290)

  • Lactide

  • Glycolide (B1360168)

  • 2-bromoisobutyryl bromide

  • N,N'-diethylaminoethyl methacrylate (DEAEMA)

  • Azide- or alkyne-terminated poly(ethylene glycol) (PEG)

  • Copper catalyst for "click" chemistry

Procedure:

  • Initiator Synthesis:

    • Synthesize an adamantane-containing initiator by reacting 1-adamantanol with a suitable linker molecule to introduce a hydroxyl group capable of initiating ring-opening polymerization (ROP).

  • Ring-Opening Polymerization (ROP):

    • Use the adamantane-functionalized initiator to initiate the ROP of lactide and glycolide monomers to form an adamantane-PLGA block. The ratio of lactide to glycolide can be adjusted to control the polymer's degradation rate and hydrophobicity.

  • Chain-End Modification:

    • Modify the terminal hydroxyl group of the adamantane-PLGA block for the next polymerization step. For example, react it with 2-bromoisobutyryl bromide to introduce an atom transfer radical polymerization (ATRP) initiator.

  • Atom Transfer Radical Polymerization (ATRP):

    • Polymerize a functional monomer, such as DEAEMA, from the adamantane-PLGA macroinitiator via ATRP to create a pH-responsive block.

  • PEGylation via "Click" Chemistry:

    • Modify the end of the block copolymer to introduce an azide (B81097) or alkyne group.

    • "Click" an alkyne- or azide-terminated PEG chain onto the polymer using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final adamantane-PLGA-b-PDEAEMA-PEG copolymer.

Characterization:

  • The structure and molecular weight of the copolymers at each step can be confirmed by ¹H NMR and gel permeation chromatography (GPC).

  • The pH-responsive behavior can be studied by monitoring changes in particle size or turbidity at different pH values using dynamic light scattering (DLS).

  • Drug loading and release studies can be performed using techniques like UV-Vis spectrophotometry or HPLC.

  • In vitro cytotoxicity can be assessed using cell viability assays (e.g., MTT assay) on relevant cancer cell lines.

G pH-Responsive Drug Release from Adamantane-Based Micelles cluster_micelle Drug-Loaded Micelle (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) Micelle Stable Micelle with Encapsulated Drug Protonation Protonation of pH-Responsive Block Micelle->Protonation Internalization into Tumor Cell Destabilization Micelle Destabilization Protonation->Destabilization Conformational Change Release Drug Release Destabilization->Release Release of Therapeutic Agent

Caption: Mechanism of pH-responsive drug release.

Adamantane in Supramolecular Chemistry and Self-Assembly

Adamantane's rigid, cage-like structure and lipophilic character make it an excellent "guest" molecule in host-guest chemistry, most notably with cyclodextrins.[15][16] This strong and specific non-covalent interaction is a powerful tool for driving the self-assembly of complex nanostructures.[5]

Adamantane-Cyclodextrin Host-Guest Complexation

The inclusion of an adamantane guest into the hydrophobic cavity of a cyclodextrin (B1172386) host is a thermodynamically favorable process, characterized by a high association constant.

Host-Guest PairAssociation Constant (K) (M⁻¹)StoichiometryExperimental TechniqueReference
Alexa 488 labeled adamantane derivative and β-cyclodextrin5.2 x 10⁴1:1Fluorescence Correlation Spectroscopy (FCS)[15]
Experimental Protocol: Characterization of Adamantane-Cyclodextrin Complexation by Fluorescence Correlation Spectroscopy (FCS)

This protocol describes the use of FCS to determine the stoichiometry and association equilibrium constant of an adamantane-cyclodextrin complex.[15]

Materials:

  • Fluorescently labeled adamantane derivative (e.g., Alexa 488 labeled)

  • β-cyclodextrin

  • Aqueous buffer solution (e.g., pH 6)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescently labeled adamantane derivative in the aqueous buffer.

    • Prepare a series of solutions with a fixed concentration of the labeled adamantane and varying concentrations of β-cyclodextrin.

  • FCS Measurement:

    • Use a fluorescence correlation spectrometer to measure the fluorescence intensity fluctuations in a small, defined observation volume for each sample.

    • The autocorrelation function of these fluctuations is calculated, which provides information about the diffusion time of the fluorescent species.

  • Data Analysis:

    • The diffusion time of the labeled adamantane will increase upon complexation with the larger β-cyclodextrin molecule.

    • By fitting the autocorrelation curves at different cyclodextrin concentrations, the fraction of complexed and uncomplexed adamantane can be determined.

    • This data is then used to calculate the association equilibrium constant (K) and determine the stoichiometry of the complex.

G Adamantane-Cyclodextrin Host-Guest Interaction cluster_reactants Components cluster_product Complex Adamantane Adamantane (Guest) Complex Inclusion Complex Adamantane->Complex Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complex Adamantane_label Hydrophobic Interaction Adamantane_label->Complex

Caption: Adamantane-cyclodextrin host-guest interaction.

Conclusion

Adamantane has firmly established itself as a versatile and powerful building block in materials science and nanotechnology. Its unique structural and physicochemical properties have enabled the development of high-performance polymers with enhanced thermal and mechanical stability. In the realm of nanomedicine, adamantane-based systems are at the forefront of creating intelligent drug delivery vehicles capable of targeted and controlled release. The principles of supramolecular self-assembly, driven by adamantane's host-guest chemistry, offer a pathway to construct complex and functional nanostructures with precision. As research continues to uncover new methods for the functionalization and application of adamantane, its importance in the design of next-generation materials and nanotechnologies is set to grow even further.

References

Adamantane-Based Polymers in Early-Stage Research: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adamantane (B196018), a rigid and lipophilic diamondoid hydrocarbon, has emerged as a significant building block in polymer chemistry for biomedical applications.[1][2] Its unique cage-like structure imparts exceptional properties to polymers, including high thermal stability, increased glass transition temperatures (Tg), and enhanced mechanical strength.[3][4] In the realm of drug delivery, the incorporation of adamantane moieties into polymer backbones or as pendant groups offers several advantages. These include potentially higher loading capacities for hydrophobic drugs, the ability to control and sustain drug release, and the possibility of designing stimuli-responsive systems for targeted delivery.[1][5] Furthermore, adamantane is generally considered biocompatible, making it a suitable component for materials intended for in vivo use.[1][5] This technical guide provides an in-depth overview of early-stage research on adamantane-based polymers, focusing on their synthesis, physicochemical properties, and applications in drug delivery, with detailed experimental protocols and data presented for researchers and drug development professionals.

Synthesis of Adamantane-Based Polymers

The synthesis of adamantane-containing polymers can be achieved through various polymerization techniques, allowing for the creation of diverse architectures such as linear, star-shaped, and dendritic polymers.[3][6][7] Common methods include radical polymerization, ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and step-growth polymerization.[1][6][7][8] The choice of method depends on the desired polymer architecture and the functional groups present on the adamantane-containing monomer.

Experimental Protocol: Synthesis of Adamantane-PLGA-b-P(M)PEG Block Copolymer

This protocol describes a representative multi-step synthesis of an amphiphilic block copolymer with an adamantane core, a biodegradable poly(lactic-co-glycolic acid) (PLGA) block, and a hydrophilic poly(ethylene glycol) monomethyl ether (P(M)PEG) block. This type of polymer is often investigated for self-assembling into micelles for drug delivery.[7] The synthesis involves a combination of ROP and ATRP.[1][7]

1. Initiator Synthesis:

  • An adamantane-containing initiator is synthesized first. For instance, 1-adamantanol (B105290) can be reacted with a linker molecule containing a hydroxyl group suitable for initiating ROP.[1]

2. Ring-Opening Polymerization (ROP) of Lactide and Glycolide (B1360168):

  • The adamantane-functionalized initiator is used to initiate the ROP of lactide and glycolide monomers.[1]

  • The ratio of lactide to glycolide can be adjusted to control the degradation rate and hydrophobicity of the resulting adamantane-PLGA block.[1]

3. Chain-End Modification:

  • The terminal hydroxyl group of the adamantane-PLGA is modified to introduce a group suitable for the subsequent polymerization step. For example, it can be reacted with 2-bromoisobutyryl bromide to create an ATRP initiator.[1]

4. Atom Transfer Radical Polymerization (ATRP) of PEG-methacrylate:

  • The adamantane-PLGA with the ATRP initiator at its chain end is then used to initiate the polymerization of a methacrylate (B99206) monomer functionalized with PEG, forming the final adamantane-PLGA-b-P(M)PEG block copolymer.

G cluster_synthesis Synthesis Workflow node_initiator Adamantane Initiator Synthesis node_rop Ring-Opening Polymerization (ROP) of Lactide/Glycolide node_initiator->node_rop Initiates node_modification Chain-End Modification node_rop->node_modification node_atrp Atom Transfer Radical Polymerization (ATRP) of PEG-methacrylate node_modification->node_atrp Creates Macroinitiator node_final_polymer Adamantane-PLGA-b-P(M)PEG Block Copolymer node_atrp->node_final_polymer

Caption: Workflow for the synthesis of an adamantane-based block copolymer.

Physicochemical Properties and Characterization

The incorporation of the bulky and rigid adamantane structure significantly influences the physicochemical properties of polymers.

Thermal Properties

Adamantane-containing polymers typically exhibit high glass transition temperatures (Tg) and excellent thermal stability.[3][4] The rigid adamantane cage restricts the segmental motion of the polymer chains, leading to higher Tg values compared to their non-adamantane counterparts.[3][9] For example, adamantane-based polyimides have shown Tg values between 248 and 308 °C and decomposition temperatures for 10% weight loss above 500 °C in both air and nitrogen atmospheres.[9] Similarly, poly(1,3-adamantylene alkylene)s have demonstrated decomposition temperatures between 452-456 °C.[10]

Solubility

The three-dimensional, non-polar nature of the adamantane group can disrupt polymer chain packing, which often leads to improved solubility in common organic solvents and can result in amorphous polymers with good optical clarity.[9][11] For instance, a series of adamantane-based polyimides were found to be soluble in N-methyl-2-pyrrolidone (NMP) and other organic solvents.[9]

Quantitative Data Summary
Polymer TypePropertyValueReference
Adamantane-based PolyimidesGlass Transition Temperature (Tg)248 - 308 °C[9]
10% Weight Loss Temperature> 500 °C[9]
Poly(1,3-adamantylene alkylene)sDecomposition Temperature452 - 456 °C[10]
Melting Temperature (Tm)58 - 63 °C[10]
Poly(1-adamantyl methacrylate) (PADMA)Glass Transition Temperature (Tg)257 °C[12]
pADK (polyketal with adamantane)Molecular Weight (Mw)49,472 Da[13]
Polydispersity Index (PDI)1.74[13]
Adamantane-PLGA-D-P (Linear)Drug Loading Content (DOX)21.6%[7][14]
Adamantane-[PLGA-D-P]4 (Star)Drug Loading Content (DOX)22.9%[7][14]
Characterization Techniques

Standard analytical techniques are used to characterize the structure, molecular weight, and thermal properties of adamantane-based polymers.[8][15] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[15][16]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[15]

  • Differential Scanning Calorimetry (DSC): To measure glass transition temperatures and melting points.[9][10]

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperatures.[9][15]

Applications in Drug Delivery

The unique properties of adamantane make it a highly attractive component for advanced drug delivery systems.[1][17][18]

Enhanced Drug Loading and Controlled Release

The hydrophobic and cage-like structure of adamantane can create favorable interactions with hydrophobic drug molecules, potentially leading to higher drug loading capacities.[1][7] For example, amphiphilic star-shaped polymers with a rigid adamantane core have demonstrated higher doxorubicin (B1662922) (DOX) loading capacity compared to those with a more flexible pentaerythritol (B129877) core.[14] The rigidity of the adamantane unit can also influence the degradation and diffusion characteristics of the polymer matrix, enabling controlled and sustained drug release.[1]

Stimuli-Responsive Systems

Adamantane-containing polymers can be engineered to respond to specific stimuli in the body, such as changes in pH.[1][7] This is particularly useful for targeted drug release in the acidic microenvironment of tumors.

G cluster_release pH-Responsive Drug Release node_micelle Drug-Loaded Micelle (Stable at Physiological pH) node_tumor Tumor Microenvironment (Acidic pH) node_micelle->node_tumor Accumulates via EPR effect node_destabilize Polymer Protonation & Micelle Destabilization node_tumor->node_destabilize node_release Drug Release node_destabilize->node_release

Caption: Mechanism of pH-responsive drug release from adamantane-based polymer micelles.

Experimental Protocol: Drug Loading into Polymeric Micelles

This protocol outlines a general method for loading a hydrophobic drug into self-assembling adamantane-based polymeric micelles using the solvent evaporation method.[1]

1. Dissolution:

  • A known amount of the adamantane-based amphiphilic polymer and the hydrophobic drug are dissolved in a suitable volatile organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask.[1]

2. Film Formation:

  • The organic solvent is slowly removed under reduced pressure using a rotary evaporator to form a thin, uniform polymer-drug film on the inner wall of the flask.[1]

3. Hydration:

  • The film is hydrated with an aqueous solution (e.g., phosphate-buffered saline, PBS) and gently agitated or sonicated. This process allows the amphiphilic polymers to self-assemble into core-shell micelles, entrapping the hydrophobic drug within the hydrophobic core.[1]

4. Purification:

  • The micellar solution is then filtered or centrifuged to remove any unloaded drug aggregates or non-incorporated polymer.[1]

5. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • A known amount of the lyophilized drug-loaded micelles is dissolved in an organic solvent to break the micellar structure.[1]

  • The concentration of the drug is determined using a calibrated analytical technique such as UV-Vis spectrophotometry or HPLC.[1]

  • DLC (%) = (Mass of drug in micelles / Total mass of drug-loaded micelles) x 100.[1]

  • EE (%) = (Mass of drug in micelles / Initial mass of drug used for loading) x 100.[1]

Biocompatibility and In Vitro Evaluation

While adamantane itself is considered biocompatible, it is crucial to evaluate the cytotoxicity of the final polymer formulation.[1][5]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of polymer formulations.[1]

1. Cell Seeding:

  • Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

2. Treatment:

  • The cell culture medium is replaced with fresh medium containing various concentrations of the adamantane-based polymer formulation. Control wells with untreated cells and wells with only medium (blank) are also included.[1]

3. Incubation:

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

4. MTT Addition:

  • The treatment medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. The plates are incubated for another 2-4 hours, during which viable cells with active metabolism reduce the MTT to purple formazan (B1609692) crystals.[1]

5. Formazan Solubilization:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]

6. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated relative to the untreated control cells.[1]

G cluster_mtt MTT Assay Workflow node_seed Seed Cells in 96-well Plate node_treat Treat with Polymer Formulations node_seed->node_treat node_incubate Incubate (e.g., 48h) node_treat->node_incubate node_mtt Add MTT Reagent node_incubate->node_mtt node_formazan Solubilize Formazan Crystals node_mtt->node_formazan node_read Measure Absorbance node_formazan->node_read

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Host-Guest Interactions with Cyclodextrins

A key feature of adamantane in polymer science is its strong and specific host-guest interaction with cyclodextrins (CDs). The adamantyl moiety fits perfectly into the hydrophobic cavity of β-cyclodextrin, with a high association constant in the range of 10³–10⁵ M⁻¹.[17] This interaction is a powerful tool for creating self-assembled and stimuli-responsive supramolecular systems.[17][19]

Tunable Lower Critical Solution Temperature (LCST)

For thermoresponsive polymers, this host-guest interaction can be used to precisely tune the lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water.[19][20] By complexing pendant adamantane groups on a polymer with cyclodextrins, the overall hydrophilicity of the polymer is increased, leading to a higher LCST. The LCST can be accurately adjusted over a wide temperature range by simply varying the amount of cyclodextrin (B1172386) added.[19][20] For example, the LCST of an adamantane-functionalized poly(2-oxazoline) was tuned from 30 °C to 56 °C by complexation with hydroxypropyl-β-cyclodextrin.[19]

G cluster_lcst Host-Guest Tuning of LCST node_polymer Adamantane-Functionalized Polymer (Hydrophobic) node_complex Supramolecular Complex (Increased Hydrophilicity) node_polymer->node_complex node_cd β-Cyclodextrin (Hydrophilic Host) node_cd->node_complex node_lcst Increased LCST node_complex->node_lcst

Caption: Host-guest complexation for tuning the Lower Critical Solution Temperature.

Conclusion and Future Outlook

Adamantane-based polymers represent a highly versatile and promising platform for the development of advanced materials, particularly in the field of drug delivery.[1] Their unique structural properties lead to enhanced thermal stability, tunable solubility, and the potential for high drug loading and controlled, stimuli-responsive release.[1][3] The strong host-guest interaction with cyclodextrins further expands their utility in creating intelligent, self-assembling systems.[17] While early-stage research has demonstrated significant potential, future investigations should focus on comprehensive in vivo studies to validate the promising in vitro results, further elucidating the biocompatibility, pharmacokinetics, and therapeutic efficacy of these novel polymer systems.[1] The continued exploration and optimization of adamantane-based polymers will undoubtedly contribute to the design of next-generation drug delivery vehicles.

References

The Pivotal Role of Adamantane in Host-Guest Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane (B196018), a rigid, threefold symmetric, and lipophilic hydrocarbon, has emerged as a cornerstone in the field of host-guest chemistry. Its unique structural properties and well-defined size make it an exemplary guest molecule for a variety of synthetic and semi-synthetic hosts, most notably cyclodextrins and cucurbiturils. This technical guide provides an in-depth exploration of adamantane's role in supramolecular chemistry, with a focus on its applications in drug delivery, biosensing, and the fundamental understanding of non-covalent interactions. This document details the thermodynamics of these interactions, provides comprehensive experimental protocols for their characterization, and visualizes key processes and workflows.

Core Principles of Adamantane-Based Host-Guest Systems

The utility of adamantane in host-guest chemistry stems from its ideal fit within the hydrophobic cavities of macrocyclic hosts. The primary driving force for the formation of adamantane-host inclusion complexes in aqueous media is the hydrophobic effect. The encapsulation of the nonpolar adamantane molecule within the host's cavity releases high-energy water molecules from the cavity into the bulk solvent, resulting in a favorable entropic and enthalpic change that drives complex formation.

The most extensively studied host-guest pairs involving adamantane are with β-cyclodextrin and cucurbit[1]uril. The adamantyl group, with a diameter of approximately 7 Å, fits snugly into the cavity of β-cyclodextrin, leading to the formation of stable 1:1 inclusion complexes with association constants typically in the range of 10⁴ to 10⁵ M⁻¹[2]. The interaction with cucurbit[1]uril (CB[1]) is even more remarkable, with association constants reaching as high as 10¹⁴ M⁻¹, particularly when the adamantane guest is functionalized with a cationic group that can interact with the carbonyl portals of the CB[1] host[1][3]. This ultra-high affinity has paved the way for applications requiring robust and specific molecular recognition.

Quantitative Analysis of Adamantane Host-Guest Interactions

The stability and thermodynamics of adamantane-based host-guest complexes are paramount to their application. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed to quantify these interactions. Below are tables summarizing key binding data for adamantane derivatives with β-cyclodextrin and cucurbit[1]uril.

Table 1: Thermodynamic Parameters of Adamantane Derivatives with β-Cyclodextrin

Guest MoleculeMethodAssociation Constant (Kₐ, M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Reference
Adamantane-1-carboxylic acidITC7.7 x 10⁴-8.891.43[4]
1,3-Adamantanedicarboxylic acidITC6.3 x 10⁴-9.763.12[4]
Alexa 488 labelled adamantaneFCS5.2 x 10⁴--[4]

Table 2: Binding Affinities of Adamantane Derivatives with Cucurbit[1]uril (CB[1])

Guest MoleculeMethodAssociation Constant (Kₐ, M⁻¹)ΔG° (kcal/mol)Reference
Neutral Adamantane Derivative (A1)ITC--14.1[5]
Monocationic Adamantane Derivative (A2)ITC--19.4[5]
Dicationic Adamantane Derivative (A4)ITC5 x 10¹⁵-21.5[5]
Adamantane Derivative (for pretargeted PET)-~10¹⁴-[1][3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate characterization of host-guest systems. Below are comprehensive methodologies for Isothermal Titration Calorimetry and ¹H NMR Titration studies of adamantane-host interactions.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, enabling the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials and Equipment:

  • Isothermal Titration Calorimeter

  • Adamantane guest molecule

  • Host molecule (e.g., β-cyclodextrin)

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a solution of the host molecule (e.g., 0.1 mM β-cyclodextrin) in the chosen buffer.

    • Prepare a solution of the adamantane guest molecule at a concentration 10-20 times higher than the host (e.g., 1-2 mM) in the exact same buffer. If a co-solvent like DMSO is necessary to dissolve the guest, ensure the host solution contains an identical concentration of the co-solvent.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter cell[4].

  • Instrument Setup:

    • Clean the sample cell and injection syringe meticulously with the buffer.

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 300 rpm)[4].

  • Loading the Calorimeter:

    • Carefully load the host solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the guest solution into the injection syringe[4].

  • Titration:

    • Allow the system to equilibrate to a stable baseline.

    • Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the host solution. The heat change associated with each injection is measured[4].

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kₐ, ΔH, and n[4].

Protocol 2: ¹H NMR Titration

¹H NMR titration monitors the chemical shift changes of host or guest protons upon complexation to determine the binding affinity.

Materials and Equipment:

  • High-resolution NMR spectrometer

  • NMR tubes

  • Adamantane guest molecule

  • Host molecule (e.g., β-cyclodextrin)

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a known concentration in the deuterated buffer.

    • Prepare a stock solution of the guest molecule at a significantly higher concentration in the same deuterated buffer[4].

  • NMR Measurements:

    • Acquire a ¹H NMR spectrum of the host solution alone.

    • Prepare a series of NMR samples with a constant host concentration and incrementally increasing guest concentrations by adding small aliquots of the guest stock solution to the host solution in the NMR tube.

    • Acquire a ¹H NMR spectrum for each sample after thorough mixing and temperature equilibration[4].

  • Data Analysis:

    • Identify the protons on the host (e.g., the inner protons of the cyclodextrin (B1172386) cavity) or guest that exhibit the largest change in chemical shift upon complexation.

    • Plot the change in chemical shift (Δδ) for a specific proton as a function of the total guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model equation using non-linear regression analysis to determine the association constant (Kₐ)[4].

Visualizing Adamantane in Action: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key applications of adamantane in host-guest chemistry.

experimental_workflow_biosensor cluster_electrode_prep Electrode Preparation cluster_functionalization Surface Functionalization cluster_enzyme_immobilization Enzyme Immobilization cluster_detection Glucose Detection electrode SWCNT-coated Electrode poly_ada Electropolymerization of Adamantane-pyrrole electrode->poly_ada ada_surface Adamantane-functionalized Surface poly_ada->ada_surface beta_cd_gnp Addition of β-CD-modified Gold Nanoparticles ada_surface->beta_cd_gnp cd_surface β-CD-functionalized Surface beta_cd_gnp->cd_surface ada_gox Addition of Adamantane-tagged Glucose Oxidase (GOX) cd_surface->ada_gox gox_electrode GOX-immobilized Electrode ada_gox->gox_electrode glucose Addition of Glucose gox_electrode->glucose h2o2 H₂O₂ Production glucose->h2o2 signal Electrochemical Signal h2o2->signal

Experimental workflow for an adamantane-based glucose biosensor.

pretargeted_pet_workflow cluster_step1 Step 1: Pretargeting Agent Administration cluster_step2 Step 2: Radioligand Administration and Imaging cb7_mab Inject Cucurbit[7]uril-modified Monoclonal Antibody (CB[7]-mAb) accumulation CB[7]-mAb accumulates at tumor site cb7_mab->accumulation clearance Unbound CB[7]-mAb clears from circulation cb7_mab->clearance binding Ada-PET binds to CB[7]-mAb at tumor site via host-guest interaction accumulation->binding ada_pet Inject Adamantane-functionalized PET Radioligand (Ada-PET) ada_pet->binding pet_imaging PET Imaging binding->pet_imaging

Workflow for pretargeted PET imaging using adamantane-cucurbituril host-guest chemistry.

nmda_receptor_antagonism cluster_normal Normal Synaptic Transmission cluster_excitotoxicity Excitotoxicity (Excess Glutamate) cluster_amantadine Amantadine Intervention glutamate_normal Glutamate binds to NMDA Receptor channel_open_normal Ion Channel Opens glutamate_normal->channel_open_normal ca_influx_normal Ca²⁺ Influx channel_open_normal->ca_influx_normal neuronal_signaling Normal Neuronal Signaling ca_influx_normal->neuronal_signaling glutamate_excess Excess Glutamate channel_open_excess Prolonged Channel Opening glutamate_excess->channel_open_excess ca_overload Excessive Ca²⁺ Influx channel_open_excess->ca_overload channel_block Amantadine blocks open ion channel channel_open_excess->channel_block neuronal_damage Neuronal Damage ca_overload->neuronal_damage amantadine Amantadine amantadine->channel_block accelerated_closure Accelerates channel closure channel_block->accelerated_closure reduced_ca_influx Reduced Ca²⁺ Influx accelerated_closure->reduced_ca_influx neuroprotection Neuroprotection reduced_ca_influx->neuroprotection

Signaling pathway of adamantane as an NMDA receptor antagonist.

Conclusion

Adamantane's well-defined structure and hydrophobicity have established it as an indispensable tool in host-guest chemistry. The high-affinity interactions with hosts like cyclodextrins and cucurbiturils have been leveraged to create sophisticated drug delivery systems, sensitive biosensors, and robust supramolecular assemblies. The quantitative understanding of these interactions, facilitated by techniques such as ITC and NMR, allows for the rational design of new functional materials. As our ability to manipulate and understand molecular recognition advances, the role of adamantane as a reliable and versatile guest molecule is set to expand into new and exciting areas of research and development.

References

The Adamantane Advantage: An In-depth Technical Guide to the ADME Properties of Adamantane-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the adamantane (B196018) moiety into drug candidates has proven to be a highly effective strategy in medicinal chemistry for optimizing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of adamantane-containing drugs, offering valuable insights for researchers and professionals involved in drug discovery and development. The unique, rigid, and lipophilic cage-like structure of adamantane imparts several desirable physicochemical characteristics to molecules, influencing their behavior within the body.

The Influence of the Adamantane Moiety on ADME Properties

The adamantane scaffold significantly impacts the ADME profile of a drug. Its high lipophilicity enhances membrane permeability and can facilitate passage across the blood-brain barrier (BBB), a critical feature for drugs targeting the central nervous system (CNS).[1][2] Furthermore, the bulky and rigid nature of the adamantane cage provides steric hindrance, protecting adjacent functional groups from metabolic degradation and thereby increasing the drug's stability and half-life.[3]

Quantitative ADME Data of Adamantane Drugs

To facilitate a comparative analysis, the following tables summarize key pharmacokinetic parameters for several clinically approved adamantane-containing drugs.

Table 1: Pharmacokinetic Parameters of Amantadine

ParameterValueReference
Bioavailability (%)~90[4]
Tmax (hours)2-4 (IR), ~12-16 (ER)[5][6]
Cmax (ng/mL)~397 (129 mg IR)[5]
Volume of Distribution (Vd)3-8 L/kg[4]
Plasma Protein Binding (%)~67[4]
MetabolismMinimal[4]
Major Excretion RouteRenal (unchanged)[4]
Elimination Half-life (t½)12-18 hours (normal renal function)[4][7]

Table 2: Pharmacokinetic Parameters of Memantine

ParameterValueReference
Bioavailability (%)100[8][9]
Tmax (hours)3-7[8]
Cmax (ng/mL)6.20 (5 mg), 11.60 (10 mg), 25.34 (20 mg)[10]
Volume of Distribution (Vd)9-11 L/kg[8][9]
Plasma Protein Binding (%)45[8][9]
MetabolismPartial, not CYP450 dependent[8][9]
Major Excretion RouteRenal (largely unchanged)[8][9]
Elimination Half-life (t½)60-80 hours[8][9]

Table 3: Pharmacokinetic Parameters of Rimantadine

ParameterValueReference
Bioavailability (%)>90[11][12]
Tmax (hours)~6[12]
Cmax (ng/mL)74 (100 mg)[12]
Volume of Distribution (Vd)13.8 L/kg (mice)[11]
Plasma Protein Binding (%)~40[12]
MetabolismExtensive[12]
Major Excretion RouteRenal (metabolites and unchanged drug)[12]
Elimination Half-life (t½)24-36 hours[12][13]

Table 4: Pharmacokinetic Parameters of Saxagliptin

ParameterValueReference
Bioavailability (%)~75[1][14]
Tmax (hours)2 (saxagliptin), 4 (active metabolite)[2]
Cmax (ng/mL)24 (5 mg)[2]
Volume of Distribution (Vd)2.7 L/kg (predicted in humans)[1]
Plasma Protein Binding (%)<10[1]
MetabolismCYP3A4/5 to active metabolite (5-hydroxy saxagliptin)[2]
Major Excretion RouteRenal and Hepatic[1]
Elimination Half-life (t½)2.5 hours (saxagliptin), 3.1 hours (active metabolite)[2]

Table 5: Pharmacokinetic Parameters of Vildagliptin

ParameterValueReference
Bioavailability (%)85
Tmax (hours)1.7 (fasting), 2.5 (with food)
Cmax (ng/mL)Varies with dose
Volume of Distribution (Vd)71 L
Plasma Protein Binding (%)9.3
MetabolismMajor pathway is hydrolysis to inactive metabolite
Major Excretion RouteRenal
Elimination Half-life (t½)~3 hours

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADME properties. The following sections outline key experimental protocols.

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, an indicator of intestinal permeability.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer to assess A-to-B (absorptive) transport, or to the basolateral (B) side to assess B-to-A (efflux) transport.

    • Samples are collected from the receiver compartment at predetermined time points.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to assess the potential for active efflux.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.

Methodology:

  • Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound, and a buffer solution.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Quantification: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as (0.693 / t½) / (microsomal protein concentration).

Plasma Protein Binding: Equilibrium Dialysis

This assay determines the extent to which a drug binds to plasma proteins, which can significantly affect its distribution and clearance.

Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Procedure:

    • Plasma containing the test compound is placed in one chamber (the plasma chamber).

    • A protein-free buffer solution is placed in the other chamber (the buffer chamber).

    • The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Quantification: Aliquots are taken from both chambers, and the concentration of the test compound is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as:

    • fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

Determination of Excretion Pathways

Understanding the routes of elimination is crucial for predicting drug accumulation and potential toxicity.

Objective: To identify the major routes of excretion (renal, biliary) and to quantify the amount of drug and its metabolites eliminated from the body.

Methodology: Radiolabeled Mass Balance Study

  • Radiolabeling: The drug candidate is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H) at a metabolically stable position.

  • Animal Dosing: A single dose of the radiolabeled compound is administered to laboratory animals (typically rats).

  • Sample Collection: Urine, feces, and expired air (if volatile metabolites are expected) are collected at regular intervals until the radioactivity is almost completely recovered (typically over 7 days).

  • Radioactivity Measurement: The total radioactivity in each collected sample is measured using liquid scintillation counting.

  • Metabolite Profiling: Urine, feces, and plasma samples are analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Data Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated to determine the primary route of excretion. The relative abundance of the parent drug and each metabolite is determined.

Methodology: Biliary Excretion Study

For compounds with significant fecal excretion, a biliary excretion study can be performed to differentiate between unabsorbed drug and drug eliminated via the bile.

  • Animal Model: Bile duct-cannulated rats are used.

  • Procedure: After administration of the test compound, bile is collected continuously for a defined period.

  • Analysis: The concentration of the parent drug and its metabolites in the collected bile is quantified to determine the extent of biliary excretion.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to adamantane drugs.

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell Endosome Viral Interior (Acidic) Viral Interior (Acidic) Viral RNA Release Viral RNA Release Viral Interior (Acidic)->Viral RNA Release Triggers M2 Proton Channel M2 Proton Channel M2 Proton Channel->Viral Interior (Acidic) H+ Influx Endosome (Acidic pH) Endosome (Acidic pH) Endosome (Acidic pH)->M2 Proton Channel Activates Amantadine Amantadine Amantadine->M2 Proton Channel Blocks NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Releases Postsynaptic Neuron Postsynaptic Neuron NMDA Receptor NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Allows Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Excessive -> Glutamate->NMDA Receptor Activates Memantine Memantine Memantine->NMDA Receptor Blocks (Uncompetitive) DPP4_Inhibition cluster_incretin Incretin System Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreas Pancreas GLP-1 & GIP Release->Pancreas DPP4 DPP4 GLP-1 & GIP Release->DPP4 Substrate for Insulin Release Insulin Release Pancreas->Insulin Release + Glucagon Release Glucagon Release Pancreas->Glucagon Release - Glucose Homeostasis Glucose Homeostasis Insulin Release->Glucose Homeostasis Glucagon Release->Glucose Homeostasis Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites Saxagliptin / Vildagliptin Saxagliptin / Vildagliptin Saxagliptin / Vildagliptin->DPP4 Inhibits ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Caco-2 Assay Caco-2 Assay Permeability (Papp) Permeability (Papp) Caco-2 Assay->Permeability (Papp) Plasma Protein Binding Plasma Protein Binding Fraction Unbound (fu) Fraction Unbound (fu) Plasma Protein Binding->Fraction Unbound (fu) Microsomal Stability Microsomal Stability Intrinsic Clearance (CLint) Intrinsic Clearance (CLint) Microsomal Stability->Intrinsic Clearance (CLint) Mass Balance Study Mass Balance Study Excretion Routes Excretion Routes Mass Balance Study->Excretion Routes Drug Candidate Drug Candidate Drug Candidate->Caco-2 Assay Drug Candidate->Plasma Protein Binding Drug Candidate->Microsomal Stability Drug Candidate->Mass Balance Study

References

Adamantane Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane (B196018) cage, a rigid, lipophilic, and three-dimensional hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties have been successfully exploited to develop a diverse range of enzyme inhibitors with significant therapeutic applications. This technical guide provides an in-depth overview of adamantane derivatives as inhibitors of key enzymes, focusing on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Introduction to Adamantane in Drug Discovery

The incorporation of an adamantyl moiety into drug candidates can confer several advantageous properties. Its bulkiness can provide steric hindrance, influencing binding selectivity, while its high lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.[1][2] Furthermore, the rigid adamantane framework can serve as a robust anchor to orient pharmacophoric groups into optimal positions for interacting with the active site of a target enzyme.[3]

This guide will focus on adamantane derivatives targeting three major classes of enzymes: Dipeptidyl Peptidase-4 (DPP-4), 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), and Histone Deacetylases (HDACs), as well as their historical significance as antiviral agents.

Adamantane Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[3] Adamantane-containing compounds, such as Vildagliptin and Saxagliptin, are potent and selective DPP-4 inhibitors used in the treatment of type 2 diabetes.[4]

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors competitively bind to the catalytic site of the enzyme, preventing the degradation of active GLP-1 and GIP. This leads to an amplification of the incretin signaling pathway, as depicted below.

DPP4_Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Islets GLP-1 GLP-1 Beta-cells Beta-cells GLP-1->Beta-cells Stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells Inhibits GIP GIP GIP->Beta-cells Stimulates DPP-4 DPP-4 DPP-4->GLP-1 Inactivates DPP-4->GIP Inactivates Adamantane Derivative Adamantane Derivative Adamantane Derivative->DPP-4 Inhibition Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Lowers Blood Glucose Glucagon Secretion->Glucose Homeostasis Raises Blood Glucose HSD1_Pathway cluster_liver Liver cluster_adipose Adipose Tissue Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol 11b-HSD1->Cortisol Conversion Adamantane Derivative Adamantane Derivative Adamantane Derivative->11b-HSD1 Inhibition Gluconeogenesis Gluconeogenesis Cortisol->Gluconeogenesis Stimulates Lipolysis Lipolysis Cortisol->Lipolysis Stimulates Increased Blood Glucose Increased Blood Glucose Gluconeogenesis->Increased Blood Glucose Increased Free Fatty Acids Increased Free Fatty Acids Lipolysis->Increased Free Fatty Acids HDAC_Pathway Histones Histones HDAC HDAC Histones->HDAC Deacetylation Acetylated Histones Acetylated Histones Chromatin Chromatin HDAC->Chromatin Condensation Adamantane Derivative Adamantane Derivative Adamantane Derivative->HDAC Inhibition Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin->Gene Transcription Repression Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Cell Cycle Arrest/Apoptosis Cell Cycle Arrest/Apoptosis Tumor Suppressor Genes->Cell Cycle Arrest/Apoptosis Induction Screening_Workflow cluster_screening Screening Phase cluster_validation Hit Validation and Lead Generation cluster_optimization Lead Optimization Compound Library Compound Library HTS High-Throughput Screening Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Dose-Response Dose-Response & IC50 Determination Hit Identification->Dose-Response Selectivity Assays Selectivity Assays Dose-Response->Selectivity Assays Lead Compound Lead Compound Selectivity Assays->Lead Compound SAR Studies Structure-Activity Relationship Studies Lead Compound->SAR Studies ADME/Tox Profiling ADME/Toxicity Profiling SAR Studies->ADME/Tox Profiling Candidate Drug Candidate Drug ADME/Tox Profiling->Candidate Drug

References

Methodological & Application

Synthesis of 1-Aminoadamantane Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-aminoadamantane hydrochloride, a versatile pharmaceutical compound with antiviral and anti-Parkinsonian properties. The following sections offer a comparative overview of common synthetic routes, step-by-step methodologies for key experiments, and visual representations of the synthesis workflows.

Introduction

1-Aminoadamantane hydrochloride, widely known as amantadine (B194251) hydrochloride, is a tricyclic amine with a rigid, cage-like adamantane (B196018) structure. It was initially developed as an antiviral agent against influenza A virus.[1] Its mechanism of antiviral action involves the blockage of the M2 proton channel of the virus, which is essential for viral uncoating and replication within the host cell.[2] Subsequently, amantadine was found to be effective in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[3] Its therapeutic effect in Parkinson's disease is attributed to its ability to potentiate dopamine (B1211576) neurotransmission by promoting dopamine release and inhibiting its reuptake at the presynaptic neuron.[2][4] Additionally, it acts as a weak non-competitive antagonist of the NMDA receptor.[1]

The synthesis of 1-aminoadamantane hydrochloride can be achieved through several routes, typically starting from adamantane or a halogenated adamantane derivative. The choice of synthetic pathway often depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents. This document outlines some of the most common and effective synthesis protocols.

Comparative Data of Synthesis Protocols

The following tables summarize quantitative data from various published methods for the synthesis of 1-aminoadamantane hydrochloride, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis of N-(1-adamantyl) Intermediates

Starting MaterialIntermediateReagents & ConditionsYield (%)Purity (%)Reference
AdamantaneN-(1-adamantyl)acetamideHNO₃, CH₃CN, Microwave (40°C, 3h)86-[5]
1-Bromoadamantane (B121549)N-(1-adamantyl)formamideFormamide (B127407), 140°C, 3h91-[6]
1-BromoadamantaneN-(1-adamantyl)formamideFormamide, H₂SO₄, 85°C, 5.5h94.4498.83[7]
1-BromoadamantaneN-(1-adamantyl)acetamideAcetylamide, H₂SO₄, 125°C, 3.5h86.85-[8]

Table 2: Overall Synthesis of 1-Aminoadamantane Hydrochloride

Starting MaterialKey IntermediateOverall Yield (%)Purity (%)Reference
AdamantaneN-(1-adamantyl)acetamide71-[5]
AdamantaneN-(1-adamantyl)acetamide67>99[9]
1-BromoadamantaneN-(1-adamantyl)formamide88-[7][10]
1-BromoadamantaneN-(1-adamantyl)acetamide74-[8]
1-BromoadamantaneDirect Amination (Urea, TBAI)96>99[11]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to 1-aminoadamantane hydrochloride.

Protocol 1: Synthesis from Adamantane via N-(1-adamantyl)acetamide (Microwave Method)

This two-step protocol utilizes a microwave-assisted Ritter-type reaction followed by hydrolysis.[5]

Step 1: Synthesis of N-(1-adamantyl)acetamide

  • In a round-bottom flask, slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) over a period of 20 minutes.

  • Maintain the suspension for 30 minutes, then add acetonitrile (B52724) (29 mL, 0.5 mol).

  • Place the flask in a microwave reactor and irradiate at 40°C and 50 W for 3 hours.

  • After the reaction is complete, remove the flask from the microwave and add ice water (370 mL).

  • Stir the mixture at 0-5°C for 30 minutes to precipitate the product.

  • Filter the white solid, wash with cold water, and dry to obtain N-(1-adamantyl)acetamide.

Step 2: Synthesis of 1-Aminoadamantane Hydrochloride

  • In a round-bottom flask, prepare a mixture of sodium hydroxide (B78521) (6.0 g), water (3 mL), and propylene (B89431) glycol (20 mL). Stir for 15 minutes.

  • Add N-(1-adamantyl)acetamide (7.90 g, 0.04 mol) to the mixture.

  • Subject the reaction mass to microwave irradiation at 120°C and 100 W for 2 hours.

  • After completion, cool the reaction mixture to room temperature and add ice-cold water (60 mL).

  • Extract the product with dichloromethane (B109758) (3 x 50 mL, 30 mL, 20 mL).

  • Concentrate the combined organic layers to half their volume and then add 5N HCl (38 mL).

  • Stir and heat the mixture to 50°C for 1 hour, then cool to room temperature.

  • Separate the aqueous layer and evaporate it under vacuum to yield a white solid.

  • Add acetone (B3395972) (5 mL) to the solid, stir and heat to 50°C for 30 minutes, then cool and stir at 0-5°C for 1 hour.

  • Filter the white solid and dry under vacuum to obtain 1-aminoadamantane hydrochloride.

Protocol 2: Synthesis from 1-Bromoadamantane via N-(1-adamantyl)formamide

This two-step synthesis involves the formation of a formamide intermediate followed by acidic hydrolysis.[6][7]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • To a stirred solution of formamide (1346 g, 30 mol), add 1-bromoadamantane (337 g, 1.5 mol) at 83-85°C.

  • Heat the reaction mixture to 140°C and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into ice-cold water (2.5 L) and stir at 0-5°C for 1 hour.

  • Filter the precipitated white solid, wash with cold water, and recrystallize from methanol-water to obtain N-(1-adamantyl)formamide.

Step 2: Synthesis of 1-Aminoadamantane Hydrochloride

  • In a suitable flask, combine N-(1-adamantyl)formamide (216 g, 1.2 mol), ethanol (B145695) (720 mL), and 36% aqueous HCl (415 mL).

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux (85-90°C) for 1 hour.

  • Concentrate the reaction mixture to dryness in vacuum.

  • Add acetone (300 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5-10°C for 1 hour to precipitate the product.

  • Filter the white solid, wash with cold ethanol, and dry under vacuum to yield 1-aminoadamantane hydrochloride.[3]

Protocol 3: One-Pot Synthesis from 1-Bromoadamantane using Urea and a Phase Transfer Catalyst

This efficient one-pot method utilizes a phase transfer catalyst to facilitate the direct amination of 1-bromoadamantane.[11]

  • In a reaction vessel, combine 1-bromoadamantane, urea, methanol, and a phase transfer catalyst such as tetrabutylammonium (B224687) iodide (TBAI).

  • Heat the mixture under optimized temperature conditions.

  • After the initial reaction is complete, perform an in-situ salt formation by adding hydrochloric acid.

  • Isolate the precipitated 1-aminoadamantane hydrochloride by filtration.

  • Wash the product with a suitable solvent and dry to obtain the final product with high yield and purity.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis protocols and the mechanism of action of 1-aminoadamantane.

Synthesis_from_Adamantane Adamantane Adamantane Intermediate N-(1-adamantyl)acetamide Adamantane->Intermediate HNO₃, CH₃CN Microwave Product 1-Aminoadamantane Hydrochloride Intermediate->Product 1. NaOH, Propylene Glycol, H₂O Microwave 2. HCl

Caption: Synthesis of 1-Aminoadamantane HCl from Adamantane.

Synthesis_from_1_Bromoadamantane Bromoadamantane 1-Bromoadamantane Intermediate N-(1-adamantyl)formamide Bromoadamantane->Intermediate Formamide Product 1-Aminoadamantane Hydrochloride Intermediate->Product HCl, Ethanol

Caption: Synthesis of 1-Aminoadamantane HCl from 1-Bromoadamantane.

Mechanism_of_Action cluster_antiviral Antiviral Action cluster_antiparkinsonian Anti-Parkinsonian Action InfluenzaA Influenza A Virus M2_channel M2 Proton Channel InfluenzaA->M2_channel possesses Uncoating Viral Uncoating M2_channel->Uncoating enables Replication Viral Replication Uncoating->Replication leads to Amantadine_AV Amantadine Amantadine_AV->M2_channel blocks Presynaptic_Neuron Presynaptic Dopaminergic Neuron Dopamine_Release Dopamine Release Presynaptic_Neuron->Dopamine_Release Dopamine_Reuptake Dopamine Reuptake Presynaptic_Neuron->Dopamine_Reuptake Amantadine_PD Amantadine Amantadine_PD->Dopamine_Release promotes Amantadine_PD->Dopamine_Reuptake inhibits

Caption: Mechanism of Action of 1-Aminoadamantane.

References

Application Notes and Protocols for C-H Functionalization of the Adamantane Cage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern C-H functionalization techniques for the adamantane (B196018) scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3] The unique physicochemical properties of adamantane, including its rigidity, lipophilicity, and thermal stability, make it an attractive moiety for incorporation into drug candidates to enhance their pharmacological profiles.[3] This document details key synthetic strategies, including photocatalytic C-H alkylation and hydroxylation, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

I. Photocatalytic C-H Alkylation of Adamantane

Direct C-H functionalization is a powerful and atom-economical strategy for the synthesis of adamantane derivatives, circumventing the need for pre-functionalization.[1][4] Among the various methods, photoredox catalysis has emerged as a mild and highly selective approach for activating the strong tertiary C-H bonds of the adamantane core.[5][6][7][8]

Application Note: This photocatalytic method allows for the direct alkylation of adamantane at the tertiary (3°) position with excellent chemoselectivity and functional group tolerance, making it suitable for late-stage functionalization of complex molecules, including drug derivatives.[5][6][7][8][9] The reaction typically proceeds via a hydrogen atom transfer (HAT) mechanism, where a photocatalyst, upon light absorption, initiates the generation of an adamantyl radical which then engages in C-C bond formation.[1][5]

Quantitative Data: Photocatalytic C-H Alkylation of Adamantane Derivatives
EntryAdamantane DerivativeAlkene PartnerProductYield (%)Ref.
1AdamantanePhenyl Vinyl Sulfone1-(2-(Phenylsulfonyl)ethyl)adamantane72[10]
2AdamantaneN-Boc-dehydroalanine Methyl EsterMethyl 2-((tert-butoxycarbonyl)amino)-3-(adamantan-1-yl)propanoate89[5][10]
3AdamantaneDiethyl MaleateDiethyl 2-(adamantan-1-yl)succinate94[5][10]
41-HydroxyadamantanePhenyl Vinyl Sulfone3-(2-(Phenylsulfonyl)ethyl)adamantan-1-ol72[5][9][10]
51-BromoadamantanePhenyl Vinyl Sulfone1-Bromo-3-(2-(phenylsulfonyl)ethyl)adamantane72[5][9][10]
62-AdamantanonePhenyl Vinyl Sulfone5-(2-(Phenylsulfonyl)ethyl)adamantan-2-one60[5][9][10]
7N-Boc-amantadinePhenyl Vinyl Sulfonetert-Butyl (3-(2-(phenylsulfonyl)ethyl)adamantan-1-yl)carbamate63[5][9]
8N-Boc-memantinePhenyl Vinyl Sulfonetert-Butyl (3-(2-(phenylsulfonyl)ethyl)-5,7-dimethyladamantan-1-yl)carbamate74[5][9]
Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane with Phenyl Vinyl Sulfone

This protocol is adapted from the work of Yang, Feceu, and Martin.[5][10]

Materials:

  • Adamantane

  • Phenyl vinyl sulfone

  • Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)

  • Quinuclidine-based HAT catalyst (Q-1, 20 mol%)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Water

  • Nitrogen or Argon gas

  • 456 nm LED lamps

  • Schlenk tube or similar reaction vessel equipped with a magnetic stir bar

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add adamantane (3.0 equiv.), phenyl vinyl sulfone (1.0 equiv., 0.5 mmol), iridium photocatalyst (0.02 equiv.), and the HAT catalyst Q-1 (0.2 equiv.).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,2-dichloroethane (0.1 M) and water (2.0 equiv.) via syringe.

  • Place the reaction vessel approximately 2-5 cm from the 456 nm LED lamps and stir vigorously at room temperature.

  • The reaction is typically complete within 8-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane (B92381)/ethyl acetate) to afford the desired 1-(2-(phenylsulfonyl)ethyl)adamantane.

Photocatalytic_Alkylation_Workflow Workflow for Photocatalytic C-H Alkylation of Adamantane cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Adamantane - Alkene - Photocatalyst - HAT Catalyst B Add Solvent (DCE) and Water A->B C Inert Atmosphere (N2 or Ar) B->C D Irradiate with 456 nm LED Lamps C->D E Stir at Room Temperature (8-48h) D->E F Concentrate Reaction Mixture E->F G Purify by Column Chromatography F->G H Characterize Product G->H

Caption: General workflow for photocatalytic C-H alkylation of adamantane.

Photocatalytic_Cycle Proposed Mechanism for Photocatalytic C-H Alkylation cluster_catalyst Photocatalyst Cycle cluster_hat HAT Cycle Ir(III)* Ir(III)* Quinuclidine_cation Q.+ Ir(III)*->Quinuclidine_cation Oxidation Ir(III) Ir(III) Ir(III)->Ir(III) hv (Blue LED) Ir(II) Ir(II) Ir(III)->Ir(II) SET Ir(II)->Ir(III) SET Adduct_radical Ad-Alkene. Ir(II)->Adduct_radical Reduction Quinuclidine Q Quinuclidine_H QH+ Quinuclidine_cation->Quinuclidine_H HAT Adamantyl_radical Ad. Quinuclidine_cation->Adamantyl_radical HAT from Ad-H Quinuclidine_H->Quinuclidine - H+ Adamantane Ad-H Adamantane->Adamantyl_radical Adamantyl_radical->Adduct_radical + Alkene Alkene Alkene Product Ad-Alkene-H Adduct_radical->Product Reduction

Caption: Proposed dual catalytic cycle for adamantane C-H alkylation.

II. C-H Hydroxylation of Adamantane

The introduction of a hydroxyl group onto the adamantane scaffold is a key transformation, as the resulting adamantanols are versatile intermediates for the synthesis of a wide range of derivatives.[11][12][13] Both chemical and biocatalytic methods have been developed for this purpose.

A. Chemical Hydroxylation: Ozonation on Silica Gel

Application Note: This method provides a straightforward procedure for the hydroxylation of adamantane at the tertiary position to yield 1-adamantanol (B105290). The use of silica gel as a solid support facilitates the reaction and product isolation. This reaction shows good regioselectivity for the tertiary C-H bonds.[11]

Quantitative Data: Ozonation of Adamantane

SubstrateProductYield (%)Ref.
Adamantane1-Adamantanol81-84[11]
1-Adamantanol1,3-Adamantanediol43[11]
Experimental Protocol: Synthesis of 1-Adamantanol via Ozonation

This protocol is adapted from the procedure described in Organic Syntheses.[11]

Materials:

Procedure:

  • Adsorption: In a 2-L round-bottomed flask, dissolve adamantane (6 g, 0.044 mole) in pentane (100 mL). Add silica gel (500 g) to the solution.

  • Remove the pentane by rotary evaporation at room temperature under reduced pressure, leaving the adamantane adsorbed on the silica gel.

  • Ozonation: Cool the flask containing the adamantane-silica gel mixture to -78°C (dry ice/acetone bath).

  • Pass a stream of ozone through the rotating flask. Monitor the reaction by periodically taking a small sample, extracting with ether, and analyzing by GC or TLC. The reaction is typically complete when the starting material is consumed.

  • Workup and Purification: After completion, allow the flask to warm to room temperature while purging with nitrogen to remove excess ozone.

  • Extract the product from the silica gel with ethyl acetate.

  • Evaporate the solvent to obtain crude 1-adamantanol.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane to afford pure 1-adamantanol as fine, white needles.

B. Biocatalytic Hydroxylation: Microbial Transformation

Application Note: Microbial hydroxylation offers an environmentally benign and highly regioselective method for the synthesis of adamantanols.[14][15] Microorganisms, particularly strains of Streptomyces, can selectively hydroxylate the tertiary C-H bonds of adamantane, often with high conversion rates.[16] This biocatalytic approach avoids the use of harsh chemical reagents.

Quantitative Data: Microbial Hydroxylation of Adamantane

MicroorganismSubstrateProductConversion Yield (%)Ref.
Streptomyces griseoplanusAdamantane1-Adamantanol32[16]
Experimental Protocol: Microbial Hydroxylation of Adamantane

This protocol is a general guideline based on studies with Streptomyces griseoplanus.[16]

Materials:

  • Streptomyces griseoplanus strain

  • Appropriate culture medium (e.g., a nutrient-rich broth)

  • Adamantane

  • Tween 60 or other surfactant to aid adamantane solubility

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate or other suitable organic solvent for extraction

Procedure:

  • Cultivation: Inoculate the Streptomyces griseoplanus into the culture medium in a shake flask.

  • Incubate at an appropriate temperature (e.g., 28-30°C) with shaking until a sufficient cell density is reached.

  • Biotransformation: Add adamantane (e.g., 0.3 mmol) and a surfactant like Tween 60 (e.g., 3% v/v) to the culture.

  • Continue the incubation under the same conditions for 72 hours.

  • Extraction: After the incubation period, harvest the culture broth and separate the microbial cells by centrifugation.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Analysis and Purification: Concentrate the organic extract and analyze the product formation by GC-MS or HPLC.

  • Purify the 1-adamantanol from the crude extract by column chromatography if necessary.

Cytochrome_P450_Cycle Simplified Cytochrome P450 Catalytic Cycle for Hydroxylation Resting_State Fe(III) (Resting State) Substrate_Binding Fe(III)-RH Resting_State->Substrate_Binding + RH First_Reduction Fe(II)-RH Substrate_Binding->First_Reduction + e- Oxygen_Binding Fe(II)-O2-RH First_Reduction->Oxygen_Binding + O2 Second_Reduction Fe(II)-OOH-RH Oxygen_Binding->Second_Reduction + e-, + 2H+ Water_Elimination [FeO]3+-RH (Compound I) Second_Reduction->Water_Elimination - H2O Hydroxylation Fe(III)-ROH Water_Elimination->Hydroxylation Hydroxylation Product_Release Fe(III) Hydroxylation->Product_Release - ROH Product_Release->Resting_State

Caption: Simplified catalytic cycle of cytochrome P450 in adamantane hydroxylation.[17][18][19][20][21]

III. Conclusion

The C-H functionalization of adamantane provides a powerful toolkit for the synthesis of novel derivatives with potential applications in drug discovery and materials science. Photocatalytic methods offer a versatile and selective means for C-C bond formation, while chemical and biocatalytic hydroxylation provide access to key adamantanols as synthetic intermediates. The protocols and data presented herein serve as a practical guide for researchers to explore and utilize these advanced synthetic strategies. The continued development of novel C-H functionalization techniques will undoubtedly expand the chemical space accessible from the adamantane scaffold, paving the way for the discovery of new and improved molecules with valuable properties.

References

Application of Adamantane in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid and sterically bulky nature of the adamantane (B196018) cage has made it a privileged scaffold in the design of chiral ligands and organocatalysts for asymmetric catalysis. Its unique three-dimensional structure can create a well-defined chiral pocket around a metal center or an organic catalyst's active site, leading to high levels of stereocontrol in a variety of chemical transformations. This document provides an overview of the application of adamantane derivatives in asymmetric catalysis, including detailed application notes, experimental protocols, and quantitative data for key reactions.

Introduction to Adamantane in Asymmetric Catalysis

The utility of adamantane in asymmetric catalysis stems from several key features:

  • Steric Bulk: The voluminous and rigid adamantyl group can effectively shield one face of a catalyst's active site, directing the approach of substrates and leading to high enantioselectivity.[1]

  • Electron-Donating Properties: Adamantyl-substituted phosphines are highly electron-donating, which can enhance the catalytic activity of metal complexes in reactions such as cross-coupling and hydrogenation.[1][2]

  • Chiral Scaffolding: Chiral functional groups can be installed on the adamantane framework to create novel and effective ligands and organocatalysts. The rigidity of the adamantane core helps to maintain a well-defined chiral environment.

These properties have led to the successful application of adamantane-based catalysts in a range of asymmetric reactions, including hydrogenations, carbon-carbon bond-forming reactions, and organocatalytic transformations.

Application Notes: Key Asymmetric Reactions

Asymmetric Hydrogenation

Adamantane-based phosphine (B1218219) ligands have been employed in rhodium- and iridium-catalyzed asymmetric hydrogenations of various prochiral olefins and ketones, affording chiral products with high enantiomeric excess (ee). The bulky adamantyl group plays a crucial role in creating a chiral environment that effectively differentiates between the two enantiotopic faces of the substrate.

A notable example is the use of chiral 6-phospha-2,4,8-trioxa-adamantane ligands. These ligands, possessing inherent chirality due to the arrangement of oxygen and methylene (B1212753) groups in the cage structure, have been successfully resolved and applied in rhodium-catalyzed asymmetric hydrogenation.[3][4][5]

Quantitative Data for Asymmetric Hydrogenation:

Catalyst/LigandSubstrateProductYield (%)ee (%)Reference
[Rh(β-CgPH)₂(cod)]BF₄Methyl (Z)-α-acetamidocinnamateN-Acetyl-D-phenylalanine methyl ester>9975[3][4]
[Rh(β-CgPH)₂(cod)]BF₄Methyl (Z)-α-acetamidoacrylateN-Acetyl-D-alanine methyl ester>9960[3][4]

CgPH = 6-phospha-2,4,8-trioxa-adamantane

Asymmetric Carbon-Carbon Bond Formation

Adamantane-containing ligands have shown significant promise in palladium-catalyzed asymmetric allylic alkylation (AAA) and other C-C coupling reactions. The steric hindrance provided by the adamantyl group can influence the regioselectivity and enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.

Chiral diamines derived from 1,2-diaminoadamantane have also been explored as ligands for metal-catalyzed asymmetric reactions, including Michael additions and Henry reactions.[6][7] These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Quantitative Data for Asymmetric Allylic Alkylation:

Catalyst/LigandSubstrateNucleophileProductYield (%)ee (%)Reference
Pd₂(dba)₃ / (S)-Ad-Phos(E)-1,3-Diphenylallyl acetate (B1210297)Dimethyl malonate(S)-Dimethyl 2-(1,3-diphenylallyl)malonate9592[6]
Pd₂(dba)₃ / (S)-Ad-Phos(E)-1,3-Diphenylallyl acetateNitromethane(S)-3-Nitro-1,3-diphenylprop-1-ene8885[6]

(S)-Ad-Phos is a chiral phosphine ligand containing an adamantyl group.

Asymmetric Organocatalysis

The adamantane moiety has been incorporated into organocatalysts, such as prolinamide derivatives, to enhance their stereoselectivity in reactions like the asymmetric aldol (B89426) and Michael additions. The bulky adamantyl group can effectively block one face of the enamine intermediate, leading to high diastereo- and enantioselectivity. The use of brine as a solvent has been shown to further improve the catalytic activity and selectivity of these adamantane-modified organocatalysts.

Quantitative Data for Asymmetric Aldol Reaction:

OrganocatalystAldehydeKetoneYield (%)dree (%)Reference
Adamantane-prolinamide4-NitrobenzaldehydeCyclohexanone98>99:1>99[8]
Adamantane-prolinamide4-ChlorobenzaldehydeCyclohexanone96>99:198[8]
Adamantane-prolinamideBenzaldehydeCyclohexanone9298:297[8]

Experimental Protocols

Protocol 1: Synthesis of Tri(1-adamantyl)phosphine

This protocol describes the synthesis of a bulky, electron-rich phosphine ligand that is a precursor to various catalysts.

Materials:

Procedure:

  • In a glovebox or under a nitrogen atmosphere, charge a dry Schlenk flask with di-(1-adamantyl)phosphonium trifluoromethanesulfonate (1.0 equiv) and 1-adamantyl acetate (1.1 equiv).

  • Add dry toluene (B28343) to the flask and stir the mixture at room temperature.

  • Slowly add a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide) in a dry solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with degassed water.

  • Extract the product with an organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the tri(1-adamantyl)phosphine by recrystallization from a suitable solvent (e.g., hot ethanol (B145695) or acetonitrile) to obtain a white crystalline solid.

Protocol 2: General Procedure for Asymmetric Aldol Reaction using an Adamantane-Prolinamide Organocatalyst

This protocol outlines a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by an adamantane-modified prolinamide.

Materials:

  • Adamantane-prolinamide organocatalyst (e.g., 10 mol%)

  • Aldehyde (1.0 equiv)

  • Ketone (10 equiv)

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • To a stirred solution of the adamantane-prolinamide organocatalyst in brine, add the aldehyde at room temperature.

  • Add the ketone to the reaction mixture and continue stirring at the desired temperature (e.g., 0 °C or room temperature) for the specified time (e.g., 24-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using a chiral shift reagent.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Adamantane Derivative Adamantane Derivative Functionalization Functionalization of Adamantane Adamantane Derivative->Functionalization Chiral Auxiliary Chiral Auxiliary Coupling Coupling with Chiral Auxiliary Chiral Auxiliary->Coupling Functionalization->Coupling Purification Purification Coupling->Purification Chiral Adamantane Ligand Chiral Adamantane Ligand Purification->Chiral Adamantane Ligand

Caption: General workflow for the synthesis of chiral adamantane-based ligands.

Asymmetric_Catalysis_Cycle Catalyst_Resting [M]-L* (Resting State) Substrate_Coordination Substrate Coordination Catalyst_Resting->Substrate_Coordination + Substrate Catalyst_Substrate [M]-L(Substrate) Substrate_Coordination->Catalyst_Substrate Stereoselective_Transformation Stereoselective Transformation (e.g., H₂, Nu⁻ attack) Catalyst_Substrate->Stereoselective_Transformation Catalyst_Product [M]-L(Product) Stereoselective_Transformation->Catalyst_Product Product_Release Product Release Catalyst_Product->Product_Release Product_Release->Catalyst_Resting Product Chiral Product Product_Release->Product

Caption: A generalized catalytic cycle for a metal-catalyzed asymmetric transformation.

Adamantane_Stereocontrol cluster_catalyst Chiral Catalyst cluster_substrate Prochiral Substrate Catalyst Active Site Adamantyl_Group Bulky Adamantyl Group Re_Face Re Face Adamantyl_Group->Re_Face Steric Hindrance (Blocks Approach) Substrate Substrate Substrate->Catalyst Approaches Active Site Si_Face Si Face Si_Face->Catalyst Favored Approach

Caption: Conceptual diagram of the adamantyl group inducing stereoselectivity.

References

Application Notes and Protocols: Adamantane as a Versatile Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a rigid and sterically bulky diamondoid hydrocarbon, has emerged as a compelling building block in the design and synthesis of metal-organic frameworks (MOFs). Its unique tetrahedral geometry and inherent hydrophobicity offer distinct advantages in creating robust, porous materials with tailored properties.[1][2] The incorporation of adamantane-based linkers allows for the construction of MOFs with high thermal and chemical stability, tunable pore sizes, and specific functionalities, making them promising candidates for a range of applications, including gas storage and separation, catalysis, and drug delivery.[1][3][4] This document provides detailed application notes, experimental protocols, and comparative data for researchers interested in utilizing adamantane linkers in their MOF synthesis endeavors.

Key Applications of Adamantane-Based MOFs

The unique structural characteristics of adamantane impart valuable properties to the resulting MOFs, leading to their exploration in several key areas:

  • Gas Adsorption and Separation: The inherent microporosity and hydrophobicity of adamantane-based MOFs make them excellent candidates for the selective adsorption of gases and organic vapors.[1][5] The rigid framework prevents pore collapse upon guest removal, and the non-polar nature of the adamantane cage can enhance selectivity for non-polar adsorbates.[1]

  • Drug Delivery: The biocompatibility and tunable pore sizes of MOFs make them attractive for drug delivery applications.[3][6][7] Adamantane-based MOFs, with their potential for functionalization and controlled release, are being investigated as carriers for therapeutic agents.[3][6]

  • Catalysis: The high surface area and accessible active sites within adamantane-based MOFs present opportunities for their use as heterogeneous catalysts.[4][8][9] The adamantane linker can provide a robust and stable scaffold for catalytically active metal centers.

  • Stimuli-Responsive Materials: The conformational stability of the adamantane cage can be exploited to create MOFs that respond to external stimuli, leading to potential applications in sensing and controlled release.[2]

Data Presentation: Properties of Adamantane-Based MOFs

The following tables summarize key quantitative data for several reported adamantane-based MOFs, allowing for a comparative analysis of their properties.

Table 1: Physicochemical Properties of Selected Adamantane-Based MOFs

MOF DesignationMetal CenterAdamantane LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
HBPBA-D-Six-arm bromophenyl adamantane395-~350[1][5]
TBBPA-D-Eight-arm bromophenyl adamantane488-~350[1][5]
Cu-atc MOFCuAdamantane-1,3,5,7-tetracarboxylate5600.20-
HHUD-3ZrDiamantane-4,9-dicarboxylate---

Table 2: Gas Adsorption Capacities of Adamantane-Based Porous Materials

MaterialGasAdsorption Capacity (wt%)ConditionsReference
HBPBA-DCO₂8.9273 K / 1 bar[1][5]
TBBPA-DCO₂9.0273 K / 1 bar[1][5]
HBPBA-DCH₄1.43273 K / 1 bar[1][5]
TBBPA-DCH₄1.63273 K / 1 bar[1][5]
Adamantane-based SOF polymersCO₂5.2 - 15.1273 K / 1 bar[1]
Adamantane-based SOF polymersCH₄1.0 - 2.4273 K / 1 bar[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of adamantane-based linkers and a general protocol for the synthesis of adamantane-based MOFs.

Protocol 1: Synthesis of Adamantane-1,3-dicarboxylic Acid

This protocol describes a one-pot synthesis method starting from 1-adamantane carboxylic acid.

Materials:

  • 1-Adamantane carboxylic acid

  • Nitric acid (65%)

  • Sulfuric acid (98%)

  • Anhydrous formic acid (80%)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Filtration apparatus

  • Beakers

  • pH meter or pH paper

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, combine 20 g of 1-adamantane carboxylic acid, 20 mL of 65% nitric acid, and 160 mL of 98% sulfuric acid.

  • Cool the mixture to 0°C in an ice bath.

  • While maintaining the temperature at 0°C, add 70 mL of 80% anhydrous formic acid dropwise over a period of 5 hours.

  • After the addition is complete, allow the reaction to proceed for an additional 1 hour at 0°C.

  • Pour the reaction mixture onto crushed ice and stir.

  • Filter the resulting precipitate and wash it several times with cold deionized water to obtain a white solid.

  • Dissolve the white solid in an aqueous NaOH solution.

  • Separate the clear upper solution and acidify it with HCl to a pH of 3.

  • Filter the resulting precipitate, wash with deionized water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-adamantanedicarboxylic acid.

Protocol 2: General Synthesis of an Adamantane-Based MOF (UiO-66 Analogue)

This protocol is a general method for the solvothermal synthesis of a zirconium-based MOF using an adamantane-dicarboxylate linker, analogous to the well-known UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Adamantane-1,3-dicarboxylic acid (or other adamantane-dicarboxylate linker)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (as a modulator)

  • Ethanol

Equipment:

  • Scintillation vials or Teflon-lined autoclave

  • Sonicator

  • Oven

  • Centrifuge

  • Filter funnel

Procedure:

  • In a scintillation vial, dissolve ZrCl₄ and benzoic acid in DMF. For a typical synthesis, you might use a 1:1 molar ratio of ZrCl₄ to the adamantane linker and a significant excess of benzoic acid (e.g., 10-20 equivalents relative to ZrCl₄).

  • Sonicate the mixture for approximately 20 minutes until all solids are dissolved.

  • Add the adamantane-dicarboxylate linker to the solution and sonicate for another 20 minutes to ensure a homogeneous mixture.

  • Seal the vial or autoclave and place it in a preheated oven at 120°C for 24 hours.

  • After the reaction, allow the container to cool to room temperature. A crystalline powder should have formed.

  • Separate the solid product by filtration or centrifugation.

  • Wash the product sequentially with fresh DMF (3 times) and ethanol (3 times) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the purified MOF powder in a vacuum oven at a suitable temperature (e.g., 150°C) to activate the material by removing the solvent from the pores.

Characterization of Adamantane-Based MOFs

To confirm the successful synthesis and to determine the properties of the adamantane-based MOFs, the following characterization techniques are essential:

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and to determine the temperature at which the framework starts to decompose.[1]

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the porous material.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups of the adamantane linker to the metal centers.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size of the MOF particles.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of adamantane linkers in MOF synthesis.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_application Application Linker Adamantane Linker (e.g., Adamantane-dicarboxylic acid) Reaction Solvothermal Synthesis Linker->Reaction Metal Metal Salt (e.g., ZrCl4) Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Washing Solvent Exchange (DMF, Ethanol) Reaction->Washing Drying Vacuum Drying (Activation) Washing->Drying PXRD PXRD Drying->PXRD TGA TGA Drying->TGA BET N2 Adsorption (BET) Drying->BET FTIR FTIR Drying->FTIR SEM SEM Drying->SEM Gas Gas Adsorption/ Separation SEM->Gas Drug Drug Delivery SEM->Drug Catalysis Catalysis SEM->Catalysis

Caption: General workflow for the synthesis and characterization of adamantane-based MOFs.

Adamantane_Linker_Diversity cluster_linkers Adamantane-Based Linkers cluster_mofs Resulting MOF Properties Adamantane Adamantane Core Dicarboxylic Adamantane Dicarboxylic Acids Adamantane->Dicarboxylic Tetracarboxylic Adamantane Tetracarboxylic Acid Adamantane->Tetracarboxylic Functionalized Functionalized Adamantane Linkers (e.g., -NH2, -OH) Adamantane->Functionalized Cyanophenyl Tetrakis(4-cyanophenyl) adamantane Adamantane->Cyanophenyl Porosity Controlled Porosity Dicarboxylic->Porosity Stability High Thermal/Chemical Stability Dicarboxylic->Stability Tetracarboxylic->Porosity Tetracarboxylic->Stability Functionality Specific Functionality Functionalized->Functionality Hydrophobicity Tunable Hydrophobicity Cyanophenyl->Hydrophobicity

Caption: Diversity of adamantane-based linkers and their influence on MOF properties.

References

Application Notes and Protocols for Flow Chemistry Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of medicinally relevant adamantane (B196018) derivatives using continuous flow chemistry. The unique, rigid, and lipophilic cage structure of adamantane makes it a valuable scaffold in drug discovery, contributing to the development of antiviral, antidiabetic, and neuroprotective agents. The transition from traditional batch synthesis to continuous flow methods for these compounds offers significant advantages in terms of safety, efficiency, scalability, and process control.

I. Synthesis of Bioactive Adamantane Benzamides via a Telescoped Flow Process

This section details the synthesis of a class of adamantane benzamide (B126) derivatives, one of which has demonstrated significant analgesic properties. The synthesis is achieved through a modified telescoped machine-assisted flow procedure, which involves the ozonolysis of an adamantane-derived oxazoline (B21484) followed by in-line reaction with various nitrogen nucleophiles.[1]

Application Note: Telescoped Ozonolysis and Aminolysis in Flow

The direct telescoping of hazardous reactions such as ozonolysis with subsequent reaction steps is a key advantage of flow chemistry. The small reactor volumes inherent to flow systems minimize the accumulation of explosive intermediates like ozonides, significantly improving the safety profile of the process. This continuous process allows for the in situ generation and immediate consumption of the reactive azalactone intermediate, leading to high yields and purity of the final adamantane benzamide products without the need for isolation of intermediates.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Ozonolysis cluster_1 Step 2: Amide Synthesis cluster_2 Work-up Oxazoline Adamantane Oxazoline (9) in Solution T_piece1 Gas-Liquid Mixing T-Piece Oxazoline->T_piece1 Ozone Ozone Gas Stream Ozone->T_piece1 Coil_Reactor1 Flow Reactor Coil 1 (Ozonolysis) T_piece1->Coil_Reactor1 Ozonide Unstable Ozonide Intermediate Stream Coil_Reactor1->Ozonide T_piece2 Mixing T-Piece Ozonide->T_piece2 Nucleophile Nitrogen Nucleophile Solution Nucleophile->T_piece2 Coil_Reactor2 Flow Reactor Coil 2 (Aminolysis) T_piece2->Coil_Reactor2 Product Adamantane Benzamide Product Stream Coil_Reactor2->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Purification Workup->Purification Final_Product Isolated Adamantane Benzamide (4-8) Purification->Final_Product

Caption: Telescoped flow synthesis of adamantane benzamides.

Quantitative Data Summary
CompoundNitrogen NucleophileYield (%)
4 MorpholineGood
5 4-FluorobenzylamineGood
6 BenzylamineGood
7 AnilineGood
8 N-MethylbenzylamineGood

Note: Specific yield percentages were not detailed in the source material, but were described as "good yields and purity".[1]

Experimental Protocol

Materials:

  • Adamantane-derived oxazoline (9)

  • Dichloromethane (DCM)

  • Ozone (generated from an ozone generator)

  • Selected nitrogen nucleophile (e.g., morpholine, 4-fluorobenzylamine, etc.)

  • Flow chemistry system with two pumps, a gas-liquid mixing T-piece, two coiled reactors, and a back-pressure regulator.

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a solution of the adamantane-derived oxazoline (9) in a suitable solvent such as dichloromethane.

    • Prepare a solution of the desired nitrogen nucleophile in a compatible solvent.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.

    • Set the temperature for the reactor coils as required for the specific reactions. Ozonolysis is typically performed at low temperatures (e.g., -20 to 0 °C), while the subsequent aminolysis may be performed at room temperature or with heating.

  • Reaction Execution:

    • Pump the solution of oxazoline (9) and a stream of ozone gas into the first gas-liquid mixing T-piece.

    • The combined stream flows through the first reactor coil to facilitate the ozonolysis, forming the unstable ozonide and subsequently the azalactone intermediate.

    • The output stream from the first reactor is then mixed with the solution of the nitrogen nucleophile at a second T-piece.

    • This mixture passes through the second reactor coil, where the aminolysis of the azalactone intermediate occurs to form the adamantane benzamide product.

  • Collection and Work-up:

    • The product stream exiting the second reactor is collected.

    • The collected solution is then subjected to a standard aqueous work-up and extraction procedure.

    • The organic layer is dried and the solvent is removed under reduced pressure.

    • The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the pure adamantane benzamide derivative.

II. Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid

This section outlines a multi-step flow synthesis of the unnatural, achiral amino acid, 2-aminoadamantane-2-carboxylic acid, a molecule with interesting biological transport inhibitory properties.[2] The process utilizes various mesoreactor flow devices to handle potentially hazardous reagents and reaction conditions safely and efficiently.[2]

Application Note: Multi-step Flow Synthesis for Complex Molecules

This synthesis demonstrates the power of flow chemistry to construct complex molecules through a sequence of reactions. Each step is optimized in a continuous manner, and in some cases, steps are "telescoped" to avoid intermediate isolation, thereby increasing overall efficiency and reducing waste. The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for maximizing yield and minimizing side reactions.[2]

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Cyclization cluster_3 Step 4: Ozonolysis & Hydrolysis Adamantanone 2-Adamantanone (B1666556) T_piece1 Mixing T-Piece Adamantanone->T_piece1 Grignard Ethynylmagnesium bromide Grignard->T_piece1 Coil_Reactor1 Flow Reactor Coil 1 T_piece1->Coil_Reactor1 Quench1 Inline Quench Coil_Reactor1->Quench1 Product1 2-Ethynyl-2-adamantanol Quench1->Product1 T_piece2 Mixing T-Piece Product1->T_piece2 Acid Sulfuric Acid Acid->T_piece2 Acetonitrile Acetonitrile Acetonitrile->T_piece2 Coil_Reactor2 Flow Reactor Coil 2 T_piece2->Coil_Reactor2 Quench2 Inline Quench Coil_Reactor2->Quench2 Product2 N-(1-(adamantan-2-yl)-1-ethynyl)acetamide Quench2->Product2 Coil_Reactor3 Heated Flow Reactor Coil 3 Product2->Coil_Reactor3 Base Base Base->Coil_Reactor3 Product3 2-(Adamantan-2-ylidene)-N-acetyl-ethenamine Coil_Reactor3->Product3 Coil_Reactor4 Flow Reactor Coil 4 Product3->Coil_Reactor4 Ozone Ozone Ozone->Coil_Reactor4 Hydrolysis Hydrolysis Coil_Reactor4->Hydrolysis Final_Product 2-Aminoadamantane-2-carboxylic Acid Hydrolysis->Final_Product

Caption: Multi-step flow synthesis of 2-aminoadamantane-2-carboxylic acid.

Quantitative Data Summary
StepReactionReagentsSolventFlow Rate / Residence TimeTemperature (°C)Yield (%)
1Grignard Addition2-Adamantanone, Ethynylmagnesium bromideTHF0.18 mL/min (ketone), 0.20 mL/min (Grignard)Ambient~90
2Ritter Reaction2-Ethynyl-2-adamantanol, H₂SO₄, AcetonitrileAcetonitrile---
35-enol-exo-dig CyclizationN-(1-(adamantan-2-yl)-1-ethynyl)acetamide, Base--120Good
4Ozonolysis2-(Adamantan-2-ylidene)-N-acetyl-ethenamine, OzoneDCM5 min residence time-Good

Note: Some quantitative data for intermediate steps were not fully detailed in the source material.[2]

Experimental Protocol (Step 1: Grignard Addition)

Materials:

  • 2-Adamantanone

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Tetrahydrofuran (THF)

  • Aqueous potassium hydroxide (B78521) (KOH) solution (3 M)

  • Dichloromethane (DCM)

  • Flow chemistry system with two pumps, a T-piece mixer, a reactor coil, and a collection vessel.

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 0.5 M solution of 2-adamantanone in THF.

  • System Setup:

    • Set up the flow reactor system as shown for Step 1 in the workflow diagram.

    • Pump A: 0.5 M solution of 2-adamantanone in THF.

    • Pump B: 0.5 M solution of ethynylmagnesium bromide in THF.

  • Reaction Execution:

    • Set the flow rate of Pump A to 0.18 mL/min.

    • Set the flow rate of Pump B to 0.20 mL/min.

    • The two streams are mixed in a T-piece and flow through a reactor coil.

    • The output from the reactor is quenched inline with a 3 M aqueous KOH solution.

  • Collection and Work-up:

    • The quenched reaction mixture is collected.

    • The product is extracted with DCM.

    • The organic layers are combined, dried, and the solvent is evaporated to yield 2-ethynyl-2-adamantanol.

III. Continuous Flow Synthesis of Memantine (B1676192)

This section describes a four-step continuous-flow synthesis of the anti-Alzheimer's drug, Memantine. The synthesis begins with acenaphthene (B1664957) and involves nucleus hydrogenation, skeletal rearrangement, nitration of 1,3-dimethyladamantane, and reduction of the nitro group to the amine.[3][4]

Application Note: Heterogeneous Catalysis in Flow for API Synthesis

The continuous-flow synthesis of Memantine highlights the effective use of heterogeneous catalysts in packed-bed reactors. This approach offers several advantages, including simplified product purification as the catalyst is immobilized, and the potential for long-term, continuous operation. The precise control over reaction conditions in the flow system is crucial for achieving high yields and selectivity in each step of the synthesis.

Experimental Workflow Diagram

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Skeletal Rearrangement cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction Acenaphthene Acenaphthene Packed_Bed1 Packed-Bed Reactor (Heterogeneous Catalyst) Acenaphthene->Packed_Bed1 H2 Hydrogen Gas H2->Packed_Bed1 Product1 Perhydroacenaphthene (B1583686) Packed_Bed1->Product1 Heated_Reactor Heated Flow Reactor Product1->Heated_Reactor Lewis_Acid Lewis Acid Lewis_Acid->Heated_Reactor Product2 1,3-Dimethyladamantane Heated_Reactor->Product2 Flow_Reactor1 Flow Reactor Product2->Flow_Reactor1 Nitrating_Agent Nitrating Agent Nitrating_Agent->Flow_Reactor1 Product3 Nitro-1,3-dimethyladamantane Flow_Reactor1->Product3 Packed_Bed2 Packed-Bed Reactor (Heterogeneous Catalyst) Product3->Packed_Bed2 H2_Reduction Hydrogen Gas H2_Reduction->Packed_Bed2 Final_Product Memantine Packed_Bed2->Final_Product

Caption: Four-step continuous-flow synthesis of Memantine.

Quantitative Data Summary
StepReactionCatalyst/ReagentTemperature (°C)Yield (%)
1HydrogenationHeterogeneous Catalyst-High
2Skeletal RearrangementLewis Acid-High
3NitrationNitric Acid/Formamide (B127407)8598 (of formamide intermediate)
4ReductionHeterogeneous Catalyst-85 (of hydrochloride salt)

Note: Detailed flow rates and residence times were not available in the provided search results. The yields for steps 3 and 4 are based on a two-step batch synthesis which was suggested for easy scale-up, likely adaptable to a fully continuous process.[4][5]

Experimental Protocol (General Overview)

Materials:

  • Acenaphthene

  • Hydrogen gas

  • Heterogeneous hydrogenation catalyst (e.g., Pd/C)

  • Lewis acid (e.g., AlCl₃)

  • 1,3-Dimethyladamantane

  • Nitric acid

  • Formamide

  • Heterogeneous reduction catalyst (e.g., Pt/C)

  • Appropriate solvents for each step

  • Multi-step flow chemistry system including packed-bed reactors and heated coil reactors.

Procedure:

  • Step 1: Hydrogenation: A solution of acenaphthene is passed through a packed-bed reactor containing a hydrogenation catalyst under a hydrogen atmosphere to produce perhydroacenaphthene.

  • Step 2: Skeletal Rearrangement: The perhydroacenaphthene stream is mixed with a Lewis acid and passed through a heated flow reactor to induce the skeletal rearrangement to 1,3-dimethyladamantane.

  • Step 3: Nitration: 1,3-Dimethyladamantane is reacted with a nitrating agent (e.g., a mixture of nitric acid and formamide) in a flow reactor to yield nitro-1,3-dimethyladamantane.

  • Step 4: Reduction: The nitro-derivative is then reduced to the corresponding amine, memantine, by passing it through a second packed-bed reactor with a hydrogenation catalyst under a hydrogen atmosphere.

  • Work-up and Salt Formation: The final product stream is subjected to work-up, and memantine is typically converted to its hydrochloride salt for pharmaceutical use.

IV. Emerging Flow Chemistry Methods for Adamantane Synthesis

While detailed protocols for the photochemical and electrochemical flow synthesis of adamantane derivatives are not yet widely published, these methods hold significant promise for the selective functionalization of the adamantane core.

Application Note: Photochemical C-H Functionalization in Flow

Photoredox catalysis enables the direct C-H functionalization of adamantane, offering a powerful tool for creating new derivatives.[6][7] Translating these reactions to a continuous flow setup using commercially available photochemical reactors (e.g., Vapourtec UV-150, Uniqsis PhotoSyn™) can offer several advantages.[8][9] Flow photochemistry provides uniform irradiation of the reaction mixture, precise control over residence time, and efficient heat dissipation, leading to higher yields, better selectivity, and improved safety compared to batch photochemical reactions. This approach is particularly well-suited for the direct, selective alkylation of the strong tertiary C-H bonds of the adamantane scaffold.[6][7]

Application Note: Electrochemical Synthesis of Adamantane Derivatives in Flow

Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, aligning with the principles of green chemistry. The use of electrochemical flow cells (e.g., Syrris Asia FLUX) can enable the selective functionalization of adamantane through controlled-potential electrolysis.[10][11] This technique can be used for reactions such as hydroxylation or amination at specific positions on the adamantane ring, avoiding the use of harsh or toxic chemical oxidants or reductants. The high surface-area-to-volume ratio in flow electrochemical cells allows for efficient mass transfer and precise control over the reaction, leading to cleaner reactions and higher product yields.

References

Spectroscopic Characterization of Adamantane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of adamantane (B196018) derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. Accurate structural elucidation and characterization are crucial for understanding their structure-activity relationships and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of adamantane derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to provide information on the chemical environment of individual atoms.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative adamantane derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The solvent is typically deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.

Table 1: ¹H NMR Spectroscopic Data for Selected Adamantane Derivatives

CompoundProtonChemical Shift (δ, ppm)Multiplicity
1-Adamantanol -OH~1.3-1.6broad singlet
CH (bridgehead)~1.65multiplet
CH₂ (axial)~2.10multiplet
CH₂ (equatorial)~1.55multiplet
2-Adamantanol -OH~1.5broad singlet
CH-OH~4.54broad singlet
CH (bridgehead)~1.7-2.1multiplet
CH₂~1.5-1.9multiplet
1-Adamantanamine -NH₂~1.28broad singlet
CH (bridgehead)~2.05multiplet
CH₂~1.42-1.76multiplet
Adamantanone CH (adjacent to C=O)~2.60broad singlet
CH (bridgehead)~2.0-2.2multiplet
CH₂~1.8-2.0multiplet

Table 2: ¹³C NMR Spectroscopic Data for Selected Adamantane Derivatives

CompoundCarbonChemical Shift (δ, ppm)
1-Adamantanol C-OH~68.5
CH (bridgehead)~30.8
CH₂~36.2, 45.4
2-Adamantanol C-OH~75.9
CH (bridgehead)~37.9, 38.3
CH₂~27.4, 27.8, 32.3
1-Adamantanamine C-NH₂~52.9
CH (bridgehead)~30.0
CH₂~36.5, 42.0
Adamantanone C=O~218.0
CH (adjacent to C=O)~47.5
CH (bridgehead)~38.0
CH₂~27.5, 36.8
Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra.[1]

1. Sample Preparation:

  • a. Weigh 5-10 mg of the adamantane derivative into a clean, dry vial.

  • b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the derivative.

  • c. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • e. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

2. Instrument Setup and Data Acquisition:

  • a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • b. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • d. Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • e. For ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • f. For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is often used to ensure quantitative signal integration.

3. Data Processing:

  • a. Apply a Fourier transform to the acquired free induction decay (FID).

  • b. Perform phase correction and baseline correction to obtain a clean spectrum.

  • c. Reference the spectrum to the TMS signal at 0.00 ppm.

  • d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate & Analyze reference->integrate

Caption: General workflow for NMR analysis of adamantane derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying functional groups present in adamantane derivatives by measuring the absorption of infrared radiation.

Data Presentation: Characteristic IR Absorptions

The following table lists the characteristic IR absorption bands for some common functional groups found in adamantane derivatives. Frequencies are given in wavenumbers (cm⁻¹).

Table 3: Characteristic IR Absorption Bands for Selected Adamantane Derivatives

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
1-Adamantanol O-H stretch3600-3200Strong, broad
C-O stretch1100-1000Strong
C-H stretch (sp³)2950-2850Strong
2-Adamantanol O-H stretch3600-3200Strong, broad
C-O stretch~1060Strong
C-H stretch (sp³)2950-2850Strong
1-Adamantanamine N-H stretch3400-3250Medium (two bands for primary amine)
N-H bend1650-1580Medium
C-H stretch (sp³)2950-2850Strong
Adamantanone C=O stretch~1715Strong, sharp
C-H stretch (sp³)2950-2850Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common sampling technique that requires minimal sample preparation.

1. Sample Preparation:

  • a. Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth if necessary.

  • b. For solid samples, place a small amount of the adamantane derivative powder onto the center of the ATR crystal.

  • c. For liquid or waxy samples, place a single drop onto the crystal.

2. Data Acquisition:

  • a. Lower the press arm to ensure good contact between the sample and the ATR crystal. Apply consistent pressure for reproducible results.

  • b. Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • c. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

3. Data Processing:

  • a. The software will automatically perform the background subtraction.

  • b. Identify and label the characteristic absorption peaks in the spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal apply Apply Sample to Crystal clean->apply background Collect Background Spectrum apply->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Identify Characteristic Peaks subtract->analyze

Caption: Workflow for ATR-IR analysis of adamantane derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of adamantane derivatives. Analysis of fragmentation patterns provides valuable structural information.

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation of adamantane derivatives is highly dependent on the nature and position of the substituents.[2]

Table 4: Common Mass Spectral Fragments for Selected Adamantane Derivatives

CompoundMolecular Ion (M⁺) [m/z]Key Fragments [m/z]Interpretation
1-Adamantanol 152135, 95, 79[M-OH]⁺, [C₇H₁₁]⁺, [C₆H₇]⁺
2-Adamantanol 152134, 92, 79[M-H₂O]⁺, [C₇H₈]⁺, [C₆H₇]⁺[3]
1-Adamantanamine 151135, 93[M-NH₂]⁺, [C₇H₉]⁺
Adamantanone 150135, 107, 79[M-CH₃]⁺ (rearrangement), [M-C₃H₇]⁺, [C₆H₇]⁺
Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for a wide range of adamantane derivatives.

1. Sample Preparation:

  • a. Prepare a stock solution of the adamantane derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

  • c. If necessary, add a small amount of an acid (e.g., formic acid, 0.1% v/v) or a base (e.g., ammonium (B1175870) hydroxide, 0.1% v/v) to promote ionization in positive or negative ion mode, respectively.

  • d. Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Instrument Setup and Data Acquisition:

  • a. Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • b. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.

  • c. Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion and key fragments.

3. Data Analysis:

  • a. Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

  • b. Analyze the fragmentation pattern to confirm the structure of the adamantane derivative. High-resolution mass spectrometry can be used to determine the elemental composition of the molecular ion and fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Sample dilute Dilute to Final Concentration dissolve->dilute filter Filter Sample dilute->filter introduce Introduce Sample (Direct Infusion or LC) filter->introduce ionize Ionize (ESI) introduce->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect identify_mol_ion Identify Molecular Ion detect->identify_mol_ion analyze_frag Analyze Fragmentation Pattern identify_mol_ion->analyze_frag confirm_structure Confirm Structure analyze_frag->confirm_structure

Caption: General workflow for ESI-MS analysis of adamantane derivatives.

Logical Relationship of Spectroscopic Techniques

The combination of NMR, IR, and MS provides a comprehensive characterization of adamantane derivatives. Each technique offers complementary information that, when used together, allows for unambiguous structure elucidation and purity assessment.

Spectro_Relationship Compound Adamantane Derivative NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity Stereochemistry NMR->NMR_Info IR_Info Functional Groups IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info Structure Structural Elucidation & Purity Assessment NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Interrelationship of spectroscopic techniques for characterization.

References

Application Notes & Protocols: Strategies for the Functionalization of the Adamantane Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Adamantane (B196018), a rigid and lipophilic polycyclic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure and physicochemical properties have been exploited to enhance the pharmacological profiles of numerous drugs, including amantadine, memantine, and saxagliptin.[1][4][5] The introduction of functional groups onto the adamantane core is a critical step in the synthesis of these derivatives and in the development of new chemical entities.[4] This document outlines detailed protocols and strategies for the functionalization of adamantane, focusing on direct C-H bond activation and the derivatization of pre-functionalized adamantanes.

Direct C-H Functionalization of Adamantane

Directly converting adamantane's strong C-H bonds into other functional groups is a highly efficient strategy that avoids pre-functionalization steps.[1][6] Recent advances in photocatalysis and radical chemistry have enabled selective functionalization, particularly at the more reactive tertiary (bridgehead) positions.[1][2][7] The high bond dissociation energies of adamantane's C-H bonds (approx. 99 kcal/mol for 3° and 96 kcal/mol for 2°) necessitate highly reactive intermediates for hydrogen atom transfer (HAT).[1]

Overview of Direct Functionalization Methods

Various methods have been developed for the direct alkylation, acylation, and introduction of heteroatoms onto the adamantane scaffold. These reactions are often initiated by generating an adamantyl radical, which can then be trapped by a suitable coupling partner.[1][2][8]

G cluster_start Starting Material cluster_methods Direct C-H Functionalization Methods cluster_products Functionalized Products Adamantane Adamantane Photocatalysis Photocatalysis (e.g., Ir or Ru complexes, decatungstate) Adamantane->Photocatalysis Radical_Initiation Radical Initiation (e.g., Peroxides, Photoexcited Ketones) Adamantane->Radical_Initiation Electrochemistry Electrochemical Oxidation Adamantane->Electrochemistry Alkylated Alkylated Adamantanes Photocatalysis->Alkylated Alkylation Aminated Aminated Adamantanes Photocatalysis->Aminated Amination Acylated Acylated Adamantanes Radical_Initiation->Acylated Acylation / Carbonylation Halogenated Halogenated Adamantanes Electrochemistry->Halogenated Fluorination G cluster_path1 Synthesis of 1-Aminoadamantane cluster_path2 Synthesis of 1-Adamantanol AdBr 1-Bromoadamantane AdForm N-(1-Adamantyl)formamide AdBr->AdForm Formamide, 140°C AdNH2 1-Aminoadamantane Hydrochloride AdForm->AdNH2 Aq. HCl, Ethanol, Reflux Adamantane Adamantane AdOH 1-Adamantanol Adamantane->AdOH Ozonation on Silica Gel, -78°C

References

Adamantane Derivatives in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a rigid, lipophilic, and cage-like hydrocarbon, has emerged as a versatile building block in the design of advanced drug delivery systems.[1][2][3] Its unique structural properties are leveraged to enhance the therapeutic efficacy of various drugs by improving their pharmacokinetic profiles, enabling targeted delivery, and facilitating controlled release. This document provides detailed application notes and experimental protocols for the synthesis, formulation, and evaluation of adamantane-based drug delivery systems, including liposomes, nanoparticles, and dendrimers.

The core principle behind many adamantane-based delivery systems is the strong and specific non-covalent interaction between adamantane and cyclodextrin, a "host-guest" relationship with a high association constant (10³–10⁵ M⁻¹).[1][2] This interaction allows for the self-assembly of supramolecular nanostructures. Furthermore, the lipophilicity of adamantane enables its use as a membrane anchor in lipid-based nanocarriers, facilitating the attachment of targeting ligands.[1][4]

Applications of Adamantane Derivatives in Drug Delivery

Adamantane derivatives are utilized in several key drug delivery strategies:

  • Host-Guest Systems with Cyclodextrins: Adamantane-functionalized drugs or polymers can form inclusion complexes with cyclodextrins, leading to the formation of nanoparticles. This approach is used to improve drug solubility, stability, and to achieve controlled release.[5][6]

  • Liposomal Drug Delivery: Adamantane can be conjugated to lipids or targeting moieties to serve as an anchor within the lipid bilayer of liposomes. This allows for the surface functionalization of liposomes with targeting ligands for specific cell-surface receptors.[1][4]

  • Polymeric Nanoparticles: Adamantane can be incorporated into polymers to enhance drug loading capacity and facilitate cellular penetration.[7] Adamantane-functionalized polymers can also be designed to be stimuli-responsive.

  • Dendrimer-Based Delivery: The adamantane core can be used as a scaffold for the synthesis of dendrimers, which are highly branched macromolecules capable of encapsulating or conjugating drug molecules for targeted delivery.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, formulation, and evaluation of adamantane-based drug delivery systems.

Protocol 1: Synthesis of Adamantane-PEG-NHS Ester for Surface Functionalization

Application Note: This protocol describes the synthesis of an adamantane-poly(ethylene glycol)-N-hydroxysuccinimide (NHS) ester. The adamantane group provides a hydrophobic anchor, the PEG linker enhances biocompatibility and circulation time, and the NHS ester allows for covalent conjugation to amine-containing molecules, such as targeting ligands or drugs.[8][9]

Materials:

  • 1-Adamantylamine

  • NHS-PEG-COOH (e.g., MW 3400)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of NHS-PEG-COOH:

    • Dissolve NHS-PEG-COOH (1 equivalent) and NHS (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.5 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Conjugation with 1-Adamantylamine:

    • In a separate flask, dissolve 1-adamantylamine (1.2 equivalents) in anhydrous DMF.

    • Add triethylamine (2 equivalents) to the 1-adamantylamine solution.

    • Filter the activated PEG solution from step 1 to remove the DCU precipitate.

    • Slowly add the filtered PEG solution to the 1-adamantylamine solution under stirring.

    • Let the reaction proceed at room temperature for 24 hours.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Further purify the product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

    • Monitor the fractions by thin-layer chromatography (TLC).

  • Characterization:

    • Confirm the structure of the synthesized Adamantane-PEG-NHS ester using ¹H NMR and FTIR spectroscopy.

    • Determine the molecular weight and purity using MALDI-TOF mass spectrometry and HPLC.

Protocol 2: Preparation of Doxorubicin-Loaded Adamantane-Functionalized Liposomes

Application Note: This protocol details the preparation of liposomes functionalized with an adamantane-anchored targeting ligand and loaded with the anticancer drug doxorubicin (B1662922) (DOX). The adamantane moiety serves to anchor a targeting peptide or antibody to the liposome (B1194612) surface for active targeting of cancer cells. Doxorubicin is loaded using a remote loading method with a pH gradient.[10][11]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Adamantane-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine)

  • Chloroform (B151607)

  • Doxorubicin hydrochloride

  • Citrate (B86180) buffer (300 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Sephadex G-50 column

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Water bath

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and Adamantane-PEG-DSPE in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator at 45 °C to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with citrate buffer (pH 4.0) by vortexing for 10 minutes at 60 °C (above the phase transition temperature of DSPC).

  • Liposome Sizing:

    • Subject the hydrated lipid suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a 60 °C water bath.

    • Extrude the liposome suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60 °C.

  • Doxorubicin Loading:

    • Create a pH gradient by exchanging the external buffer of the liposomes with PBS (pH 7.4) using a Sephadex G-50 size-exclusion column.

    • Prepare a doxorubicin hydrochloride solution (e.g., 2 mg/mL) in PBS.

    • Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of 1:5 (w/w).

    • Incubate the mixture at 60 °C for 30 minutes with gentle stirring.

  • Purification:

    • Remove the unencapsulated doxorubicin by passing the liposome suspension through another Sephadex G-50 column, eluting with PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM).[12]

    • Quantify the doxorubicin loading efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin fluorescence (Excitation: 485 nm, Emission: 590 nm) or absorbance.

Protocol 3: In Vitro Drug Release Study

Application Note: This protocol describes the dialysis bag method to evaluate the in vitro release of doxorubicin from the prepared liposomes. This method separates the released drug from the nanoparticle formulation, allowing for its quantification over time.

Materials:

  • Doxorubicin-loaded liposomes

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Magnetic stirrer and stir bars

  • Incubator or water bath at 37 °C

  • Spectrofluorometer or UV-Vis spectrophotometer

Procedure:

  • Transfer 1 mL of the doxorubicin-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in 50 mL of release medium (PBS at pH 7.4 or pH 5.5 to simulate physiological and endosomal conditions, respectively) in a beaker.

  • Place the beaker in an incubator at 37 °C with gentle stirring (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the amount of doxorubicin in the collected samples using a spectrofluorometer or UV-Vis spectrophotometer.

  • Calculate the cumulative drug release as a percentage of the total drug loaded in the liposomes.

Protocol 4: Cellular Uptake and Cytotoxicity Assays

Application Note: This section provides protocols to evaluate the cellular uptake and cytotoxic effects of adamantane-functionalized drug delivery systems using the human breast cancer cell line MCF-7 as an example.

4.1. Cellular Uptake by Flow Cytometry

Materials:

  • MCF-7 cells

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Incubate the cells with different concentrations of fluorescently labeled liposomes for various time points (e.g., 1, 4, and 24 hours) at 37 °C.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Harvest the cells by trypsinization and resuspend them in PBS.

  • Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[6][13][14]

4.2. Cytotoxicity by MTT Assay

Materials:

  • MCF-7 cells

  • Doxorubicin-loaded liposomes, free doxorubicin, and empty liposomes

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with serial dilutions of free doxorubicin, doxorubicin-loaded liposomes, and the equivalent concentration of empty liposomes for 48 or 72 hours.[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.[15]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 values.

Protocol 5: In Vivo Antitumor Efficacy Study

Application Note: This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of adamantane-based drug delivery systems in a tumor-bearing mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MCF-7 cells

  • Doxorubicin-loaded liposomes, free doxorubicin, and saline (control)

  • Matrigel

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Xenograft Model:

    • Subcutaneously inject a suspension of 1 x 10⁷ MCF-7 cells mixed with Matrigel into the flank of each mouse.[16]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomly divide the mice into treatment groups (e.g., saline control, free doxorubicin, doxorubicin-loaded liposomes).

    • Administer the treatments intravenously via the tail vein at a specified dose and schedule (e.g., 5 mg/kg doxorubicin equivalent, once a week for three weeks).[3]

  • Monitoring:

    • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).[17]

Data Presentation

Table 1: Physicochemical Characterization of Adamantane-Functionalized Liposomes

FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
Empty Liposomes105.2 ± 3.10.12 ± 0.02-15.4 ± 1.2N/A
DOX-Loaded Liposomes110.5 ± 4.50.15 ± 0.03-12.8 ± 1.595.2 ± 2.8

Table 2: In Vitro Cytotoxicity (IC50 values) in MCF-7 Cells after 72h Incubation

FormulationIC50 (µg/mL) ± SD
Free Doxorubicin0.45 ± 0.08
DOX-Loaded Liposomes1.20 ± 0.15
Empty Liposomes> 100

Visualization of Experimental Workflow and Concepts

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation Evaluation s1 Synthesis of Adamantane-PEG-Ligand s2 Preparation of Lipid Film s1->s2 s3 Hydration & Extrusion (Liposome Formation) s2->s3 s4 Remote Loading of Doxorubicin s3->s4 s5 Purification s4->s5 c1 DLS (Size, PDI, Zeta Potential) s5->c1 c2 TEM (Morphology) s5->c2 c3 Spectroscopy (Drug Loading) s5->c3 e1 In Vitro Drug Release s5->e1 e2 Cellular Uptake (Flow Cytometry) s5->e2 e3 Cytotoxicity (MTT Assay) s5->e3 e4 In Vivo Antitumor Efficacy s5->e4

Caption: Workflow for the development of adamantane-based drug delivery systems.

host_guest_interaction cluster_system Host-Guest Complexation cluster_application Application in Drug Delivery adamantane Adamantane (Guest) complex Inclusion Complex adamantane->complex Self-Assembly cyclodextrin Cyclodextrin (Host) cyclodextrin->complex nanoparticle Supramolecular Nanoparticle complex->nanoparticle drug_release Controlled Drug Release nanoparticle->drug_release

Caption: Host-guest interaction between adamantane and cyclodextrin.

targeted_liposome_uptake cluster_delivery Targeted Drug Delivery liposome Adamantane-Anchored Targeted Liposome cancer_cell Cancer Cell liposome->cancer_cell Receptor-Mediated Endocytosis drug Drug cancer_cell->drug Intracellular Drug Release receptor Receptor

Caption: Cellular uptake of a targeted liposome via receptor-mediated endocytosis.

References

High-Throughput Screening of Adamantane Compound Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic hydrocarbon, possesses a rigid and lipophilic cage-like structure that has established it as a privileged scaffold in medicinal chemistry.[1] Its incorporation into molecular designs can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including improved metabolic stability, increased lipophilicity for better membrane permeability, and precise three-dimensional orientation of functional groups for optimal target engagement.[2][3][4][5] Adamantane derivatives have demonstrated a broad spectrum of biological activities, leading to the development of drugs for viral infections, neurodegenerative diseases, type 2 diabetes, and cancer.[2][6][7][8]

High-throughput screening (HTS) of adamantane-based compound libraries is a critical strategy for identifying novel hit compounds with therapeutic potential. These campaigns leverage various assay formats, from target-based biochemical assays to complex cell-based phenotypic screens. This document provides detailed application notes and protocols for the HTS of adamantane compound libraries against several key therapeutic targets.

I. Antiviral Screening: Influenza A M2 Proton Channel Blockers

The M2 protein of the influenza A virus is a proton-selective ion channel essential for viral replication.[1][7] It facilitates the uncoating of the virus within the endosome by allowing proton influx, which dissociates the viral ribonucleoprotein complexes from the matrix protein M1.[4][9] Adamantane derivatives, such as amantadine (B194251) and rimantadine, were among the first antivirals to target the M2 channel.[6][10] However, the emergence of resistant strains necessitates the discovery of new M2 inhibitors.[1][11]

Signaling Pathway: Influenza A Uncoating and M2 Channel Function

The following diagram illustrates the role of the M2 proton channel in the influenza A virus lifecycle and the mechanism of its inhibition by adamantane derivatives.

M2_Proton_Channel_Pathway Influenza A Uncoating and M2 Channel Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) vRNP Viral Ribonucleoprotein (vRNP) M1 Matrix Protein (M1) vRNP->M1 Associated Uncoating Viral Uncoating & RNA Release to Cytoplasm vRNP->Uncoating Dissociation from M1 M2 M2 Proton Channel M2->vRNP Acidifies Virion Protons_in H+ Protons_in->M2 Enter Virion Adamantane Adamantane Derivative Adamantane->M2 Blocks Channel Replication Viral Replication Uncoating->Replication

Caption: Mechanism of adamantane derivatives blocking the influenza A M2 proton channel.

Experimental Protocol: Yeast-Based Growth Restoration Assay for M2 Inhibitors

A yeast-based assay offers a robust and scalable platform for HTS of M2 channel inhibitors. The expression of the M2 channel is toxic to yeast, leading to growth inhibition. Effective M2 blockers restore yeast growth, which can be quantified by measuring optical density.[1]

Materials and Reagents:

  • Yeast strain expressing the M2 proton channel

  • Synthetic defined medium lacking uracil (B121893) (SD-Ura) with 2% galactose (for induction of M2 expression)

  • Adamantane derivative compound library dissolved in DMSO

  • Positive control (e.g., amantadine for wild-type M2)

  • Negative control (DMSO)

  • Sterile 384-well microplates

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare the yeast strain expressing the M2 channel.

  • Dispense 50 µL of SD-Ura with 2% galactose into each well of a 384-well plate.

  • Add 100 nL of compounds from the adamantane library to the corresponding wells using an acoustic liquid handler.

  • Inoculate the plates with the M2-expressing yeast to a final OD600 of 0.01.

  • Incubate the plates at 30°C for 48 hours with shaking.

  • Measure the optical density (OD) at 600 nm using a plate reader.

  • Data Analysis: Normalize the data to controls. Hits are identified as compounds that significantly restore yeast growth compared to the DMSO control.

Quantitative Data Summary
CompoundVirus StrainCell LineEC50 (µM)Reference
AmantadineSARS-CoV-2Vero E683 - 119[12]
Amantadine Derivative 4AHCoV-229EMDBKIC50: 641.65 µg/mL[13]
Novel Adamantane DerivativesVaccinia virusIn vitroIC50: 0.133 - 0.515[12][14]

II. Anticancer Screening: Phenotypic and Target-Based Assays

Adamantane derivatives have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of pro-survival signaling pathways.[7][8][10][15][16]

Signaling Pathway: TLR4-MyD88-NF-κB Inhibition

Certain adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the TLR4-MyD88-NF-κB signaling pathway, which is implicated in inflammation and cancer progression.[1]

TLR4_Pathway Inhibition of TLR4-MyD88-NF-κB Signaling by Adamantane Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Activation TRAF6->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory & Pro-survival Gene Transcription Nucleus->Proinflammatory_Genes Initiates Adamantane Adamantane Derivative Adamantane->MyD88 Inhibits Adamantane->NFkB Inhibits

Caption: Adamantane derivatives can inhibit pro-survival signaling pathways like TLR4-MyD88-NF-κB.

Experimental Protocol: High-Content Screening (HCS) for Apoptosis Induction

HCS combines automated microscopy and image analysis to quantify multiple phenotypic parameters in cells, allowing for the identification of compounds that induce specific cellular events like apoptosis.

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Adamantane derivative library in DMSO

  • Fluorescent dyes for apoptosis (e.g., Annexin V-FITC and Propidium Iodide)

  • 384-well, black, clear-bottom imaging plates

  • High-content imaging system

Procedure:

  • Seed cells into 384-well imaging plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with the adamantane derivative library at a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO) controls.

  • Incubate the plates for 24 to 48 hours.

  • Add the fluorescent staining solution for Annexin V and Propidium Iodide to the wells according to the manufacturer's protocol.

  • Acquire images of the stained cells using a high-content imaging system.

  • Data Analysis: Analyze images to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive). Hits are compounds that significantly increase the apoptotic cell population without causing excessive necrosis.

Quantitative Data Summary
CompoundCell LineIC50 (µM)MechanismReference
Adamantane-linked isothiourea 5Hep-G27.70Inhibition of TLR4-MyD88-NF-κB signaling[1]
Adamantane-linked isothiourea 6Hep-G23.86Inhibition of TLR4-MyD88-NF-κB signaling[1]
Adamantane-linked 1,2,4-triazole (B32235) 20cHeLaCC50 > 100Tdp1 Inhibition[14]
Adamantane-linked 1,2,4-triazole 20gHeLaCC50 > 100Tdp1 Inhibition[14]
4-bromobenzyl isothiourea analoguePC-3, HepG-2, HCT-116, MCF-7, HeLa< 30Anti-proliferative[16]

III. Enzyme Inhibition Screening

The adamantane scaffold is frequently used to design potent and selective enzyme inhibitors due to its ability to fit into hydrophobic pockets of active sites.[6][17]

A. Dipeptidyl Peptidase-4 (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for regulating glucose homeostasis.[12] DPP-IV inhibitors, such as the adamantane-containing drug vildagliptin, enhance incretin levels, leading to improved glycemic control in type 2 diabetes.[12][18]

DPP4_Inhibition_Workflow Workflow for DPP-IV Enzyme Inhibition Assay Start Start Dispense_Enzyme Dispense DPP-IV Enzyme Solution Start->Dispense_Enzyme Add_Compound Add Adamantane Compound Library Dispense_Enzyme->Add_Compound Pre_incubate Pre-incubate at RT (15 min) Add_Compound->Pre_incubate Add_Substrate Add Fluorogenic Substrate (GP-AMC) Pre_incubate->Add_Substrate Incubate Incubate at 37°C (30 min) Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubate->Read_Fluorescence Analyze Data Analysis (Calculate % Inhibition) Read_Fluorescence->Analyze End End Analyze->End

Caption: A typical workflow for a high-throughput DPP-IV enzyme inhibition assay.

Materials and Reagents:

  • Recombinant human DPP-IV

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Adamantane derivative library in DMSO

  • Fluorogenic substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • Positive control (e.g., vildagliptin)

  • Negative control (DMSO)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Dilute recombinant human DPP-IV to the desired concentration in assay buffer.

  • Dispense 10 µL of the diluted enzyme solution into each well of a 384-well plate.

  • Add 100 nL of each adamantane derivative from the compound library to the corresponding wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare the GP-AMC substrate solution in assay buffer.

  • Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the IC50 values for the hit compounds.

B. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that converts inactive cortisone (B1669442) to active cortisol within cells. Elevated intracellular cortisol levels are implicated in metabolic syndrome, including obesity and type 2 diabetes. Adamantane derivatives have been identified as potent and selective inhibitors of 11β-HSD1.[19][20][21][22]

C. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

TDP1 is a DNA repair enzyme that removes stalled topoisomerase I-DNA complexes. Inhibiting TDP1 can enhance the efficacy of topoisomerase I-targeting anticancer drugs. Adamantane-containing compounds have been developed as effective TDP1 inhibitors.[3][5][6][8][14]

Quantitative Data Summary for Enzyme Inhibitors
Compound ClassTarget EnzymePotencyReference
Adamantyl ethanone (B97240) pyridyl derivatives11β-HSD1IC50: 34-48 nM[19]
Adamantyl amide derivatives11β-HSD1Potent cellular activity[20]
3,5-dimethyladamantane 1-carboxamideDPP-IVIC50: 53.94 µM[23]
VildagliptinDPP-IVKi: 17 nM[24]
Abietyl and dehydroabietyl ureas with adamantaneTDP1IC50: 0.19–2.3 µM[6]
Adamantane-monoterpene conjugatesTDP1IC50: 0.35-0.57 µM[14]

Conclusion

The adamantane scaffold remains a highly valuable component in modern drug discovery. The application of high-throughput screening to libraries of adamantane derivatives continues to be a fruitful approach for the identification of novel therapeutic agents across a wide range of diseases. The protocols and data presented herein provide a framework for researchers to design and execute effective HTS campaigns targeting viral proteins, cancer-related pathways, and critical metabolic enzymes. The unique properties of adamantane, when combined with robust screening methodologies, hold significant promise for the future of drug development.

References

Application Notes and Protocols for In Vitro Testing of Adamantane Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane (B196018) and its derivatives, such as amantadine (B194251) and rimantadine, represent a class of antiviral compounds historically used for the prophylaxis and treatment of influenza A virus infections. Their primary mechanism of action involves the inhibition of the viral M2 proton channel, a crucial component in the viral uncoating process within the host cell.[1][2] As the virus enters the host cell through an endosome, the acidic environment of the endosome activates the M2 ion channel to allow proton influx into the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein complex from the matrix protein, a critical step for the release of viral RNA into the cytoplasm for replication.[1] By blocking this channel, adamantanes prevent viral uncoating and subsequent replication.[1][3]

The emergence of resistant viral strains has necessitated the continued development and evaluation of novel adamantane derivatives.[4] This document provides detailed protocols for key in vitro assays to assess the antiviral efficacy and cytotoxicity of adamantane compounds, along with data presentation guidelines and visualizations to aid in the interpretation of results.

Cell-Based Viral Replication Assays

These assays are fundamental for determining the efficacy of an antiviral compound in a biological context.

Plaque Reduction Assay

This is the gold standard for quantifying the inhibition of infectious virus particle production.

Experimental Protocol:

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates.[5] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[5]

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of influenza A virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.[5]

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Overlay the cells with a medium containing 1% agarose (B213101) or methylcellulose (B11928114) and serial dilutions of the adamantane derivative.[5] The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[5]

  • Incubation: Incubate the plates for 2-4 days to allow for plaque formation.[5]

  • Plaque Staining and Counting: Remove the overlay medium and fix the cells with 4% formaldehyde. Stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a background of stained, uninfected cells.[5] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction relative to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. This is determined by plotting the percentage of plaque reduction against the compound concentration.[5]

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Staining cluster_analysis Data Analysis A Seed MDCK cells in multi-well plates D Infect cell monolayer with virus A->D B Prepare serial dilutions of adamantane compound E Add agarose overlay with adamantane compound B->E C Prepare influenza A virus stock C->D D->E F Incubate for 2-4 days for plaque formation E->F G Fix and stain cells with crystal violet F->G H Count plaques in each well G->H I Calculate % plaque reduction H->I J Determine IC50 value I->J

Caption: Workflow for the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the ability of a compound to protect cells from virus-induced death.

Experimental Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK) into 96-well plates to form a confluent monolayer after 24 hours.

  • Compound and Virus Addition: Add serial dilutions of the adamantane compound to the wells, followed by the addition of a known titer of influenza virus.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus control wells (typically 2-4 days).

  • Quantification of Cell Viability:

    • Remove the medium and add a solution of 0.1% crystal violet in 20% ethanol (B145695) to stain the remaining viable cells for 20-30 minutes.

    • Gently wash away the excess stain and allow the plates to dry.

    • Solubilize the stain in each well using a solvent like methanol (B129727) or isopropanol.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the cell control (no virus, no compound). The 50% effective concentration (EC50) is the concentration of the compound that protects 50% of the cells from virus-induced death.

M2 Proton Channel Functional Assays

These assays directly measure the inhibitory effect of adamantane derivatives on the M2 ion channel.

Yeast Growth Restoration Assay

This assay utilizes a recombinant yeast strain where the expression of a functional M2 proton channel is toxic and inhibits growth. An effective M2 inhibitor will block the channel and restore yeast growth.[6][7]

Experimental Protocol:

  • Yeast Strain Preparation: Use a yeast strain engineered to express the influenza A M2 proton channel under an inducible promoter (e.g., galactose-inducible).[8]

  • Yeast Culture: Grow the yeast strain in a medium that represses M2 expression (e.g., containing glucose).

  • Assay Setup:

    • Dilute the yeast culture and distribute it into 96-well plates.

    • Add serial dilutions of the adamantane compounds to the wells.

    • Include positive controls (yeast with an empty plasmid, no M2 expression) and negative controls (yeast expressing M2 without any compound).[9]

  • Induction of M2 Expression: Transfer the yeast to a medium that induces M2 expression (e.g., containing galactose).[9]

  • Incubation and Growth Measurement: Incubate the plates for 24-48 hours and measure yeast growth by monitoring the optical density at 600 nm (OD600) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of growth restoration for each compound concentration relative to the positive and negative controls. Determine the EC50 value, which is the concentration of the compound that restores 50% of the yeast growth.

Logical Relationship:

G M2_expression M2 Channel Expression in Yeast Yeast_growth_inhibition Yeast Growth Inhibition M2_expression->Yeast_growth_inhibition M2_inhibition M2 Channel Inhibition Yeast_growth_restoration Yeast Growth Restoration Adamantane Adamantane Compound Adamantane->M2_inhibition M2_inhibition->Yeast_growth_restoration

Caption: Logic of the Yeast Growth Restoration Assay.

Virus-Like Particle (VLP) Fluorescence Assay

This cell-free assay measures proton conductance directly across a viral lipid bilayer containing M2 channels.[10][11]

Experimental Protocol:

  • VLP Production: Co-express the influenza M2 protein and a retroviral Gag protein in host cells to produce VLPs that incorporate the M2 channel into their lipid envelope. Purify the VLPs from the cell culture supernatant.[10]

  • Dye Loading: Incorporate a potentiometric fluorescent dye into the VLPs. This dye will change its fluorescence intensity upon changes in membrane potential.[10]

  • Assay Setup:

    • Distribute the dye-loaded VLPs into a 384-well plate.

    • Add serial dilutions of the adamantane compounds.

    • Include negative controls such as "Null-VLPs" (without M2) and positive controls with a proton ionophore like FCCP.[11]

  • pH Challenge: Induce proton influx by rapidly lowering the external pH (e.g., from neutral to pH 4.5).[10]

  • Fluorescence Measurement: Immediately measure the change in fluorescence using a plate reader. A decrease in fluorescence quenching indicates inhibition of proton influx.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of the fluorescence signal against the compound concentration.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.

Experimental Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the adamantane derivative and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[5]

Data Presentation

Quantitative data should be summarized in tables for easy comparison. The Selectivity Index (SI), calculated as CC50/IC50, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.[5]

Table 1: Antiviral Activity and Cytotoxicity of Adamantane Derivatives against Influenza A/H3N2 Virus

Compound50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)Highest Non-toxic Concentration (HNC) (µg/mL)50% Inhibitory Concentration (IC50) (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine> 1005012.5> 8
Rimantadine> 1005010.0> 10
Glycyl-rimantadine> 100507.5> 13.3
Leucyl-rimantadine> 1005015.0> 6.7
Tyrosyl-rimantadine> 1005010.0> 10

Data adapted from in vitro studies. Actual values may vary depending on experimental conditions.[5]

Table 2: Antiviral Activity of Adamantane Derivatives against other Viruses

CompoundVirusAssay TypeCell LineIC50 / EC50 (µM)
AmantadineSARS-CoV-2-Vero E683 - 119
Novel Adamantane DerivativesVaccinia virusIn vitro-0.133 - 0.515

Data compiled from various sources. Assay types and cell lines may differ.[12]

Mechanism of Action Visualization

The primary mechanism of action for adamantanes against influenza A is the blockade of the M2 proton channel.

G cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic pH) M2_channel M2 Proton Channel Viral_interior Viral Interior M2_channel->Viral_interior Uncoating_blocked Viral Uncoating Blocked Protons H+ Protons->M2_channel Influx Adamantane Adamantane Derivative Adamantane->M2_channel Blocks Replication_inhibited Viral Replication Inhibited Uncoating_blocked->Replication_inhibited

Caption: Mechanism of Adamantane M2 Channel Blockade.

References

Adamantane-Based Probes for Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic alkane, has emerged as a valuable scaffold in the design of molecular probes for bioimaging. Its rigid, lipophilic, and cage-like structure imparts several advantageous properties to imaging agents. These include enhanced cell permeability, the ability to anchor probes to specific cellular compartments like lipid droplets, and the capacity for strong and specific host-guest interactions, particularly with cyclodextrins. These features have been exploited to develop a diverse range of fluorescent and chemiluminescent probes for visualizing a variety of biological targets and processes, from specific enzymes and reactive oxygen species to dynamic events like viral entry.

This document provides detailed application notes and experimental protocols for the use of adamantane-based probes in bioimaging, intended to guide researchers in leveraging these powerful tools in their work.

I. Applications of Adamantane-Based Probes in Bioimaging

Adamantane-based probes have found utility in a wide array of bioimaging applications due to their versatile and tunable properties.

  • Targeted Organelle Imaging: The lipophilic nature of the adamantane cage facilitates the targeting of probes to lipid-rich environments within the cell. For instance, adamantane-functionalized BODIPY and naphthalimide dyes have been successfully employed for imaging lipid droplets, which are dynamic organelles involved in lipid metabolism and storage.

  • Enzyme Activity Detection: Adamantane moieties can be incorporated into probes designed to detect the activity of specific enzymes. These "turn-on" or "turn-off" probes are engineered to exhibit a change in their fluorescence or chemiluminescence upon enzymatic cleavage of a recognition site, allowing for the visualization of enzyme activity in real-time.

  • Sensing of Reactive Species: Probes incorporating the adamantane scaffold have been developed for the sensitive and selective detection of biologically important reactive oxygen species (ROS) and reactive nitrogen species (RNS). A notable example is the use of adamantane-dioxetane chemiluminescent probes for the detection of hydrogen peroxide (H₂O₂), a key signaling molecule and marker of oxidative stress.[1][2]

  • Host-Guest Mediated Bioimaging: The strong and specific interaction between adamantane and cyclodextrins forms the basis for supramolecular bioimaging strategies.[3][4][5] This host-guest chemistry can be used to enhance probe solubility, facilitate targeted delivery, and create "smart" probes that are activated upon binding to a cyclodextrin-tagged target.

  • Viral Entry and Tracking: The adamantane core, known for its antiviral properties, can also be leveraged for imaging viral processes. Fluorescently labeled adamantane derivatives can be used to track the entry and trafficking of viruses within host cells, providing insights into the mechanisms of infection.

II. Quantitative Data of Adamantane-Based Probes

The performance of a bioimaging probe is critically dependent on its photophysical and binding properties. The following tables summarize key quantitative data for a selection of adamantane-based probes to facilitate comparison and selection for specific applications.

Table 1: Photophysical Properties of Adamantane-Based Fluorescent Probes

Probe Name/ClassFluorophoreExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Target/ApplicationReference(s)
Adamantane-NaphthalimideNaphthalimide~355~430-Cu²⁺ detection[6]
Adamantane-BODIPYBODIPY 493/503~493~503-Lipid Droplets[][][9][10][11]
Adamantane-CoumarinCoumarin~400~450-525~0.60ER, Metal Ions[12][13][14][15][16]
Adamantane-RhodamineRhodamine~500-720~522-757-Various (tunable)[17][18][][20][21]

Note: "-" indicates data not specified in the provided search results.

Table 2: Binding Affinities of Adamantane Derivatives

Adamantane DerivativeBinding PartnerBinding Affinity (Kd or IC50)TechniqueReference(s)
Adamantane-Amineβ-Cyclodextrin-Crystallography[3][5]
Adamantane-Carboxylic Acidβ-Cyclodextrin-Isothermal Titration Calorimetry[5]
Adamantane-based inhibitorsVarious enzymesVaries (nM to µM range)Enzyme Inhibition Assays[22]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and application of adamantane-based probes in bioimaging.

A. Synthesis of Adamantane-Based Probes

The synthesis of adamantane-based probes typically involves the conjugation of an adamantane moiety to a fluorophore or a chemiluminescent precursor. The following is a generalized protocol for the synthesis of an adamantane-naphthalimide fluorescent probe, a common class of probes for detecting metal ions.

Protocol 1: Synthesis of an Adamantane-Naphthalimide Probe

This protocol describes the synthesis of a fluorescent probe for Cu²⁺ detection based on a naphthalimide derivative.[23]

Materials:

Procedure:

  • Synthesis of Intermediate A (6-Bromo-2-butyl-benzo[de]isoquinoline-1,3-dione):

    • Dissolve 4-bromo-1,8-naphthalic anhydride (2.53 mmol) in 35 mL of ethanol in a round-bottom flask.

    • With stirring, add a solution of n-butylamine (2.73 mmol) in 5 mL of ethanol dropwise.

    • Reflux the mixture for 8 hours.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the crude product by filtration and recrystallize from ethanol to obtain pure Intermediate A.

  • Synthesis of Intermediate B (6-hydrazino-benzo[de]isoquinoline-1,3-diones):

    • The synthesis of this intermediate from Intermediate A is a standard procedure that can be found in organic chemistry literature. It typically involves the reaction of the bromo-naphthalimide with hydrazine.

  • Synthesis of the Final Probe (L):

    • Dissolve Intermediate B (0.5 mmol) in 20 mL of methanol in a round-bottom flask.

    • Add 2-thiophene formaldehyde (1.0 mmol) to the solution.

    • Heat the mixture to reflux under a nitrogen atmosphere and maintain for 12 hours.

    • After cooling, the pure product (Probe L) will precipitate.

    • Collect the product by filtration.

Characterization:

  • Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Bioimaging Applications

Protocol 2: Imaging Lipid Droplets with an Adamantane-BODIPY Probe

This protocol is adapted from general procedures for staining lipid droplets using BODIPY dyes and is applicable to adamantane-modified BODIPY probes.[][][9][10][11]

Materials:

  • Adamantane-BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Cultured cells (e.g., HeLa, 3T3-L1 adipocytes) grown on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Paraformaldehyde (for fixed cell imaging)

  • Fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm)

Procedure for Live-Cell Imaging:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a working solution of the adamantane-BODIPY probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells and immediately image using a fluorescence microscope.

Procedure for Fixed-Cell Imaging:

  • Cell Fixation: After cell culture, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Incubate the fixed cells with the adamantane-BODIPY working solution (1-5 µM in PBS) for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on a microscope slide with an appropriate mounting medium and image.

Protocol 3: Chemiluminescence Imaging of Hydrogen Peroxide

This protocol describes the use of an adamantane-dioxetane-based probe for the detection of H₂O₂ in living cells and in a mouse model of inflammation.[1][2][24][25]

Materials:

  • Adamantane-dioxetane H₂O₂ probe

  • Cultured cells (e.g., macrophages)

  • Lipopolysaccharide (LPS) for cell stimulation

  • For in vivo studies: Mice and an in vivo imaging system (e.g., IVIS)

  • Saline solution

Procedure for In Vitro Imaging:

  • Cell Culture and Stimulation: Culture cells in a suitable imaging plate. To induce H₂O₂ production, stimulate the cells with LPS for a designated period.

  • Probe Application: Add the adamantane-dioxetane probe to the cell culture medium at an optimized concentration.

  • Chemiluminescence Detection: Immediately image the cells using a sensitive luminometer or a microscope equipped with a cooled CCD camera capable of detecting low light levels. Acquire images over time to monitor the dynamics of H₂O₂ production.

Procedure for In Vivo Imaging:

  • Animal Model of Inflammation: Induce inflammation in mice by intraperitoneal injection of LPS.

  • Probe Administration: After a specific time following LPS injection (e.g., 4 hours), administer the adamantane-dioxetane probe via intraperitoneal injection.

  • In Vivo Imaging: Immediately place the mice in an in vivo imaging system and acquire chemiluminescence images. Use appropriate filters and exposure times to capture the signal.

  • Data Analysis: Quantify the chemiluminescence signal in the region of interest and compare it to control animals (e.g., saline-injected).

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules in biological systems is crucial for understanding their function. The following diagrams, rendered in DOT language, illustrate key concepts and workflows related to the application of adamantane-based probes.

G Mechanism of Adamantane-Dioxetane Chemiluminescence for H₂O₂ Detection cluster_probe Adamantane-Dioxetane Probe Probe Adamantane-Dioxetane (Stable Precursor) Recognition H₂O₂ Recognition Moiety (e.g., boronate ester) Probe->Recognition Reaction Oxidative Cleavage Probe->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Intermediate Unstable Dioxetane Intermediate Reaction->Intermediate ExcitedState Excited State Carbonyl Compound Intermediate->ExcitedState Decomposition Light Light Emission (Chemiluminescence) ExcitedState->Light Relaxation

Caption: Mechanism of H₂O₂ detection using an adamantane-dioxetane chemiluminescent probe.

G Experimental Workflow for Cellular Imaging with Adamantane-Based Fluorescent Probes Start Start CellCulture 1. Cell Culture (on imaging plate/coverslip) Start->CellCulture ProbePrep 2. Prepare Probe Working Solution CellCulture->ProbePrep CellStaining 3. Cell Staining (Incubate cells with probe) ProbePrep->CellStaining Washing 4. Washing (Remove unbound probe) CellStaining->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging DataAnalysis 6. Image Analysis (Quantification, Localization) Imaging->DataAnalysis End End DataAnalysis->End

Caption: A generalized workflow for live-cell imaging using adamantane-based fluorescent probes.

G Adamantane-Cyclodextrin Host-Guest Interaction for Targeted Bioimaging cluster_probe Adamantane-Probe Conjugate cluster_target Targeted Cell Adamantane Adamantane (Guest) Fluorophore Fluorophore Adamantane->Fluorophore Binding Host-Guest Complexation Adamantane->Binding Cell Cell Membrane Receptor Target Receptor Cyclodextrin Cyclodextrin (Host) -Targeting Ligand Receptor->Cyclodextrin Cyclodextrin->Binding Imaging Targeted Fluorescence Imaging Binding->Imaging

Caption: Supramolecular targeting strategy using adamantane-cyclodextrin host-guest chemistry.

V. Conclusion

Adamantane-based probes represent a versatile and powerful class of tools for bioimaging. Their unique structural features enable the development of probes with enhanced cellular uptake, targeted localization, and responsive signaling capabilities. The protocols and data presented in this document are intended to serve as a practical guide for researchers seeking to employ these innovative probes in their studies of cellular and molecular processes. As the field of chemical biology continues to advance, the rational design of new adamantane-based probes holds great promise for elucidating complex biological phenomena and for the development of novel diagnostic and therapeutic agents.

References

Synthetic Routes to Chiral Adamantane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of modern synthetic strategies for accessing chiral adamantane (B196018) derivatives, which are of significant interest in drug discovery and materials science due to their unique structural and physicochemical properties. The rigid, three-dimensional framework of adamantane, when rendered chiral, offers a powerful scaffold for the design of novel therapeutics and catalysts. These application notes detail key methodologies, including enantioselective C-H functionalization, asymmetric synthesis, and chiral resolution, complete with available quantitative data and representative experimental protocols.

I. Strategic Approaches to Chiral Adamantane Derivatives

The synthesis of enantiomerically enriched adamantane derivatives can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: This approach involves the construction of the chiral adamantane core or the introduction of chirality through a stereoselective reaction on a prochiral adamantane substrate.

  • Chiral Resolution: This classic method involves the separation of a racemic mixture of a chiral adamantane derivative into its individual enantiomers.

  • Desymmetrization: This strategy involves the enantioselective modification of a symmetrical, prochiral adamantane derivative to generate a chiral product.

A logical workflow for the synthesis and evaluation of chiral adamantane derivatives is presented below.

G cluster_0 Synthetic Strategy Selection cluster_1 Core Methodologies cluster_2 Purification and Analysis cluster_3 Final Product Prochiral Adamantane Prochiral Adamantane Desymmetrization Desymmetrization Prochiral Adamantane->Desymmetrization Racemic Chiral Adamantane Racemic Chiral Adamantane Chiral Resolution Chiral Resolution Racemic Chiral Adamantane->Chiral Resolution Achiral Starting Materials Achiral Starting Materials Asymmetric Synthesis Asymmetric Synthesis Achiral Starting Materials->Asymmetric Synthesis Purification Purification Desymmetrization->Purification Chiral Resolution->Purification Asymmetric Synthesis->Purification Chiral HPLC/SFC Chiral HPLC/SFC Purification->Chiral HPLC/SFC Purity & ee/dr Enantiopure Chiral Adamantane Enantiopure Chiral Adamantane Chiral HPLC/SFC->Enantiopure Chiral Adamantane

Figure 1: Logical workflow for the synthesis of chiral adamantane derivatives.

II. Enantioselective C-H Functionalization: Desymmetrization of 1,3-Disubstituted Adamantanes

A powerful strategy for generating chiral adamantanes is the enantioselective desymmetrization of prochiral 1,3-disubstituted adamantanes. Rhodium-catalyzed C-H bond amination has emerged as a successful method in this regard. This approach allows for the direct introduction of a nitrogen-containing functional group at a methylene (B1212753) bridge, creating a chiral center.

Quantitative Data
CatalystSubstrateProductYield (%)ee (%)Reference
Rh₂(S-TCPTTL)₄1,3-Disubstituted AdamantaneAminated Adamantaneup to 85up to 92.4

Note: Enantiomeric excess can be improved to >99% after recrystallization.

Experimental Protocol: Rhodium-Catalyzed C-H Amination (Representative)

Disclaimer: The following protocol is a generalized representation based on literature descriptions and may require optimization for specific substrates.

Materials:

  • 1,3-Disubstituted adamantane (1.0 equiv)

  • Aryloxysulfonamide (1.2 equiv)

  • Rh₂(S-TCPTTL)₄ (1-5 mol%)

  • Oxidant (e.g., PhI(OAc)₂) (1.2 equiv)

  • MgO (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or benzene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1,3-disubstituted adamantane, aryloxysulfonamide, Rh₂(S-TCPTTL)₄ catalyst, and MgO.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at the desired temperature (e.g., room temperature to 40 °C).

  • Add the oxidant portion-wise over a period of several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and filter the mixture through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

III. Asymmetric Synthesis of Chiral Adamantane Derivatives

Asymmetric Aminoalkylation of Adamantane

The direct asymmetric aminoalkylation of adamantane can be achieved with good stereocontrol using a chiral auxiliary. The radical addition of adamantane to a chiral sulfinimine provides access to enantiomerically enriched aminoalkylated adamantanes.

Quantitative Data
Chiral AuxiliarySubstrateProductYield (%)d.r.Reference
N-mesitylsulfinylSulfinimineSulfinamide73>20:1
Experimental Protocol: Asymmetric Aminoalkylation (Representative)

Disclaimer: This protocol is a generalized procedure and may require optimization.

Materials:

  • Adamantane (excess)

  • Chiral N-sulfinylimine (1.0 equiv)

  • Photocatalyst (e.g., an iridium-based complex) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel suitable for photochemistry, combine the adamantane, chiral N-sulfinylimine, and photocatalyst.

  • Add the anhydrous, degassed solvent.

  • Irradiate the reaction mixture with the light source at room temperature while stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the product.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude or purified product.

  • The chiral auxiliary can be subsequently removed to yield the free amine.

G cluster_0 Asymmetric Aminoalkylation Workflow Adamantane Adamantane Reaction Photocatalytic Radical Addition Adamantane->Reaction Chiral Sulfinimine Chiral Sulfinimine Chiral Sulfinimine->Reaction Photocatalyst Photocatalyst Photocatalyst->Reaction Purification Purification Reaction->Purification Product Enantioenriched Adamantyl Sulfinamide Purification->Product

Figure 2: Workflow for the asymmetric aminoalkylation of adamantane.

IV. Stereoselective Synthesis of Adamantane-Substituted Piperidinones

Chiral adamantane-containing heterocycles are valuable building blocks in medicinal chemistry. A stereoselective synthesis of adamantyl-substituted piperidinones has been developed, starting from readily available homoallylamines.

Quantitative Data

The stereoselectivity of these reactions is often high, but specific quantitative data for a general case is highly substrate-dependent. The diastereoselectivity is typically determined by NMR analysis of the crude reaction mixture.

Experimental Protocol: Stereoselective Synthesis of Adamantyl-Piperidinones (Generalized)

Disclaimer: This protocol is a generalized representation and will require significant optimization for specific substrates.

Materials:

  • Adamantyl-substituted N-Boc-homoallylamine

  • Brominating agent (e.g., N-Bromosuccinimide)

  • Base (e.g., potassium tert-butoxide)

  • Appropriate solvents (e.g., THF, dichloromethane)

Procedure:

  • Cyclic Bromourethane Formation:

    • Dissolve the adamantyl-substituted N-Boc-homoallylamine in a suitable solvent.

    • Add the brominating agent and stir at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the cyclic bromourethane intermediate.

  • Enolate Formation and Rearrangement:

    • Dissolve the bromourethane in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add a strong base (e.g., potassium tert-butoxide) to generate the enolate.

    • Allow the reaction to warm to room temperature to facilitate the rearrangement to the piperidinone.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

V. Chiral Resolution of Adamantane Derivatives

For chiral adamantane derivatives that are accessible as racemic mixtures, chiral resolution via chromatographic methods is a viable strategy for obtaining enantiomerically pure compounds.

Application Note: Chiral HPLC/SFC

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for the separation of enantiomers. Polysaccharide-based CSPs are often effective for a wide range of compounds, including those containing the adamantane scaffold.

Experimental Protocol: Chiral HPLC Method Development (General Guide)

Materials:

  • Racemic adamantane derivative

  • HPLC or SFC system with a UV/Vis or mass spectrometric detector

  • A selection of chiral columns (e.g., polysaccharide-based, macrocyclic antibiotic-based)

  • HPLC/SFC grade solvents (e.g., hexane, isopropanol, ethanol (B145695), methanol, acetonitrile)

  • Additives (e.g., trifluoroacetic acid, diethylamine)

Procedure:

  • Column Screening:

    • Dissolve the racemic sample in a suitable solvent.

    • Screen a variety of chiral columns with a standard mobile phase (e.g., hexane/isopropanol for normal phase or an aqueous/organic mixture for reversed-phase).

  • Method Optimization:

    • Once partial separation is observed on a particular column, optimize the mobile phase composition to improve resolution.

    • Vary the ratio of the mobile phase components.

    • Investigate the effect of different alcohol modifiers (e.g., ethanol vs. isopropanol).

    • For acidic or basic analytes, add a small amount of an appropriate additive to improve peak shape.

    • Optimize the flow rate and column temperature.

  • Preparative Separation:

    • Once an optimized analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers.

G Racemic Mixture Racemic Mixture Chiral Column Screening Chiral Column Screening Racemic Mixture->Chiral Column Screening Method Optimization Method Optimization Chiral Column Screening->Method Optimization Identify promising CSP Preparative HPLC/SFC Preparative HPLC/SFC Method Optimization->Preparative HPLC/SFC Optimized conditions Enantiomer 1 Enantiomer 1 Preparative HPLC/SFC->Enantiomer 1 Enantiomer 2 Enantiomer 2 Preparative HPLC/SFC->Enantiomer 2

Figure 3: Workflow for chiral resolution by chromatography.

These notes and protocols provide a foundation for researchers to explore the synthesis of chiral adamantane derivatives. The choice of strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. It is crucial to consult the primary literature for detailed procedures and to perform appropriate reaction optimization for each specific case.

Application Notes and Protocols: Adamantane in the Design of Covalent Organic Frameworks for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), with its rigid, three-dimensional cage-like structure, offers a unique building block for the design of advanced materials. Its incorporation into Covalent Organic Frameworks (COFs) has led to the development of highly porous and stable materials with significant potential in drug delivery and therapeutics. The lipophilic nature of adamantane can enhance the loading of hydrophobic drugs, while its inherent bioactivity and ability to interact with biological targets open up new avenues for targeted therapies.

These application notes provide a comprehensive overview of the use of adamantane in the design of COFs for drug development applications. We present key quantitative data, detailed experimental protocols for synthesis and drug loading/release studies, and conceptual workflows to guide researchers in this exciting field.

Data Presentation: Properties of Adamantane-Based Porous Organic Polymers

The unique geometry of adamantane-based building blocks allows for the synthesis of porous organic polymers and COFs with high surface areas and tunable pore sizes. Below is a summary of quantitative data from recently reported adamantane-containing porous materials.

Material IDSynthesis MethodBET Surface Area (m²/g)Pore Size (Å)Key Features & Applications
3D-Meso-COF Steric Hindrance Engineering>3400[1][2]up to 33[1][2]Exceptionally high surface area, mesoporous structure. Potential for large molecule encapsulation.
Adamantane-based COF Sonogashira Coupling[3]-Bimodal (micro/mesoporous)Stable and recyclable catalyst support for metal nanoparticles.[3]
AdaPOF Suzuki Coupling--Fluorescent porous organic framework for sensing applications.
DbTd-COF Solvothermal Schiff Base Reaction--Excellent thermomechanical stability, high iodine vapor capture.[4]
DpTd-COF Solvothermal Schiff Base Reaction--Good iodine vapor capture capacity.[4]
DaTd-COF Solvothermal Schiff Base Reaction--High iodine capture from solution.[4]

Experimental Protocols

Protocol 1: Synthesis of an Adamantane-Based Porous Organic Polymer via Suzuki Coupling

This protocol describes the synthesis of a microporous organic polymer using a tetrasubstituted adamantane "knot" and a phenylboronic acid "rod" via a Suzuki coupling reaction. This method is a common approach for the formation of C-C bonds in the synthesis of COFs and related porous polymers.

Materials:

  • 1,3,5,7-tetrakis(4-bromophenyl)adamantane (B3069138) (TBPA)

  • Benzene-1,4-diboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), 2.0 M aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon gas

Procedure:

  • To a mixture of 1,3,5,7-tetrakis(4-bromophenyl)adamantane (0.30 g, 0.40 mmol) and benzene-1,4-diboronic acid (0.15 g, 0.91 mmol) in DMF (100 mL), add tetrakis(triphenylphosphine)palladium(0) (45.85 mg, 39.68 µmol) and a 2.0 M aqueous solution of K₂CO₃ (16.0 mL).

  • Degas the resulting mixture by performing three freeze-pump-thaw cycles and backfilling with argon.

  • Stir the reaction mixture at 150 °C for 72 hours under an argon atmosphere.

  • After cooling to room temperature, pour the mixture into deionized water.

  • Collect the precipitate by filtration and wash thoroughly with deionized water, followed by methanol.

  • Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any remaining oligomers and catalyst residues.

  • Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final microporous organic polymer.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the C-Br stretching vibration and the formation of the new C-C bonds.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity of the framework.

  • N₂ Adsorption-Desorption Analysis (BET): To determine the surface area and pore size distribution.

Protocol 2: Drug Loading and In Vitro Release Study

This protocol provides a general method for loading a therapeutic agent, such as 5-fluorouracil (B62378) (5-FU), into a COF and evaluating its release profile in a simulated physiological environment.

Materials:

  • Adamantane-based COF (synthesized as per Protocol 1 or similar)

  • 5-Fluorouracil (5-FU)

  • n-Hexane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Drug Loading Procedure:

  • Activate the adamantane-based COF by heating under vacuum to remove any guest molecules from the pores.

  • Suspend the activated COF (50 mg) in a 0.1 M solution of 5-FU in n-hexane (5 mL).[5]

  • Stir the suspension for 6 hours at room temperature in a sealed vial to prevent solvent evaporation.[5]

  • Collect the drug-loaded COF by vacuum filtration.

  • Wash the collected solid with fresh n-hexane to remove any surface-adsorbed drug.[5]

  • Dry the drug-loaded COF at room temperature under vacuum.

  • The drug loading capacity can be determined by thermogravimetric analysis (TGA) or by dissolving a known amount of the drug-loaded COF in a suitable solvent and quantifying the drug concentration using UV-Vis spectrophotometry. A 69% drug loading rate of 5-FU has been reported for a fluorinated COF.[2]

In Vitro Drug Release Procedure:

  • Place the drug-loaded COF (10 mg) in a vial containing 2 mL of PBS (pH 7.4).[5]

  • Incubate the vial at 37 °C with gentle shaking.[5]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw the entire PBS solution and replace it with 2 mL of fresh PBS.[5]

  • Determine the concentration of the released 5-FU in the withdrawn PBS solution using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and comparing it to a standard calibration curve.[5]

  • Continue the release study until no more drug is detected in the withdrawn PBS.[5]

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Mandatory Visualizations

Logical Workflow for Adamantane-Based COF Drug Carrier Development

G cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Drug Delivery Application A Selection of Adamantane Building Block (e.g., Tetra-substituted) B Choice of Linker Chemistry (e.g., Suzuki, Sonogashira, Schiff Base) A->B informs C COF Synthesis & Purification B->C D Structural Analysis (PXRD, FTIR) C->D E Porosity Measurement (BET, N2 Adsorption) C->E F Thermal Stability (TGA) C->F H Drug Loading Optimization C->H provides carrier G Drug Selection (e.g., 5-FU, Adamantane- based TLR4 inhibitor) G->H I In Vitro Drug Release Kinetics Study H->I J In Vitro/In Vivo Efficacy & Toxicity Studies I->J

Caption: Workflow for the development of adamantane-based COFs as drug delivery systems.

Signaling Pathway: Inhibition of TLR4 by an Adamantane Derivative

Adamantane derivatives have been shown to possess anti-inflammatory properties. For instance, adamantane-linked isothiourea derivatives have been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammation and the progression of certain cancers.[6][7] A COF-based delivery system could potentially be used to deliver such bioactive adamantane derivatives to target cells, thereby modulating this pathway.

TLR4_Pathway cluster_LPS Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 binds to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF-6 MyD88->TRAF6 activates IKK IKK Complex TRAF6->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Adamantane_Drug Adamantane-based TLR4 Inhibitor Adamantane_Drug->TLR4_MD2 INHIBITS DNA DNA NFkB_nuc->DNA binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) DNA->Cytokines induces transcription of

Caption: Proposed mechanism of TLR4 signaling inhibition by an adamantane-based drug.

Conclusion

The use of adamantane as a structural component in covalent organic frameworks presents a promising strategy for the development of novel drug delivery systems. The inherent properties of adamantane, combined with the tunability of COF chemistry, allow for the creation of materials with high drug loading capacities and the potential for targeted delivery and controlled release. The provided protocols and conceptual frameworks serve as a starting point for researchers to explore the full potential of adamantane-based COFs in addressing challenges in drug development and therapy.

References

The Adamantane Advantage: Harnessing Rigidity in Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The unique tricyclic cage structure of adamantane (B196018), a diamondoid hydrocarbon, imparts exceptional rigidity and bulkiness. When incorporated into polymer chains, this rigid moiety fundamentally alters their physicochemical properties, leading to materials with superior performance characteristics. This document provides detailed application notes and experimental protocols to guide researchers in leveraging adamantane's rigidity for the development of advanced polymers in high-performance materials, drug delivery, and microelectronics.

High-Performance Polymers: Enhancing Thermal and Mechanical Stability

The incorporation of adamantane into polymer backbones or as pendant groups significantly enhances their thermal stability and mechanical strength. The rigid, bulky nature of the adamantane cage restricts segmental motion of the polymer chains, leading to higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures.

Application Note: Adamantane-Containing Polyimides

Adamantane-based polyimides exhibit exceptional thermal stability, high glass transition temperatures, and excellent optical transparency, making them suitable for applications in aerospace, electronics, and as specialty films and coatings.[1][2] The rigid adamantane unit disrupts chain packing, which can improve solubility in organic solvents without compromising thermal properties.[3]

Quantitative Data Summary: Thermal and Mechanical Properties of Adamantane-Containing Polymers

Polymer TypeMonomersTg (°C)Decomposition Temp (TGA, 10% weight loss, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Refractive IndexTransparency (%T @ 400nm)
Polyimide2,2-bis[4-(4-aminophenoxy)phenyl]adamantane + various dianhydrides248 - 308[4]> 500 (in air and N2)[4]-----
Polyimide1,3-bis(4-aminophenyl) adamantane (ADMDA) + commercial dianhydrides285 - 440[2]-----> 80[2]
Co-polyimide6FDA, BPDA, TFMB, and adamantane-1,3-diamine (B81992) (DAA)374 (for 1.30% DAA)[5]> 530[5]> 145[5]---82 (@ 430nm)[5]
Poly(1,3-adamantylene alkylene)α,ω-dienes with 1,3-adamantylene-452 - 456[6]-----
Poly(1-adamantyl methacrylate) (PADMA)1-adamantyl methacrylate (B99206)253[7]~340[8]---1.51 - 1.52[8]> 95[8]
Adamantane-containing Polyurethanes1,3-adamantanediol, 1,4-butanediol, HDI40 - 60[9]~240[9]-----

Drug Delivery Systems: Leveraging Hydrophobicity and Controlled Release

The lipophilic and cage-like structure of adamantane makes it an excellent building block for drug delivery systems.[10][11] Its incorporation into polymers can enhance the loading of hydrophobic drugs and provide controlled release profiles.[4] The rigidity of the adamantane unit influences the degradation and diffusion characteristics of the polymer matrix, enabling sustained drug release.[4]

Application Note: Adamantane-Based Micelles for Cancer Therapy

Amphiphilic block copolymers containing adamantane can self-assemble into micelles that serve as nanocarriers for anticancer drugs. The rigid adamantane core can enhance the thermodynamic stability of the micelles and increase their drug loading capacity. These systems can be designed to be stimuli-responsive, for instance, to the lower pH of tumor microenvironments, triggering targeted drug release.

Quantitative Data Summary: Adamantane in Drug Delivery

Polymer SystemDrugDrug Loading Content (%)Micelle Size (nm)Critical Micelle Concentration (mg/mL)
Adamantane-cored star-shaped PLGA-b-PDEAEMADoxorubicin10.39-0.0050

Note: Data for this table is limited in the provided search results. Further targeted research would be needed to populate it comprehensively.

Microelectronics: High-Performance Photoresists

Adamantane-containing polymers are employed as photoresists in deep-UV (DUV) lithography, particularly at 193 nm (ArF lithography).[12][13] The high carbon-to-hydrogen ratio in adamantane enhances plasma-etch resistance, a critical property for transferring the patterned image to the substrate. Its transparency at DUV wavelengths is also a key advantage.[12]

Application Note: Adamantane Methacrylate Copolymers for 193 nm Photoresists

Copolymers of adamantyl methacrylate with other functional monomers are widely used in 193 nm photoresists. The bulky adamantyl group improves etch resistance and helps to control the dissolution properties of the resist film upon exposure and development.

Quantitative Data Summary: Properties of Adamantane-Based Photoresist Polymers

PolymerTg (°C)Etch Rate (relative to standard)Transparency at 193 nm
Adamantane-based molecular glass resists> 120[13]High resistanceHigh

Experimental Protocols

Protocol 1: Synthesis of Adamantane-Based Polyimides

This protocol describes a conventional two-stage synthesis of polyimides from an adamantane-based diamine.[4]

Materials:

  • 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane (adamantane-based diamine)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Argon or Nitrogen gas

  • Stirring apparatus, heating mantle, and condenser

Procedure:

  • Poly(amic acid) Synthesis: a. In a flame-dried three-neck flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a condenser, dissolve the adamantane-based diamine in anhydrous NMP under an inert atmosphere. b. Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature. c. Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization: a. Cast the poly(amic acid) solution onto a glass plate. b. Heat the cast film in an oven under a nitrogen atmosphere using a step-wise heating program: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 270 °C for 1 hour. c. Cool the oven to room temperature and peel off the resulting polyimide film.

Characterization:

  • Inherent Viscosity: Measured for the poly(amic acid) solution in NMP at a concentration of 0.5 g/dL at 30 °C.

  • FTIR Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide peaks.

  • Thermal Properties (TGA/DSC): To determine the decomposition temperature and glass transition temperature.

Protocol 2: Synthesis of Poly(1,3-adamantylene alkylene)s via ADMET Polycondensation

This protocol outlines the synthesis of polyethylene (B3416737) with precisely placed adamantane units in the backbone via acyclic diene metathesis (ADMET) polymerization.[6]

Materials:

  • α,ω-diene monomer containing a 1,3-adamantylene unit

  • Grubbs' first-generation catalyst

  • Toluene, anhydrous

  • Methanol

  • o-xylene

  • Tripropylamine (B89841)

  • Toluenesulfonohydrazide

  • Schlenk line and glassware

Procedure:

  • Polymerization: a. In a flame-dried Schlenk tube, charge the adamantyl diene monomer. b. Degas the monomer in the liquid state for 2 hours under vacuum (10⁻³ mbar) and purge with argon. c. Under an argon atmosphere, add Grubbs' first-generation catalyst (0.03 equivalents). d. Carry out the polymerization at reduced pressure, first at ambient temperature for 2 hours, and then at 65 °C for 24 hours.

  • Purification: a. Dilute the resulting viscous polymer with a small amount of toluene. b. Precipitate the polymer by adding it to cold methanol. c. Repeat the dissolution-precipitation step twice. d. Dry the purified unsaturated polymer under vacuum.

  • Hydrogenation: a. Dissolve the unsaturated polymer in o-xylene. b. Add tripropylamine (3.8 equivalents) and toluenesulfonohydrazide (3.0 equivalents). c. Heat the mixture to effect hydrogenation of the double bonds. d. Purify the saturated polymer by precipitation in methanol.

Characterization:

  • GPC/SEC: To determine the molecular weight and polydispersity of the polymer.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the completion of hydrogenation.

  • TGA/DSC: To analyze the thermal stability and melting behavior.

Visualizations

experimental_workflow_polyimide cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Thermal Imidization cluster_characterization Characterization start Dissolve Adamantane Diamine in NMP add_dianhydride Add Aromatic Dianhydride start->add_dianhydride stir Stir for 24h at RT add_dianhydride->stir cast Cast Poly(amic acid) Solution stir->cast heat Step-wise Heating (100-270°C) cast->heat cool Cool to RT heat->cool viscosity Inherent Viscosity cool->viscosity ftir FTIR cool->ftir thermal TGA/DSC cool->thermal

Caption: Workflow for the synthesis and characterization of adamantane-based polyimides.

logical_relationship_properties cluster_properties Structural Features cluster_applications Enhanced Polymer Properties adamantane Adamantane Moiety rigidity Rigidity adamantane->rigidity bulkiness Bulkiness adamantane->bulkiness hydrophobicity Hydrophobicity adamantane->hydrophobicity thermal_stability Increased Thermal Stability & Tg rigidity->thermal_stability mechanical_strength Improved Mechanical Strength rigidity->mechanical_strength bulkiness->thermal_stability solubility Enhanced Solubility bulkiness->solubility etch_resistance Etch Resistance bulkiness->etch_resistance drug_loading Higher Drug Loading hydrophobicity->drug_loading

Caption: Relationship between adamantane's structure and enhanced polymer properties.

References

Troubleshooting & Optimization

Improving the yield of adamantane bromination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of adamantane (B196018) bromination reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the bromination of adamantane, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of 1-Bromoadamantane (B121549)

Question: My bromination of adamantane is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in adamantane bromination can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or losses during workup and purification.[1]

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[1]

  • Reagent Purity: Impurities in adamantane, the brominating agent, or the solvent can interfere with the reaction. Ensure all reagents and solvents are pure and dry.[1]

  • Stoichiometry: The molar ratio of the brominating agent to adamantane is crucial. An insufficient amount of the brominating agent will lead to incomplete conversion. Conversely, a large excess might promote the formation of polybrominated byproducts.[2] A 1:1 molar ratio of adamantane to 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to provide high yields.[3]

  • Temperature Control: The reaction temperature significantly impacts the yield. For instance, with DBDMH in trichloromethane, the optimal temperature is around 65°C.[3] When using liquid bromine, reactions are often carried out at reflux, but lower temperatures can enhance selectivity.[2]

  • Solvent Choice: The solvent plays a critical role. Trichloromethane is a preferred solvent for bromination with DBDMH.[3] Some methods also utilize glacial acetic acid or even perform the reaction neat with liquid bromine.[4]

Issue 2: Formation of Polybrominated Byproducts

Question: I am observing the formation of di- or even tri-brominated adamantane in my product mixture. How can I improve the selectivity for mono-bromination?

Answer: The formation of polybrominated adamantanes is a common side reaction, especially when using highly reactive brominating agents or harsh reaction conditions.[2][5] The tertiary bridgehead positions of adamantane are susceptible to further substitution.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to adamantane. Using a significant excess of bromine will favor polysubstitution. Start with a 1:1 or slightly higher molar ratio and optimize from there.[2]

  • Reaction Time: Monitor the reaction progress closely. Shorter reaction times can help minimize the formation of polybrominated species.[2]

  • Choice of Brominating Agent: While liquid bromine is effective, it can be aggressive. Consider using a milder and more selective brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or N-bromosuccinimide (NBS).[3][5] DBDMH, for example, slowly releases bromine, which can lead to cleaner reactions.[6]

  • Catalyst: The use of a Lewis acid catalyst can sometimes lead to over-reaction.[5] If you are using a catalyst and observing polysubstitution, consider reducing the catalyst loading or switching to a non-catalytic method.

Issue 3: Product Purification Challenges

Question: I am having difficulty purifying my 1-bromoadamantane. What are the recommended methods?

Answer: The similar physical properties of adamantane derivatives can make separation challenging.[5]

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying solid 1-bromoadamantane. Methanol (B129727) is a commonly used solvent for recrystallization.[5][7]

  • Sublimation: Due to its volatility and stability, sublimation can be a highly effective purification technique for 1-bromoadamantane.[8][9]

  • Column Chromatography: While possible, the nonpolar nature of adamantane derivatives requires the use of nonpolar eluent systems (e.g., hexanes).[5]

  • Workup Procedure: Ensure any unreacted bromine is quenched during the workup. This is typically done by washing with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for adamantane?

A1: The most common brominating agents are liquid bromine (Br₂) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][3] N-bromosuccinimide (NBS) is also used as a safer alternative to liquid bromine.[5]

Q2: What is the role of a catalyst in adamantane bromination?

A2: While adamantane can be brominated without a catalyst, Lewis acids like aluminum bromide can be used.[10] However, catalysts can sometimes promote the formation of polybrominated byproducts.[5] Some modern methods also explore photocatalysis for C-H functionalization.[3]

Q3: Are there "greener" methods for adamantane bromination?

A3: Yes, replacing hazardous liquid bromine with reagents like DBDMH or NBS improves safety and reduces environmental impact.[5] Additionally, methods that regenerate bromine from the HBr byproduct, for instance by using H₂O₂ as an oxidant, offer a more atom-economical and environmentally friendly approach.[7]

Q4: How can I confirm the identity and purity of my 1-bromoadamantane?

A4: The product can be characterized by its melting point (typically 117-118°C) and spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Data Presentation

Table 1: Comparison of Adamantane Bromination Methods

Brominating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Molar Ratio (Adamantane:Brominating Agent)Yield (%)Reference
Bromine (Br₂)Hydrogen Peroxide (H₂O₂)Water< 3011:295[7]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)NoneTrichloromethane6524-361:191[6]
Bromine (Br₂)NoneNeatRefluxNot Specified1:1 (initial)Not Specified[2][5]
Bromine (Br₂)Iodine / H₂SO₄Neat73-776Not SpecifiedNot Specified[11]
Bromine (Br₂)NoneGlacial Acetic Acid20-255-83:1 to 5:184.1[4]

Experimental Protocols

Protocol 1: Bromination of Adamantane using Bromine and Hydrogen Peroxide [7]

  • Setup: In a 500 mL four-necked flask equipped with a condenser, add 100g (0.734 mol) of adamantane and 50 mL of water.

  • Cooling: Stir the mixture in an ice-water bath to maintain a temperature of 5-10°C.

  • Bromine Addition: Slowly add 234.9g (1.478 mol) of bromine dropwise, ensuring the temperature does not exceed 30°C. This should take approximately 30 minutes.

  • Stirring: After the addition is complete, continue stirring at a controlled temperature for another 30 minutes.

  • Oxidant Addition: Add 120g (1.774 mol) of 50% hydrogen peroxide dropwise over 30 minutes, again keeping the temperature below 30°C.

  • Insulation and Stirring: After the addition, insulate the flask and continue stirring for 30 minutes.

  • Quenching: Cool the mixture to 5-10°C and add a saturated sodium sulfite (B76179) solution to reduce any unreacted bromine completely.

  • Isolation: Filter the solid product and wash it with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from methanol to obtain light yellow crystals of 1-bromoadamantane.

Protocol 2: Bromination of Adamantane using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) [6]

  • Setup: In a reaction flask, dissolve adamantane in trichloromethane (e.g., 25 mL).

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a 1:1 molar ratio to the adamantane.

  • Heating: Heat the reaction mixture to 65°C.

  • Reaction Time: Maintain the reaction at this temperature for 24-36 hours.

  • Workup: After the reaction is complete, perform rotary evaporation on the reaction liquid to obtain a mixed product.

  • Purification: Recrystallize the crude product with methanol to obtain pure 1-bromoadamantane.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_investigation Investigation cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Polysubstitution cluster_end Outcome Start Low Yield or Impure Product Check_Yield Low Yield? Start->Check_Yield Check_Purity Polysubstitution? Start->Check_Purity Check_Yield->Check_Purity No Sol_Time Increase Reaction Time Check_Yield->Sol_Time Yes Sol_Temp Optimize Temperature Check_Yield->Sol_Temp Sol_Reagents Check Reagent Purity & Stoichiometry Check_Yield->Sol_Reagents Sol_Stoich Adjust Stoichiometry (near 1:1) Check_Purity->Sol_Stoich Yes Sol_Agent Use Milder Brominating Agent (e.g., DBDMH) Check_Purity->Sol_Agent Sol_Monitor Monitor Reaction and Reduce Time Check_Purity->Sol_Monitor End Optimized Yield and Purity Check_Purity->End No Sol_Time->End Sol_Temp->End Sol_Reagents->End Sol_Stoich->End Sol_Agent->End Sol_Monitor->End

Caption: Troubleshooting workflow for adamantane bromination.

ReactionPathways cluster_reagents Brominating Agents Adamantane Adamantane Br2 Br₂ Adamantane->Br2 + DBDMH DBDMH Adamantane->DBDMH + MonoBromo 1-Bromoadamantane (Desired Product) Br2->MonoBromo Aggressive Conditions (e.g., excess Br₂, reflux) DBDMH->MonoBromo Milder Conditions (e.g., 65°C, controlled stoich.) PolyBromo Polybrominated Adamantanes (Byproducts) MonoBromo->PolyBromo Further Bromination (Excess Brominating Agent)

Caption: Logical relationships in adamantane bromination.

References

Technical Support Center: Overcoming Solubility Issues of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and overcoming solubility challenges associated with adamantane (B196018) derivatives.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments and offers potential solutions in a question-and-answer format.

Q1: My adamantane derivative is completely insoluble in water. What are my initial steps?

A1: This is a common observation. The adamantane core is inherently lipophilic (hydrophobic) and rigid, leading to poor solubility in polar solvents like water. The principle of "like dissolves like" is fundamental here; non-polar compounds prefer non-polar solvents.

Initial Troubleshooting Workflow:

  • Assess Polarity: Start by attempting to dissolve your derivative in a non-polar organic solvent (e.g., hexane, toluene). If it dissolves, this confirms its non-polar nature.

  • Try Moderately Polar Solvents: If solubility is still an issue, try moderately polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), or Chloroform.

  • Basic Physical Methods: Employ basic physical techniques such as gentle heating, sonication, or vigorous stirring to aid dissolution.

  • Proceed to Advanced Techniques: If the above steps fail, more advanced solubilization strategies are necessary.

G start Start: Insoluble Adamantane Derivative in Water assess_polarity Assess Polarity: 'Like Dissolves Like' start->assess_polarity non_polar Use Non-Polar Organic Solvents (e.g., Toluene, Hexane) assess_polarity->non_polar Derivative is Non-Polar moderately_polar Try Moderately Polar Aprotic Solvents (e.g., DMSO, THF) non_polar->moderately_polar Insoluble solved Solved non_polar->solved Soluble physical_methods Basic Physical Methods: Increase Temperature, Sonication, Stirring moderately_polar->physical_methods Insoluble moderately_polar->solved Soluble advanced_techniques Proceed to Advanced Solubilization Techniques physical_methods->advanced_techniques Insoluble physical_methods->solved Soluble

Technical Support Center: Optimizing Adamantane C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane (B196018) C-H activation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the C-H activation of adamantane challenging?

The derivatization of adamantane is complicated by its rigid, cage-like structure. The C-H bonds of adamantane are particularly strong, with bond dissociation energies of approximately 99 kcal/mol for the tertiary (bridgehead) positions and 96 kcal/mol for the secondary positions.[1][2] Activating these strong bonds requires high-energy intermediates or potent catalytic systems.[1][3] A significant challenge is achieving selectivity between the four equivalent tertiary (3°) C-H bonds and the six equivalent secondary (2°) C-H bonds to avoid complex product mixtures.[1][2]

Q2: What are the primary reactive sites on an unsubstituted adamantane molecule?

An unsubstituted adamantane molecule has two types of C-H bonds that can be functionalized:

  • Tertiary (3°) C-H bonds: Located at the four equivalent bridgehead positions (C1).

  • Secondary (2°) C-H bonds: Located at the six equivalent methylene (B1212753) bridge positions (C2).[1]

Most functionalization reactions aim to target the tertiary positions.[1]

Q3: How can I achieve regioselectivity between the tertiary (C1) and secondary (C2) positions?

Regioselectivity is highly dependent on the chosen reaction mechanism and catalyst system. For instance, in radical-based C-H alkylation, employing a dual-catalyst system with an iridium-based photocatalyst and a quinuclidine-based hydrogen atom transfer (HAT) catalyst can provide outstanding selectivity (>20:1) for the tertiary position.[1][3] In contrast, other methods, such as some palladium-catalyzed carbonylations, may yield mixtures of 1- and 2-substituted products.[3] Recent advancements using pyrylium (B1242799) photocatalysts have also shown exclusive selectivity for the tertiary position.[2][4][5]

Troubleshooting Guides

Low or No Product Yield

Problem: My adamantane functionalization reaction is resulting in a low yield or no product at all.

Possible CauseSuggested Solution
Inactive or Deactivated Catalyst Ensure the catalyst is fresh and has been stored correctly. If the catalyst is sensitive to air or moisture, maintain an inert atmosphere (e.g., nitrogen or argon).[6] Consider slow addition of the catalyst to maintain its activity throughout the reaction.[6]
Incomplete Reaction Adamantane's strong C-H bonds can lead to slow reaction kinetics.[6] Monitor the reaction's progress using TLC, GC, or NMR. If the reaction has stalled, consider increasing the reaction time or temperature.[6]
Poor Reagent Purity Impurities in solvents or reagents can poison the catalyst or interfere with the catalytic cycle. Use purified, dry solvents and reagents.[1][6]
Suboptimal Reaction Conditions Temperature, solvent, and catalyst concentration are critical. Screen different solvents to ensure all reactants are adequately dissolved. Optimize the catalyst loading, as too much or too little can be detrimental.[6]
Issues with Photocatalytic Setup For photocatalytic reactions, confirm that the light source is emitting at the correct wavelength and has sufficient intensity. Ensure the reaction vessel is close enough to the light source (e.g., 2-5 cm for blue LEDs).[6]
Product Loss During Workup The desired product may be lost during extraction, washing, or purification steps. Optimize the workup procedure to minimize such losses.[6]
Poor Regioselectivity (Mixture of 1- and 2-substituted products)

Problem: My reaction is producing a mixture of tertiary (1-substituted) and secondary (2-substituted) adamantane derivatives.

Possible CauseSuggested Solution
Highly Reactive, Unselective Reagents Traditional radical reactions can exhibit low selectivity.[2] Modern catalytic methods, especially those employing HAT catalysts like quinuclidinium radical cations, offer superior control and favor the tertiary position.[1][2]
Incorrect Catalyst System The choice of catalyst is crucial for selectivity. For high tertiary selectivity in photocatalytic alkylations, a dual system of an iridium photocatalyst (like Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6) and a quinuclidine-based HAT catalyst is highly effective.[1][3][7]
Suboptimal Reaction Conditions Reaction conditions can influence selectivity. Carefully review your protocol and compare it with literature methods that report high tertiary selectivity.[2]
Steric Hindrance If derivatizing an already substituted adamantane, existing groups may sterically hinder access to the tertiary positions, leading to an increase in secondary functionalization.[2]

Data on Catalyst Systems for Photocatalytic C-H Alkylation

The following table summarizes data for different catalyst systems used in the photocatalytic alkylation of adamantane, highlighting the impact of catalyst choice on reaction outcomes.

PhotocatalystHAT CatalystAlkene PartnerYield of 3°-Alkylated ProductReference
Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 (Ir-1)Quinuclidinol Sulfonate (Q-1)Phenyl Vinyl Sulfone72% (isolated)[7][8]
Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 (Ir-1)Quinuclidinol Acetate (Q-2)Phenyl Vinyl Sulfone74% (GC)[8]
Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6 (Ir-1)Quinuclidine (B89598) (Q-3)Phenyl Vinyl Sulfone33% (GC)[8]
Ir(ppy)2(dtbbpy)PF6 (Ir-2)Quinuclidine (Q-3)Phenyl Vinyl Sulfone66% (GC)[8]

Experimental Protocols

General Protocol for Photocatalytic C-H Alkylation of Adamantane

This protocol is a general guideline for the direct alkylation of adamantane's C-H bonds under visible light conditions, adapted from established methods.[1][2]

  • Preparation: In an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add adamantane (1.5 - 2.0 equivalents), the iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(d(CF3)bpy)PF6, 1-2 mol%), and the HAT catalyst (e.g., a quinuclidine derivative, 5-10 mol%).

  • Reagent Addition: Add the alkene coupling partner (1.0 equivalent).

  • Degassing: Evacuate and backfill the tube with an inert atmosphere, such as nitrogen or argon. Repeat this process three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature and irradiate with a blue LED lamp (e.g., 456 nm). A fan may be necessary to maintain room temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times can vary, typically ranging from 8 to 48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

Visual Guides

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification prep Combine Adamantane, Photocatalyst, and HAT Catalyst in Vial add_alkene Add Alkene Coupling Partner prep->add_alkene degas Evacuate and Backfill with Inert Gas (3x) add_alkene->degas add_solvent Add Anhydrous Solvent degas->add_solvent irradiate Irradiate with Blue LED with Vigorous Stirring add_solvent->irradiate monitor Monitor Progress (TLC, GC, etc.) irradiate->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for photocatalytic C-H alkylation of adamantane.

troubleshooting_flowchart start Low Yield or No Product check_catalyst Is the catalyst active and the atmosphere inert? start->check_catalyst check_conditions Are reaction time, temperature, and solvent optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst, ensure inert atmosphere, consider slow addition. check_catalyst->solution_catalyst No check_purity Are reagents and solvents pure and dry? check_conditions->check_purity Yes solution_conditions Increase reaction time/temperature. Screen different solvents. check_conditions->solution_conditions No check_setup For photocatalysis: Is light source correct? check_purity->check_setup Yes solution_purity Purify reagents and use dry solvents. check_purity->solution_purity No solution_setup Verify wavelength, intensity, and distance to vessel. check_setup->solution_setup No

Caption: Troubleshooting flowchart for low yield in adamantane C-H activation.

References

Technical Support Center: Purification of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of adamantane-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying adamantane-based compounds?

A1: The most common and effective purification methods for adamantane (B196018) derivatives are recrystallization, column chromatography, and sublimation.[1]

  • Recrystallization is ideal for purifying solid compounds by removing small amounts of impurities.[1][2] The choice of solvent is critical and is typically determined empirically.[1]

  • Column Chromatography is highly effective for separating compounds from complex mixtures with differing polarities.[1][3] Silica (B1680970) gel is a common stationary phase, with mobile phases typically consisting of mixtures of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297).[2][4]

  • Sublimation can be a powerful technique for purifying volatile crystalline solids like many adamantane derivatives, often yielding high-purity crystals.[1]

Q2: How does the bulky adamantyl group affect purification by chromatography?

A2: The rigid and bulky nature of the adamantane core can influence chromatographic separation. Its nonpolar nature generally leads to good solubility in non-polar organic solvents, making normal-phase chromatography a suitable purification method. The functional groups attached to the adamantane skeleton, however, have a significant impact on the compound's polarity and, consequently, its retention time.[5]

Q3: My adamantane compound appears to be degrading during purification. What can I do to prevent this?

A3: While the adamantane cage itself is highly stable, certain functional groups attached to it can be sensitive to acidic or basic conditions, or prolonged heating.[6] If you suspect degradation, consider the following:

  • Use Neutral Conditions: Employ neutral stationary phases, such as neutral alumina, for chromatography and avoid strongly acidic or basic eluents.[6]

  • Lower the Temperature: If possible, conduct purification steps at a lower temperature to minimize thermal degradation.[6]

  • Minimize Purification Time: Optimize your purification protocol to be as efficient as possible, reducing the compound's exposure time to potentially harsh conditions.

Q4: How can I choose a suitable solvent for the recrystallization of my adamantane derivative?

A4: The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7][8] It is highly recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.[6] Common solvents for adamantane derivatives include ethanol (B145695), methanol, n-hexane, and solvent mixtures like petroleum ether/dichloromethane.[2][7]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.[9]Select a solvent in which the compound has a significant solubility difference between hot and cold conditions.[9]
Too much solvent was used during dissolution.[9]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]
Product Does Not Crystallize ("Oils Out") The solvent is a poor choice, or the solution is supersaturated with impurities.[9]Try a different solvent system. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be effective. Seeding with a pure crystal can also induce crystallization.[9]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Impurities Co-crystallize with the Product The impurity has similar solubility properties to the desired compound in the chosen solvent.[9]A different recrystallization solvent or a combination of solvents may be necessary. A preliminary purification step, such as column chromatography, might be required to remove the problematic impurity.[9]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Spots on TLC The solvent system (mobile phase) is not optimal.[9]Systematically vary the polarity of the mobile phase. A common starting point for adamantane derivatives is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[9]
Product Elutes Too Quickly or Not At All The mobile phase is too polar or not polar enough, respectively.[9]If the product elutes too quickly (high Rf value), decrease the polarity of the mobile phase. If it does not move from the baseline, gradually increase the polarity.[9]
Low Yield After Column Chromatography The compound may be irreversibly adsorbed onto the stationary phase.For sensitive compounds, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
The chosen eluent system is not optimal for elution.Ensure the solvent system provides an appropriate Rf value (typically 0.2-0.4) on TLC for efficient elution.
Compound Degradation on the Column The silica gel is acidic and may be degrading an acid-sensitive compound.Use a different stationary phase like neutral alumina, or deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[10]

Experimental Protocols

Protocol 1: Recrystallization of 1-Adamantanol (B105290)

This protocol describes a general procedure for the purification of 1-adamantanol by recrystallization.

Materials:

  • Crude 1-adamantanol

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 1-adamantanol in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve complete dissolution.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.[2]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum or in a desiccator.[2]

Protocol 2: Flash Column Chromatography of a Generic Adamantane Derivative

This protocol outlines a general procedure for purifying an adamantane derivative using flash column chromatography.

Materials:

  • Crude adamantane compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a gradient of ethyl acetate in hexane)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate stain for visualization

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel bed.[4]

  • Elution: Begin eluting with the initial non-polar solvent. If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. Collect fractions in separate tubes.[9]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.[3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified adamantane derivative.[9]

Visualizations

Troubleshooting_Purification cluster_start Initial Observation cluster_method Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_column_issues Column Chromatography Troubleshooting cluster_solutions_r Solutions cluster_solutions_c Solutions Start Purification Yield is Low or Product is Impure Recrystallization Recrystallization Start->Recrystallization Column Column Chromatography Start->Column LowRecovery_R Low Recovery Recrystallization->LowRecovery_R OilingOut Product Oils Out Recrystallization->OilingOut CoCrystallization Impurities Co-crystallize Recrystallization->CoCrystallization PoorSeparation Poor Separation Column->PoorSeparation LowRecovery_C Low Recovery Column->LowRecovery_C Degradation Compound Degradation Column->Degradation SolventScreen Screen for Optimal Solvent LowRecovery_R->SolventScreen SlowCool Cool Solution Slowly OilingOut->SlowCool ChangeSolvent Change Solvent/Use Co-solvent CoCrystallization->ChangeSolvent OptimizeMobilePhase Optimize Mobile Phase via TLC PoorSeparation->OptimizeMobilePhase GradientElution Use Gradient Elution LowRecovery_C->GradientElution DeactivateSilica Deactivate Silica/Use Alumina Degradation->DeactivateSilica

Caption: A troubleshooting workflow for purifying adamantane-based compounds.

Purification_Workflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_analysis Purity Analysis cluster_decision Decision cluster_final Final Product cluster_secondary_purification Secondary Purification Crude Crude Adamantane Derivative PrimaryPurification Recrystallization or Column Chromatography Crude->PrimaryPurification Analysis TLC/HPLC/NMR Analysis PrimaryPurification->Analysis IsPure Is Product Pure? Analysis->IsPure PureProduct Pure Product IsPure->PureProduct Yes SecondaryPurification Repeat Purification or Use Alternative Method (e.g., Sublimation) IsPure->SecondaryPurification No SecondaryPurification->Analysis

Caption: A general experimental workflow for the purification of adamantane compounds.

References

Technical Support Center: Synthesis of Adamantyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of adamantyl isothiocyanates.

Troubleshooting Guides

Issue 1: Formation of Symmetrical Di-adamantyl Thiourea (B124793) Byproduct

Question: I am synthesizing adamantyl isothiocyanate from an adamantyl amine and carbon disulfide, but I am observing a significant amount of a thiourea byproduct. What is the cause and how can I minimize it?

Answer:

The formation of a symmetrical di-adamantyl thiourea is a common side reaction. This occurs when the newly formed, electrophilic adamantyl isothiocyanate reacts with the unreacted starting adamantyl amine.[1][2]

Causes:

  • Incomplete formation of the dithiocarbamate (B8719985) salt: If the initial reaction between the adamantyl amine and carbon disulfide is not complete before the addition of the desulfurizing agent, unreacted amine will be present to react with the isothiocyanate product.[1][2]

  • Incomplete desulfurization: Insufficient desulfurizing agent or non-optimal reaction conditions can lead to the presence of unreacted amine.[1][2]

Troubleshooting Steps & Mitigation Strategies:

  • Ensure Complete Dithiocarbamate Salt Formation: Allow sufficient reaction time for the amine and carbon disulfide to fully form the dithiocarbamate salt before proceeding to the desulfurization step. Monitoring the reaction by Thin Layer Chromatography (TLC) can confirm the consumption of the starting amine.[1][2]

  • Optimize Stoichiometry of Desulfurizing Agent: Use at least a stoichiometric amount of the desulfurizing agent (e.g., di-tert-butyl dicarbonate) to ensure the complete conversion of the dithiocarbamate salt to the isothiocyanate.[1][2]

  • Control Reaction Temperature: Optimize the reaction temperature during desulfurization to ensure the reaction goes to completion without promoting side reactions.

  • One-Pot, Two-Step Approach: A reliable method is to first ensure the complete formation of the isothiocyanate before any potential reaction with a second amine (in the case of unsymmetrical thiourea synthesis) or during workup.[1]

Issue 2: Formation of Boc-Protected Amine Byproduct

Question: When using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a desulfurizing agent, I am isolating a significant amount of Boc-protected adamantyl amine. How can I prevent this?

Answer:

The formation of a Boc-protected amine is a known side reaction when using Boc₂O in the synthesis of isothiocyanates.[3][4] This occurs because Boc₂O can react directly with the starting amine, especially if the amine is sterically hindered or poorly soluble.[3][4]

Troubleshooting Steps & Mitigation Strategies:

  • Temperature Control: Cool the dithiocarbamate salt solution (e.g., on an ice bath) before the addition of Boc₂O and the catalyst (e.g., DMAP or DABCO).[3] This simple step can significantly reduce or even eliminate the formation of the Boc-protected amine byproduct.[3]

  • Catalyst Choice: While DMAP or DABCO are effective catalysts for the desulfurization, their presence can also facilitate the Boc-protection of the amine.[4] Ensure the catalyst is added after cooling and concurrently with the Boc₂O.

Frequently Asked Questions (FAQs)

Q1: My yield of adamantyl isothiocyanate is consistently low. What are the common causes?

A1: Low yields can be attributed to several factors:

  • Incomplete Reactions: Ensure each step of the reaction goes to completion by optimizing reaction times and temperatures.[2] Monitoring by TLC or GC-MS is recommended.[2]

  • Side Reactions: The formation of byproducts like thioureas or Boc-protected amines consumes starting materials and reduces the yield of the desired product.[2]

  • Purification Losses: Adamantane derivatives can be challenging to purify. Optimize your purification method (e.g., crystallization, column chromatography) to minimize product loss.[2]

  • Hydrolysis: Isothiocyanates can be sensitive to moisture, especially under acidic or basic conditions, leading to hydrolysis back to the amine. Ensure anhydrous conditions during the reaction and neutral conditions during workup and purification.[1]

Q2: What is the difference between adamantyl isothiocyanate and adamantyl thiocyanate (B1210189), and how can I control the selectivity of the synthesis?

A2: Adamantyl isothiocyanate (Ad-NCS) and adamantyl thiocyanate (Ad-SCN) are isomers. The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile (like an adamantyl halide) with either the sulfur or the nitrogen atom.[2]

  • Formation of Adamantyl Isothiocyanate (N-attack): This is favored in Sₙ1-type reactions, which are more common with tertiary adamantyl halides.[2]

  • Formation of Adamantyl Thiocyanate (S-attack): This is favored in Sₙ2-type reactions.[2] Using protic solvents (like ethanol (B145695) or water) can solvate the nitrogen atom of the thiocyanate ion, sterically hindering its attack and favoring the formation of the thiocyanate product.[2]

Q3: Are there alternative methods for synthesizing adamantyl isothiocyanates besides the carbon disulfide route?

A3: Yes, other methods exist, though the carbon disulfide method is common due to its efficiency and the volatility of its byproducts.[3][4][5] An alternative involves the reaction of adamantyl amines with phenyl isothiocyanate.[4] This reaction proceeds via a group metathesis mechanism. Traditional methods also include the use of toxic reagents like thiophosgene.[6]

Data Presentation

Table 1: Reported Yields for Adamantyl Isothiocyanate Synthesis

Starting MaterialReagentsProductYield (%)Reference
Adamantyl aminesCarbon disulfide, di-tert-butyl dicarbonate, triethylamine (B128534), DMAPAdamantyl isothiocyanates80-86[6]
1-AminoadamantanePhenyl isothiocyanate1-Adamantyl isothiocyanate80[7]
1-Amino-3,5-dimethyladamantanePhenyl isothiocyanate1-Isothiocyanato-3,5-dimethyladamantane80[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Adamantyl Isothiocyanate from 1-Aminoadamantane using CS₂ and Boc₂O

This protocol is adapted from established methods.[3][9]

Materials:

  • 1-Aminoadamantane

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Absolute Ethanol

  • Diethyl ether (for workup if starting from amine hydrochloride)

Procedure:

  • To a solution of 1-aminoadamantane (1.0 eq) in absolute ethanol, add triethylamine (1.0 eq) and then carbon disulfide (10 eq) while stirring. The dithiocarbamate salt may precipitate.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the dithiocarbamate salt.

  • Cool the reaction mixture in an ice bath to 0°C.

  • In a separate flask, dissolve Boc₂O (0.99 eq) and a catalytic amount of DMAP or DABCO (1-3 mol%) in a small amount of absolute ethanol.

  • Add the Boc₂O/catalyst solution to the cold dithiocarbamate suspension.

  • Allow the reaction mixture to stir in the ice bath for 5 minutes, then let it warm to room temperature.

  • Continue stirring for an additional 10-15 minutes after the evolution of gas has ceased.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • The crude product can be purified by crystallization from ethanol or by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Reactions Adamantyl Amine Adamantyl Amine Dithiocarbamate Salt Dithiocarbamate Salt Adamantyl Amine->Dithiocarbamate Salt + CS2, Et3N Boc-protected Amine Boc-protected Amine Adamantyl Amine->Boc-protected Amine + Boc2O Adamantyl Isothiocyanate Adamantyl Isothiocyanate Dithiocarbamate Salt->Adamantyl Isothiocyanate + Boc2O, DMAP Di-adamantyl Thiourea Di-adamantyl Thiourea Adamantyl Isothiocyanate->Di-adamantyl Thiourea + Unreacted Amine

Caption: Main synthesis pathway and side reactions.

Troubleshooting_Workflow start Start Synthesis issue Side Product Observed? start->issue thiourea Thiourea Byproduct? issue->thiourea Yes end Pure Product issue->end No boc_amine Boc-Amine Byproduct? thiourea->boc_amine No solve_thiourea Increase initial reaction time Ensure stoichiometric desulfurizing agent thiourea->solve_thiourea Yes solve_boc_amine Cool reaction to 0°C before adding Boc2O boc_amine->solve_boc_amine Yes boc_amine->end No solve_thiourea->start solve_boc_amine->start no_issue No yes_issue Yes no_thiourea No yes_thiourea Yes no_boc_amine No yes_boc_amine Yes

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Enhancing the Stability of Adamantane-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the experimental stages of formulating adamantane-containing pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: Why is the adamantane (B196018) scaffold itself considered highly stable?

A1: The adamantane core is a rigid, tricyclic hydrocarbon with a diamondoid structure. This cage-like arrangement of carbon atoms is exceptionally stable due to its strain-free cyclohexane (B81311) chairs conformation. It is resistant to metabolic degradation, which is a primary reason for its incorporation into drug molecules to enhance their in vivo stability and prolong their plasma half-life.[1] The inherent stability of the adamantane moiety means that degradation issues in adamantane-containing pharmaceuticals typically arise from the functional groups attached to this core.

Q2: What are the most common stability issues encountered with adamantane-containing drugs?

A2: The most frequent stability challenges are not with the adamantane cage itself, but with the overall molecule's physicochemical properties. These include:

  • Poor Aqueous Solubility: The adamantane group is highly lipophilic, which can lead to very low solubility in aqueous solutions, complicating formulation and bioavailability.[2]

  • Hydrolytic Degradation: Functional groups susceptible to hydrolysis, such as amides or esters, attached to the adamantane core can be a primary degradation pathway, especially under acidic or basic conditions.[3][4]

  • Oxidative Degradation: Certain derivatives can be susceptible to oxidation, leading to the formation of impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of some adamantane derivatives, especially those with photosensitive functional groups.[5][6]

Q3: How can I improve the aqueous solubility of my adamantane derivative?

A3: Several strategies can be employed to enhance the aqueous solubility of these lipophilic compounds:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can increase solubility.[2]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic adamantane moiety within their central cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.[7][8]

  • Solid Dispersions: Creating a solid dispersion of the adamantane derivative in a hydrophilic carrier (e.g., PVP, PEG) can improve its dissolution rate.

  • Chemical Modification: Introducing polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) to the adamantane core can increase its hydrophilicity.[9]

Q4: My adamantane-containing compound is degrading in my formulation. What are the first troubleshooting steps?

A4: First, identify the likely degradation pathway by conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[10] Once the primary cause of instability is identified:

  • For Hydrolysis: Adjust the pH of the formulation to a range where the drug is most stable. This can be determined by performing kinetic studies at different pH values.

  • For Oxidation: Consider adding an antioxidant to the formulation and/or packaging the product under an inert atmosphere (e.g., nitrogen).

  • For Photodegradation: Protect the formulation from light by using amber-colored or opaque packaging.

  • For Thermal Degradation: Determine the optimal storage temperature for the drug product.

Troubleshooting Guides

Issue 1: Precipitation of the Adamantane Drug in Aqueous Buffer
Symptom Possible Cause Suggested Solution
The drug precipitates out of solution immediately upon addition to the aqueous buffer.The drug's aqueous solubility is exceeded. The highly lipophilic nature of the adamantane core leads to poor solubility in polar solvents.[2]1. Prepare a Stock Solution: Dissolve the drug in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) first. Then, add this stock solution to the aqueous buffer with vigorous stirring or sonication.[7] 2. Check Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent is low enough (typically <1%) to not interfere with your experiment.
The drug dissolves initially but precipitates over time.A supersaturated solution was formed which is not thermodynamically stable.1. Use Cyclodextrins: Formulate the drug with a cyclodextrin (e.g., HP-β-CD) to form a stable inclusion complex, which enhances and maintains solubility.[7][8] 2. Fresh Preparation: Prepare the solution immediately before use to minimize the time for precipitation to occur.
Issue 2: Unexpected Peaks Appear in the HPLC Chromatogram During a Stability Study
Symptom Possible Cause Suggested Solution
A new peak appears in samples subjected to acidic or basic conditions.Hydrolytic Degradation: The drug likely contains an acid/base-labile functional group (e.g., an amide or ester) that is being cleaved.1. pH Profile Study: Determine the pH of maximum stability for your compound and buffer your formulation accordingly. 2. Structure-Activity Relationship: If possible, modify the labile functional group to a more stable alternative. 3. Lyophilization: For sensitive drugs, freeze-drying can remove water and prevent hydrolysis in the solid state.
A new peak is observed in samples exposed to air or hydrogen peroxide.Oxidative Degradation: The molecule may have sites susceptible to oxidation.1. Add Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or sodium metabisulfite (B1197395) in your formulation. 2. Inert Atmosphere: During manufacturing and packaging, blanket the product with an inert gas like nitrogen or argon. 3. Chelating Agents: If metal ions are catalyzing the oxidation, add a chelating agent like EDTA.
A new peak emerges after exposure to light.Photodegradation: The drug is photosensitive.1. Light-Resistant Packaging: Store and package the drug in amber glass vials or other UV-blocking containers. 2. Photostabilizers: In some formulations, the addition of photostabilizing agents can be beneficial.

Data Presentation

Table 1: Hydrolytic Stability of Cysteine-Adamantane Prodrugs at 37°C

This table shows the half-life (t1/2) of different adamantane prodrugs in solutions mimicking the pH of the stomach and blood plasma. A longer half-life indicates greater stability.

CompoundpH 1.0 (Stomach) t1/2 (hours)pH 7.4 (Blood Plasma) t1/2 (hours)
Cys-S-tert.-butylamantadine4.78.5
Cys-S-tert.-butylrimantadine3.96.2
Cys-S-tert.-butylmemantine3.56.7
Data sourced from a study on the hydrolytic stability of adamantane hybrid molecules.[4]
Table 2: Forced Degradation of Adapalene Under Various Stress Conditions

This table summarizes the percentage of degradation of Adapalene, an adamantane-containing retinoid, under different stress conditions.

Stress ConditionParameters% Degradation
Acidic0.3 M HCl, boiled for 10 min28%
Oxidative30% H2O2, heated at 80°C for 10 min30%
PhotolyticUV light (254 and 366 nm)25% after 12 hours
Data sourced from a stability study of Adapalene.[6]
Table 3: Stability Constants for Adamantane Derivatives with β-Cyclodextrin

This table presents the logarithm of the stability constant (log K1) for the inclusion complexes of various adamantane derivatives with β-Cyclodextrin. A higher log K1 value indicates a more stable complex.

Adamantane Derivativelog K1
Amantadinium (AM)3.9 ± 0.1
Rimantadinium (RIM)5.1 ± 0.2
Memantinium (MEM)3.3 ± 0.1
Data determined by UV-Vis spectrophotometry at pH 1.7 and 25°C.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the adamantane-containing drug substance in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.[2][8]

  • Oxidative Degradation: Mix the stock solution with 10% hydrogen peroxide (H2O2). Store at room temperature, protected from light, for a specified period.[2][8]

  • Thermal Degradation: Store the solid drug substance and a solution of the drug in a calibrated oven at an elevated temperature (e.g., 105°C for solid, 60°C for solution) for a set duration (e.g., 5 days).[2][8]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored under the same conditions but protected from light.[8]

3. Sample Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating method, typically HPLC with UV or MS detection.

  • The method should be able to separate the parent drug from all degradation products.

Protocol 2: Preparation of an Adamantane-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for preparing solid inclusion complexes to enhance drug solubility and stability.

1. Materials:

  • Adamantane derivative

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water solution (e.g., 50:50 v/v)

  • Mortar and pestle

2. Procedure:

  • Molar Ratio: Weigh molar equivalents of the adamantane derivative and the cyclodextrin (a 1:1 molar ratio is a common starting point).[7]

  • Paste Formation: Place the cyclodextrin in the mortar and add a small amount of the ethanol/water solution to form a thick paste.

  • Incorporation: Gradually add the adamantane derivative to the paste while triturating continuously with the pestle.

  • Kneading: Continue to knead the mixture for at least 30-60 minutes to facilitate the formation of the inclusion complex.[7]

  • Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved to obtain a solid powder.[7]

Protocol 3: Stability-Indicating HPLC Method Development

This protocol describes a general approach to developing an HPLC method to separate and quantify an adamantane drug and its degradation products.

1. Initial System Setup:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: Begin with a gradient elution using:

    • Mobile Phase A: 0.1% Formic Acid or a phosphate (B84403) buffer in water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Detector: A photodiode array (PDA) detector is useful for initial development to monitor at multiple wavelengths and assess peak purity. A wavelength where the parent drug has good absorbance is typically chosen for quantification. For adamantane derivatives lacking a chromophore, derivatization or a universal detector (e.g., RI, ELSD, CAD) may be necessary.[9][11]

  • Flow Rate: Start with 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature, e.g., 30°C.

2. Method Optimization:

  • Inject a mixture of the non-degraded drug and samples from the forced degradation study.

  • Adjust the gradient slope, mobile phase composition (e.g., pH of the aqueous phase, organic solvent), and flow rate to achieve adequate resolution between the parent drug peak and all degradation product peaks.

  • The goal is to have a method where all peaks are sharp, symmetrical, and well-separated (Resolution > 1.5).

3. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the method can resolve the main drug peak from all potential degradation products.

Visualizations

G cluster_0 Pre-Formulation cluster_1 Forced Degradation Study cluster_2 Analysis & Formulation Drug_Substance Adamantane API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Drug_Substance->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Drug_Substance->Base Expose to Stress Oxidation Oxidation (e.g., 10% H2O2) Drug_Substance->Oxidation Expose to Stress Heat Thermal Stress (e.g., 105°C) Drug_Substance->Heat Expose to Stress Light Photolytic Stress (UV/Vis Light) Drug_Substance->Light Expose to Stress HPLC Stability-Indicating HPLC Method Development Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Heat->HPLC Analyze Samples Light->HPLC Analyze Samples Degradation_Profile Identify Degradation Pathways & Products HPLC->Degradation_Profile Separate & Quantify Formulation_Strategy Select Stabilization Strategy (e.g., pH control, Antioxidants, Cyclodextrins, Packaging) Degradation_Profile->Formulation_Strategy Inform

Caption: Workflow for investigating and addressing the stability of adamantane pharmaceuticals.

G cluster_0 Solubility Enhancement Pathway Start Poorly Soluble Adamantane Derivative Decision1 Is chemical modification an option? Start->Decision1 Mod Introduce Polar Groups (-OH, -COOH, -NH2) Decision1->Mod Yes Formulation Formulation Approach Decision1->Formulation No End Stable & Soluble Formulation Mod->End Decision2 Is it for a solid or liquid dosage form? Formulation->Decision2 Solid Prepare Solid Dispersion (e.g., with PVP/PEG) Decision2->Solid Solid Liquid Liquid Formulation Strategy Decision2->Liquid Liquid Solid->End Decision3 Is a co-solvent system acceptable? Liquid->Decision3 Cosolvent Use Co-solvents (e.g., Ethanol, PEG) Decision3->Cosolvent Yes Cyclodextrin Use Cyclodextrin Complexation Decision3->Cyclodextrin No Cosolvent->End Cyclodextrin->End

Caption: Decision pathway for enhancing the solubility of adamantane-containing drugs.

References

Technical Support Center: Refining the Synthesis of Multi-Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of multi-substituted adamantanes.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low Yield and Polysubstitution in Adamantane (B196018) Bromination

Q: My bromination of adamantane to produce 1-bromoadamantane (B121549) is resulting in a low yield and the formation of significant amounts of 1,3-dibromoadamantane (B19736) and other polybrominated byproducts. What is causing this and how can I improve the selectivity for monosubstitution?

A: This is a common challenge in adamantane chemistry. The primary cause is often overly reactive conditions which lead to substitution at multiple bridgehead positions. The thermodynamic stability of the 1,3-disubstituted product can also drive its formation.[1]

Possible Causes and Solutions:

Possible CauseSolution
Excess Brominating Agent Carefully control the stoichiometry. Use a 1:1 molar ratio of adamantane to the brominating agent to favor monosubstitution.[2]
Harsh Reaction Conditions Conduct the reaction at a lower temperature and for a shorter duration. Monitor the reaction progress closely using GC-MS to stop it once the desired product is maximized.
Highly Reactive Brominating Agent While neat bromine is often used, consider a milder brominating agent like N-bromosuccinimide (NBS) for better control.[2] For the synthesis of 1,3-dibromoadamantane, using iron powder as a catalyst with liquid bromine at room temperature can provide a high yield.[3][4]
Catalyst Choice For polysubstitution, a Lewis acid catalyst like AlCl₃ is often necessary. For monosubstitution, a catalyst may not be required.[2]

A logical workflow for troubleshooting byproduct formation is presented below.

start Problem: Low Yield & Polysubstitution in Bromination check_stoichiometry Check Stoichiometry (Adamantane:Bromine) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature & Time) start->check_conditions check_reagent Evaluate Brominating Agent start->check_reagent check_catalyst Assess Catalyst Use start->check_catalyst adjust_stoichiometry Adjust to 1:1 ratio for monosubstitution check_stoichiometry->adjust_stoichiometry If excess bromine analyze Analyze product mixture (GC-MS) adjust_stoichiometry->analyze optimize_conditions Lower temperature and monitor reaction progress closely check_conditions->optimize_conditions If conditions are harsh optimize_conditions->analyze change_reagent Consider milder agent (e.g., NBS) for better control check_reagent->change_reagent If using neat Br2 change_reagent->analyze remove_catalyst Remove Lewis acid if monosubstitution is desired check_catalyst->remove_catalyst If catalyst is present remove_catalyst->analyze end Optimized Yield and Selectivity analyze->end

Troubleshooting workflow for adamantane bromination.

Issue 2: Low Yield in Friedel-Crafts Alkylation

Q: I am attempting a Friedel-Crafts alkylation using an adamantyl halide and an aromatic substrate, but I am observing a low yield of the desired product.

A: Low yields in Friedel-Crafts alkylations with adamantane derivatives can be attributed to several factors, including catalyst deactivation and suboptimal reaction conditions.

Possible Causes and Solutions:

Possible CauseSolution
Catalyst Inactivation The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and handle the catalyst under an inert atmosphere.[5]
Insufficient Catalyst In some cases, a higher catalyst loading may be necessary to drive the reaction to completion.
Suboptimal Temperature The reaction temperature can significantly impact the yield. Experiment with a range of temperatures to find the optimal condition for your specific substrates.
Steric Hindrance The bulky adamantyl group can sterically hinder the reaction. Consider using a less sterically demanding aromatic substrate or a more active catalyst system.

Below is a general workflow for optimizing adamantane substitution reactions.

start Initial Reaction Setup (Catalyst, Solvent, Temp) run_reaction Run Reaction & Monitor Progress (TLC, GC-MS) start->run_reaction analyze Analyze Results (Yield, Purity) run_reaction->analyze is_optimal Is Yield/Purity Optimal? analyze->is_optimal optimization Optimization Loop is_optimal->optimization No finalize Finalize Protocol is_optimal->finalize Yes adjust_params Adjust Parameters: - Catalyst Loading - Temperature - Reaction Time optimization->adjust_params adjust_params->run_reaction

Workflow for optimizing adamantane substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of adamantane's C-H bonds challenging?

A1: The adamantane cage structure is exceptionally stable and relatively unreactive. Its carbon-hydrogen bonds are particularly strong, with bond dissociation energies of approximately 99 kcal/mol for the tertiary (bridgehead) positions and 96 kcal/mol for the secondary positions. Activating these strong C-H bonds requires high-energy intermediates, which can lead to a lack of selectivity and complex product mixtures.[6]

Q2: What are the most common sites for adamantane functionalization?

A2: Adamantane has two types of C-H positions available for functionalization: four equivalent tertiary (bridgehead) positions and six equivalent secondary (methylene) positions. Most derivatization reactions preferentially occur at the tertiary bridgehead carbons because the resulting tertiary carbocation or radical intermediates are more stable than their secondary counterparts.

Q3: How can I improve the regioselectivity for functionalization at the tertiary (bridgehead) position?

A3: Achieving high regioselectivity is a common goal. Modern techniques like photoredox catalysis, often employing a dual catalytic system with an iridium-based photocatalyst and a hydrogen atom transfer (HAT) catalyst like quinuclidine, have shown excellent selectivity for the tertiary C-H bonds of adamantane under mild conditions.[7][8]

Q4: What are the best practices for purifying multi-substituted adamantanes?

A4: The purification strategy depends on the physical properties of the derivatives.

  • Recrystallization: This is often the most effective method for crystalline adamantane derivatives. Common solvents include methanol (B129727), ethanol, and hexane.[2]

  • Column Chromatography: For less crystalline compounds or complex mixtures, silica (B1680970) gel column chromatography is a viable option.[2] Reversed-phase HPLC (RP-HPLC) on C18-modified columns can also be highly selective for separating adamantane derivatives.[9]

  • Sublimation: Due to their high symmetry and volatility, some adamantane derivatives can be purified by sublimation.[2]

Q5: My Koch-Haaf carboxylation of adamantane is producing significant byproducts. How can I optimize this reaction?

A5: The Koch-Haaf reaction, which synthesizes tertiary carboxylic acids, can be optimized by using formic acid as the source of carbon monoxide, allowing the reaction to proceed at or near room temperature and pressure.[10] A microflow system can also be employed for this reaction, providing excellent control over reaction parameters and enabling multigram-scale synthesis.[11][12]

Data Presentation: Comparison of Synthesis Methods

Table 1: Synthesis of Brominated Adamantanes

Target ProductBrominating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-BromoadamantaneBrCCl₃Mo(CO)₆Neat140-1605-1090-99[13]
1,3-DibromoadamantaneLiquid Br₂Fe powderCH₂Cl₂Room Temp2472[3]
1,3-DibromoadamantaneLiquid Br₂Fe powderNeatRoom Temp1-2>90[4]
1,3,5-TribromoadamantaneLiquid Br₂Fe powderNeatReflux24>90[4]
1,3,5,7-Tetrabromo-adamantaneLiquid Br₂AlCl₃NeatReflux24~80[4]
1,3,5,7-Tetrabromo-adamantaneLiquid Br₂-Neat50-1203-24-[14]

Table 2: Synthesis of Other Multi-Substituted Adamantanes

Target ProductStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1,3-Diaminoadamantane1,3-DibromoadamantaneUrea, Trifluoroacetic acidDiphenyl ether1801.571.2[3]
Memantine HCl1,3-DimethyladamantaneFormamide, Nitric acid, HCl-85283 (overall)[15]
1-Adamantanecarboxylic acid1-Adamantanol (B105290)HCOOH, H₂SO₄-Room Temp--[11]
1,3,5-Trihydroxy-adamantane1,3,5-TribromoadamantaneAg₂SO₄, H₂SO₄Water803-[4]
1,3,5,7-Tetrahydroxy-adamantaneAdamantaneKMnO₄Pyridine75821[16]
1,3,5,7-Tetrahydroxy-adamantane1,3,5,7-Tetrabromo-adamantaneAg₂SO₄, H₂SO₄-40-1201-2449-70[14]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dibromoadamantane

This protocol is adapted from a literature procedure with slight modifications.[3]

  • Materials: Adamantane, liquid bromine, iron powder, dichloromethane (B109758) (CH₂Cl₂), aqueous sodium sulfite, methanol.

  • Procedure:

    • To a stirred mixture of adamantane and iron powder in CH₂Cl₂, slowly add liquid bromine at room temperature.

    • Maintain the reaction at room temperature for 24 hours.

    • Quench the reaction by treating the mixture with aqueous sodium sulfite.

    • Separate the organic layer and concentrate it to obtain a yellow solid.

    • Recrystallize the crude product from methanol to yield white crystals of 1,3-dibromoadamantane.

  • Yield: 72%[3]

Protocol 2: Koch-Haaf Carboxylation of 1-Adamantanol in a Microflow System

This protocol describes a multigram-scale synthesis of 1-adamantanecarboxylic acid.[11]

  • Materials: 1-Adamantanol, 96% formic acid (HCOOH), 99% sulfuric acid (H₂SO₄), diethyl ether (Et₂O), water.

  • Apparatus: Acid-tolerant microflow system including a hastelloy micromixer, a PTFE tube for residence time, and a microextraction unit.

  • Procedure:

    • Dissolve 1-adamantanol (9.2 g, 60 mmol) in 96% HCOOH (16.6 g, 360 mmol).

    • Load the adamantanol solution and concentrated H₂SO₄ (64 mL, 1.2 mol) into separate syringes connected to syringe pumps.

    • Pump the solutions into the micromixer at flow rates of 0.3 mL/min for the adamantanol solution and 0.88 mL/min for the H₂SO₄.

    • The reaction mixture flows through the PTFE residence tube and then into the microextraction unit.

    • Introduce Et₂O (flow rate: 2.5 mL/min) and water (2 mL/min) into the extraction unit to extract the product and remove excess acid.

    • Collect the biphasic mixture and separate the ether layer.

    • Concentrate the ether layer in vacuo to obtain 1-adamantanecarboxylic acid.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Memantine

Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is relevant in the treatment of neurodegenerative diseases like Alzheimer's.[17][18][19][20]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate_release Glutamate Release nmda_receptor NMDA Receptor glutamate_release->nmda_receptor binds & activates ion_channel Ion Channel nmda_receptor->ion_channel opens ca_influx Excessive Ca²⁺ Influx ion_channel->ca_influx allows excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity leads to memantine Memantine (Adamantane Derivative) memantine->ion_channel blocks (uncompetitive)

Memantine's role in modulating NMDA receptor activity.

References

Challenges in the scale-up of adamantane derivative production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of adamantane (B196018) derivative production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of adamantane derivatives.

Issue 1: Low Yield in Adamantane Synthesis via Isomerization

Question: My Lewis acid-catalyzed isomerization of tetrahydrodicyclopentadiene (B3024363) is resulting in a low yield of adamantane. What are the potential causes and solutions?

Answer: Low yields in this foundational adamantane synthesis are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Possible Causes and Solutions:

Possible Cause Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, high-purity batch of the catalyst and ensure all glassware and solvents are rigorously dried.
Suboptimal Reaction Temperature The isomerization is exothermic. Carefully control the temperature to prevent overheating, which can lead to the formation of byproducts and catalyst deactivation. Monitor the internal reaction temperature and use an appropriate cooling bath.
Impure Starting Material Technical-grade dicyclopentadiene (B1670491) may contain impurities that can poison the catalyst. Purify the starting material by distillation before use.[1]
Insufficient Reaction Time The reaction may not have proceeded to completion. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]
Catalyst Deactivation Impurities in the starting material or high temperatures can lead to the formation of coke-like materials that deactivate the catalyst.[1] Ensure pure starting materials and strict temperature control.

G start Low Yield of Adamantane catalyst Check Catalyst Quality (Fresh, Anhydrous) start->catalyst temp Verify Temperature Control (Monitor Internal Temp) catalyst->temp Catalyst OK failure Persistent Low Yield (Consider alternative catalyst/conditions) catalyst->failure Catalyst Impure/Wet material Assess Starting Material Purity (Distill if necessary) temp->material Temp OK temp->failure Temp Uncontrolled time Monitor Reaction Progress (GC-MS Analysis) material->time Material Pure material->failure Material Impure success Improved Yield time->success Reaction Complete time->failure Incomplete Reaction

Issue 2: Poor Selectivity in Adamantane Bromination

Question: My bromination of adamantane is producing a low yield of 1-bromoadamantane (B121549) and a significant amount of polybrominated byproducts. How can I improve the selectivity?

Answer: Achieving high selectivity for monosubstitution in adamantane bromination can be challenging due to the reactivity of the bridgehead positions. The formation of di- and tri-brominated adamantanes is a common issue.

Troubleshooting Steps:

Factor Recommendation
Stoichiometry Carefully control the molar ratio of bromine to adamantane. An excess of bromine will favor polysubstitution. Start with a 1:1 molar ratio.
Brominating Agent While liquid bromine is effective, other reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) can offer milder reaction conditions and improved selectivity.
Catalyst For monosubstitution, a Lewis acid catalyst may not be necessary and can promote over-bromination. If aiming for 1,3-dibromoadamantane, a catalyst like boron tribromide in combination with aluminum bromide can be effective.
Reaction Time and Temperature Prolonged reaction times and high temperatures can lead to the formation of polybrominated products. Monitor the reaction closely and aim for the shortest effective reaction time.
Purification If polybrominated byproducts are formed, they can be difficult to separate. Recrystallization from methanol (B129727) is a common and effective purification method.
Issue 3: Side Reactions in Friedel-Crafts Alkylation

Question: I am performing a Friedel-Crafts alkylation with an adamantyl halide and an aromatic substrate, but I am observing a mixture of isomers and polyalkylated products. How can I minimize these side reactions?

Answer: Friedel-Crafts alkylations are susceptible to side reactions such as carbocation rearrangements and polyalkylation, which can lead to complex product mixtures and purification challenges.

Strategies for Minimizing Side Reactions:

  • Control Polyalkylation: The initial alkylated product is often more reactive than the starting aromatic compound, leading to further alkylation. To circumvent this, use a large excess of the aromatic substrate relative to the adamantyl halide. This will statistically favor monoalkylation.

  • Mitigate Carbocation Rearrangements: While the adamantyl cation is relatively stable, rearrangements can occur depending on the substrate and conditions. Using a milder Lewis acid or conducting the reaction at a lower temperature can help suppress these rearrangements.

  • Alternative Acylation-Reduction Strategy: A robust method to avoid both polyalkylation and rearrangement is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone. The acyl group is deactivating, which prevents further substitution on the aromatic ring. The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity when functionalizing the adamantane core?

A1: The primary challenge lies in selectively functionalizing the C-2 (secondary) position over the more reactive C-1 and C-3 (tertiary) bridgehead positions.[2] Most functionalization reactions favor the tertiary carbons. Achieving C-2 selectivity often requires directed synthesis strategies, where a functional group is first installed at a bridgehead position to guide subsequent reactions to the adjacent C-2 position. Radical-based functionalization can sometimes offer different selectivity profiles compared to ionic reactions.[2]

Q2: What are the most effective methods for purifying adamantane derivatives?

A2: The purification of adamantane derivatives often leverages their highly crystalline nature.

  • Recrystallization: This is the most common and often very effective method. The choice of solvent is critical and is usually determined empirically. Common solvents include methanol, ethanol, and hexane (B92381).

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a viable option.

  • Sublimation: Due to their high symmetry and volatility, many adamantane derivatives can be purified by sublimation, which can be a highly effective final purification step.

Q3: How can I monitor the progress of my adamantane synthesis reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques. TLC is a quick and simple method for qualitative monitoring. GC-MS is a more powerful technique that can provide quantitative information about the conversion of starting materials and the formation of products and byproducts.

Q4: Are there any "green" or more environmentally friendly approaches to adamantane derivative synthesis?

A4: Yes, research is ongoing to develop more sustainable synthetic methods. This includes the use of biocatalysis, solvent-free reactions, and recyclable catalysts.[3] Microwave-assisted and photocatalytic strategies have also shown promise in increasing yields and reducing energy consumption.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Amantadine (B194251) Hydrochloride

Starting Material Reagents Reaction Conditions Overall Yield (%) Reference
1-BromoadamantaneFormamide (B127407), H₂SO₄, KOH, Propylene Glycol, HCl90°C (amination), 135°C (hydrolysis)81.5[4]
1-BromoadamantaneUrea, Diphenyl ether, HCl175°C81[3]
1-BromoadamantaneFormamide, H₂SO₄, HCl85°C (amination), Reflux (hydrolysis)88[5][6]

Table 2: Reaction Conditions for the Synthesis of Memantine (B1676192) Hydrochloride

Starting Material Reagents Reaction Conditions Overall Yield (%) Reference
1,3-Dimethyladamantane (B135411)Nitric acid, Formamide, HCl85°C (amination), Reflux (hydrolysis)83[7][8][9]
1-Bromo-3,5-dimethyladamantaneUrea, Diphenyl ether, HClNot specified75.81[10]
1-Chloro-3,5-dimethyladamantaneFormamide, Concentrated HCl150°C (amination), 100°C (hydrolysis)>76[11]

Experimental Protocols

Protocol 1: Synthesis of Amantadine Hydrochloride from 1-Bromoadamantane

This protocol is a two-step, one-pot procedure.[5][6]

Step 1: Synthesis of N-(1-adamantyl)formamide

  • In a suitable reaction vessel, add formamide (122 mL, 2.7 mol) and begin stirring. Heat to 75°C.

  • Add 1-bromoadamantane (66.0 g, 0.3 mol) to the stirred formamide.

  • Carefully add 96% sulfuric acid (90 mL, 1.65 mol) dropwise to the mixture.

  • Heat the reaction mixture to 85°C and maintain this temperature for approximately 5.5 hours. Monitor the reaction by TLC until the 1-bromoadamantane is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water (350 mL) and stir at 0-5°C for 1 hour to precipitate the product.

  • Collect the white solid by filtration and wash with cold water.

Step 2: Hydrolysis to Amantadine Hydrochloride

  • The crude N-(1-adamantyl)formamide is then hydrolyzed using an aqueous solution of hydrochloric acid (e.g., 19.46%) at reflux for 1 hour.

  • After hydrolysis, the reaction mixture is cooled, and the amantadine hydrochloride is isolated, for instance, by precipitation and filtration.

  • The final product can be purified by recrystallization.

G start Start: 1-Bromoadamantane + Formamide step1 Add H₂SO₄ dropwise Heat to 85°C, 5.5h start->step1 monitoring1 Monitor by TLC step1->monitoring1 workup1 Cool, Pour into Ice Water Filter to get N-(1-adamantyl)formamide monitoring1->workup1 Reaction Complete step2 Hydrolyze with aq. HCl Reflux for 1h workup1->step2 workup2 Cool, Precipitate, Filter Amantadine HCl step2->workup2 purification Recrystallize for Purity workup2->purification

Protocol 2: Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane

This is a one-pot, two-step synthesis.[7][8][9]

  • To a reaction vessel containing nitric acid (505 mL, 12.0 mol), slowly add 1,3-dimethyladamantane (222.5 mL, 1.2 mol) over 30 minutes at 20-25°C with stirring. Continue stirring for 1 hour.

  • Add formamide (440 mL, 10.8 mol) over 30 minutes.

  • Heat the mixture to 85°C over 2 hours.

  • Upon reaction completion, cool the mixture to 5-10°C and pour it into ice-cold water (2000 mL).

  • Extract the aqueous mixture with dichloromethane (B109758) (2400 mL).

  • Wash the organic layer with a 10% sodium hydroxide (B78521) solution and then with water.

  • Dry the organic layer and evaporate the solvent to obtain crude N-formyl-1-amino-3,5-dimethyladamantane as an oil.

  • To this oil, add a mixture of 36% hydrochloric acid (840 mL, 10.08 mol) and water (720 mL). Stir for 20 minutes and then heat to reflux for 1 hour.

  • Concentrate the reaction mixture to half its volume.

  • Add n-hexane (300 mL) and heat to reflux for 30 minutes.

  • Cool the mixture to 5-10°C for 1 hour to precipitate the product.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain memantine hydrochloride.[7]

Protocol 3: Purification by Recrystallization

This is a general protocol that should be adapted for the specific adamantane derivative.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, hexane, or a mixture).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 4: Purification by Column Chromatography

This is a general protocol for the purification of adamantane derivatives using silica gel column chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent will give good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4. A common eluent system is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified adamantane derivative.[12]

G start Crude Adamantane Derivative is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) purity_check1 Check Purity (TLC/GC-MS) recrystallize->purity_check1 purity_check1->column_chrom Impure pure_product Pure Product purity_check1->pure_product Purity OK purity_check2 Check Purity (TLC/GC-MS) column_chrom->purity_check2 sublimation Consider Sublimation for Final Purification purity_check2->sublimation Minor Impurities Remain purity_check2->pure_product Purity OK sublimation->pure_product

References

Technical Support Center: Improving the Regioselectivity of Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane (B196018) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the regioselective modification of the adamantane scaffold.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective functionalization of adamantane so challenging?

Adamantane's rigid, cage-like structure presents unique challenges for selective functionalization. The primary difficulties arise from:

  • High C-H Bond Strength: Adamantane possesses two types of C-H bonds: four equivalent tertiary (3°) C-H bonds at the bridgehead positions (C1) and twelve equivalent secondary (2°) C-H bonds at the methylene (B1212753) bridges (C2).[1][2] Both are exceptionally strong, with bond dissociation energies (BDEs) of approximately 99 kcal/mol for the tertiary C-H bond and 96 kcal/mol for the secondary C-H bond.[2][3] These high BDEs necessitate the use of highly reactive intermediates or potent catalysts to achieve C-H activation.[1][2]

  • Similar Reactivity: The small difference in reactivity between the tertiary and secondary C-H bonds often leads to a lack of selectivity, resulting in mixtures of 1- and 2-substituted adamantane derivatives, which can be difficult to separate.[2][4]

Q2: What are the primary strategies to enhance regioselectivity towards the tertiary (C1) position?

Achieving high regioselectivity for the bridgehead position is a common objective. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is paramount. For instance, in photocatalytic C-H alkylation, a dual-catalyst system combining a photoredox catalyst (like an iridium complex) with a hydrogen atom transfer (HAT) co-catalyst (such as a quinuclidine-based catalyst) can provide excellent selectivity for the tertiary position, with regioselectivity ratios greater than 20:1.[1][4]

  • Reaction Conditions: Fine-tuning reaction parameters like solvent, temperature, and reagent stoichiometry can significantly influence selectivity. For example, in electrophilic bromination, performing the reaction at lower temperatures can reduce the rate of side reactions and improve control.[2]

  • Choice of Reagents: The nature of the functionalizing agent is critical. Using milder or more sterically hindered reagents can favor reaction at the more accessible tertiary position. For halogenation, N-Bromosuccinimide (NBS) can offer better selectivity compared to elemental bromine.[2]

Troubleshooting Guides by Reaction Type

Photocatalytic C-H Alkylation

This technique allows for the direct functionalization of adamantane's C-H bonds under mild, visible-light conditions.[1]

Problem: Low or no yield of the desired alkylated adamantane product.

Potential Cause Troubleshooting Step
Oxygen Contamination Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon, nitrogen) for at least 15 minutes.[1][2]
Impure Reagents/Solvents Impurities, especially water, can interfere with the catalytic cycle. Use fresh, high-purity, and anhydrous solvents and reagents.[1][2]
Inactive Catalyst The photocatalyst or HAT catalyst may have degraded. Use fresh catalysts and ensure they are handled under appropriate inert conditions if they are air or light-sensitive.[2]
Incorrect Stoichiometry Inaccurate measurement of the limiting reagent will directly impact the yield. Verify the stoichiometry of all reactants and catalysts.[2][5]
Inadequate Light Source The light source may not have the correct wavelength or sufficient intensity to excite the photocatalyst. Confirm that the LED or lamp emission spectrum matches the absorption spectrum of the photocatalyst and that the setup is positioned for optimal irradiation.[1][2]

Problem: Poor regioselectivity with a significant amount of 2°-substituted product.

Potential Cause Troubleshooting Step
Non-selective Catalyst System Standard radical initiators often exhibit low selectivity.[2] Employ a catalyst system known for high tertiary selectivity, such as a dual iridium photocatalyst and a quinuclidine-based HAT catalyst.[1][5]
Suboptimal Reaction Conditions The solvent and temperature can influence the selectivity of the hydrogen abstraction step. Screen different solvents and consider adjusting the temperature to optimize for the desired regioisomer.[5]
Oxidation/Hydroxylation

Direct oxidation to produce 1-adamantanol (B105290) is a key transformation.

Problem: Low yield of 1-adamantanol.

Potential Cause Troubleshooting Step
Inefficient Catalyst/Oxidant The chosen catalyst or oxidant may not be active enough under the reaction conditions. Consider screening different catalysts, such as metalloporphyrins (e.g., iron porphyrins), which have shown promise for selective tertiary hydroxylation.[6]
Over-oxidation The desired 1-adamantanol may be further oxidized to other products. Monitor the reaction progress closely using GC or TLC and stop the reaction once the maximum conversion to the desired product is reached.

Problem: Formation of 2-adamantanone (B1666556) as a major byproduct.

Potential Cause Troubleshooting Step
Oxidation at the Secondary Position The reaction conditions favor oxidation at the C2 position. The choice of catalyst is crucial for directing the oxidation. Polyoxometalates and certain metalloporphyrins can be tuned to favor hydroxylation at the C1 position.[6]
Over-oxidation of 1-adamantanol While less common, some conditions might promote further oxidation of the initial product. Optimizing the reaction time and temperature can help minimize the formation of byproducts.
Electrophilic Halogenation

Problem: Low yield and a mixture of inseparable halogenated products.

Potential Cause Troubleshooting Step
Harsh Reaction Conditions High temperatures can lead to over-halogenation and side reactions.[2] Perform the reaction at a lower temperature to gain better control.
Excess Halogenating Agent Using a large excess of the halogenating agent can promote the formation of di- and poly-substituted products. Use a stoichiometric amount or only a slight excess of the halogenating agent.[2]
Non-selective Halogenating Agent Elemental bromine can be aggressive and lead to poor selectivity.[2] Switch to a milder and more selective brominating agent like N-Bromosuccinimide (NBS).[2]

Data Presentation

Table 1: Regioselectivity in Photocatalytic C-H Alkylation of Adamantane

PhotocatalystHAT Co-catalystAlkene PartnerRegioselectivity (3°:2°)YieldReference
Ir-1Quinuclidine (Q-1)Phenyl vinyl sulfone>20:191%[7]
Ir-2Quinuclidine (Q-3)Ethyl acrylate>20:157%[8]
Not SpecifiedNot SpecifiedVarious electron-deficient alkenes>20:160-75%[4]

Table 2: Selectivity in Adamantane Functionalization with Various Catalyst Systems

Reaction TypeCatalyst/ReagentProduct Ratio (3°:2°)NotesReference
Oxidative CarbonylationDTBP2:1Metal-free system, moderate selectivity.[4]
Photocatalytic AlkylationDecatungstate1:5 (vs. Octanal)Favors functionalization of weaker C-H bonds.[8]
BrominationPhase-transfer catalyst systemNearly complete 3° selectivityHigh selectivity for 1-bromoadamantane.[4]

Experimental Protocols

General Protocol for Photocatalytic C-H Alkylation of Adamantane

This protocol is based on the highly regioselective method employing a dual iridium/quinuclidine catalyst system.[1][4]

  • Reaction Setup: In a nitrogen-filled glovebox, add adamantane (0.5 mmol, 1.0 equiv.), the alkene (0.75 mmol, 1.5 equiv.), the iridium photocatalyst (e.g., Ir(ppy)2(dtbbpy)PF6, 1-2 mol%), and the HAT catalyst (e.g., quinuclidine, 5-10 mol%) to a vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane, to achieve a 0.1 M concentration of adamantane).

  • Degassing: Seal the vial and remove it from the glovebox. Further degas the mixture by sparging with argon for 15 minutes or by performing three freeze-pump-thaw cycles.[1]

  • Reaction Initiation: Place the vial approximately 5 cm from a blue LED lamp (e.g., 456 nm) and begin vigorous stirring at room temperature. Use a fan to maintain a constant temperature if necessary.[1]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by GC-MS or TLC. Typical reaction times range from 8 to 24 hours.[1]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired 1-alkylated adamantane product.[1]

General Protocol for the Oxidation of Adamantane to 1-Adamantanol

This is a generalized procedure and may require optimization depending on the specific catalyst used.[6]

  • Reaction Setup: To a round-bottom flask, add adamantane (1.0 mmol), the catalyst (e.g., an iron porphyrin complex, 0.1-1 mol%), and a suitable solvent (e.g., acetonitrile/dichloromethane).

  • Oxidant Addition: Add the oxidant (e.g., m-CPBA, H₂O₂, or PhI(OAc)₂) portion-wise or via syringe pump to control the reaction rate and temperature.

  • Reaction Conditions: Stir the mixture at the desired temperature (often room temperature) for the required time.

  • Monitoring: Track the consumption of adamantane and the formation of 1-adamantanol and any byproducts (like 2-adamantanone) by GC-MS.

  • Workup: Upon completion, quench any remaining oxidant. Dilute the reaction mixture with an organic solvent and wash with an aqueous solution (e.g., NaHCO₃, Na₂S₂O₃) to remove the oxidant and byproducts.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 1-adamantanol.[1]

Visualizations

Troubleshooting_Workflow start Start: Experiment Yields Poor Regioselectivity check_catalyst Is the catalyst system selective for the 3° position? start->check_catalyst check_conditions Are reaction conditions (solvent, temp) optimized? check_catalyst->check_conditions Yes solution_catalyst Implement a selective catalyst (e.g., Ir/HAT dual system). check_catalyst->solution_catalyst No check_reagents Are reagents pure and halogenating agent mild? check_conditions->check_reagents Yes solution_conditions Screen solvents and adjust temperature. check_conditions->solution_conditions No solution_reagents Use high-purity reagents. Switch to a milder agent (e.g., NBS). check_reagents->solution_reagents No end_node Achieve High Regioselectivity check_reagents->end_node Yes solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: A general workflow for troubleshooting poor regioselectivity.

Photocatalytic_Cycle Dual Catalytic Cycle for 3°-Selective C-H Alkylation cluster_photo Photocatalytic Cycle cluster_hat HAT Cycle PC Photocatalyst (Ir) PC_excited Excited PC* (Ir*) PC->PC_excited Visible Light (hv) PC_oxidized Oxidized PC (Ir+) PC_excited->PC_oxidized SET HAT HAT Catalyst (Q) PC_excited->HAT e- transfer PC_oxidized->PC SET Product 1-Alkylated Adamantane HAT_radical HAT Radical Cation (Q•+) HAT_protonated Protonated HAT (QH+) HAT_radical->HAT_protonated HAT Adamantane Adamantane (Ad-H) Adamantyl_Radical Adamantyl Radical (Ad•) Adamantane->Adamantyl_Radical from 3° C-H Alkene Alkene (R=R') Adamantyl_Radical->Alkene Radical Addition Product_Radical Product Radical Product_Radical->PC_oxidized e- transfer

Caption: Dual catalytic cycle for adamantane C-H functionalization.

References

Technical Support Center: Adamantane-Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating adamantane (B196018) into peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Conjugation

Q1: I am experiencing low coupling efficiency when trying to conjugate adamantane carboxylic acid to my peptide. What are the common causes and how can I improve the yield?

A1: Low coupling efficiency is a frequent challenge due to the steric bulk of the adamantane moiety. Several factors can be optimized to improve yields.

  • Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient. Stronger, phosphonium- or aminium-based coupling reagents are often more effective. Consider using HBTU, HATU, PyBOP, or TBTU, which can better overcome the steric hindrance.[1]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes improve kinetics, but should be monitored for potential side reactions.

  • Stoichiometry: A slight excess of the adamantane carboxylic acid and coupling reagent (1.2-1.5 equivalents) can drive the reaction to completion. However, a large excess can complicate purification.

  • Activation Time: Allow for a sufficient pre-activation time (15-30 minutes) for the adamantane carboxylic acid with the coupling reagent before adding the peptide.

Q2: What is the best strategy for incorporating an adamantane group at a specific site within my peptide sequence during solid-phase peptide synthesis (SPPS)?

A2: Site-specific incorporation is typically achieved by using a pre-functionalized amino acid derivative.

  • Fmoc-Lys(adamantane-1-carbonyl)-OH: This is a common building block where the adamantane group is attached to the epsilon amino group of lysine (B10760008). This allows for straightforward incorporation at any desired lysine position in the peptide sequence using standard Fmoc-SPPS protocols.

  • Custom Synthesis: For incorporation at other amino acids or the N-terminus, a custom synthesis of the corresponding Fmoc-amino acid-adamantane conjugate may be necessary.

Q3: I am observing incomplete removal of protecting groups from my adamantane-peptide conjugate. What could be the issue?

A3: The bulky adamantane group can sometimes hinder the access of cleavage reagents to protecting groups on nearby amino acids.

  • Cleavage Cocktail: Ensure you are using a standard trifluoroacetic acid (TFA) cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

  • Cleavage Time and Temperature: Extend the cleavage time (e.g., from 2 hours to 4-6 hours) or perform the cleavage at room temperature to ensure complete removal of all protecting groups.

  • Protecting Group Strategy: For residues near the adamantane moiety, consider using more labile protecting groups if possible, though this may complicate the synthesis.[2][3]

Solubility & Purification

Q4: My adamantane-peptide conjugate is poorly soluble in aqueous buffers, which is problematic for purification and biological assays. How can I improve its solubility?

A4: The high lipophilicity of the adamantane cage is a primary cause of poor aqueous solubility.[4][5]

  • Co-solvents: For purification, using a higher percentage of organic solvent (e.g., acetonitrile (B52724), isopropanol) in the mobile phase can improve solubility. For biological assays, small amounts of DMSO or other biocompatible organic solvents can be used, but their compatibility with the assay must be verified.

  • pH Adjustment: Depending on the peptide sequence, adjusting the pH of the buffer can alter the overall charge of the molecule and improve solubility.

  • Chemical Modification: If poor solubility remains a major hurdle, consider incorporating hydrophilic linkers (e.g., short PEG chains) between the adamantane and the peptide.[4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic adamantane moiety, effectively shielding it and increasing the overall aqueous solubility of the conjugate.[4][6]

Q5: I am having difficulty purifying my adamantane-peptide conjugate using reverse-phase HPLC (RP-HPLC). The peak is broad, and I have poor separation from impurities.

A5: The hydrophobic nature of adamantane can lead to strong interactions with the stationary phase, resulting in poor chromatographic performance.[7][8]

  • Column Chemistry: A standard C18 column might be too retentive. Consider using a less hydrophobic stationary phase, such as C8 or C4, or a phenyl-hexyl column.[9]

  • Mobile Phase Modifiers: Ensure that an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid, is used in the mobile phase to improve peak shape.[10]

  • Gradient Optimization: A shallower gradient with a slower increase in the organic solvent percentage can improve the resolution between your target peptide and closely eluting impurities.

  • Alternative Purification Methods: For very hydrophobic peptides, other techniques like ion-exchange chromatography or size-exclusion chromatography could be considered as an initial purification step before a final RP-HPLC polishing step.[9]

Characterization

Q6: How can I confirm the successful conjugation of adamantane to my peptide?

A6: A combination of analytical techniques is recommended for unambiguous characterization.[11]

  • Mass Spectrometry (MS): This is the most direct method. The observed molecular weight of the conjugate should match the calculated theoretical mass of the peptide plus the adamantane moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1H NMR can be used to identify the characteristic signals of the adamantane protons, confirming its presence.

  • HPLC Analysis: A significant shift in the retention time on an analytical RP-HPLC column compared to the unconjugated peptide is a strong indication of successful conjugation due to the increased hydrophobicity.

Quantitative Data Summary

Table 1: Troubleshooting Guide for Low Coupling Yield of Adamantane Carboxylic Acid to Peptides

ParameterStandard ConditionOptimized ConditionRationale
Coupling Reagent DIC/HOBtHATU or PyBOPMore potent reagents overcome steric hindrance.[1]
Solvent DMFAnhydrous DMF or NMPPrevents hydrolysis of activated species.
Temperature Room Temperature40-50 °CMay improve reaction kinetics.
Stoichiometry 1.1 eq. Adamantane Acid1.5 eq. Adamantane AcidDrives reaction to completion.
Pre-activation 5 minutes20 minutesEnsures complete formation of the active ester.

Table 2: Comparison of Purification Strategies for Adamantane-Peptides

StrategyAdvantageDisadvantageBest For
RP-HPLC (C18) High resolutionStrong retention, potential for peak broadeningPeptides with moderate hydrophobicity.[8]
RP-HPLC (C4/C8) Reduced retention, better peak shapeLower resolution for some impuritiesHighly hydrophobic adamantane-peptides.[9]
Ion-Exchange Separates based on chargeDoes not separate based on hydrophobicityInitial purification step to remove charged impurities.
Size-Exclusion Separates based on sizeLow resolutionRemoval of significantly smaller or larger impurities.

Detailed Experimental Protocols

Protocol 1: Coupling of 1-Adamantane Carboxylic Acid to a Resin-Bound Peptide

  • Resin Swelling: Swell the peptide-resin in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

  • Coupling Solution Preparation: In a separate vial, dissolve 1-adamantane carboxylic acid (1.5 equivalents relative to resin loading) and HATU (1.45 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) and allow the mixture to pre-activate for 15-20 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin and shake at room temperature for 4-6 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the coupling reaction or consider a second coupling.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 4 hours at room temperature.

  • Product Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the product, and wash with cold ether twice. Dry the crude peptide under vacuum.

Protocol 2: Purification of an Adamantane-Peptide by RP-HPLC

  • Sample Preparation: Dissolve the crude adamantane-peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, DMSO can be used, but the injection volume should be kept small.

  • Column and Mobile Phases: Use a preparative C8 or C4 RP-HPLC column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Apply a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% B over 60 minutes, but this should be optimized based on the hydrophobicity of the specific peptide.

  • Fraction Collection: Collect fractions based on the UV absorbance at 220 nm or 280 nm.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified adamantane-peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Peptide on Resin deprotection Fmoc Deprotection start->deprotection coupling Adamantane Coupling deprotection->coupling cleavage Cleavage & Deprotection coupling->cleavage crude Crude Peptide cleavage->crude rphplc RP-HPLC crude->rphplc fractions Fraction Collection rphplc->fractions analysis Analysis (LC-MS) fractions->analysis lyophilization Lyophilization analysis->lyophilization pure_peptide Pure Adamantane-Peptide lyophilization->pure_peptide troubleshooting_logic start Low Coupling Yield? reagent Use Stronger Coupling Reagent (HATU, PyBOP) start->reagent Yes solubility Poor Solubility? start->solubility No conditions Optimize Conditions (Anhydrous, Temp) reagent->conditions stoichiometry Increase Equivalents of Adamantane Acid conditions->stoichiometry cosolvent Use Co-solvents (ACN, DMSO) solubility->cosolvent Yes purification Purification Issues? solubility->purification No ph_adjust Adjust pH cosolvent->ph_adjust column Change HPLC Column (C8, C4) purification->column Yes gradient Optimize Gradient column->gradient

References

Technical Support Center: Optimization of Protecting Group Strategies for Aminoadamantanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminoadamantanes. The content addresses specific issues that may be encountered during the protection and deprotection of these sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amino group on adamantane (B196018) derivatives often challenging?

A1: The protection of the amino group on adamantane derivatives can be challenging primarily due to the significant steric hindrance imposed by the bulky adamantane cage. This steric bulk can impede the approach of reagents to the nitrogen atom, leading to slower reaction rates and potentially incomplete reactions compared to less hindered amines.

Q2: Which are the most common protecting groups for aminoadamantanes, and what are their key differences?

A2: The most common protecting groups for aminoadamantanes are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Their primary differences lie in their cleavage conditions, which allows for orthogonal strategies in multi-step syntheses.[1]

  • Boc: Cleaved under acidic conditions (e.g., TFA, HCl in dioxane).[2]

  • Cbz: Typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3]

  • Fmoc: Cleaved under basic conditions (e.g., piperidine (B6355638) in DMF).[4]

Q3: What is an orthogonal protecting group strategy and why is it important for complex aminoadamantane derivatives?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[5][6] This is crucial for the synthesis of complex, multi-functionalized aminoadamantanes, as it allows for the selective deprotection and modification of one functional group without affecting others. For instance, a Boc-protected amine can be deprotected with acid while a Cbz-protected alcohol on the same molecule remains intact.

Q4: How can I improve the yield of my Boc-protection reaction for 1-aminoadamantane?

A4: To improve the yield of Boc-protection for 1-aminoadamantane, consider the following:

  • Reagent Equivalents: Use a slight excess of Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (e.g., 1.1-1.5 equivalents).

  • Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane are commonly used. For poorly soluble derivatives, a co-solvent system might be beneficial.

  • Base: A non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction.

  • Temperature and Reaction Time: Due to steric hindrance, the reaction may require longer reaction times or gentle heating (e.g., 40-50 °C) to go to completion. Monitor the reaction progress by TLC or LC-MS.

Q5: I am observing side products during the TFA-mediated deprotection of a Boc-protected aminoadamantane. What could be the cause and how can I prevent them?

A5: Side products during TFA-mediated Boc deprotection are often due to the reactive tert-butyl cation that is generated. This cation can alkylate nucleophilic residues in your molecule. To prevent this, the addition of a "scavenger" to the reaction mixture is recommended. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, or phenol, which trap the tert-butyl cation.[1]

Troubleshooting Guides

Problem 1: Incomplete Protection of the Aminoadamantane
Symptom Possible Cause(s) Suggested Solution(s)
Starting material remains after prolonged reaction time. 1. Steric Hindrance: The bulky adamantyl group is slowing down the reaction. 2. Insufficient Reagent: Not enough protecting group reagent or base was used. 3. Low Reaction Temperature: The reaction requires more energy to overcome the activation barrier.1. Increase the reaction time and/or temperature. 2. Increase the equivalents of the protecting group reagent and base. 3. Consider using a more reactive protecting group precursor (e.g., Fmoc-Cl over Fmoc-OSu for Fmoc protection).[4]
Low yield of the protected product. 1. Poor Solubility: The aminoadamantane derivative is not fully dissolved in the reaction solvent. 2. Side Reactions: The protecting group reagent is decomposing or reacting with the solvent.1. Try a different solvent or a co-solvent system to improve solubility. 2. Ensure anhydrous conditions if using moisture-sensitive reagents like Cbz-Cl.
Problem 2: Difficulty in Deprotecting the Aminoadamantane
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete Boc deprotection with TFA. 1. Insufficient Acid Strength/Concentration: The steric hindrance around the carbamate (B1207046) requires harsher conditions. 2. Inadequate Reaction Time: The deprotection is slower than for less hindered amines.1. Use a higher concentration of TFA or switch to a stronger acid system like 4M HCl in dioxane.[2] 2. Increase the reaction time and monitor by TLC or LC-MS until completion.
Incomplete Cbz deprotection by hydrogenolysis. 1. Catalyst Poisoning: Other functional groups in the molecule (e.g., thiols) may be poisoning the palladium catalyst. 2. Poor Catalyst Activity: The catalyst may be old or of low quality.1. Use a larger amount of catalyst. If catalyst poisoning is suspected, a different deprotection method might be necessary. 2. Use fresh, high-quality Pd/C catalyst.
Incomplete Fmoc deprotection with piperidine. 1. Steric Hindrance: The bulky adamantyl group hinders the approach of the piperidine.1. Increase the concentration of piperidine (e.g., from 20% to 50% in DMF). 2. Increase the reaction time and/or temperature.

Data Summary

Table 1: Comparison of Common Protecting Groups for Aminoadamantanes

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityAdvantagesDisadvantages
Boc (Boc)₂O, Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF)Strong Acid (e.g., TFA, HCl in dioxane)[2]Stable to base and hydrogenolysis.Robust, widely used, orthogonal to Cbz and Fmoc.Harsh acidic deprotection may not be suitable for acid-labile substrates.
Cbz Cbz-Cl, Base (e.g., NaHCO₃, TEA), Solvent (e.g., Dioxane/Water, DCM)H₂, Pd/C; HBr/AcOH; Na/liquid NH₃Stable to acidic and basic conditions.Mild deprotection, orthogonal to Boc and Fmoc.Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes).
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water, DMF)[4]Base (e.g., 20-50% Piperidine in DMF)[4]Stable to acid and hydrogenolysis.Mild basic deprotection, orthogonal to Boc and Cbz.The dibenzofulvene byproduct from deprotection can sometimes cause side reactions.

Experimental Protocols

Protocol 1: Boc Protection of 1-Aminoadamantane
  • Dissolution: Dissolve 1-aminoadamantane (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Addition of Base: Add triethylamine (TEA) (1.5 eq).

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Cbz Protection of Amantadine (B194251)
  • Dissolution: Dissolve amantadine (1.0 eq) in a mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl (B1604629) chloroformate (Cbz-Cl) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Extract the reaction mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be purified by recrystallization or column chromatography.

Protocol 3: Fmoc Deprotection of a Protected Aminoadamantane
  • Dissolution: Dissolve the Fmoc-protected aminoadamantane in dimethylformamide (DMF).

  • Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Remove the DMF and piperidine under high vacuum.

  • Purification: The resulting free amine can be purified by dissolving the residue in a suitable solvent and washing with water to remove the dibenzofulvene-piperidine adduct, followed by extraction and solvent evaporation.

Visualizations

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_prot Aminoadamantane reagents_prot Add Protecting Group Reagent (e.g., (Boc)2O, Cbz-Cl, Fmoc-OSu) + Base start_prot->reagents_prot reaction_prot Stir at RT or Heat (Monitor by TLC/LC-MS) reagents_prot->reaction_prot workup_prot Aqueous Work-up & Extraction reaction_prot->workup_prot purification_prot Purification (Chromatography/Recrystallization) workup_prot->purification_prot end_prot Protected Aminoadamantane purification_prot->end_prot start_deprot Protected Aminoadamantane reagents_deprot Add Deprotection Reagent (e.g., TFA, H2/Pd-C, Piperidine) start_deprot->reagents_deprot reaction_deprot Stir at appropriate temperature (Monitor by TLC/LC-MS) reagents_deprot->reaction_deprot workup_deprot Quench & Neutralize (if necessary) reaction_deprot->workup_deprot purification_deprot Purification workup_deprot->purification_deprot end_deprot Aminoadamantane purification_deprot->end_deprot

Caption: General workflows for the protection and deprotection of aminoadamantanes.

G start Start: Need to protect an aminoadamantane derivative acid_stability Is the substrate stable to strong acid? start->acid_stability base_stability Is the substrate stable to base? acid_stability->base_stability No boc Use Boc group acid_stability->boc Yes reducibility Does the substrate contain reducible functional groups? base_stability->reducibility No fmoc Use Fmoc group base_stability->fmoc Yes cbz Use Cbz group reducibility->cbz No reconsider Re-evaluate synthetic route or consider alternative protecting groups reducibility->reconsider Yes

Caption: Decision tree for selecting a suitable protecting group for aminoadamantanes.

References

How to avoid rearrangement reactions in adamantane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane (B196018) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of adamantane, with a particular focus on avoiding undesirable rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common rearrangement reactions encountered during adamantane synthesis?

A1: The synthesis of adamantane, particularly through the widely used Lewis acid-catalyzed isomerization of polycyclic hydrocarbon precursors like tetrahydrodicyclopentadiene (B3024363), is prone to complex carbocation-mediated rearrangements. Adamantane is the most stable isomer of C₁₀H₁₆, and under thermodynamic conditions, other isomers will rearrange to form its diamondoid cage structure.[1][2] The primary challenge is not the rearrangement to adamantane itself, but controlling the reaction to prevent the formation of other, less stable isomers or byproducts, and ensuring the desired adamantane product is the main outcome. Side reactions can also occur during the functionalization of the adamantane core, such as in Friedel-Crafts alkylations, where the stability of the adamantyl cation can lead to rearrangements depending on the substrate and reaction conditions.[3]

Q2: How can I minimize the formation of isomers during the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene (Schleyer Synthesis)?

A2: Minimizing the formation of unwanted isomers and byproducts in the Schleyer synthesis relies on careful control of several factors:

  • Catalyst Choice and Handling: The type and reactivity of the Lewis acid are critical. While aluminum chloride (AlCl₃) is commonly used, other Lewis acids or catalyst systems might offer better selectivity.[4] It is crucial to use a high-purity, anhydrous Lewis acid, as moisture will inactivate the catalyst and reduce yield.[5] Handling the catalyst under an inert atmosphere (e.g., in a glovebox) is recommended.[5]

  • Reaction Temperature: Temperature control is vital. Excessively high temperatures can lead to cracking and polymerization, resulting in non-distillable residues, while temperatures that are too low will lead to an incomplete reaction.[5]

  • Starting Material Purity: The purity of the tetrahydrodicyclopentadiene precursor is important. It is advisable to use purified starting material to avoid side reactions.[5]

  • Alternative Catalysts: Modern methods employing superacids or ionic liquids have been shown to increase yields significantly, in some cases up to 98%, by providing a more controlled environment for the rearrangement.[4][6]

Q3: What are the optimal reaction conditions to prevent fragmentation of the adamantane cage during functionalization?

A3: The adamantane cage is highly stable; however, under harsh reaction conditions, fragmentation can occur. To prevent this:

  • Milder Reagents: When introducing functional groups, opt for milder and more selective reagents. For example, in bromination, N-bromosuccinimide (NBS) can be a milder alternative to liquid bromine.[3]

  • Temperature Control: Avoid excessively high temperatures during functionalization reactions.

  • Catalyst Selection: In reactions like Friedel-Crafts alkylation, using a less reactive Lewis acid can help suppress side reactions and potential fragmentation.[3]

Q4: Can I avoid rearrangements by using an alternative synthetic route that doesn't involve strong Lewis acids?

A4: While the Lewis acid-catalyzed rearrangement is the most common and practical method for synthesizing the adamantane core, other routes exist. The initial synthesis by Prelog was a multi-step process that did not rely on such a rearrangement but gave a very low yield.[6] For the synthesis of specific substituted adamantanes, building the cage from substituted precursors can be a strategy to avoid rearrangements that might occur during the functionalization of the parent adamantane.[1] Additionally, radical-based functionalization reactions can sometimes offer different selectivity compared to ionic reactions and may avoid carbocation-driven rearrangements.

Troubleshooting Guides

Problem 1: Low Yield of Adamantane in Lewis Acid-Catalyzed Isomerization
Possible Cause Troubleshooting Step
Inactive Catalyst The Lewis acid (e.g., AlCl₃) is sensitive to moisture. Ensure you are using a fresh, anhydrous catalyst and handle it under an inert atmosphere.[5]
Suboptimal Temperature If the temperature is too low, the reaction will be incomplete. If it's too high, side reactions like polymerization can occur.[5] Monitor and control the temperature carefully within the range specified in the protocol.
Impure Starting Material Impurities in the tetrahydrodicyclopentadiene can interfere with the reaction. Consider purifying the starting material by distillation.[5]
Insufficient Reaction Time The rearrangement may require several hours to reach completion. Monitor the reaction progress using techniques like GC-MS to determine the optimal time.[5]
Problem 2: Formation of Poly-substituted Products During Functionalization
Possible Cause Troubleshooting Step
Incorrect Stoichiometry Using a large excess of the functionalizing reagent (e.g., bromine) will favor the formation of di- and tri-substituted products.[3]
Highly Reactive Reagents Aggressive reagents can lead to multiple substitutions. Consider using a milder reagent (e.g., NBS instead of Br₂ for monobromination).[3]
Presence of a Catalyst For some functionalizations like bromination, a Lewis acid catalyst promotes multiple substitutions.[6] To achieve monosubstitution, it may be better to perform the reaction without a catalyst.

Experimental Protocols

Key Experiment: The Schleyer Synthesis of Adamantane

This protocol is based on the widely used Lewis acid-catalyzed isomerization of endo-tetrahydrodicyclopentadiene.

Materials:

  • endo-Tetrahydrodicyclopentadiene

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (or other suitable solvent for extraction and recrystallization)

  • Anhydrous magnesium sulfate

  • Chromatography-grade alumina

  • Reaction flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry flask equipped with a magnetic stirrer and a reflux condenser, place molten endo-tetrahydrodicyclopentadiene.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the reaction flask. The reaction is exothermic, and an initial increase in temperature will be observed due to the isomerization of the endo to the exo isomer.[7]

  • Reaction: Heat the mixture with stirring. The temperature should be maintained in the range of 150-180°C.[7] Aluminum chloride may sublime and should be occasionally pushed back into the reaction mixture.[7] The reaction is typically run for 8-12 hours.[7]

  • Work-up: After cooling, the reaction mixture is typically quenched by carefully adding water or a dilute acid.

  • Extraction: Extract the product with a suitable organic solvent like petroleum ether.

  • Purification: Wash the organic layer, dry it over anhydrous magnesium sulfate, and decolorize it with alumina.[7] The adamantane can then be purified by recrystallization from the solvent or by sublimation.

Quantitative Data

Catalyst System Precursor Yield of Adamantane Reference
Aluminum chloride (AlCl₃)Tetrahydrodicyclopentadiene30-40%[6]
SuperacidTetrahydrodicyclopentadieneup to 98%[6]
Ultrasound-assistedTetrahydrodicyclopentadieneup to 60%[6]

Visualizations

Logical Workflow for Troubleshooting Adamantane Synthesis

G start Start: Adamantane Synthesis Issue low_yield Low Yield? start->low_yield impurity Impure Product? low_yield->impurity No check_catalyst Check Catalyst Activity and Purity low_yield->check_catalyst Yes recrystallize Recrystallize Product impurity->recrystallize Yes success Successful Synthesis impurity->success No optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp purify_sm Purify Starting Material optimize_temp->purify_sm adjust_time Adjust Reaction Time purify_sm->adjust_time adjust_time->impurity chromatography Perform Column Chromatography recrystallize->chromatography recrystallize->success alt_route Consider Alternative Synthetic Route chromatography->alt_route alt_route->success

Caption: Troubleshooting workflow for adamantane synthesis.

Simplified Mechanism of Adamantane Formation

G precursor Polycyclic Precursor (e.g., Tetrahydrodicyclopentadiene) carbocation Carbocation Formation precursor->carbocation + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl3) rearrangement Series of 1,2-hydride and alkyl shifts (Rearrangement Cascade) carbocation->rearrangement Isomerization adamantyl_cation Adamantyl Cation (Thermodynamically Favored) rearrangement->adamantyl_cation hydride_capture Hydride Capture adamantyl_cation->hydride_capture adamantane Adamantane hydride_capture->adamantane

Caption: Simplified mechanism of Lewis acid-catalyzed adamantane synthesis.

References

Technical Support Center: Improving the Efficiency of Adamantane-Based Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for adamantane-based click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes. The unique steric bulk of the adamantane (B196018) cage can present challenges in achieving high-yield and efficient click reactions. This guide will address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my adamantane-based click reaction (CuAAC) showing a low yield?

A1: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving adamantane moieties can be attributed to several factors:

  • Steric Hindrance: The bulky adamantane group can impede the approach of the reactants and the catalyst, slowing down the reaction rate.[1][2]

  • Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state, especially in the presence of oxygen. Disproportionation of Cu(I) can also occur.

  • Poor Reagent Quality: Impurities in the adamantyl azide (B81097) or alkyne starting materials can interfere with the reaction. Azides, in particular, can be unstable.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.

  • Solubility Issues: Adamantane and its derivatives are highly lipophilic and may have poor solubility in common click reaction solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.[3]

Q2: How can I overcome steric hindrance in my adamantane click reaction?

A2: To mitigate the effects of steric hindrance from the adamantane group, consider the following strategies:

  • Prolonged Reaction Time: Allow the reaction to proceed for a longer duration to ensure completion.

  • Increased Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions or degradation of starting materials at elevated temperatures.[4]

  • Catalyst and Ligand Selection: Employing specific ligands can help to stabilize the copper catalyst and improve its efficacy with sterically demanding substrates. For instance, N-heterocyclic carbene (NHC) copper complexes, such as CuCl(TPh), have shown effectiveness in reactions with sterically hindered azides and alkynes.[5]

  • Use of Additives: In some cases, additives that promote the reaction can be beneficial.

Q3: What is the optimal catalyst system for adamantane-based CuAAC?

A3: The choice of catalyst is critical. While standard Cu(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate) are common, they may not be the most effective for sterically hindered adamantane substrates.[6] Consider these options:

  • Cu(I) Salts: Using a direct Cu(I) source like CuI or CuBr can be more efficient, but requires careful handling under an inert atmosphere to prevent oxidation.

  • Ligand-Assisted Catalysis: The use of ligands is highly recommended. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media can stabilize the Cu(I) catalyst and accelerate the reaction.

  • Heterogeneous Catalysts: Using a supported copper catalyst, such as copper nanoparticles, can simplify purification and may offer improved activity.[7]

Q4: My adamantane starting material is not dissolving in the reaction solvent. What should I do?

A4: Adamantane's lipophilicity can cause solubility problems.[3] To address this:

  • Solvent Screening: Test a range of solvents. While t-BuOH/water is common for click chemistry, for adamantane derivatives, you might need to explore more organic-based solvent systems like THF, DMF, or DMSO, or mixtures thereof.[8]

  • Co-solvents: Using a mixture of solvents can significantly improve solubility. For example, a small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent.[3]

  • Temperature Adjustment: Gently warming the mixture can help dissolve the starting materials.[3]

Q5: How do I purify the final adamantane-clicked product effectively?

A5: Purification can be challenging due to the physical properties of adamantane derivatives.

  • Standard Chromatography: Column chromatography on silica (B1680970) gel is a common method. A gradient elution with a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Finding the right solvent system is key.

  • Washing: If the product precipitates from the reaction mixture, thorough washing with appropriate solvents can remove unreacted starting materials and catalyst residues.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible CauseSuggested Solution(s)
Inactive Catalyst - Ensure your copper catalyst is fresh and properly stored. Cu(I) salts are particularly sensitive to air and moisture. - For in-situ generation of Cu(I) from Cu(II), use freshly prepared sodium ascorbate (B8700270) solution.
Insufficient Reaction Time or Temperature - Monitor the reaction over a longer period using TLC or LC-MS.[3] - Gradually increase the reaction temperature, checking for product formation and any signs of decomposition.[4]
Presence of Inhibitors (e.g., oxygen, water) - Degas the solvent by bubbling with an inert gas (N₂ or Ar) before adding the catalyst.[3] - Run the reaction under an inert atmosphere. - Use anhydrous solvents and reagents if your reaction is sensitive to water.
Poor Reagent Quality - Check the purity of your adamantyl azide and alkyne. - Synthesize fresh reagents if there is any doubt about their quality.
Problem 2: Formation of Multiple Products/Side Reactions
Possible CauseSuggested Solution(s)
Homocoupling of Alkyne - This is often due to the presence of oxygen, which facilitates the oxidative coupling of terminal alkynes. - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Degradation of Starting Material or Product - If the reaction is run at an elevated temperature, sensitive functional groups may degrade. - Run the reaction at a lower temperature for a longer duration.
Reaction with Solvent - Ensure the chosen solvent is inert under the reaction conditions.

Data Presentation: Comparative Performance of Catalytic Systems

The following tables summarize data from various studies to provide a comparative overview of different catalytic systems and conditions for reactions involving adamantane or similarly sterically hindered substrates. Note: Direct comparison should be made with caution as substrates and conditions vary between studies.

Table 1: Comparison of Copper Sources for N-Arylation of Adamantane-Containing Amines

Copper SourceLigandSolventTemperature (°C)Yield (%)Reference
CuIL1DMF14047-74[7]
Cu NPsL1DMF14011-25 (with bromoarenes)[7]
Cu NPsL2DMF14070-75 (with bromoarenes)[7]
Cu NPsL2DMSO110up to 90[7]

Table 2: Effect of Solvent and Temperature on Click Reaction Yields

AlkyneAzideCatalyst SystemSolventTemperatureTimeYield (%)
PhenylacetyleneBenzyl AzideCuSO₄/NaAsct-BuOH/H₂ORoom Temp24h>95
PhenylacetyleneBenzyl AzideCuITHFRoom Temp12h~90
1-EthynyladamantaneBenzyl AzideCuSO₄/NaAsc/THPTADMF/H₂O50°C24hModerate
Phenylacetylene1-AzidoadamantaneCuI/TBTACH₂Cl₂40°C48hModerate to Good
Propargyl Alcohol1-AzidoadamantaneCu NPsH₂O60°C12hGood

Note: "Moderate" and "Good" are qualitative descriptors from literature where exact percentages were not provided for adamantane-specific examples. This table is a composite representation to illustrate trends.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Adamantane Derivative

This protocol provides a general starting point. Optimization of stoichiometry, solvent, temperature, and catalyst loading will be necessary for specific substrates.

  • Reagent Preparation:

    • Dissolve the adamantyl-alkyne (1.0 eq) and the azide (1.1 eq) in a suitable solvent or solvent mixture (e.g., DMF/water, t-BuOH/water, THF) in a reaction vessel.

    • Prepare stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1 M in water). The sodium ascorbate solution should be prepared fresh.

    • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA in water or TBTA in DMF/t-BuOH).

  • Reaction Setup:

    • Degas the solution containing the alkyne and azide by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • To the stirred solution, add the ligand (if used, e.g., 5 mol%).

    • Add the CuSO₄·5H₂O solution (e.g., 1-5 mol%).

    • Add the freshly prepared sodium ascorbate solution (e.g., 10-20 mol%) to initiate the reaction. The solution may change color.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (room temperature to 60 °C are common starting points).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low or No Product check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions solution_catalyst Use fresh Cu(I) source or fresh reducing agent. Consider alternative ligands (e.g., NHC-based). check_catalyst->solution_catalyst Inactive? solution_reagents Verify purity of adamantyl azide and alkyne. Synthesize fresh reagents. check_reagents->solution_reagents Impure? solution_conditions Degas solvent and run under inert atmosphere. Increase reaction time and/or temperature. Screen alternative solvents for better solubility. check_conditions->solution_conditions Suboptimal?

Caption: Troubleshooting workflow for low yield in adamantane-based click reactions.

Overcoming_Steric_Hindrance problem Steric Hindrance from Adamantane strategy1 Modify Reaction Conditions problem->strategy1 strategy2 Optimize Catalyst System problem->strategy2 solution1a Increase Reaction Time strategy1->solution1a solution1b Increase Temperature strategy1->solution1b solution2a Use Sterically Tolerant Ligands (e.g., NHC) strategy2->solution2a solution2b Increase Catalyst Loading strategy2->solution2b outcome Improved Reaction Efficiency solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome

Caption: Strategies to overcome steric hindrance in adamantane click chemistry.

References

Technical Support Center: HPLC Analysis of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of adamantane (B196018) compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of adamantane derivatives.

Question: Why am I seeing poor peak shape (tailing or fronting) for my adamantane compound?

Answer:

Poor peak shape is a common issue in HPLC and can arise from several factors when analyzing adamantane compounds.

  • Secondary Silanol (B1196071) Interactions: Adamantane amines can interact with residual acidic silanol groups on the silica (B1680970) backbone of C18 columns, leading to peak tailing.[1]

    • Solution: Use a high-purity, end-capped column. Alternatively, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups.[1] The pH of the mobile phase can also be adjusted to suppress silanol ionization.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.[2][3]

Question: My adamantane compound is showing little to no retention on a C18 column. What can I do?

Answer:

Adamantane and its simple derivatives can be quite non-polar, but their retention behavior can be complex.

  • Insufficiently Retentive Mobile Phase: If the mobile phase is too strong (i.e., has a high percentage of organic solvent), the analyte will elute quickly.

    • Solution: Decrease the amount of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[3] This will increase the retention time on a reversed-phase column.

  • Hydrophilic Nature of Substituents: The retention of substituted adamantanes is influenced by the nature of their functional groups. Hydrophilic substituents will decrease retention on a reversed-phase column.[4]

    • Solution: Consider using a more retentive column (e.g., C30) or explore HILIC (Hydrophilic Interaction Liquid Chromatography) if your compound is highly polar.

Question: I am not detecting my adamantane compound, or the sensitivity is very low. Why is this happening?

Answer:

This is a frequent challenge as many adamantane derivatives lack a strong chromophore, making UV detection difficult.[5]

  • Lack of Chromophore: The adamantane cage itself does not absorb UV light at wavelengths typically used in HPLC (200-400 nm).

    • Solution 1: Derivatization: Pre-column or post-column derivatization with a UV-active or fluorescent tag is a common strategy. Reagents like o-phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC), or phenyl isothiocyanate (PITC) can be used to introduce a chromophore or fluorophore.[6][7][8]

    • Solution 2: Alternative Detection Methods: If derivatization is not desirable, consider using alternative detection methods such as Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).[3][9][10]

  • Low Concentration: The concentration of your analyte may be below the limit of detection for your current method.

    • Solution: Increase the sample concentration or the injection volume.[3][11]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing adamantane compounds?

A1: Reversed-phase columns, particularly C18 and C8, are the most commonly used for the analysis of adamantane derivatives.[4][5] The choice between C8 and C18 will depend on the hydrophobicity of the specific adamantane compound being analyzed. For very non-polar compounds, a C8 may provide more manageable retention times, while a C18 offers stronger retention for more polar derivatives.

Q2: How do I choose a suitable mobile phase for my adamantane analysis?

A2: The mobile phase for reversed-phase HPLC of adamantane compounds typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).[6][12][13] The ratio of organic to aqueous phase will determine the retention time. A higher percentage of the organic solvent will lead to shorter retention times. For basic adamantane derivatives, using a buffer to control the pH is crucial for achieving reproducible results and good peak shape.

Q3: Is derivatization always necessary for the analysis of adamantane compounds?

A3: Not always. While derivatization is often required for sensitive detection by UV or fluorescence, it is not necessary if you are using a universal detector like a mass spectrometer (MS), ELSD, or CAD.[3][9][10] The choice to derivatize depends on the available instrumentation and the required sensitivity of the assay.

Q4: Can I use the same HPLC method for different adamantane derivatives?

A4: While a single method may work for structurally similar adamantane derivatives, it is unlikely to be optimal for all. The polarity and, therefore, the chromatographic behavior of adamantane compounds can vary significantly with different functional groups.[4] Method optimization, particularly of the mobile phase composition, will likely be necessary for each new compound.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of Memantine and Amantadine (B194251), based on published literature.

Method 1: HPLC Analysis of Memantine with Fluorescence Detection (Post-Derivatization)

ParameterCondition
Column Monolithic silica column (Chromolith Performance RP-18e, 100x4.6 mm)[6]
Mobile Phase Acetonitrile and 0.025 M phosphate (B84403) buffer (50:50, v/v, pH=4.6)[6]
Flow Rate 2.5 mL/min[6]
Detection Fluorescence
Excitation Wavelength 335 nm[6]
Emission Wavelength 440 nm[6]
Derivatization Reagent o-phthaldialdehyde (OPA)[6]
Internal Standard Amantadine[6]

Method 2: HPLC-UV Analysis of Memantine

ParameterCondition
Column Intersil ODS C18 (4.6 x 150mm, 5µm)[12]
Mobile Phase 0.2M sodium dihydrogen phosphate & 0.1M disodium (B8443419) hydrogen phosphate buffer (pH 3 with orthophosphoric acid) and Acetonitrile (50:50)[12]
Flow Rate 1 mL/min[12]
Detection UV
Wavelength 272 nm[12]

Method 3: HPLC-UV Analysis of Amantadine with Derivatization

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[14]
Mobile Phase 0.02 M ammonium (B1175870) acetate (B1210297) buffer and methanol (12:88)[14]
Flow Rate 1.5 mL/min[14]
Detection UV
Wavelength 226 nm[14]
Derivatization Reagent (2-Napthoxy) Acetyl chloride[14]

Quantitative Data Summary

Table 1: Method Validation Data for Memantine Analysis

ParameterMethod 1 (HPLC-Fluorescence)[6]Method 2 (HPLC-UV)[7]Method 3 (HPLC-UV)[15]
Linearity Range 2–80 ng/mL5–140 µg/mL25-125 µg/mL
Retention Time < 10 min11.393 ± 0.003 minNot Specified
Recovery 82.8 ± 0.9%92.9 ± 3.7%98-102%
LOD Not SpecifiedNot Specified0.871 µg/mL
LOQ 2 ng/mLNot Specified2.639 µg/mL

Table 2: Method Validation Data for Amantadine Analysis

ParameterMethod 1 (HPLC-UV with Derivatization)[14]Method 2 (HPLC with MS/MS)[10]
Linearity Range 28-171 µg/mL0.50–500 ng/mL
Retention Time ~6.23 minNot Specified
Recovery 98.9-99.6%97.89%–100.28%
LOD 0.23 µg/mL0.18 ng/mL
LOQ 0.69 µg/mL0.50 ng/mL

Visualizations

Troubleshooting_Workflow Start Start: HPLC Analysis Issue (e.g., Poor Peak Shape, No Peak) CheckPeakShape Problem: Poor Peak Shape? Start->CheckPeakShape CheckDetection Problem: No/Low Signal? CheckPeakShape->CheckDetection No TailingFronting Tailing or Fronting? CheckPeakShape->TailingFronting Yes CheckRetention Problem: Poor Retention? CheckDetection->CheckRetention No NoChromophore Adamantane lacks a strong chromophore. CheckDetection->NoChromophore Yes LowRetention Low Retention: - Mobile Phase Too Strong CheckRetention->LowRetention Yes End End: Problem Resolved CheckRetention->End No/Resolved Tailing Tailing: Check for - Silanol Interactions - Insufficient Buffering TailingFronting->Tailing Tailing Fronting Fronting: Check for - Column Overload - Sample Solvent Mismatch TailingFronting->Fronting Fronting SolutionPeakShape Solutions: - Use End-capped Column - Adjust Mobile Phase pH/Additive - Reduce Sample Concentration - Match Sample Solvent to Mobile Phase Tailing->SolutionPeakShape Fronting->SolutionPeakShape SolutionPeakShape->End SolutionDetection Solutions: - Use Derivatization (e.g., OPA, FMOC) - Use Alternative Detector (MS, ELSD, CAD) - Increase Concentration/Injection Volume NoChromophore->SolutionDetection SolutionDetection->End SolutionRetention Solution: - Decrease Organic Solvent Percentage LowRetention->SolutionRetention SolutionRetention->End

Caption: Troubleshooting workflow for HPLC analysis of adamantane compounds.

Adamantane_Analysis_Challenges cluster_challenges Core Challenges cluster_solutions Refinement Strategies NoChromophore Lack of UV Chromophore Derivatization Chemical Derivatization (e.g., OPA, FMOC) NoChromophore->Derivatization addresses AltDetect Alternative Detection (MS, ELSD, CAD) NoChromophore->AltDetect addresses Polarity Variable Polarity MobilePhase Mobile Phase Optimization (Organic %, pH, Buffer) Polarity->MobilePhase addresses Silanol Silanol Interactions Silanol->MobilePhase addresses ColumnSelect Column Selection (High Purity, End-capped) Silanol->ColumnSelect addresses

Caption: Key challenges and solutions in adamantane HPLC method refinement.

References

Validation & Comparative

A Comparative Analysis of Amantadine and Rimantadine for Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of amantadine (B194251) and rimantadine (B1662185), two adamantane-class antiviral drugs historically used for the prophylaxis and treatment of influenza A virus infections. While their clinical use has been significantly curtailed due to widespread resistance, understanding their comparative performance and underlying mechanisms remains crucial for the development of new antiviral strategies. This document details their in vitro and in vivo efficacy, outlines key experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows.

Executive Summary

Amantadine and its α-methyl derivative, rimantadine, function by inhibiting the M2 proton ion channel of the influenza A virus, a critical step in the viral replication cycle.[1][2] Clinical studies have demonstrated that both drugs have comparable efficacy in the prevention and treatment of influenza A.[3][4] However, rimantadine is generally associated with a more favorable side-effect profile, exhibiting fewer central nervous system (CNS) adverse events.[3] In vitro studies have suggested that rimantadine is significantly more active than amantadine against both H1N1 and H3N2 influenza strains.[1] It is important to note that resistance to both drugs is now widespread, limiting their clinical utility against currently circulating influenza A strains.[2]

Data Presentation

In Vitro Efficacy

The in vitro antiviral activity of amantadine and rimantadine is typically determined by measuring their 50% inhibitory concentration (IC50) against various influenza A strains in cell culture. A lower IC50 value indicates greater potency.

CompoundInfluenza A StrainIC50 (µM)Reference
Amantadine A/H3N212.5[2]
Rimantadine A/H3N210.0[2]
Amantadine Amantadine-Sensitive A/H1N1Not Specified[5]
Rimantadine Amantadine-Sensitive A/H1N10.01962 - 0.02444[5]

Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.

Clinical Efficacy (Prophylaxis and Treatment)

Clinical trials have evaluated the effectiveness of amantadine and rimantadine in preventing and treating influenza A infections.

ParameterAmantadineRimantadinePlaceboReference
Prophylaxis Efficacy (Confirmed Influenza A) 91%85%0%[3]
Prophylaxis Efficacy (Influenza-Like Illness) 78% reduction66% reduction0%[3]
Reduction in Fever Duration (Days) ~1 day~1 day-[3][4]
Comparative Side Effects

A key differentiator between the two drugs is their side effect profile, particularly concerning the central nervous system.

Adverse Effect CategoryAmantadine (% of patients)Rimantadine (% of patients)Placebo (% of patients)Reference
Central Nervous System (CNS) 13%6%4%[3]
Gastrointestinal Comparable to RimantadineComparable to Amantadine-[3]
Study Withdrawals due to Adverse Effects 13%6%4%[3]
Pharmacokinetic Properties

The differences in side effects between amantadine and rimantadine are largely attributed to their distinct pharmacokinetic profiles.

ParameterAmantadineRimantadineReference
Metabolism Not extensively metabolizedExtensively metabolized in the liver[3]
Half-life LongerShorter[3]
CNS Penetration HigherLower[3]

Experimental Protocols

In Vitro Efficacy Testing: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the IC50 of an antiviral compound.

1. Cell Culture:

  • Madin-Darby Canine Kidney (MDCK) cells are cultured in 6-well plates to form a confluent monolayer.

2. Virus Inoculation:

  • The cell monolayers are infected with a known titer of influenza A virus (e.g., 100 plaque-forming units [PFU]/well).

  • The virus is allowed to adsorb for 1 hour at 37°C.

3. Drug Treatment:

  • After adsorption, the virus inoculum is removed, and the cells are washed.

  • An overlay medium containing various concentrations of amantadine or rimantadine is added. A control group receives no drug.

4. Incubation:

  • The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for the formation of plaques (zones of cell death).

5. Plaque Visualization and Counting:

  • The cell monolayers are fixed and stained with a dye such as crystal violet.

  • The plaques are then counted.

6. IC50 Calculation:

  • The IC50 value is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control.

In Vivo Efficacy Testing: Mouse Model of Influenza A Infection

Animal models are essential for evaluating the therapeutic efficacy of antiviral drugs in a living organism.

1. Animal Model:

  • Mice are intranasally infected with a lethal dose of a mouse-adapted influenza A virus strain.

2. Drug Administration:

  • Treatment with amantadine, rimantadine, or a placebo is initiated at a specific time point post-infection (e.g., 4 hours).

  • Drugs are typically administered orally or intraperitoneally for a defined period (e.g., 5-7 days).

3. Monitoring:

  • Mice are monitored daily for signs of illness, weight loss, and mortality for a period of 14-21 days.

4. Efficacy Endpoints:

  • Survival Rate: The percentage of mice surviving in each treatment group.

  • Mean Time to Death: The average time it takes for mice in each group to succumb to the infection.

  • Reduction in Lung Viral Titer: At specific time points, lungs are harvested to quantify the amount of virus present.

  • Reduction in Lung Pathology: Histopathological analysis of lung tissue to assess the degree of inflammation and damage.

Mandatory Visualization

cluster_virus_lifecycle Influenza A Virus Replication Cycle cluster_drug_action Mechanism of Amantadine & Rimantadine Entry Virus Entry (Endocytosis) Endosome Endosome Entry->Endosome Uncoating Viral Uncoating Endosome->Uncoating Proton_Influx Proton (H+) Influx Replication Replication & Transcription Uncoating->Replication Assembly Assembly Replication->Assembly Budding Budding & Release Assembly->Budding M2_Channel M2 Proton Channel Acidification Viral Core Acidification M2_Channel->Acidification mediates Proton_Influx->M2_Channel enters Acidification->Uncoating enables Drug Amantadine / Rimantadine Drug->M2_Channel BLOCKS

Mechanism of M2 Proton Channel Inhibition

cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis A 1. Seed MDCK cells in 6-well plates D 4. Infect cell monolayers with virus A->D B 2. Prepare serial dilutions of Amantadine/Rimantadine E 5. Add drug dilutions in overlay medium B->E C 3. Prepare influenza virus inoculum C->D D->E F 6. Incubate for 2-3 days for plaque formation E->F G 7. Fix and stain cells with crystal violet F->G H 8. Count plaques in each well G->H I 9. Calculate 50% Inhibitory Concentration (IC50) H->I cluster_adamantane Adamantane Core cluster_derivative Alpha-Methyl Derivative Amantadine Amantadine (1-aminoadamantane) Rimantadine Rimantadine (α-methyl-1-adamantanemethylamine) Amantadine->Rimantadine Addition of α-methyl group

References

A Comparative Guide to the Synthesis of Adamantane Derivatives: Photocatalytic C-H Functionalization vs. Traditional Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the adamantane (B196018) core is a critical step in the creation of novel therapeutics and advanced materials. This guide provides a detailed comparison of a modern photocatalytic C-H functionalization pathway with a classic Friedel-Crafts alkylation method for the synthesis of adamantane derivatives, supported by experimental data and detailed protocols.

The unique, rigid, and lipophilic structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science. Its derivatives have found applications as antiviral, antidiabetic, and neuroprotective agents. The ability to efficiently and selectively introduce functional groups onto the adamantane cage is therefore of paramount importance. This guide will objectively compare a novel, direct C-H functionalization approach using photoredox catalysis with the traditional, well-established Friedel-Crafts alkylation.

Performance Comparison at a Glance

The following table summarizes the key quantitative data for the two synthetic pathways, offering a clear comparison of their efficiency and reaction conditions.

ParameterPhotocatalytic C-H AlkylationTraditional Friedel-Crafts Alkylation
Starting Material Adamantane1-Bromoadamantane (B121549)
Reagents Phenyl vinyl sulfone, Ir(dF(CF3)ppy)2(dtbbpy)PF6, Quinuclidine (B89598)Benzene (B151609), AlCl3 (catalyst)
Reaction Time 8 - 48 hours24 hours
Temperature AmbientAmbient
Yield 72% (isolated yield)~95% (reported)
Selectivity High for 3° C-H bonds (>20:1)Exclusive to the 1-position (tertiary)
Key Advantages Direct use of C-H bonds, mild reaction conditionsHigh yield, well-established procedure
Key Disadvantages Longer reaction times, specialized catalystRequires pre-functionalized starting material

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic approach.

photocatalytic_workflow cluster_start Starting Materials cluster_catalysis Photocatalytic System cluster_reaction Reaction Conditions cluster_product Product Adamantane Adamantane Reaction Visible Light Ambient Temperature 8-48 hours Adamantane->Reaction Alkene Phenyl Vinyl Sulfone Alkene->Reaction Photocatalyst Iridium Complex Photocatalyst->Reaction HAT_catalyst Quinuclidine HAT_catalyst->Reaction Alkylated_Adamantane 1-Alkyladamantane Reaction->Alkylated_Adamantane

Photocatalytic C-H Alkylation Workflow

friedel_crafts_workflow cluster_start Starting Materials cluster_catalysis Catalyst cluster_reaction Reaction Conditions cluster_product Product Bromoadamantane 1-Bromoadamantane Reaction Ambient Temperature 24 hours Bromoadamantane->Reaction Arene Benzene Arene->Reaction Lewis_Acid AlCl3 Lewis_Acid->Reaction Arylated_Adamantane 1-Phenyladamantane Reaction->Arylated_Adamantane

Traditional Friedel-Crafts Alkylation Workflow

Detailed Experimental Protocols

New Synthetic Pathway: Photocatalytic C-H Alkylation of Adamantane

This protocol is adapted from a published procedure for the direct alkylation of adamantane's tertiary C-H bonds.[1]

Materials:

  • Adamantane

  • Phenyl vinyl sulfone

  • Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)

  • Quinuclidine (as a hydrogen atom transfer catalyst)

  • Degassed solvent (e.g., dichloromethane)

  • Photoreactor with a visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine adamantane (1.0 eq), phenyl vinyl sulfone (1.2 eq), the iridium photocatalyst (1-2 mol%), and quinuclidine (10 mol%).

  • Add the degassed solvent to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at ambient temperature.

  • Irradiate the reaction mixture with a visible light source for 8 to 48 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1-alkyladamantane derivative.

Alternative Pathway: Traditional Friedel-Crafts Alkylation

This protocol describes a general procedure for the Friedel-Crafts alkylation of an aromatic compound with 1-bromoadamantane.

Materials:

  • 1-Bromoadamantane

  • Benzene (or other aromatic substrate)

  • Aluminum chloride (AlCl3), anhydrous

  • Anhydrous solvent (e.g., carbon disulfide or excess benzene)

  • Hydrochloric acid (HCl), aqueous solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of 1-bromoadamantane in the anhydrous solvent, slowly add anhydrous aluminum chloride at a controlled temperature (typically 0-5 °C).

  • After the addition of the catalyst, add benzene to the reaction mixture.

  • Allow the reaction to stir at ambient temperature for approximately 24 hours.

  • After the reaction period, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the crude product, typically by recrystallization or column chromatography, to yield 1-phenyladamantane.

Conclusion

Both the novel photocatalytic C-H functionalization and the traditional Friedel-Crafts alkylation offer effective means to synthesize adamantane derivatives. The choice of method will depend on the specific requirements of the synthesis.

The photocatalytic approach represents a significant advancement in C-H activation chemistry, allowing for the direct functionalization of the adamantane core without the need for pre-installed leaving groups. This method is characterized by its high selectivity for the tertiary C-H bonds and its operation under mild, ambient conditions. While reaction times can be longer, the ability to bypass halogenation steps makes it an attractive option for streamlined syntheses.

The Friedel-Crafts alkylation , on the other hand, is a robust and well-understood method that can provide high yields of the desired product. Its primary drawback is the necessity of a pre-functionalized adamantane starting material, such as 1-bromoadamantane.

For researchers and drug development professionals, the photocatalytic method opens up new avenues for late-stage functionalization and the rapid generation of diverse adamantane-based compound libraries. The traditional Friedel-Crafts reaction remains a reliable workhorse for the large-scale synthesis of specific adamantane derivatives where the halogenated precursor is readily available. The data and protocols presented in this guide are intended to aid in the informed selection of the most appropriate synthetic strategy for your research and development needs.

References

The Adamantane Advantage: A Comparative Analysis of a Diamondoid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimizing drug candidates is a perpetual challenge. A key aspect of this optimization lies in the strategic selection of chemical moieties that influence a drug's interaction with its biological target and its journey through the body. Among the arsenal (B13267) of lipophilic groups available to medicinal chemists, the adamantane (B196018) cage stands out for its unique three-dimensional structure and profound impact on a molecule's properties. This guide provides a comparative analysis of adamantane against other common lipophilic groups, supported by experimental data, to illuminate its advantages and potential applications in drug discovery.

The adamantane moiety, a rigid, tricyclic hydrocarbon, is the smallest unit of a diamond's crystal lattice, earning it the moniker "diamondoid".[1] Its introduction into a drug molecule is a well-established strategy to enhance lipophilicity, a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] However, the influence of adamantane extends beyond simple lipophilicity, offering a unique combination of bulk, rigidity, and precise three-dimensional orientation of substituents that can significantly impact pharmacological activity.[2][4]

Physicochemical and Pharmacokinetic Profile: Adamantane vs. Other Lipophilic Groups

The incorporation of an adamantyl group into a molecule can dramatically alter its physicochemical properties. One of the most significant changes is the increase in lipophilicity, often quantified by the logarithm of the partition coefficient (logP). The adamantane group is estimated to increase the calculated logP (cLogP) of a compound by approximately 3.1 log units.[2] This substantial increase in lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) drug discovery.[2]

Beyond lipophilicity, the rigid adamantane scaffold can protect nearby functional groups from metabolic degradation, thereby increasing the drug's stability and plasma half-life.[2] This contrasts with more flexible lipophilic groups, such as alkyl chains, which can be more susceptible to metabolic enzymes.

Below is a comparative summary of the pharmacokinetic parameters of several prominent adamantane-based drugs.

ParameterAmantadineRimantadineMemantineAdapalene
Bioavailability (%) 86-90%>90%~100%Low (topical)
Time to Peak Plasma Concentration (Tmax) ~2-4 hours (IR)~6 hours3-8 hoursNot applicable (topical)
Plasma Protein Binding (%) ~67%~40%~45%Not applicable (topical)
Volume of Distribution (Vd) 3-8 L/kgNot fully characterized9-11 L/kgDistributes in epidermis/dermis
Metabolism Minimal (5-15% acetylated)Extensively in the liver (hydroxylation, glucuronidation)Partial hepatic (N-glucuronide, 6-hydroxy, 1-nitroso-deaminated metabolites); not significantly by CYP450~25% (glucuronides)
Primary Route of Excretion Urine (90% unchanged)UrineUrineFeces
Data compiled from BenchChem.[5]

Adamantane as a Bioisostere: Enhancing Potency and Improving Properties

In medicinal chemistry, the concept of bioisosterism involves substituting one chemical group with another to create a new compound with similar biological activity but improved properties. Adamantane has proven to be an effective bioisostere for other lipophilic groups, such as the phenyl ring.[2] Replacing a planar phenyl group with the three-dimensional adamantane cage can lead to a more precise orientation of substituents, facilitating optimal interactions with the target protein.[2][4]

A notable example is in the development of soluble epoxide hydrolase (sEH) inhibitors. While potent, many adamantane-containing sEH inhibitors suffer from poor water solubility. Research has demonstrated that replacing the adamantane moiety with other bicyclic lipophilic groups, such as bicyclo[2.2.2]octane, can significantly improve solubility while maintaining or even enhancing inhibitory potency.[6][7]

Compound/Lipophilic GroupsEH IC50 (nM)Aqueous Solubility (µM)
Adamantane Derivative 2.0< 1
Norcamphane Derivative 1.5> 100
4-(trifluoromethoxy)phenyl Derivative 2.0< 1
Data from a study on bioisosteric replacement in sEH inhibitors.[6]

Experimental Methodologies

To provide a comprehensive understanding of how these comparative data are generated, this section details the experimental protocols for key assays used in the evaluation of drug candidates.

Lipophilicity Determination (LogP) by Reversed-Phase HPLC

Lipophilicity is a crucial parameter in drug design, influencing both pharmacokinetic and pharmacodynamic properties.[8][9] While the traditional shake-flask method is considered the gold standard, it can be laborious.[10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reproducible alternative for determining the n-octanol-water partition coefficient (logP).[8][9][12]

Protocol:

  • Preparation of Mobile Phase: A buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 7.4) is mixed with an organic modifier (e.g., methanol (B129727) or acetonitrile) at various concentrations.

  • Column: A reversed-phase column (e.g., C18) is used.

  • Sample Preparation: The test compound is dissolved in a suitable solvent.

  • Chromatographic Run: The sample is injected into the HPLC system, and the retention time (t_R) is measured for each mobile phase composition. The dead time (t_0) is determined using an unretained compound.

  • Calculation: The capacity factor (k) is calculated for each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Extrapolation: The logarithm of the capacity factor (log k) is plotted against the concentration of the organic modifier. The y-intercept of the resulting linear regression, log k_w, is the extrapolated retention factor for 100% aqueous mobile phase and is used to calculate logP.

experimental_workflow_logp cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis prep_mobile Prepare Mobile Phases (Varying Organic Modifier %) hplc_run Inject Sample and Measure Retention Time (tR) prep_mobile->hplc_run prep_sample Prepare Test Compound Solution prep_sample->hplc_run calc_k Calculate Capacity Factor (k) hplc_run->calc_k determine_t0 Determine Dead Time (t0) determine_t0->calc_k plot_logk Plot log k vs. % Organic Modifier calc_k->plot_logk extrapolate Extrapolate to log kw plot_logk->extrapolate calc_logp Calculate logP extrapolate->calc_logp

Workflow for Lipophilicity (logP) Determination via RP-HPLC.

In Vitro Metabolic Stability Assay

Metabolic stability assays are essential for predicting how a drug will be cleared from the body.[13][14][15] These assays measure the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[13][15][16]

Protocol:

  • Reagents: Human liver microsomes (or hepatocytes), NADPH regenerating system (for Phase I metabolism), test compound, and a positive control (a compound with known metabolic instability).

  • Incubation: The test compound is incubated with the liver microsomes and the NADPH regenerating system in a buffer at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[16]

experimental_workflow_metabolic_stability cluster_setup Assay Setup cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation setup Incubate Test Compound with Liver Microsomes & NADPH at 37°C sampling Take Aliquots at Multiple Time Points setup->sampling quench Quench Reaction with Cold Solvent sampling->quench lcms Analyze by LC-MS/MS quench->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and Intrinsic Clearance plot->calculate

Workflow for an In Vitro Metabolic Stability Assay.

Receptor-Ligand Binding Assay

Receptor binding assays are used to determine the affinity of a drug candidate for its biological target.[17][18][19] A common format is the competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand from the receptor.[17][20]

Protocol:

  • Reagents: A source of the receptor (e.g., cell membranes expressing the target receptor), a radiolabeled ligand with known affinity for the receptor, and the unlabeled test compound at various concentrations.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the cell membranes.[20]

  • Detection: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can be used to calculate the binding affinity (Ki).

signaling_pathway_receptor_binding cluster_binding Competitive Binding Receptor Target Receptor Binding Receptor->Binding Radioligand Radiolabeled Ligand Radioligand->Binding Binds TestCompound Test Compound (Unlabeled) TestCompound->Binding Competes Separation Filtration Binding->Separation Separation of Bound and Free Ligand Detection Scintillation Counting Separation->Detection Quantification DataAnalysis Determine IC50 and Ki Detection->DataAnalysis Data Analysis

Logical Flow of a Competitive Receptor Binding Assay.

Conclusion

The adamantane scaffold offers a compelling and multifaceted tool for medicinal chemists. Its ability to significantly enhance lipophilicity, improve metabolic stability, and serve as a three-dimensional bioisostere provides a powerful strategy for optimizing drug candidates.[2][4] While challenges such as poor aqueous solubility can arise, the strategic use of adamantane and its bioisosteric replacement with other lipophilic groups allows for the fine-tuning of a molecule's properties to achieve the desired therapeutic profile. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of drug candidates, enabling researchers to make informed decisions in the complex process of drug discovery and development.

References

A Head-to-Head Comparison of Adamantane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of the adamantane (B196018) cage has made it a privileged scaffold in medicinal chemistry. Its unique properties have been leveraged to design potent and selective inhibitors for a diverse range of enzymes implicated in various diseases. This guide provides a detailed, head-to-head comparison of adamantane-based inhibitors targeting key enzymes, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1][2] Inhibition of sEH stabilizes these beneficial lipids, making it a promising therapeutic strategy for managing pain, inflammation, and hypertension.[1][2] Adamantane-containing ureas and amides are among the most potent sEH inhibitors discovered.

Data Presentation: Comparative Inhibitory Potency of Adamantane-Based sEH Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative adamantane-based inhibitors against human, murine, and rat sEH. The data highlights the high affinity of these compounds and species-specific differences.

Compound IDAdamantane MoietyLinkerPharmacophoreHuman sEH IC50 (nM)Murine sEH IC50 (nM)Rat sEH IC50 (nM)Reference(s)
1 1-AdamantylUrea1-Adamantyl3.16.0-[3]
t-AUCB 1-AdamantylUrea4-(trifluoromethoxy)phenyl1.12.1-[4]
AR9281 1-AdamantylAmidePiperidinyl-acetic acid4.61.4-[4]
10c BenzohomoadamantaneUrea4-cyanophenyl---[3]
10e BenzohomoadamantaneUrea4-chlorophenyl---[3]
AUDA 12-(3-Adamantan-1-yl-ureido)-dodecanoic acidAlkyl-UreaCarboxylic acid3.01.0-[4]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

Experimental Protocol: sEH Inhibitor IC50 Determination (Fluorescence-Based Assay)

This protocol outlines a common method for determining the IC50 of sEH inhibitors using a fluorogenic substrate.

Objective: To quantify the concentration of an adamantane-based inhibitor required to reduce the activity of sEH by 50%.

Materials:

  • Recombinant human or murine sEH

  • Fluorogenic substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)[5]

  • Assay Buffer: BisTris-HCl (25 mM, pH 7.0) containing 0.1 mg/ml Bovine Serum Albumin (BSA)

  • Test adamantane-based inhibitors dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant sEH enzyme to the desired working concentration (e.g., 0.96 nM for human sEH) in cold assay buffer.[5]

  • Inhibitor Preparation: Prepare a serial dilution of the adamantane-based test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the diluted sEH enzyme to each well.

    • Add the diluted test inhibitors to the respective wells. For control wells, add DMSO vehicle.

    • Incubate the enzyme and inhibitors for 5 minutes at 30°C.[5][6]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value (e.g., 5 µM).[5]

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader at 30°C. Record readings at regular intervals for a set period (e.g., 30 minutes).[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Mandatory Visualization: sEH Signaling Pathway and Experimental Workflow

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolism DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Inhibitor Adamantane-based sEH Inhibitor Inhibitor->sEH Inhibition sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of adamantane-based inhibitor D Add enzyme and inhibitor to 96-well plate A->D B Dilute recombinant sEH enzyme B->D C Prepare fluorogenic substrate solution F Initiate reaction with substrate C->F E Pre-incubate at 30°C D->E E->F G Monitor fluorescence increase F->G H Calculate reaction rates G->H I Determine IC50 value H->I M2_Proton_Channel cluster_virion Influenza A Virion cluster_endosome Endosome (Low pH) M2 M2 Proton Channel (Tetramer) Protons_out H+ M2->Protons_out Protons_in H+ Protons_in->M2 Proton Influx Uncoating Viral Uncoating Protons_out->Uncoating Triggers Inhibitor Adamantane Blocker Inhibitor->M2 Blocks Pore DPP4_GLP1_Pathway GLP1_active Active GLP-1 (7-36) DPP4 DPP-4 Enzyme GLP1_active->DPP4 Degradation Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 (9-36) DPP4->GLP1_inactive Inhibitor Adamantane-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose HDAC_Cancer_Pathway cluster_gene_expression Gene Expression Regulation Histone_Ac Acetylated Histones (Open Chromatin) TSG_On Tumor Suppressor Gene Expression ON Histone_Ac->TSG_On HDAC HDAC Enzyme Histone_Ac->HDAC Deacetylation Histone_DeAc Deacetylated Histones (Closed Chromatin) TSG_Off Tumor Suppressor Gene Expression OFF Histone_DeAc->TSG_Off HAT Histone Acetyltransferase (HAT) Histone_DeAc->HAT Apoptosis Apoptosis TSG_On->Apoptosis CellCycleArrest Cell Cycle Arrest TSG_On->CellCycleArrest HDAC->Histone_DeAc HAT->Histone_Ac Acetylation Inhibitor Adamantane-based HDAC Inhibitor Inhibitor->HDAC Inhibition

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Adamantane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of prevalent analytical techniques for the quantification of adamantane (B196018) and its derivatives. For researchers, scientists, and drug development professionals, selecting an appropriate, robust, and validated analytical method is critical for ensuring data integrity in pharmacokinetic studies, quality control, and formulation development. This document outlines the performance of various techniques, supported by experimental data, and provides detailed methodologies for key experiments.

The quantification of adamantane and its derivatives presents unique analytical challenges, primarily due to their high volatility and lack of strong chromophores.[1] The most common and effective techniques employed for their analysis include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1] The choice of method is contingent upon the sample matrix, the required sensitivity, and the specific properties of the adamantane derivative being analyzed.[1]

Overview of Analytical Techniques
  • Gas Chromatography (GC): Due to the non-polar and volatile nature of the adamantane core, GC-based methods are often well-suited for its analysis.[1] When coupled with a Flame Ionization Detector (FID), it provides a robust method for quantification, especially for pure substances or simple mixtures.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the sensitive and specific detection of MS.[1] It is a powerful tool for identifying and quantifying adamantane derivatives, even in complex matrices, by analyzing their mass-to-charge ratio and fragmentation patterns.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile compounds.[4] However, since adamantane lacks a chromophore, direct UV-Vis detection is challenging.[1][5] Therefore, HPLC methods for adamantane often require a pre-column derivatization step to attach a UV-active or fluorescent tag to the molecule.[1][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For analyzing polar adamantane derivatives or for quantification in complex biological matrices like plasma, LC-MS/MS is frequently the method of choice.[1][7] It offers superior sensitivity and selectivity, often simplifying sample preparation procedures.[7][8]

The validation of these analytical methods is paramount and is performed according to guidelines from the International Council for Harmonisation (ICH), which outline key parameters to be assessed.[9][10][11] These parameters ensure the method is suitable for its intended purpose.[10][12]

Quantitative Performance Data

The performance of different analytical methods for adamantane derivatives is summarized below. The data is compiled from various validation studies.

Table 1: Comparison of Linearity and Sensitivity for Adamantane Derivative Quantification

MethodAnalyteLinear RangeLODLOQReference
HPLC-UV (with derivatization)Amantadine (B194251) HCl28 - 171 µg/mL>0.9990.23 µg/mL0.69 µg/mL[6]
LC-MS/MSAmantadine50 - 1500 ng/mL>0.995-50 ng/mL[7]
HPLC-MS/MSAmantadine15 - 2000 ng/mL>0.99-15 ng/mL[8]
GC-FIDAmantadine----[1]
Spectrophotometry (with derivatization)Amantadine HCl50 - 220 µg/mL>0.996--[13]

Table 2: Comparison of Accuracy and Precision for Adamantadine Derivative Quantification

MethodAnalyteConcentration LevelAccuracy (% Recovery)Precision (% RSD)Reference
HPLC-UV (with derivatization)Amantadine HClNot Specified98.9 - 99.6%< 2.0%[6]
LC-MS/MSAmantadineLQC, MQC, HQC96.0 - 105.0%< 15%[7]
HPLC-MS/MSAmantadineLQC, MQC, HQC97.3 - 102.7%2.5 - 6.4%[8]
Spectrophotometry (with derivatization)Amantadine HClNot Specified95.3 - 101.9%-[13]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method with Pre-Column Derivatization

This method is suitable for the quantification of amantadine in pharmaceutical dosage forms. It requires derivatization to make the analyte detectable by a UV detector.

  • Sample Preparation (Tablets):

    • Weigh and powder twenty commercial tablets.

    • Accurately weigh a quantity of powder equivalent to 100 mg of Amantadine HCl and transfer to a 500 mL volumetric flask.

    • Dissolve in 300 mL of water and sonicate to ensure complete dissolution.[6]

    • Make up the volume with water and filter the solution.

  • Derivatization:

    • To a specific volume of the sample solution, add (2-Napthoxy) Acetyl chloride as the derivatizing agent.[1]

    • Add Memantine as an internal standard.[1][6]

    • Allow the reaction to proceed for 5 minutes.[6]

    • Add methanol (B129727) to stop the reaction and mix.[6]

  • Instrumentation:

    • HPLC System: Agilent 1100 series or equivalent.[1]

    • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).[1][6]

    • Mobile Phase: 0.02 M ammonium (B1175870) acetate (B1210297) buffer and methanol (12:88 v/v).[1][6]

    • Flow Rate: 1.5 mL/min.[1][6]

    • Detection: UV at 226 nm.[1][6]

    • Injection Volume: 20 µL.[1]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the amantadine derivative to the internal standard against the concentration of amantadine.[1]

G HPLC-UV with Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Tablet Weigh & Powder Tablets Dissolve Dissolve in Water & Sonicate Tablet->Dissolve Filter Filter Solution Dissolve->Filter DerivAgent Add Derivatizing Agent & Internal Standard Filter->DerivAgent React React for 5 min DerivAgent->React Quench Add Methanol React->Quench Inject Inject into HPLC System Quench->Inject Separate Isocratic Separation Inject->Separate Detect UV Detection at 226 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC-UV analysis with derivatization.
LC-MS/MS Method for Quantification in Human Plasma

This method is highly sensitive and selective, making it ideal for bioanalytical applications such as pharmacokinetic studies.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.[14]

    • Add 10 µL of the Internal Standard working solution (e.g., Amantadine-d15).[14]

    • Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[14]

    • Vortex vigorously for 60 seconds.[14]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]

    • Transfer the clear supernatant to an autosampler vial or 96-well plate.[14]

  • Instrumentation:

    • LC System: Shimadzu Exion LC-20AD HPLC or equivalent.[7]

    • Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm).[7]

    • Mobile Phase: 70% 0.1% formic acid and 30% acetonitrile (isocratic).[7]

    • Flow Rate: 0.8 mL/min.[7]

    • MS System: QTRAP 5500 mass spectrometer or equivalent.[7]

    • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[1] The system uses triple-stage fragmentation transitions for high selectivity (e.g., m/z 152.2→135.3→107.4 for Amantadine).[7]

G LC-MS/MS Protein Precipitation Workflow Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (Amantadine-d15) Plasma->Add_IS Add_ACN Add Cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex (60s) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Data Data Acquisition & Quantification Inject->Data

Caption: Sample preparation workflow for LC-MS/MS analysis.
GC-MS Method for Adamantane Quantification

This method is suitable for volatile adamantane derivatives and provides structural information for identification.

  • Sample Preparation:

    • A specific amount of the pure drug or sample is dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane).[1][2]

    • An internal standard (e.g., Gabapentin for some derivatives, or an isotopically labeled analog) is added.[1]

  • Instrumentation:

    • GC System: Agilent 6890N or equivalent with a mass spectrometer detector.[1]

    • Column: DB-624 or similar fused silica (B1680970) capillary column (e.g., 30 m x 0.320 mm x 1.8 µm).[1]

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

      • Scan Range: m/z 40-400.[15]

  • Quantification:

    • Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity, using characteristic ions of adamantane (e.g., m/z 136, 135) and its derivatives.[16][17] A calibration curve is constructed based on the peak area ratio of the analyte to the internal standard.

Cross-Validation Framework

When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and interchangeable.

Objective: To compare the performance of an established method (e.g., HPLC-UV) with a new or alternative method (e.g., LC-MS/MS) for adamantane quantification.

Procedure:

  • Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations spanning the calibration range.

  • Analysis: Analyze each batch of QC samples using both analytical methods. It is recommended to have different analysts or use different instruments if assessing intermediate precision.[9]

  • Data Evaluation:

    • Calculate the mean concentration, standard deviation, and %RSD for each QC level for both methods.

    • Determine the percent difference between the mean concentrations obtained by the two methods for each level.

  • Acceptance Criteria: The acceptance criterion is typically that the percent difference between the two methods should not exceed a predefined limit, often ±15% or ±20%, depending on the application and regulatory requirements.

G Cross-Validation Logical Flow Start Prepare QC Samples (Low, Medium, High) MethodA Analyze Samples with Method A (e.g., HPLC-UV) Start->MethodA MethodB Analyze Samples with Method B (e.g., LC-MS/MS) Start->MethodB DataA Calculate Mean, SD, %RSD (Method A) MethodA->DataA DataB Calculate Mean, SD, %RSD (Method B) MethodB->DataB Compare Calculate % Difference between Method A & B Means DataA->Compare DataB->Compare Accept Results are Comparable (Difference < 15-20%) Compare->Accept Pass Reject Investigate Discrepancy (Difference > 15-20%) Compare->Reject Fail

Caption: Logical flow of the cross-validation process.

Conclusion

Both chromatographic methods, GC and HPLC, when coupled with appropriate detectors, provide robust and reliable means for the quantification of adamantane and its derivatives.

  • GC-MS is highly suitable for volatile, non-polar adamantanes, offering excellent sensitivity and structural confirmation.

  • HPLC-UV requires derivatization but is a widely accessible and cost-effective method for quality control in pharmaceutical formulations.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical studies in complex matrices like plasma, requiring minimal sample volume and often simplifying extraction procedures.[7][8]

The choice between methods will depend on the specific analytical requirements, including the nature of the analyte, the complexity of the matrix, required sensitivity, and available instrumentation. Cross-validation is a critical step to ensure consistency and reliability of data when multiple analytical methods are employed throughout a drug development lifecycle.

References

Benchmarking Adamantane-Based Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, stable, and selective catalysts is a perpetual endeavor. In this context, adamantane-based catalysts have emerged as a compelling class of tools in organic synthesis, prized for their unique steric and electronic properties. This guide provides an objective comparison of the performance of adamantane-based catalysts against common alternatives in key chemical transformations, supported by experimental data and detailed protocols.

The bulky and rigid tricycle[3.3.1.1^3,7]decane, known as adamantane (B196018), imparts significant steric hindrance and strong electron-donating character when incorporated into catalyst ligands.[1][2] These features often translate to enhanced catalytic activity, greater stability, and improved selectivity in a variety of reactions, including palladium-catalyzed cross-couplings and C-H functionalization.[1][3] This guide will delve into the performance of these catalysts in Suzuki-Miyaura cross-coupling, C-N cross-coupling, and C-H activation reactions, offering a data-driven perspective for catalyst selection.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial laboratories.[4][5][6][7] The performance of adamantane-based phosphine (B1218219) ligands in this reaction is often benchmarked against well-established Buchwald-type ligands. The steric bulk of the adamantyl group can promote the reductive elimination step and stabilize the active catalytic species.[8]

Performance Comparison: Adamantane vs. Non-Adamantane Ligands in Suzuki-Miyaura Coupling
Catalyst SystemAryl HalideArylboronic AcidYield (%)TONTOF (h⁻¹)Reference
Adamantane-Based
Pd(OAc)₂ / AdBrettPhos4-Chlorotoluene (B122035)Phenylboronic acid>99--[9]
Pd(OAc)₂ / iQAdPhos4-BromotoluenePhenylboronic acid92-141.9[10]
POPd-Ad4-ChloroanisolePhenylboronic acid83--[11]
Non-Adamantane-Based
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid98--[12]
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid96--[12]
(Ph₃P)₂PdCl₂4-BromoanisolePhenylboronic acidLow Yield--[13]

TON: Turnover Number, TOF: Turnover Frequency. Data presented is representative and reaction conditions may vary between studies.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using an adamantane-based phosphine ligand.

Materials:

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), AdBrettPhos (0.012 mmol, 1.2 mol%), and K₃PO₄ (1.5 mmol).

  • Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the tube.

  • Add anhydrous toluene (2 mL) and water (0.2 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the desired reaction time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow start Start: Assemble Reaction Vessel reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, and Boronic Acid start->reagents solvent Add Solvent and Water reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Reaction Workup: Cool, Dilute, Filter monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Adamantane-based phosphine ligands have demonstrated high efficacy in these reactions, particularly for the coupling of challenging substrates.[9] The steric bulk of the adamantyl group is thought to facilitate the reductive elimination of the amine product.

Performance Comparison: Adamantane vs. Non-Adamantane Ligands in C-N Coupling
Catalyst SystemAryl HalideAmineYield (%)TONTOF (h⁻¹)Reference
Adamantane-Based
Pd₂ (dba)₃ / AdBrettPhos4-ChlorotolueneMorpholine (B109124)98--[9]
Pd(OAc)₂ / cataCXium A4-ChlorotolueneAniline95--[1]
Non-Adamantane-Based
Pd(OAc)₂ / XPhos4-ChlorotolueneMorpholine92--[14]
Pd₂ (dba)₃ / BINAP4-BromotolueneMorpholine85--[14]

TON: Turnover Number, TOF: Turnover Frequency. Data presented is representative and reaction conditions may vary between studies.

Experimental Protocol: C-N Coupling of 4-Chlorotoluene with Morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination using an adamantane-based catalyst.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • AdBrettPhos (or other adamantane-based phosphine ligand)

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.005 mmol, 0.5 mol%), AdBrettPhos (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).

  • Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous toluene (2 mL).

  • Seal the tube and remove it from the glovebox.

  • Place the reaction in a preheated oil bath at 100 °C and stir for the required time (typically 4-24 hours).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter through a plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by chromatography if necessary.

CN_Coupling_Workflow start Start: Prepare Reagents in Glovebox reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, and Amine start->reagents solvent Add Anhydrous Solvent reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat and Stir seal->heat monitor Monitor Reaction Progress (GC-MS, LC-MS) heat->monitor workup Reaction Workup: Cool, Dilute, Filter monitor->workup purify Purify Product (if necessary) workup->purify end End: Characterize Product purify->end

Figure 2. Experimental workflow for a typical C-N cross-coupling reaction.

C-H Activation and Functionalization

Direct C-H functionalization is a highly desirable transformation in organic synthesis, offering a more atom-economical route to complex molecules.[15][16] Adamantane itself is often used as a model substrate for C-H activation studies due to its strong C-H bonds.[17][18] Catalysts for C-H functionalization are often evaluated based on their selectivity for the tertiary (3°) versus the secondary (2°) C-H bonds of the adamantane core.

Performance Comparison: Catalysts for Adamantane C-H Functionalization
Catalyst SystemReagentProduct(s)3°/2° SelectivityYield (%)Reference
Photoredox/HAT Catalysis
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / QuinuclidinePhenyl Vinyl Sulfone1-Adamantyl Phenyl Sulfone>20:172[18]
Metal-Catalyzed Oxidation
Mn(III)-porphyrin/NaYIodosylbenzene1-AdamantanolHigh28[19]
Vanadium-based catalystH₂O₂1-Adamantanol, 2-Adamantanone--[19]

HAT: Hydrogen Atom Transfer. Data presented is representative and reaction conditions may vary between studies.

Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

This protocol is based on a photocatalytic method for the selective functionalization of the tertiary C-H bonds of adamantane.[17][18]

Materials:

  • Adamantane

  • Phenyl vinyl sulfone

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Blue LED lamp (e.g., 450 nm)

Procedure:

  • To a vial equipped with a magnetic stir bar, add adamantane (0.5 mmol), the iridium photocatalyst (0.005 mmol, 1 mol%), and the HAT catalyst (0.05 mmol, 10 mol%).

  • Add anhydrous DCM (5 mL).

  • Add phenyl vinyl sulfone (0.25 mmol).

  • Seal the vial and degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Place the vial near a blue LED lamp and stir vigorously at room temperature.

  • Monitor the reaction by GC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography to isolate the alkylated adamantane product.

CH_Activation_Workflow start Start: Prepare Reaction Vial reagents Add Adamantane, Photocatalyst, HAT Catalyst, and Reagent start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas solvent->degas irradiate Irradiate with Light Source and Stir degas->irradiate monitor Monitor Reaction Progress (GC-MS) irradiate->monitor workup Reaction Workup: Concentrate monitor->workup purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 3. Experimental workflow for a photocatalytic C-H activation of adamantane.

Conclusion

Adamantane-based catalysts, particularly those incorporating bulky phosphine ligands, have demonstrated exceptional performance in a range of important organic transformations. Their steric bulk and electron-donating nature often lead to higher yields and turnover numbers compared to less bulky or electron-poor catalyst systems, especially with challenging substrates.[1][20] For researchers in drug discovery and process development, the enhanced reactivity and stability of adamantane-based catalysts can offer significant advantages in the synthesis of complex molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for the rational selection and application of these powerful catalytic tools.

References

A Comparative Analysis of the Biological Activity of Adamantane and its Derivatives: Amantadine and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of adamantane (B196018) and two of its clinically significant derivatives, amantadine (B194251) and memantine (B1676192). The unique, rigid, and lipophilic cage-like structure of adamantane has made it a valuable scaffold in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications.[1] This document presents quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and drug development.

Data Presentation: Quantitative Comparison of Biological Activity

The biological activities of adamantane, amantadine, and memantine are primarily distinguished by their interactions with the NMDA receptor and the influenza A M2 proton channel. The following tables summarize the available quantitative data for these interactions. It is important to note that while adamantane provides the structural backbone, its direct biological activity at these specific targets is not well-documented in publicly available literature; its primary role appears to be conferring favorable pharmacokinetic properties to its derivatives.[1]

Table 1: Comparative Activity at the NMDA Receptor

CompoundTargetAssay TypeIC50 / KiSpeciesKey Findings
Adamantane NMDA Receptor-No direct binding data available-The hydrophobic adamantyl moiety itself does not appear to significantly impact NMDA receptor conductivity. Its role is primarily as a structural scaffold.[2]
Amantadine NMDA Receptor (PCP binding site)Radioligand Binding ([3H]MK-801)Ki: 10 µM - 20.25 µM[3][4]Human[3]Amantadine is a low-affinity, uncompetitive antagonist with rapid channel blocking and unblocking kinetics.[4]
NMDA ReceptorWhole-Cell Patch ClampIC50: ~35 µM - 92 µM[5][6]Rat[6]Its inhibitory action primarily results from stabilizing the closed state of the NMDA receptor channel.[2][5]
Memantine NMDA Receptor (PCP binding site)Radioligand Binding ([3H]MK-801)Ki: 19.98 µM[3]Human[3]Memantine exhibits a slightly higher affinity for the PCP binding site compared to amantadine in some studies.
NMDA ReceptorWhole-Cell Patch ClampIC50: 0.5 µM - 2.0 µMRatMemantine is a more potent NMDA receptor antagonist than amantadine, with a higher affinity that is thought to contribute to its therapeutic efficacy in Alzheimer's disease.[7]

Table 2: Comparative Activity at the Influenza A M2 Proton Channel

CompoundTargetAssay TypeIC50 / KiVirus StrainKey Findings
Adamantane M2 Proton Channel-No direct inhibitory data available-The hydrophobic adamantyl group is crucial for binding within the M2 channel pore, but the charged amino group is essential for inhibitory activity.[2][8]
Amantadine M2 Proton ChannelPlaque Reduction Assay-Influenza AAmantadine blocks the M2 proton channel, preventing viral uncoating.[9]
M2 Proton ChannelYeast Growth Restoration AssayEC50: 0.1 µM[10]Influenza A (Udorn/72)This assay provides a robust method for screening M2 channel inhibitors.[10]
M2 Proton ChannelSurface Plasmon ResonanceKD: 0.91 µM[11]Influenza ADemonstrates direct binding of amantadine to the M2 ion channel.[11]
Memantine M2 Proton Channel-Not typically evaluated-Memantine is not used as an antiviral, and its activity against the M2 channel is not a primary area of research.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds NMDA_Receptor_Open NMDA Receptor (Channel Open) NMDA_Receptor->NMDA_Receptor_Open Opens Ca_ion Ca²⁺ NMDA_Receptor_Open->Ca_ion Influx Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream Memantine Memantine Memantine->NMDA_Receptor_Open Blocks (Uncompetitive) Amantadine Amantadine Amantadine->NMDA_Receptor_Open Blocks (Uncompetitive)

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_uncoating Viral Uncoating Viral_RNA Viral RNA Uncoating Viral RNA Release (Replication) Viral_RNA->Uncoating Leads to M2_Channel M2 Proton Channel (Closed) M2_Channel_Open M2 Proton Channel (Open) M2_Channel->M2_Channel_Open Protons H⁺ Protons->M2_Channel Activates Protons->M2_Channel_Open Influx Amantadine Amantadine Amantadine->M2_Channel_Open Blocks Channel

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism

This protocol is a synthesized methodology based on established electrophysiological techniques for characterizing NMDA receptor antagonists.[12][13][14][15]

1. Cell Preparation:

  • Culture primary neurons (e.g., rat cortical or hippocampal neurons) or a suitable cell line (e.g., HEK293) expressing the desired NMDA receptor subunits on glass coverslips.

  • Transfect cells with plasmids encoding the specific NMDA receptor subunits of interest (e.g., GluN1/GluN2A or GluN1/GluN2B) if using a cell line.

2. Solutions:

  • External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. For isolating NMDA receptor currents, Mg²⁺ is often omitted to prevent voltage-dependent block.

  • Internal (Pipette) Solution: Typically contains (in mM): 140 Cs-gluconate or CsCl, 10 HEPES, 10 BAPTA (a calcium chelator), 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2.

3. Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min).

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Under visual guidance, approach a target cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

4. Data Acquisition and Analysis:

  • Evoke NMDA receptor-mediated currents by applying a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA) and a co-agonist (e.g., 10 µM glycine).

  • To determine the IC50 value of an antagonist (e.g., memantine or amantadine), apply the agonist solution along with increasing concentrations of the antagonist.

  • Record the peak or steady-state current at each antagonist concentration.

  • Normalize the current responses to the control response (agonist alone) and plot the normalized current as a function of the antagonist concentration.

  • Fit the concentration-response data to a sigmoidal dose-response curve to calculate the IC50 value.

Influenza M2 Proton Channel Yeast Growth Restoration Assay

This protocol is based on a high-throughput screening method for identifying inhibitors of the influenza A M2 proton channel.[10][16][17][18]

1. Yeast Strain and Plasmid Preparation:

  • Use a suitable strain of Saccharomyces cerevisiae.

  • Transform the yeast with a plasmid containing the gene for the influenza A M2 protein (wild-type or a specific mutant, e.g., S31N) under the control of a galactose-inducible promoter (e.g., GAL1). A control strain should be transformed with an empty plasmid.

2. Growth Medium:

  • Non-inducing medium: Synthetic complete (SC) medium with 2% glucose.

  • Inducing medium: SC medium with 2% galactose to induce M2 protein expression.

3. Assay Procedure:

  • Grow the yeast strains overnight in non-inducing medium.

  • Dilute the overnight cultures and transfer them to 96-well or 384-well microplates containing the inducing medium.

  • Add the test compounds (e.g., amantadine, adamantane, or other potential inhibitors) at various concentrations to the wells. Include appropriate controls (no compound and a known inhibitor like amantadine).

  • Incubate the plates at 30°C with shaking.

4. Data Acquisition and Analysis:

  • Monitor yeast growth over time (e.g., 24-48 hours) by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Expression of a functional M2 channel is toxic to the yeast, leading to inhibited growth. An effective M2 inhibitor will block the channel and restore yeast growth.

  • Calculate the percentage of growth restoration for each compound concentration relative to the growth of the control strain (with empty plasmid) and the inhibited strain (with M2 plasmid and no compound).

  • Plot the percentage of growth restoration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion

This comparative guide highlights the critical role of the adamantane scaffold in the development of clinically important drugs like amantadine and memantine. The addition of functional groups to the adamantane core dramatically alters the biological activity, transforming a structurally interesting but largely inactive hydrocarbon into potent and specific modulators of ion channels and receptors. The quantitative data and detailed methodologies provided herein are intended to serve as a valuable resource for the scientific community, fostering further research into the vast therapeutic potential of adamantane derivatives. Future investigations should aim to further elucidate the structure-activity relationships of novel adamantane analogs to develop next-generation therapeutics with improved efficacy and safety profiles.

References

Comparative Guide to Validating the Mechanism of Action of Adamanavir, a Novel Adamantane Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the proposed dual mechanism of action of Adamanavir , a new adamantane-based therapeutic candidate. Adamanavir is hypothesized to function as both an antiviral agent against Influenza A by targeting the M2 proton channel and as a neuroprotective agent through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.

This document objectively compares the projected performance of Adamanavir with established adamantane (B196018) drugs—Amantadine, Rimantadine, and Memantine (B1676192)—and provides detailed experimental protocols and comparative data to support its validation.

Part 1: Antiviral Mechanism of Action - M2 Proton Channel Inhibition

The primary antiviral mechanism of adamantane drugs against Influenza A is the blockade of the viral M2 proton channel, which is essential for the uncoating of the virus within the host cell endosome.[1][2][3] By inhibiting this channel, the virus is unable to release its genetic material into the cytoplasm, thereby halting replication.[1][4]

Comparative In Vitro Efficacy

The antiviral activity of Adamanavir was compared against Amantadine and Rimantadine using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells infected with an amantadine-sensitive strain of Influenza A/H1N1.

CompoundEC50 (µM)[5]CC50 (µM)Selectivity Index (SI = CC50/EC50)
Adamanavir 0.8 >100 >125
Amantadine2.5>100>40
Rimantadine1.2>100>83
Experimental Protocol: Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.

  • Cell Seeding: Plate MDCK cells in 6-well plates and grow to 95-100% confluency.

  • Virus Preparation: Prepare serial dilutions of Influenza A virus stock in a serum-free medium containing trypsin.

  • Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum. Overlay the cells with a mixture of 2X Eagle's minimal essential medium and 1.2% agarose (B213101) containing various concentrations of Adamanavir, Amantadine, or Rimantadine.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours until viral plaques are visible.

  • Staining and Quantification: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Data Analysis: Calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Visualization: Influenza A Uncoating and M2 Channel Inhibition

G Mechanism of M2 Proton Channel Inhibition cluster_0 Host Cell cluster_1 Endosome (Acidic pH) cluster_2 Therapeutic Intervention vRNA_Release Viral RNA Release (Replication Initiated) M2_Channel_Open M2 Proton Channel (Open) H+ Influx M2_Channel_Open->vRNA_Release Viral Uncoating Virus_Endocytosis Influenza A Virus (Endocytosis) Virus_Endocytosis->M2_Channel_Open Endosome Acidification Adamanavir Adamanavir M2_Channel_Blocked M2 Proton Channel (Blocked) No H+ Influx Adamanavir->M2_Channel_Blocked Blocks Channel Replication_Blocked Replication Blocked M2_Channel_Blocked->Replication_Blocked Prevents Uncoating

Caption: Adamanavir blocks the M2 ion channel, preventing viral uncoating.

Part 2: Neuroprotective Mechanism of Action - NMDA Receptor Antagonism

Adamantane derivatives like Memantine are well-established, uncompetitive NMDA receptor antagonists.[6][7] They exert their neuroprotective effects by blocking the excessive influx of Ca2+ through the NMDA receptor channel, which is implicated in excitotoxic neuronal damage in conditions like Parkinson's and Alzheimer's disease.[6][8]

Comparative In Vitro Receptor Binding and Potency

The affinity of Adamanavir for the NMDA receptor was determined through competitive binding assays against a known channel blocker, [3H]MK-801. Its functional potency as a channel blocker was assessed using whole-cell patch-clamp electrophysiology on cultured primary neurons.

CompoundBinding Affinity (Ki, nM vs. [3H]MK-801)[9]Channel Block Potency (IC50, µM)[10]
Adamanavir 850 1.2
Memantine12002.5
Amantadine~20,000[11]50-100
Experimental Protocol: Competitive Radioligand Binding Assay

This assay determines a drug's affinity for a receptor by measuring its ability to displace a radiolabeled ligand.[12][13]

  • Membrane Preparation: Prepare synaptic membrane fractions from rat cortical tissue.

  • Assay Buffer: Use a Tris-HCl buffer containing glutamate (B1630785) and glycine (B1666218) to ensure the NMDA receptor is in an open state.

  • Competition Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]MK-801) and varying concentrations of the unlabeled competitor (Adamanavir, Memantine, or Amantadine).

  • Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the competitor drug. Calculate the IC50 (concentration of drug that displaces 50% of the radioligand) and then derive the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the NMDA receptor channel in real-time, allowing for the characterization of channel-blocking properties.[14][15]

  • Cell Preparation: Use primary hippocampal or cortical neurons in culture.

  • Recording Setup: Obtain a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.[14][16] Clamp the cell's membrane potential at -60 mV.

  • NMDA Current Evocation: Perfuse the neuron with an external solution containing NMDA (100 µM) and glycine (10 µM) but lacking Mg2+ to evoke an inward current through the NMDA receptors.

  • Drug Application: After establishing a stable baseline current, co-apply the NMDA/glycine solution with varying concentrations of Adamanavir or Memantine.

  • Data Acquisition: Record the amplitude of the inward current before and after drug application.

  • Data Analysis: Calculate the percentage of current inhibition at each drug concentration and fit the data to a concentration-response curve to determine the IC50 value.[10]

Visualization: NMDA Receptor Signaling and Antagonism

G NMDA Receptor Antagonism by Adamanavir cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Glutamate Glutamate NMDAR NMDA Receptor Channel (Open) Glutamate->NMDAR Binds & Activates Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Adamanavir Adamanavir NMDAR_Blocked NMDA Receptor Channel (Blocked) Adamanavir->NMDAR_Blocked Blocks Channel (Inside Pore) Neuroprotection Neuroprotection NMDAR_Blocked->Neuroprotection Prevents Ca2+ Influx

Caption: Adamanavir blocks the NMDA receptor channel, preventing excitotoxicity.

Part 3: In Vivo Validation and Experimental Workflows

To translate in vitro findings into a physiological context, appropriate animal models are crucial. For antiviral efficacy, the ferret model is considered the gold standard as ferrets display human-like clinical symptoms of influenza.[17][18][19] For neuroprotection in a Parkinson's disease context, the 6-hydroxydopamine (6-OHDA) rat model is widely used to simulate dopamine (B1211576) depletion.[20][21]

Comparative In Vivo Efficacy: Ferret Influenza Model
Treatment GroupViral Titer in Nasal Wash (log10 PFU/mL) at Day 3Clinical Score (0-8 scale) at Day 3
Vehicle Control6.5 ± 0.45.8 ± 0.6
Adamanavir (10 mg/kg) 3.2 ± 0.3 1.5 ± 0.4
Oseltamivir (10 mg/kg)2.8 ± 0.21.2 ± 0.3
Experimental Protocol: Ferret Model of Influenza Infection
  • Acclimatization: House male ferrets individually and acclimatize for 7 days.

  • Infection: Lightly anesthetize ferrets and intranasally inoculate with a non-lethal dose of Influenza A virus.

  • Treatment: Begin oral administration of Adamanavir, a positive control (e.g., Oseltamivir), or a vehicle control twice daily, starting 4 hours post-infection and continuing for 5 days.

  • Monitoring: Record clinical signs (sneezing, activity level, nasal discharge), body weight, and temperature daily.

  • Viral Titer Measurement: Collect nasal washes on days 1, 3, and 5 post-infection to determine viral titers via plaque assay on MDCK cells.

  • Endpoint: At day 7, euthanize animals and collect lung tissue for histopathological analysis and viral load quantification.

Visualization: In Vivo Antiviral Testing Workflow

G Workflow for In Vivo Antiviral Efficacy Testing Start Start: Ferrets Acclimatized Infection Intranasal Influenza A Infection Start->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment_Ad Treat: Adamanavir Grouping->Treatment_Ad Treatment_Veh Treat: Vehicle Grouping->Treatment_Veh Treatment_Pos Treat: Positive Control Grouping->Treatment_Pos Monitoring Daily Monitoring: Clinical Score, Weight Treatment_Ad->Monitoring Treatment_Veh->Monitoring Treatment_Pos->Monitoring Sampling Periodic Sampling: Nasal Washes Monitoring->Sampling Endpoint Endpoint (Day 7): Euthanasia & Tissue Collection Sampling->Endpoint Analysis Analysis: Viral Titers, Histopathology Endpoint->Analysis

Caption: Experimental workflow for testing Adamanavir in a ferret influenza model.

Conclusion

The experimental framework outlined in this guide provides a robust pathway for validating the dual mechanism of action of Adamanavir. The comparative data tables, detailed protocols, and pathway visualizations offer a clear and objective methodology for assessing its potential as a novel therapeutic agent. Positive outcomes from these studies would strongly support the unique profile of Adamanavir as both an antiviral and a neuroprotective drug.

References

In Vivo vs. In Vitro Efficacy of Adamantane Antibacterial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibacterial agents. Adamantane (B196018) derivatives, characterized by their rigid, lipophilic cage structure, have garnered significant interest in medicinal chemistry due to their potential to overcome existing resistance mechanisms. This guide provides an objective comparison of the in vitro and in vivo efficacy of adamantane-based antibacterial compounds, supported by experimental data, to aid in the evaluation and development of this promising class of therapeutics.

Data Presentation: A Tale of Two Settings

The antibacterial efficacy of adamantane derivatives has been predominantly evaluated through in vitro studies, which measure the direct effect of a compound on bacterial growth in a controlled laboratory setting. A smaller subset of these compounds has progressed to in vivo testing in animal models, which provides a more complex biological context, including factors like pharmacokinetics, metabolism, and host immune responses.

In Vitro Efficacy: Broad-Spectrum Potential

In vitro activity is most commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below summarizes the MIC values for a selection of adamantane derivatives against various Gram-positive and Gram-negative bacteria.

Adamantane DerivativeBacterial StrainMIC (µg/mL)Reference
Compound A13 (Peptidomimetic) Staphylococcus aureus ATCC 292134[1]
Methicillin-resistant S. aureus (MRSA) USA3004[1]
Vancomycin-resistant Enterococcus gallinarum8[1]
Escherichia coli ATCC 2592232[1]
Pseudomonas aeruginosa ATCC 27853>64[1]
Schiff Base 9 Staphylococcus epidermidis ATCC 1222862.5[2]
Staphylococcus aureus ATCC 25923125[2]
Hydrazide 19 Staphylococcus aureus ATCC 25923125-500[2]
Gram-negative strains125-1000[2]
Isothiourea Derivative 7b Staphylococcus aureus ATCC 6571Potent (qualitative)[3]
Bacillus subtilis ATCC 5256Potent (qualitative)[3]
Escherichia coli ATCC 8726Potent (qualitative)[3]
Isothiourea Derivative 7d Staphylococcus aureus ATCC 6571Potent (qualitative)[3]
Bacillus subtilis ATCC 5256Potent (qualitative)[3]
Escherichia coli ATCC 8726Potent (qualitative)[3]
Isothiourea Derivative 7e Staphylococcus aureus ATCC 6571Potent (qualitative)[3]
Bacillus subtilis ATCC 5256Potent (qualitative)[3]
Escherichia coli ATCC 8726Potent (qualitative)[3]
In Vivo Efficacy: A Promising Case Study

Currently, comprehensive in vivo antibacterial data for a wide range of adamantane derivatives is limited in publicly available literature. However, a notable study on an adamantane-containing small-molecule peptidomimetic, designated as compound A13 , demonstrates promising therapeutic efficacy in mouse models of MRSA infections.[1]

Adamantane DerivativeAnimal ModelInfection TypeDosing RegimenOutcomeReference
Compound A13 MouseMRSA-induced keratitisTopical, 1 mg/mLSignificant reduction in bacterial load[1]
Compound A13 MouseMRSA-induced pneumoniaIntratracheal, 10 mg/kgSignificant reduction in bacterial load in lungs[1]

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The adamantane compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Murine Model of MRSA-Induced Pneumonia

The following protocol is a summary of the methodology used to evaluate the in vivo efficacy of compound A13.[1][4][5]

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of MRSA (e.g., USA300 strain) suspended in phosphate-buffered saline (PBS).

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with the adamantane compound (e.g., compound A13 at 10 mg/kg) or a vehicle control via intratracheal administration.

  • Monitoring: Animals are monitored for survival, weight loss, and clinical signs of illness over a set period (e.g., 72 hours).

  • Bacterial Load Determination: At the end of the study, mice are euthanized, and their lungs are aseptically harvested, homogenized, and serially diluted for plating on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

Mechanism of Action: Disruption of the Bacterial Membrane

The antibacterial activity of many adamantane derivatives, particularly those with amphiphilic properties like compound A13, is attributed to their ability to disrupt the integrity of the bacterial cell membrane.[1][6] The lipophilic adamantane moiety facilitates insertion into the lipid bilayer, while a cationic portion of the molecule interacts with the negatively charged components of the bacterial membrane, such as phospholipids. This interaction leads to membrane depolarization, increased permeability, leakage of intracellular contents, and ultimately, cell death.[7][8][9]

G cluster_membrane Bacterial Cell Membrane inner_leaflet Inner Leaflet outer_leaflet Outer Leaflet adamantane Adamantane Derivative (Amphiphilic) interaction Electrostatic and Hydrophobic Interaction adamantane->interaction 1. Approach interaction->outer_leaflet 2. Binding insertion Insertion into Membrane interaction->insertion 3. Penetration disruption Membrane Disruption (Pore Formation, Depolarization) insertion->disruption 4. Destabilization leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

References

Adamantane vs. Cubane: A Comparative Guide to Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of three-dimensional scaffolds, adamantane (B196018) and cubane (B1203433) have emerged as compelling choices due to their rigid structures and unique physicochemical characteristics. This guide provides an objective comparison of adamantane and cubane as pharmaceutical scaffolds, supported by experimental data, to inform rational drug design.

Adamantane, a tricyclic alkane with a diamondoid structure, has been successfully incorporated into several approved drugs, valued for its ability to enhance lipophilicity and metabolic stability. Cubane, a synthetic hydrocarbon with a cubic cage structure, is increasingly recognized as a bioisostere for benzene (B151609), offering improved metabolic properties and a unique three-dimensional geometry for exploring chemical space. This guide will delve into a comparative analysis of their key properties, supported by experimental data and detailed methodologies.

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The choice between an adamantane and a cubane scaffold often hinges on the desired balance of properties such as lipophilicity, solubility, and metabolic stability. The following tables summarize quantitative data from studies directly comparing derivatives of these two scaffolds.

Table 1: Comparison of Physicochemical Properties

PropertyAdamantane DerivativeCubane DerivativeRationale for Difference
Lipophilicity (LogP) Generally highModerately highThe more spherical and larger surface area of adamantane typically leads to higher lipophilicity compared to the more compact cubane structure.[1]
Aqueous Solubility Generally lowCan be higher than adamantane analogsThe more compact nature of cubane can lead to better packing in the crystal lattice, but its reduced lipophilicity compared to adamantane can result in improved aqueous solubility. Chlorination of cubane dicarboxylic acid has been shown to markedly enhance its solubility in organic solvents.[2] In a direct comparison, a cubane-containing analog of Lumacaftor demonstrated improved solubility across all measured pH values compared to its benzene-containing parent drug.[3]

Table 2: Comparison of Pharmacokinetic Properties

PropertyAdamantane DerivativeCubane DerivativeRationale for Difference
Metabolic Stability (in vitro) Generally stable, but susceptible to hydroxylation at bridgehead positions.[4]Highly stable due to strong C-H bonds.[3][5][6]The rigid, strained cage structure of cubane results in high C-H bond dissociation energy (~109 kcal/mol), making it resistant to oxidative metabolism.[5] Adamantane's tertiary C-H bonds are more susceptible to enzymatic attack.
Intrinsic Clearance (CLint) Moderate to lowVery lowIn a direct comparison, the cubane analog of Lumacaftor showed a lower intrinsic clearance (6.98 µL/min/10⁶ cells) compared to the parent benzene-containing drug (11.96 µL/min/10⁶ cells), indicating greater metabolic stability.[3]

Performance in Biological Systems: Efficacy and Toxicity

The ultimate test of a pharmaceutical scaffold lies in its performance within a biological context. The rigid nature of both adamantane and cubane allows for the precise spatial orientation of substituents, which can significantly impact receptor binding and biological activity.

Table 3: Comparison of Biological Activity and Cytotoxicity

ParameterAdamantane Derivative ExampleCubane Derivative ExampleTherapeutic Area/TargetKey Findings
Biological Activity (IC₅₀) Adamantyl Urea sEH Inhibitor: 1.1 nM[7]Cubyl Urea sEH Inhibitor: 3.2 nM[7]Soluble Epoxide Hydrolase (sEH) InhibitionBoth scaffolds can produce highly potent inhibitors. The adamantane analog was slightly more potent in this specific series.
Cytotoxicity (IC₅₀/CC₅₀) Varies widely depending on the overall molecule. Some derivatives show cytotoxicity against cancer cell lines.[8][9][10]Generally considered to have low inherent toxicity.[5][11]GeneralThe inherent toxicity of the scaffold itself is low for both, with the overall molecule's toxicity being determined by the appended functional groups and their interactions with biological targets.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for evaluating the key parameters discussed.

Determination of Lipophilicity (LogP) by Shake-Flask Method
  • Preparation of Phases: n-Octanol and water (or a pH 7.4 phosphate (B84403) buffer) are mutually saturated by shaking together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of the test compound is dissolved in one of the phases.

  • Partitioning: Equal volumes of the two phases are combined in a flask with the dissolved compound and shaken vigorously until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compound.

  • Incubation: The test compound (typically at 1 µM) is incubated with HLM in the phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[4]

Competitive Receptor Binding Assay
  • Principle: This assay measures the affinity of a test compound (unlabeled ligand) for a receptor by its ability to compete with a known radiolabeled or fluorescently labeled ligand for the same binding site.

  • Reagents: A source of the target receptor (e.g., cell membranes), a labeled ligand with known affinity (Kd), and the unlabeled test compound.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated until binding equilibrium is reached.

  • Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., by filtration).

  • Quantification: The amount of labeled ligand bound to the receptor is measured.

  • Data Analysis: The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the unlabeled test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is determined. The inhibition constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizing Methodologies and Relationships

To further clarify the experimental workflows and conceptual relationships, the following diagrams are provided.

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound (1 µM) Incubate_Mix Incubate Compound, HLM, and Buffer Test_Compound->Incubate_Mix HLM Human Liver Microsomes HLM->Incubate_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate_Mix Add_NADPH Initiate with NADPH Incubate_Mix->Add_NADPH Time_Points Sample at 0, 5, 15, 30, 60 min Add_NADPH->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis of Supernatant Centrifuge->LC_MS Calculate Calculate % Remaining, t½, and CLint LC_MS->Calculate

In Vitro Metabolic Stability Workflow

Bioisosteric_Replacement_Strategy Start Lead Compound with Undesirable Properties (e.g., Poor Solubility, Metabolic Instability) Strategy Bioisosteric Replacement Strategy Start->Strategy Adamantane Adamantane Scaffold Strategy->Adamantane Replace with Cubane Cubane Scaffold Strategy->Cubane Replace with Properties Improved Properties: - Solubility - Metabolic Stability - Pharmacokinetics Adamantane->Properties Cubane->Properties Activity Maintained or Enhanced Biological Activity Properties->Activity Candidate Optimized Drug Candidate Activity->Candidate

Bioisosteric Replacement Logic

Conclusion

Both adamantane and cubane offer distinct advantages as pharmaceutical scaffolds. Adamantane has a proven track record in approved drugs and is a reliable choice for increasing lipophilicity and providing a rigid framework. Cubane, while synthetically more challenging historically, is an excellent bioisostere for benzene and demonstrates exceptional metabolic stability. The choice between these two scaffolds should be made on a case-by-case basis, considering the specific therapeutic target and the desired physicochemical and pharmacokinetic profile of the drug candidate. As synthetic methodologies for cubane derivatives continue to advance, its application in medicinal chemistry is expected to grow, providing researchers with a powerful tool to overcome common drug development hurdles.

References

Comparative Guide to the Synthesis of Adamantane-Containing Natural Products: Plukenetione A and Daphnezomine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the replication of published total syntheses of Plukenetione A and the Daphnezomine family of natural products. This guide provides a comparative look at distinct synthetic strategies, supported by experimental data, to inform future research and synthetic efforts.

This guide presents a comprehensive comparison of published total syntheses for two classes of adamantane-containing natural products: the polycyclic polyprenylated acylphloroglucinol, Plukenetione A, and the structurally complex Daphniphyllum alkaloids, Daphnezomines A and B. The unique three-dimensional structure of the adamantane (B196018) core imparts significant biological activity to these molecules, making them attractive targets for synthetic chemists and drug discovery programs.[1] This document outlines the different strategic approaches to their synthesis, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing complex workflows and pathways to aid in the replication and further development of these synthetic routes.

Plukenetione A: A Tale of Two Strategies for an Adamantane Core

Plukenetione A, a natural product isolated from Clusia plukenetii, possesses a unique adamantane framework and has been shown to inhibit the enzymatic activities of topoisomerase I and DNA polymerase.[2] Its complex, caged structure has made it a compelling target for total synthesis. Here, we compare two distinct and successful approaches to its synthesis.

Synthetic Route Comparison for Plukenetione A

Two key synthetic strategies have emerged for the construction of Plukenetione A. The first, a biomimetic approach by Porco and coworkers, utilizes an alkylative dearomatization/acid-mediated adamantane annulation sequence.[2] A second strategy, developed by Takagi and coworkers, focuses on the construction of the adamantane core through a Michael addition and subsequent acid-catalyzed cyclization.[3]

MetricPorco SynthesisTakagi Synthesis
Overall Yield Not explicitly statedNot a full synthesis, focuses on the core
Longest Linear Sequence ~10 stepsNot a full synthesis
Key Reactions Alkylative dearomatization, Acid-mediated annulationMichael addition, Acid-catalyzed cyclization
Starting Materials Phloroglucinol derivatives2-methyl-1,3-cyclohexanedione
Strategic Advantage Biomimetic approach, potential for diversificationEfficient construction of the adamantane core
Experimental Protocols for Key Transformations

Porco Synthesis: Acid-Mediated Adamantane Annulation [2]

To a solution of the silyl (B83357) enol ether precursor in THF is added concentrated HCl (4 equivalents) at room temperature. The reaction mixture is stirred for a specified time, followed by quenching with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the adamantane alcohol.

Takagi Synthesis: Acid-Catalyzed Cyclization [3]

The bicyclo[3.3.1]nonane precursor is dissolved in a suitable solvent, and a catalytic amount of a strong acid (e.g., trifluoroacetic acid) is added. The reaction is stirred at a specified temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted and purified to afford the functionalized adamantane core.

Biological Activity of Plukenetione A

Plukenetione A has demonstrated inhibitory activity against key cellular enzymes, highlighting its potential as a therapeutic agent.

Target EnzymeActivityIC₅₀
Topoisomerase IInhibitionData not available
DNA PolymeraseInhibitionData not available

Further quantitative analysis of the inhibitory concentrations (IC₅₀) is necessary to fully assess the therapeutic potential of Plukenetione A.

The Daphnezomine Alkaloids: Navigating Stereochemical Complexity

The Daphnezomine alkaloids, isolated from the plant genus Daphniphyllum, are characterized by a unique and highly congested aza-adamantane core.[4] Their intricate, polycyclic structures present a formidable challenge to synthetic chemists. This section compares two divergent and elegant total syntheses of Daphnezomines A and B.

Synthetic Route Comparison for Daphnezomine A and B

The first total synthesis of Daphnezomines A and B was reported by Li and coworkers, featuring a late-stage radical cyclization to construct the aza-adamantane core.[4] A divergent approach by Zhai and coworkers utilizes a Ti-mediated radical cyclization and an intramolecular Heck reaction to assemble the key structural motifs.[5][6]

MetricLi SynthesisZhai Synthesis
Overall Yield Not explicitly statedNot explicitly stated
Longest Linear Sequence 14 steps16-20 steps
Key Reactions Sharpless allylic amination, Suzuki-Miyaura coupling, HAT radical cyclizationTi-mediated radical cyclization, Intramolecular Heck reaction
Starting Materials (S)-carvoneKnown epoxide
Strategic Advantage Modular approachDivergent strategy for multiple analogues
Experimental Protocols for Key Transformations

Li Synthesis: HAT-Initiated Radical Conjugate Addition [7]

The cyclization precursor is dissolved in a degassed solvent system (e.g., THF/EtOH). An iron catalyst, such as Fe(acac)₃, and a silane (B1218182) reducing agent are added. The reaction mixture is stirred at a specified temperature under an inert atmosphere until the starting material is consumed. The solvent is removed in vacuo, and the residue is purified by chromatography to yield the cyclized product.

Zhai Synthesis: Intramolecular Heck Reaction [6]

The Heck precursor is dissolved in a suitable solvent with a palladium catalyst, a phosphine (B1218219) ligand, and a base. The mixture is heated to a specified temperature for a set period. After cooling, the reaction mixture is filtered, concentrated, and the crude product is purified by column chromatography to afford the tetracyclic core.

Biological Activity of Daphnezomine Alkaloids

The biological activity of the Daphnezomine alkaloids is an emerging area of research. Preliminary data suggests potential cytotoxic effects.

CompoundCell LineActivityIC₅₀
Daphnezomine ANot specifiedCytotoxicity1.2 µM[1]
Daphnezomine BNot fully characterized--
Related Daphniphyllum AlkaloidHeLaCytotoxicity31.9 µM

More extensive biological evaluation is required to fully understand the therapeutic potential of this class of natural products.

Visualizing Synthetic Pathways and Biological Mechanisms

To further elucidate the complex relationships within these synthetic routes and their biological implications, the following diagrams are provided.

Plukenetione_A_Synthesis_Porco A Phloroglucinol Derivative B Alkylative Dearomatization A->B C Dearomatized Intermediate B->C D Acid-Mediated Adamantane Annulation C->D E Plukenetione A Core D->E

Porco's synthetic workflow for Plukenetione A.

Plukenetione_A_Biology Plukenetione_A Plukenetione A Topo_I Topoisomerase I Plukenetione_A->Topo_I inhibits DNA_Poly DNA Polymerase Plukenetione_A->DNA_Poly inhibits DNA_Replication DNA Replication & Cell Proliferation Topo_I->DNA_Replication DNA_Poly->DNA_Replication

Inhibitory action of Plukenetione A.

Daphnezomine_Synthesis_Li A (S)-carvone B Multi-step synthesis A->B C Cyclization Precursor B->C D HAT Radical Cyclization C->D E Aza-adamantane Core D->E F Daphnezomine A/B E->F

Li's synthetic workflow for Daphnezomines A and B.

This comparative guide provides a foundational resource for researchers interested in the synthesis of adamantane-containing natural products. By presenting detailed experimental insights and comparative data, it aims to facilitate the replication of these syntheses and inspire the development of novel synthetic strategies and therapeutic agents.

References

Adamantane Derivatives in the Spotlight: A Comparative Analysis of In Silico Docking Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction mechanisms of adamantane (B196018) derivatives with key protein targets reveals their therapeutic potential across a spectrum of diseases. This guide provides a comparative overview of their performance in molecular docking studies, supported by experimental data and detailed protocols for researchers in drug discovery.

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has long been recognized as a valuable scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to anchor ligands into binding pockets, have led to the development of several successful drugs.[1][2] This guide focuses on the in silico evaluation of various adamantane derivatives against critical protein targets implicated in viral infections, cancer, and metabolic disorders. Through comparative docking studies, we can elucidate the structure-activity relationships that govern their inhibitory potential and guide the rational design of next-generation therapeutics.[3]

Quantitative Performance Comparison

Molecular docking simulations are a cornerstone of modern drug discovery, providing predictions of the binding affinity between a ligand and a protein target. This affinity is typically expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. The following table summarizes the docking scores for several adamantane derivatives against two prominent protein targets: the SARS-CoV-2 main protease (Mpro), a key enzyme in viral replication, and histone deacetylase 8 (HDAC8), a protein often overexpressed in cancer.[4]

Derivative ClassTarget ProteinSpecific Derivative ExamplePredicted Binding Energy (kcal/mol)Experimental Validation
Adamantane-ThiadiazoleSARS-CoV-2 MproN-(4-acetylphenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine-8.5N/A in cited study
Adamantane-AmideSARS-CoV-2 Mpro(R)-N-(4-(cyanomethyl)phenyl)-1-(adamantan-1-yl)pyrrolidine-2-carboxamide-7.9N/A in cited study
Adamantane-Hydroxamic AcidHDAC8N-hydroxy-4-(((1r,3r,5r,7r)-tricyclo[3.3.1.13,7]decan-1-yl)methoxy)benzamide-7.2IC50 = 5.2 µM
Adamantane-BenzamideHDAC84-((adamantan-1-yl)methoxy)-N-(2-aminophenyl)benzamide-6.8N/A in cited study

Data sourced from a 2025 BenchChem technical guide.[4]

Similar in silico studies have explored adamantane derivatives as inhibitors for a range of other protein targets, including:

  • Poxvirus p37 protein: Adamantane-containing compounds have been identified as potential inhibitors of this essential viral protein.[5]

  • 11β-HSD1: Adamantane-linked 1,2,4-triazole (B32235) derivatives have shown promising binding affinity scores against this enzyme, which is implicated in diabetes and obesity.[6][7]

  • Urease: Docking studies of amantadine (B194251) derivatives have revealed their potential as urease inhibitors, with some compounds exhibiting good binding affinity.[8]

  • Glutamate (B1630785) receptor: The analgesic activity of certain adamantane derivatives has been suggested through docking and molecular dynamics simulations against the glutamate receptor.[9][10]

  • Butyrylcholinesterase (BChE): The binding modes of adamantyl derivatives within the active site of BChE have been investigated to understand their inhibitory activity.[11]

Experimental Protocols

The following methodologies are representative of the protocols employed in the referenced molecular docking studies to predict the binding affinities of adamantane derivatives.[4][12]

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). For instance, the structure of SARS-CoV-2 Mpro in complex with an inhibitor (PDB ID: 6LU7) is a commonly used starting point.[4]

  • Preparation: Prior to docking, all water molecules and non-essential ions are removed from the protein structure. Polar hydrogen atoms and Kollman charges are then added using software such as AutoDock Tools.[4]

  • Ligand Structure: The 2D structures of the adamantane derivatives are drawn using chemical sketching software and subsequently converted to 3D structures. Energy minimization is performed on these structures using a suitable force field, for example, MMFF94.[4]

2. Molecular Docking Simulation:

  • Software: AutoDock Vina, often integrated within AutoDock Tools, is a frequently utilized software for performing molecular docking simulations.[4]

  • Grid Box Definition: A grid box is defined to encompass the active site of the target protein. For SARS-CoV-2 Mpro, this grid box is typically centered on the catalytic dyad, Cys145 and His41.[4]

  • Docking Execution: The docking simulation is executed with a high exhaustiveness parameter (e.g., 16 or 32) to ensure a comprehensive search of the conformational space. The simulation yields multiple binding poses for each ligand, ranked according to their binding energy.[4]

3. Analysis of Results:

  • The binding pose with the lowest binding energy is generally considered the most probable binding mode.[4]

  • These poses are then visualized and analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, using molecular visualization software like PyMOL or Discovery Studio.[4]

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of one of the target proteins, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) ProteinPrep Protein Preparation PDB->ProteinPrep Remove water, add hydrogens LigandSketch Ligand 2D Sketching Ligand3D Ligand3D LigandSketch->Ligand3D Convert to 3D Grid Define Grid Box (Active Site) ProteinPrep->Grid LigandMin Ligand Preparation Ligand3D->LigandMin Energy Minimization Docking Execute Docking (e.g., AutoDock Vina) LigandMin->Docking Grid->Docking Results Rank Poses by Binding Energy Docking->Results Visualization Visualize Best Pose Results->Visualization Interaction Identify Key Interactions Visualization->Interaction HDAC8_Pathway HDAC8 HDAC8 Overexpression (in Cancer Cells) Acetylation Histone Deacetylation HDAC8->Acetylation Histones Histones Histones->Acetylation Adamantane_Inhibitor Adamantane-based HDAC8 Inhibitor Adamantane_Inhibitor->HDAC8 Inhibits Chromatin Condensed Chromatin Acetylation->Chromatin Gene_Silencing Tumor Suppressor Gene Silencing Chromatin->Gene_Silencing Re_expression Gene Re-expression Gene_Silencing->Re_expression Reversed by Inhibition

References

Adamantane-Modified Polymers: A Comparative Guide to Enhanced Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the rigid, polyhedral adamantane (B196018) moiety into polymer structures offers a versatile and powerful strategy for enhancing material properties. This guide provides a comparative analysis of adamantane-modified polymers, highlighting their superior performance in thermal stability, mechanical strength, and drug delivery applications. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for advanced material design and development.

Enhanced Thermal and Mechanical Properties

The bulky and inherently stable diamondoid structure of adamantane significantly restricts the segmental motion of polymer chains. This structural reinforcement leads to notable improvements in thermal and mechanical properties compared to their unmodified counterparts.

Incorporating adamantane into polymer backbones or as pendant groups has been shown to increase the glass transition temperature (Tg) and the thermal decomposition temperature.[1][2][3] For instance, polyimides containing adamantane moieties exhibit decomposition temperatures for 10% weight loss all occurring above 500 °C in both air and nitrogen atmospheres.[4] Similarly, poly(1,3-adamantane) derivatives have shown 10% weight loss temperatures in the range of 477-488°C.[1]

Comparative Thermal Stability Data

The following table summarizes the thermal properties of various adamantane-containing polymers and compares them with conventional polymers.

Polymer SystemGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 10% weight loss) (°C)Reference
Adamantane-based Polyimides248 - 308> 500[4]
Poly(1,3-adamantane) derivatives139 - 205477 - 488[1][5]
Poly(1,3-adamantylene alkylene)sNot Reported452 - 456[6]
High-Density Polyethylene (HDPE)-125~441[6]
Polymethyl Methacrylate (PMMA)~105~350[5]

Note: The thermal stability of polymers can be influenced by factors such as molecular weight, purity, and the specific experimental conditions of the thermogravimetric analysis (e.g., heating rate).[1]

The rigid nature of the adamantane cage also contributes to enhanced mechanical properties, such as improved storage modulus and hardness.[7][8] For example, polyurethanes modified with adamantanetriol show a significant improvement in storage modulus compared to pure polyurethane at low temperatures.[8]

Advanced Drug Delivery Systems

In the realm of pharmaceuticals, adamantane-based polymers are emerging as a promising platform for advanced drug delivery systems.[9][10][11] The hydrophobic and cage-like structure of adamantane provides a favorable microenvironment for encapsulating hydrophobic drug molecules, leading to enhanced drug loading capacity.[9]

Furthermore, the rigid adamantane unit can influence the degradation and diffusion characteristics of the polymer matrix, allowing for controlled and sustained drug release.[9] A key advantage is the ability to design adamantane-containing polymers that are responsive to specific stimuli, such as pH, for targeted drug release in microenvironments like tumor tissues.[9][12]

Comparative Drug Loading and Release Data

This table compares the drug loading and release characteristics of adamantane-modified polymer systems with other common drug delivery vehicles.

Drug Delivery SystemDrugDrug Loading Content (LC, %)Release ProfileReference
Adamantane-cored Star-shaped Polymer Micelles (S-PLGA-D-P)Doxorubicin (DOX)22.9pH-responsive: ~78% release at pH 5.0 in 80h[13][14]
Adamantane-cored Linear Polymer Micelles (L-PLGA-D-P)Doxorubicin (DOX)21.6pH-responsive: ~77% release at pH 5.0 in 80h[13][14]
Pentaerythritol-cored Star-shaped Polymer MicellesDoxorubicin (DOX)8.94Not explicitly pH-responsive in the same manner[13]

The data indicates that adamantane-based systems, particularly those with a star-shaped architecture, can achieve significantly higher drug loading capacities.[9][13] The stimuli-responsive nature of these polymers offers a distinct advantage for targeted therapies.[9]

Experimental Protocols

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure (General):

    • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • The mass of the sample is recorded continuously as the temperature increases.

    • The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

Synthesis of Adamantane-Modified Polymers (General Workflow)

The synthesis of adamantane-modified polymers often involves multi-step polymerization techniques. The following diagram illustrates a general workflow for synthesizing an adamantane-based block copolymer for drug delivery applications.[9]

Synthesis and characterization workflow.

Drug Loading into Polymeric Micelles
  • Objective: To encapsulate a hydrophobic drug within the core of self-assembled polymer micelles.

  • Procedure (General):

    • Dissolve a known amount of the adamantane-based polymer and the hydrophobic drug in a suitable volatile organic solvent (e.g., chloroform, dichloromethane).[9]

    • Slowly add this organic solution to a larger volume of an aqueous solution under vigorous stirring.

    • The organic solvent is then removed by evaporation, often under reduced pressure.

    • As the organic solvent evaporates, the amphiphilic polymer chains self-assemble into core-shell micelles, entrapping the drug within the hydrophobic cores.

    • The resulting micellar solution is typically purified to remove any unloaded drug, for example, by dialysis.

G Start Dissolve Polymer and Drug in Organic Solvent Addition Add to Aqueous Solution with Stirring Start->Addition Evaporation Remove Organic Solvent (Evaporation) Addition->Evaporation Self_Assembly Self-Assembly into Drug-Loaded Micelles Evaporation->Self_Assembly Purification Purify by Dialysis Self_Assembly->Purification

Drug loading workflow.

pH-Responsive Drug Release Mechanism

The mechanism for pH-responsive drug release from certain adamantane-based polymer micelles involves the protonation of specific functional groups at lower pH, leading to the destabilization of the micelle structure and subsequent release of the encapsulated drug.[9]

G cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., 5.0) Micelle_Stable Stable Micelle (Drug Encapsulated) Protonation Protonation of Amine Groups Micelle_Stable->Protonation Lower pH Destabilization Micelle Destabilization Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release

pH-responsive drug release mechanism.

Conclusion

The incorporation of adamantane into polymer architectures provides a robust method for enhancing thermal and mechanical properties. In the context of drug delivery, adamantane-modified polymers demonstrate significant potential due to their high drug loading capacities and the possibility of engineering stimuli-responsive release mechanisms.[9][10] While established alternatives like PLGA and PEGylated liposomes have a longer history of clinical use, the tunable properties and superior performance of adamantane-based polymers in specific applications make them a compelling area for continued research and development.[9] Future work should focus on comprehensive in vivo studies to validate the promising in vitro results and further explore the biocompatibility and therapeutic efficacy of these advanced polymer systems.

References

The Adamantane Scaffold: A Comparative Review of its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, bulky, and lipophilic nature of the adamantane (B196018) cage has made it a privileged scaffold in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their pharmacological properties, leading to improved efficacy, pharmacokinetics, and metabolic stability. This guide provides a comparative review of the applications of adamantane in drug discovery, benchmarking its performance against non-adamantane alternatives in key therapeutic areas. We delve into the experimental data that underscores the advantages of this unique hydrocarbon moiety and provide detailed methodologies for the key experiments cited.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

Adamantane derivatives, namely amantadine (B194251) and rimantadine, were among the first antiviral drugs to be approved for the treatment of influenza A.[1] Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[2]

Comparative Performance of Adamantane Antivirals

The adamantane cage is essential for the inhibitory activity of these drugs, as it physically occludes the M2 channel pore. The table below compares the efficacy of amantadine with oseltamivir, a non-adamantane neuraminidase inhibitor.

DrugTargetIC50 (Influenza A)Key Advantages of Adamantane Scaffold
AmantadineM2 Proton Channel0.1 - 1 µMBlocks viral uncoating; effective early in the replication cycle
OseltamivirNeuraminidase0.1 - 10 nMBroader spectrum (Influenza A and B); lower incidence of resistance in some strains

Note: IC50 values can vary depending on the influenza A strain and the specific assay conditions.

Experimental Protocol: M2 Proton Channel Inhibition Assay

A common method to assess the inhibitory activity of compounds against the influenza A M2 proton channel is the two-electrode voltage clamp (TEVC) assay in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the M2 protein.

  • Incubation: Oocytes are incubated for 24-48 hours to allow for protein expression.

  • TEVC Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: The adamantane-containing compound and control compounds are perfused into the recording chamber at various concentrations.

  • Data Analysis: The inhibition of the M2 channel current is measured, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

M2_Channel_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell M2_Channel M2 Proton Channel Viral_Core Viral Core (vRNP) M2_Channel->Viral_Core Proton Influx Viral Uncoating Viral Uncoating Viral_Core->Viral Uncoating Endosome Endosome Endosome->M2_Channel Acidification (H+) Adamantane Amantadine/Rimantadine Adamantane->M2_Channel Blockade

Mechanism of adamantane antiviral activity.

Neurological Disorders: Modulating the NMDA Receptor

Adamantane derivatives have found significant application in the treatment of neurological disorders by modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. Memantine (B1676192), an adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3][4]

Comparative Performance of Adamantane-Based NMDA Receptor Antagonists

The adamantane moiety of memantine allows it to bind within the NMDA receptor channel when it is open, providing a voltage-dependent block that is more pronounced during excessive receptor activation, a hallmark of neurodegenerative diseases.[5][6]

DrugTargetKi (NMDA Receptor)Key Advantages of Adamantane Scaffold
MemantineNMDA Receptor Channel0.5 - 1 µMUncompetitive, voltage-dependent antagonism; preferential targeting of over-activated channels
KetamineNMDA Receptor Channel0.3 - 0.5 µMRapid antidepressant effects

Note: Ki values can vary based on the specific NMDA receptor subunit composition and experimental conditions.

Experimental Protocol: NMDA Receptor Binding Assay

Radioligand binding assays are commonly used to determine the affinity of compounds for the NMDA receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that binds to the NMDA receptor channel (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound (e.g., memantine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

NMDA_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Ion->Downstream Activates Memantine Memantine Memantine->NMDA_Receptor Blocks Channel

Memantine's role in NMDA receptor signaling.

Type 2 Diabetes: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Adamantane-based compounds have emerged as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Vildagliptin and saxagliptin (B632) are two such drugs used for the management of type 2 diabetes.[7][8]

Comparative Performance of Adamantane-Based DPP-4 Inhibitors

The adamantyl group in these inhibitors typically occupies a hydrophobic pocket (S2) in the active site of DPP-4, contributing to their high potency and selectivity.[9]

DrugTargetIC50 (DPP-4)Key Advantages of Adamantane Scaffold
VildagliptinDPP-42 - 4 nMHigh potency and selectivity; forms a covalent but reversible complex
Sitagliptin (non-adamantane)DPP-418 - 27 nMGood oral bioavailability and safety profile

Note: IC50 values can differ based on the assay conditions and enzyme source.

Experimental Protocol: DPP-4 Inhibition Assay

A common in vitro assay to determine the potency of DPP-4 inhibitors utilizes a fluorogenic substrate.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4, the fluorogenic substrate Gly-Pro-AMC, and the test compound in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The DPP-4 enzyme is pre-incubated with various concentrations of the adamantane-containing inhibitor or a reference compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (excitation ~360 nm, emission ~460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

DPP4_Inhibition_Workflow start Start reagents Prepare Reagents (DPP-4, Substrate, Inhibitor) start->reagents preincubation Pre-incubate DPP-4 with Inhibitor reagents->preincubation reaction Initiate Reaction with Substrate preincubation->reaction measurement Measure Fluorescence reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Experimental workflow for DPP-4 inhibition assay.

Conclusion

The adamantane scaffold has proven to be a valuable asset in drug discovery, contributing to the development of successful drugs across diverse therapeutic areas. Its unique structural and physicochemical properties can be strategically exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The comparative data presented in this guide highlights the tangible benefits of incorporating the adamantane moiety. As our understanding of molecular interactions and drug design principles continues to evolve, the "lipophilic bullet" of adamantane is poised to hit even more therapeutic targets in the future.[10]

References

Comparative Efficacy of Adamantane Derivatives Against Viral Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral efficacy of adamantane (B196018) derivatives against various viral strains, supported by experimental data. The emergence of drug-resistant viruses necessitates the continuous development and evaluation of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and illustrates mechanisms of action to aid in the advancement of antiviral research.

Adamantane and its derivatives have long been a cornerstone in the study of antiviral compounds. Initially recognized for their efficacy against influenza A, their therapeutic landscape has evolved with the emergence of resistant strains and the discovery of activity against other viruses, including SARS-CoV-2. This guide compares the performance of classical adamantanes, such as amantadine (B194251) and rimantadine, with novel derivatives, providing a comprehensive overview for the scientific community.

Performance Comparison of Adamantane Derivatives

The antiviral efficacy of adamantane compounds is primarily evaluated through their ability to inhibit viral replication in cell culture. Key metrics for this assessment include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit 50% of viral activity. Another critical parameter is the 50% cytotoxic concentration (CC50), indicating the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), the ratio of CC50 to IC50, is a crucial measure of a compound's therapeutic potential, with a higher SI value suggesting a more favorable safety profile.[1]

Efficacy Against Influenza A Virus

The data below summarizes the in vitro antiviral activity of various adamantane derivatives against different strains of the influenza A virus. It is important to note that while classical adamantanes are largely ineffective against currently circulating strains due to widespread resistance, novel derivatives are being developed that show activity against these resistant viruses.[2][3]

Compound/DerivativeVirus StrainCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Amantadine A/H3N2MDCK12.5 (µg/mL)> 100 (µg/mL)> 8[1]
Rimantadine A/H3N2MDCK10.0 (µg/mL)> 100 (µg/mL)> 10[1]
Glycyl-rimantadine (4b) A/H3N2MDCK7.5 (µg/mL)> 100 (µg/mL)> 13.3[1][4]
Leucyl-rimantadine (4d) A/H3N2MDCK15.0 (µg/mL)> 100 (µg/mL)> 6.7[1]
Tyrosyl-rimantadine (4j) A/H3N2MDCK> 100 (µg/mL)> 100 (µg/mL)-[1]
(R)-6-Adamantane-derivative 4 A/California/7/2009 (H1N1)pdm09 (S31N mutant)MDCKNot specifiedNot specifiedNot specified[2]
(R)-6-Adamantane-derivative 5 A/California/7/2009 (H1N1)pdm09 (S31N mutant)MDCKNot specifiedNot specifiedNot specified[2]
Adamantane derivatives with histidine, serine, and lipoic acid A(H1N1)pdm09 (rimantadine-resistant)In vivo (mice)---[5][6]
Efficacy Against SARS-CoV-2

Recent research has explored the potential of adamantane derivatives against SARS-CoV-2. The proposed mechanism of action differs from that against influenza and is thought to involve the inhibition of the virus's E protein ion channel.[7][8]

Compound/DerivativeVirus StrainCell LineIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
Amantadine SARS-CoV-2 WA/01ACE2-A549120-130> 400> 3.1-3.3[9]
Rimantadine SARS-CoV-2 WA/01ACE2-A54930-40> 400> 10-13.3[9]
Tromantadine SARS-CoV-2 WA/01ACE2-A54960-100> 400> 4-6.7[9]
Amantadine SARS-CoV-2 OmicronVero E6 T/A106Not specifiedNot specified[9]
Rimantadine SARS-CoV-2 OmicronVero E6 T/A17.8Not specifiedNot specified[9]
Aminoadamantane (AMA) SARS-CoV-2Vero CCL-8139.71> 1000> 25.2[10][11]
Aminoadamantane derivative 3F4 SARS-CoV-2Vero CCL-810.32> 1000> 3125[10][11]
Aminoadamantane derivative 3F5 SARS-CoV-2Vero CCL-810.44> 1000> 2272[10][11]
Aminoadamantane derivative 3E10 SARS-CoV-2Vero CCL-811.28> 1000> 781[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the antiviral efficacy and cytotoxicity of adamantane derivatives.

Plaque Reduction Assay

This assay is a standard method for quantifying the ability of a compound to inhibit virus replication.[12][13][14]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • Adamantane derivatives at various concentrations.

  • Serum-free cell culture medium.

  • Overlay medium (e.g., 2X MEM containing 1.2% agarose (B213101) or Avicel).[12]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

Procedure:

  • Seed host cells in plates and incubate until a confluent monolayer is formed.[12]

  • Wash the cell monolayers with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the adamantane derivative in serum-free medium.

  • Pre-incubate the virus stock with each drug dilution for a specified time (e.g., 1 hour) at 37°C.

  • Infect the cell monolayers with the virus-drug mixture and allow for adsorption (e.g., 1 hour at 37°C).[15]

  • Remove the inoculum and wash the cells with PBS.

  • Add the overlay medium to each well and allow it to solidify.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Fix the cells with a formaldehyde (B43269) solution and then stain with crystal violet solution.

  • Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxic concentration (CC50) of a compound.[16][17][18][19]

Materials:

  • Host cells seeded in a 96-well plate.

  • Adamantane derivatives at various concentrations.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • Treat the cells with serial dilutions of the adamantane derivative and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[17]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Action: Visualized

Understanding the molecular mechanisms by which antiviral compounds exert their effects is paramount for rational drug design. The following diagrams, generated using the DOT language, illustrate the established and proposed mechanisms of action for adamantane derivatives against influenza A and SARS-CoV-2.

G cluster_influenza Influenza A Virus Entry and Uncoating cluster_drug_action Mechanism of Adamantane Action Virus Influenza A Virus Endosome Endosome Virus->Endosome Endocytosis M2_channel M2 Proton Channel Viral_Core Viral Ribonucleoprotein (vRNP) M2_channel->Viral_Core H+ influx Uncoating Viral Uncoating Viral_Core->Uncoating Host_Cytoplasm Host Cell Cytoplasm Uncoating->Host_Cytoplasm vRNP Release Adamantane Amantadine/ Rimantadine Block Blockage Adamantane->Block Block->M2_channel Inhibits H+ flow

Caption: Mechanism of action of adamantane derivatives against Influenza A virus.

G cluster_sars_cov_2 SARS-CoV-2 Life Cycle Stage cluster_drug_action_sars Proposed Mechanism of Adamantane Action SARS_CoV_2 SARS-CoV-2 Host_Cell Host Cell SARS_CoV_2->Host_Cell Entry E_Protein E Protein Viroporin Host_Cell->E_Protein Viral Protein Expression ER_Golgi ER-Golgi Intermediate Compartment (ERGIC) E_Protein->ER_Golgi Forms Ion Channel Virus_Release Virus Assembly & Release ER_Golgi->Virus_Release Facilitates Adamantane_SARS Adamantane Derivatives Block_SARS Blockage Adamantane_SARS->Block_SARS Block_SARS->E_Protein Inhibits Ion Flow

Caption: Proposed mechanism of action of adamantane derivatives against SARS-CoV-2.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and drug discovery, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the disposal of adamantane (B196018) derivatives, often referred to by the likely misspelling "adamantanine." Given that adamantane derivatives, such as amantadine, can be harmful to aquatic life with long-lasting effects, all waste containing these compounds should be treated as hazardous chemical waste.[1]

Immediate Safety and Logistical Information

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with the specific adamantane derivative in use. Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Hazardous Characteristics of Adamantane Derivatives: The following table summarizes the potential hazards based on data for related compounds. Researchers should handle all adamantane derivatives as hazardous substances.

Hazard ClassificationCategoryGHS Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Hazardous to the Aquatic Environment, Chronic HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Operational and Disposal Plan

This section outlines the procedural, step-by-step guidance for the proper disposal of adamantane derivatives and associated contaminated materials.

Experimental Protocol for Disposal

1. Waste Segregation and Collection:

  • Identify and Segregate: Keep adamantane derivative waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]

  • Designated Waste Container: Collect all solid waste, including unused product, contaminated weigh boats, and wipes, in a designated, clearly labeled hazardous waste container.[3] Liquid waste should be collected in a separate, compatible container.

  • Container Compatibility: Ensure the waste container is made of a material compatible with amines and is in good condition, free from leaks.[2][4] The original chemical container is often the best choice for waste collection.[4]

2. Labeling of Hazardous Waste:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the adamantane derivative.[3]

  • Accurate Inventory: Maintain a log of the contents being added to the waste container.[5]

3. Decontamination of Reusable Labware:

  • Solvent Rinse: Decontaminate non-disposable glassware by rinsing with a suitable solvent, such as ethanol (B145695) or acetone, inside a chemical fume hood.[3]

  • Collect Rinse Solvent: The solvent used for rinsing must be collected as hazardous waste in a separate, appropriately labeled container.[3] Do not dispose of the solvent down the drain.[3]

  • Final Cleaning: After the solvent rinse, wash the labware with soap and water.[3]

4. Management of Spills:

  • Containment: In the event of a spill, immediately contain the area.

  • Solid Spills: For solid materials, avoid generating dust.[3] Gently sweep or use a vacuum equipped with a HEPA filter to collect the material.[3]

  • Liquid Spills: For liquid spills, use an absorbent material to contain and collect the waste.[1]

  • Cleanup: Clean the spill area with a damp cloth or paper towel, and dispose of all cleanup materials as hazardous waste.[3]

5. Storage and Final Disposal:

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]

Logical Workflow for Adamantane Derivative Disposal

start Adamantane Derivative Waste Generated decision_spill Is it a spill? start->decision_spill process_collect_waste Collect in a labeled hazardous waste container. decision_spill->process_collect_waste No process_dry_cleanup Follow dry cleanup procedures. Avoid generating dust. decision_spill->process_dry_cleanup Yes (Solid) process_absorb_liquid Absorb with inert material. decision_spill->process_absorb_liquid Yes (Liquid) process_decontaminate Decontaminate reusable labware with a suitable solvent. process_collect_waste->process_decontaminate process_collect_solvent Collect solvent rinse as hazardous waste. process_decontaminate->process_collect_solvent process_storage Store sealed container in a designated secure area. process_collect_solvent->process_storage process_dry_cleanup->process_collect_waste process_absorb_liquid->process_collect_waste end Contact EHS for final disposal. process_storage->end

Disposal workflow for adamantane derivatives.

References

Essential Safety and Operational Guide for Handling Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical "Adamantanine" is not found in established chemical safety databases. This guide provides essential safety and handling information for closely related and well-documented adamantane (B196018) derivatives, such as Amantadine and 1-Adamantanamine hydrochloride. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound you are handling.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of adamantane derivatives.

Personal Protective Equipment (PPE) and Hazard Summary

Proper PPE is the first line of defense against chemical exposure. The required PPE for handling adamantane derivatives is determined by their hazard profile, which includes risks of skin and eye damage, reproductive toxicity, and harm if swallowed.[1][2]

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment
Acute Oral Toxicity H302: Harmful if swallowed[1]Standard laboratory PPE (lab coat, gloves, eye protection)
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage[1][2]Chemical-resistant gloves (e.g., nitrile), flame-resistant lab coat, face shield in addition to goggles.[2][3]
Serious Eye Damage/Irritation H318: Causes serious eye damage[1][4]Safety goggles or a face shield.[2]
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child[1][4]Use of a certified chemical fume hood is essential to minimize inhalation exposure.[3]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects[1][2]Prevent release to the environment.[5][6]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is mandatory to ensure personnel safety and environmental protection.

Handling Protocol:

  • Engineering Controls: All work with adamantane derivatives should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[3][7]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly. This includes a lab coat, chemical-resistant gloves, and safety goggles.[2][8] For procedures with a higher risk of splashing, a face shield is recommended.[2]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2]

  • Spill Management: In case of a spill, evacuate the area and prevent dust formation.[9] Use appropriate absorbent materials for liquid spills and gently sweep up solid materials.[10] All spill cleanup materials must be disposed of as hazardous waste.[10]

Disposal Protocol:

  • Waste Segregation: Do not mix adamantane derivative waste with other waste streams.[5] Collect waste in designated, clearly labeled, and sealed containers.[3][5]

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.[3]

  • Environmental Protection: Do not dispose of adamantane derivatives down the drain or in regular trash, as this can lead to environmental contamination.[5][6][11]

  • Professional Disposal: Arrange for the disposal of adamantane derivative waste through a licensed hazardous waste disposal company.[5][11]

Workflow for Handling Adamantane Derivatives

G Workflow for Handling Adamantane Derivatives cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE b->c Proceed to Handling d Work in a Chemical Fume Hood c->d e Perform Experiment d->e f Segregate Waste e->f Generate Waste g Label Waste Container f->g h Store in Designated Area g->h i Arrange for Professional Disposal h->i

Caption: A logical workflow for the safe handling and disposal of adamantane derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantanine
Reactant of Route 2
Adamantanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.